1-Butyl-3-methylpyridinium Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butyl-3-methylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCASOSWUQOQAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049212 | |
| Record name | 1-Butyl-3-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125652-55-3 | |
| Record name | 1-Butyl-3-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylpyridinium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Butyl-3-methylpyridinium Chloride CAS number 125652-55-3 properties
An In-Depth Technical Guide to 1-Butyl-3-methylpyridinium Chloride (CAS: 125652-55-3): Properties, Applications, and Protocols
Introduction
This compound, hereafter referred to as [B3MPy]Cl, is a pyridinium-based ionic liquid (IL) that has garnered significant attention across diverse scientific fields.[1] As a salt with a melting point below 100°C, it exists in a liquid state over a wide thermal range, distinguishing it from traditional volatile organic solvents.[2] Its unique combination of properties—including high thermal stability, excellent solubility for a range of compounds, and low vapor pressure—positions it as a versatile tool for innovation.[1][2] This guide offers a comprehensive technical overview of [B3MPy]Cl, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide detailed protocols for its synthesis, explore its key applications, and outline critical safety and handling procedures.
Part 1: Physicochemical and Thermal Properties
The utility of [B3MPy]Cl is fundamentally derived from its molecular structure and resulting physical properties. It consists of an asymmetric 1-butyl-3-methylpyridinium cation and a chloride anion. This ionic constitution is the source of its negligible vapor pressure and high thermal stability, which are advantageous in high-temperature applications.[1]
Core Physicochemical Data
A summary of the essential physicochemical properties of [B3MPy]Cl is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 125652-55-3 | [1][3][4] |
| Molecular Formula | C₁₀H₁₆ClN | [1][3] |
| Molecular Weight | 185.70 g/mol | [1][3][5] |
| IUPAC Name | 1-butyl-3-methylpyridin-1-ium chloride | [3] |
| Appearance | White to pale yellow crystalline solid/powder | [1][6] |
| Purity | Typically ≥98% (HPLC) | [1][6] |
| Melting Point | 112 - 118 °C | [7][8] |
| Solubility | Soluble in a wide range of organic solvents | [1] |
Chemical Structure
The structure of [B3MPy]Cl, featuring a pyridinium ring with butyl and methyl substituents, is key to its function.
Caption: Chemical structure of this compound.
Thermal Stability and Decomposition
Caption: Proposed thermal decomposition pathway of [B3MPy]Cl.
Part 2: Synthesis and Purification Protocol
The synthesis of [B3MPy]Cl is a straightforward N-alkylation reaction, specifically a Menshutkin reaction, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of an alkyl halide. This protocol details the synthesis from 3-methylpyridine and 1-chlorobutane, adapted from standard procedures for analogous ionic liquids.[10][11]
Experimental Protocol: Synthesis of [B3MPy]Cl
Objective: To synthesize and purify this compound.
Materials:
-
3-methylpyridine (picoline)
-
1-chlorobutane
-
Toluene (or another suitable solvent like acetonitrile)
-
Ethyl acetate (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 3-methylpyridine in toluene. The solvent volume should be sufficient to ensure effective stirring.
-
Addition of Alkyl Halide: While stirring vigorously, slowly add 1.1 to 1.2 equivalents of 1-chlorobutane to the solution. A slight excess of the more volatile alkyl halide ensures the complete conversion of the pyridine.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
-
Product Formation: As the reaction progresses, the ionic liquid product, which is often immiscible with the non-polar solvent, will separate as a denser second phase or precipitate as a solid.
-
Isolation: After cooling the mixture to room temperature, the upper solvent layer containing unreacted starting materials is decanted.
-
Purification: The crude product is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove residual starting materials and impurities. This is achieved by adding the wash solvent, stirring vigorously, and then decanting.
-
Drying: The purified product is dried under high vacuum at a moderately elevated temperature (e.g., 60-70 °C) for several hours to remove any remaining volatile solvents. The final product should be a white to pale yellow crystalline solid.[6]
Caption: Workflow for the synthesis and purification of [B3MPy]Cl.
Part 3: Core Applications and Mechanisms
The unique properties of [B3MPy]Cl make it a valuable component in various advanced applications.
Electrochemistry
As an ionic liquid, [B3MPy]Cl can serve as an effective electrolyte in electrochemical devices such as batteries and supercapacitors.[1][12] Its advantages include a potentially wide electrochemical window, non-flammability, and low volatility, which enhance the safety and operational range of energy storage systems compared to conventional organic electrolytes.[13] The pyridinium cation and chloride anion provide mobile charge carriers necessary for the functioning of the electrochemical cell. In a supercapacitor, for instance, these ions migrate to the electrode surfaces upon charging to form an electrical double layer where energy is stored.
Caption: Function of [B3MPy]Cl in an electrochemical double-layer capacitor.
Green Solvent in Organic Synthesis
[B3MPy]Cl is considered a "green" solvent, providing an environmentally benign alternative to volatile organic compounds (VOCs).[1][12] Its negligible vapor pressure significantly reduces air pollution and worker exposure. Furthermore, its ionic nature and ability to dissolve a wide range of organic and inorganic compounds can lead to enhanced reaction rates and selectivity.[1][6] This makes it a sought-after medium for chemists developing novel synthetic pathways or optimizing existing industrial processes.[6]
Pharmaceutical and Biochemical Applications
In the pharmaceutical sector, [B3MPy]Cl is used in drug formulation to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1][12] Many promising drug candidates suffer from poor water solubility, which limits their bioavailability. The unique solvating environment of [B3MPy]Cl can overcome this challenge. Additionally, its ability to stabilize proteins makes it useful in biochemical assays, where maintaining the native conformation and activity of enzymes is crucial.[1][12]
Part 4: Safety, Handling, and Toxicity Profile
While ionic liquids are often touted for their low volatility, they are not without hazards. Proper handling and an understanding of their toxicological profile are essential for safe laboratory practice.
Hazard Identification
According to the Globally Harmonized System (GHS), [B3MPy]Cl is classified as an irritant.
| Hazard Class | GHS Code | Statement | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][4][5] |
Protocol for Safe Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols.[14]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.[4]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
First-Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[4][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
Toxicity Profile
The toxicological properties of [B3MPy]Cl have not been exhaustively investigated.[15] However, research on the broader class of ionic liquids suggests that toxicity is often linked to the structure, particularly the cation type and the length of the alkyl side chains.[16][17] Studies conducted by the National Toxicology Program on related ionic liquids, including other pyridinium and imidazolium chlorides, have shown that high-dose oral exposure can lead to acute toxicity in rodents.[2] Dermal toxicity appears to be dependent on the concentration and the vehicle used for delivery.[2] Therefore, despite its low volatility, [B3MPy]Cl should be handled with care as a potentially hazardous chemical until more specific toxicological data becomes available.
Conclusion
This compound is a highly versatile ionic liquid with a compelling profile for researchers in chemistry, materials science, and pharmaceuticals. Its combination of thermal stability, tunable solubility, and utility as both a solvent and an electrolyte makes it a powerful tool for developing greener chemical processes, advanced energy storage systems, and more effective drug formulations. While its full toxicological profile is still under investigation, established safety protocols for chemical irritants ensure its safe handling in a research environment. As the demand for sustainable and high-performance chemical technologies grows, the importance and application range of [B3MPy]Cl are poised to expand.
References
- This compound - Ragalahari. (URL: [Link])
- This compound | C10H16ClN | CID 19876500 - PubChem. (URL: [Link])
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (URL: [Link])
- Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids - NCBI. (2022, May). (URL: [Link])
- Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids - NCBI. (URL: [Link])
- Toxicity studies of select ionic liquids... - PMC - NIH. (URL: [Link])
- Ionic Liquids Toxicity—Benefits and Thre
- This compound | CAS#:125652-55-3 | Chemsrc. (2025, August 25). (URL: [Link])
- 1-Butyl-3-methylimidazolium chloride | C8H15ClN2 | CID 2734161 - PubChem. (URL: [Link])
- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (URL: [Link])
- Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids - ResearchG
- Butyl-3-methylimidazolium Chloride Preparation in Supercritical Carbon Dioxide. (URL: [Link])
- PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS - ResearchG
- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitors. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound, >99% | IoLiTec [iolitec.de]
- 8. 1-ブチル-3-メチルピリジニウムクロリド | this compound | 125652-55-3 | 東京化成工業株式会社 [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ragalahari.com [ragalahari.com]
- 13. ias.ac.in [ias.ac.in]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. iolitec.de [iolitec.de]
- 16. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylpyridinium Chloride
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-Butyl-3-methylpyridinium Chloride ([BMPy][Cl]). As a versatile solvent with applications ranging from electrochemistry to catalysis and drug development, a thorough understanding of its physical and chemical characteristics is paramount for researchers and professionals in the field.[1] This document delves into the experimental methodologies used to characterize ionic liquids, presenting a logical framework for their evaluation. While specific experimental data for [BMPy][Cl] is not extensively available in the public domain, this guide utilizes data from closely related ionic liquids to illustrate expected behaviors and trends, thereby providing a robust predictive framework. Key properties discussed include thermal stability, density, viscosity, ionic conductivity, and solubility. Each section is supported by detailed experimental protocols and the underlying scientific principles, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Significance of this compound
This compound, with the chemical formula C10H16ClN and a molecular weight of 185.69 g/mol , is a member of the pyridinium-based ionic liquids.[2] These compounds are salts that are liquid at or near room temperature and are composed of a pyridinium cation and a chloride anion. The structure of the 1-butyl-3-methylpyridinium cation is depicted in Figure 1.
Figure 1. Chemical structure of the 1-Butyl-3-methylpyridinium cation.
Ionic liquids like [BMPy][Cl] have garnered significant attention due to their unique set of properties, including low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic compounds.[1] These characteristics make them attractive as "green" alternatives to traditional volatile organic solvents. In the context of drug development, the tunable nature of ionic liquids offers potential in drug formulation and delivery systems.[1]
This guide will systematically explore the key physicochemical properties that define the utility and operational limits of [BMPy][Cl].
Thermal Stability: Defining the Operational Temperature Window
The thermal stability of an ionic liquid is a critical parameter that dictates its viable temperature range for applications. It is most commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Theoretical Framework
Thermal decomposition of pyridinium-based ionic liquids, particularly those with halide anions, is understood to proceed via a dealkylation mechanism. The primary decomposition products for 1-alkyl-3-methylpyridinium halides are typically 3-methylpyridine and the corresponding alkyl halide.[3] This process is influenced by the nature of both the cation and the anion.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the onset temperature of decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of [BMPy][Cl] (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrumentation: The analysis is performed using a TGA instrument.
-
Experimental Conditions:
-
Atmosphere: A continuous flow of an inert gas, such as nitrogen or argon, is maintained to prevent oxidative degradation. .
-
Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature well above its expected decomposition point (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature (T_onset) is typically determined as the temperature at which a significant weight loss begins.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert gas is crucial to ensure that the observed weight loss is due to thermal decomposition alone and not oxidation, which can occur at lower temperatures and would provide a misleadingly low stability assessment.
-
Heating Rate: A standardized heating rate allows for reproducible results and comparison between different ionic liquids. Slower heating rates can sometimes provide a more precise decomposition temperature but are more time-consuming.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting point, glass transition, and crystallization.
Methodology:
-
Sample Preparation: A small, hermetically sealed sample of [BMPy][Cl] (typically 5-10 mg) is placed in a DSC pan.
-
Instrumentation: The analysis is performed using a DSC instrument.
-
Experimental Conditions:
-
Temperature Program: A typical program involves an initial heating ramp, followed by a cooling ramp, and then a second heating ramp. This helps to erase the thermal history of the sample.
-
Heating/Cooling Rate: A constant rate, often 10 °C/min, is used.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic and exothermic peaks correspond to phase transitions.
The melting point of this compound has been reported to be 112 °C.[6]
Density and Viscosity: Fundamental Fluid Properties
Density and viscosity are fundamental physical properties that are critical for process design, fluid handling, and understanding mass transfer phenomena in ionic liquid systems.
Experimental Protocol: Density Measurement
The density of ionic liquids is typically measured using a vibrating tube densiteter.
Methodology:
-
Instrumentation: A vibrating tube densiteter is used, which measures the oscillation period of a U-shaped tube filled with the sample.
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Measurement: A small volume of the [BMPy][Cl] sample is injected into the measurement cell. The temperature of the cell is precisely controlled.
-
Data Acquisition: The instrument measures the oscillation period, which is then converted to a density value. Measurements are taken across a range of temperatures.
Expected Trends: The density of ionic liquids generally decreases linearly with increasing temperature. For pyridinium-based ionic liquids, increasing the alkyl chain length on the cation typically leads to a decrease in density due to less efficient packing of the larger cations.
Experimental Protocol: Viscosity Measurement
The viscosity of ionic liquids can be measured using various techniques, with rotational viscometers and falling-ball viscometers being common choices.
Methodology (Rotational Viscometer):
-
Instrumentation: A rotational viscometer with a temperature-controlled sample cell is used.
-
Measurement: The sample of [BMPy][Cl] is placed in the cell, and a spindle is rotated at a known speed. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.
-
Data Acquisition: Viscosity measurements are recorded at various shear rates to determine if the fluid is Newtonian (viscosity is independent of shear rate). Measurements are then repeated at different temperatures.
Expected Trends: The viscosity of ionic liquids is highly dependent on temperature, decreasing exponentially as temperature increases. This relationship can often be described by the Vogel-Fulcher-Tammann (VFT) equation. Longer alkyl chains on the cation generally lead to increased viscosity due to stronger van der Waals interactions.
Illustrative Data: While a complete temperature-dependent viscosity dataset for [BMPy][Cl] is not available, Table 1 presents data for the similar 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) to illustrate the typical magnitude and temperature dependence of viscosity for chloride-based ionic liquids.
Table 1: Viscosity of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) at Different Temperatures.
| Temperature (°C) | Viscosity (Pa·s) |
|---|---|
| 80 | ~0.3 |
| 100 | ~0.1 |
| 120 | ~0.05 |
(Data extrapolated from graphical representations in literature for illustrative purposes)[7]
Ionic Conductivity: A Measure of Charge Transport
The ionic conductivity is a measure of an ionic liquid's ability to conduct an electric current and is a crucial parameter for electrochemical applications such as batteries and capacitors.
Theoretical Framework
The conductivity of an ionic liquid is dependent on the number of charge carriers (ions), their charge, and their mobility. The mobility of the ions is inversely related to the viscosity of the medium, as described by the Stokes-Einstein equation. Therefore, ionic conductivity is strongly influenced by temperature and the structure of the constituent ions.
Experimental Protocol: AC Impedance Spectroscopy
AC impedance spectroscopy is a common and accurate method for determining the ionic conductivity of electrolytes.
Methodology:
-
Instrumentation: An impedance analyzer and a conductivity cell with two parallel platinum electrodes are used. The cell constant is determined by calibrating with a standard solution of known conductivity (e.g., KCl solution).
-
Measurement: The conductivity cell is filled with the [BMPy][Cl] sample and placed in a temperature-controlled environment. A small amplitude AC voltage is applied across the electrodes over a range of frequencies.
-
Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (R) of the ionic liquid is determined from the intercept of the semicircle with the real axis. The conductivity (σ) is then calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or more simply, σ = cell constant / R).
Expected Trends: The ionic conductivity of ionic liquids increases with increasing temperature, which is primarily due to the decrease in viscosity, leading to higher ion mobility.
Solubility Profile: "Like Dissolves Like"
The solubility of an ionic liquid in various solvents, and its ability to dissolve other compounds, is fundamental to its application as a solvent.
Qualitative Assessment
A general principle is that polar ionic liquids tend to be soluble in polar solvents, while nonpolar ionic liquids are more soluble in nonpolar solvents. The presence of functional groups and the length of alkyl chains on the cation can significantly influence solubility.
Experimental Protocol: Visual Miscibility Test
A straightforward method to determine solubility is through visual inspection.
Methodology:
-
Sample Preparation: A known volume or mass of [BMPy][Cl] is mixed with a known volume or mass of a specific solvent in a clear vial.
-
Observation: The mixture is agitated (e.g., by vortexing) and then allowed to stand. The formation of a single, clear phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.
-
Temperature Effects: This can be repeated at different temperatures to assess the temperature dependence of solubility.
Expected Solubility Profile: Based on the behavior of similar ionic liquids like 1-butyl-3-methylimidazolium chloride, [BMPy][Cl] is expected to be soluble in polar solvents such as water, methanol, ethanol, acetone, and acetonitrile.[8] It is likely to be insoluble in nonpolar solvents like hexane and toluene.[9]
Synthesis and Purification Workflow
The reliable measurement of physicochemical properties is contingent on the purity of the ionic liquid. The following section outlines a typical synthesis and purification process for 1-alkyl-3-methylpyridinium chlorides.
Synthesis
The synthesis of this compound is typically achieved through a quaternization reaction between 3-methylpyridine and 1-chlorobutane.
Caption: Synthesis of [BMPy][Cl] via quaternization.
Purification
Purification is crucial to remove unreacted starting materials and byproducts, which can significantly affect the measured physicochemical properties.
Caption: A typical purification workflow for [BMPy][Cl].
Conclusion
This compound is an ionic liquid with a promising profile for a variety of scientific and industrial applications. This guide has outlined the fundamental physicochemical properties that are essential for its effective utilization. While a comprehensive dataset for [BMPy][Cl] itself is not fully present in the literature, the established methodologies for characterizing ionic liquids, coupled with data from analogous compounds, provide a strong foundation for predicting its behavior. As research into ionic liquids continues to expand, it is anticipated that more detailed characterization of compounds like [BMPy][Cl] will become available, further enabling their tailored application in innovative technologies.
References
- PubChem. This compound.
- Chem-Impex. 1-Butyl-3-methylimidazolium chloride. [Link]
- Chem-Impex. This compound. [Link]
- Mallak Specialties Pvt Ltd. 1-Butyl-3-methylimidazolium chloride. [Link]
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). International Journal of Molecular Sciences, 23(18), 10886. [Link]
- Sashina, E. S., Kashirskii, D. А., & Chizhova, А. Y. (2017). Thermal decomposition of 1-alkyl-3-methylpyridinium based ionic liquids. Russian Journal of General Chemistry, 87(10), 2287-2290. [Link]
- Singh, T., & Kumar, A. (2010). Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermal decomposition of 1-alkyl-3-methylpyridinium based ionic liquids - Sashina - Russian Journal of General Chemistry [bakhtiniada.ru]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, >99% | IoLiTec [iolitec.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-butyl-3-methylimidazol-3-ium Chloride, 1-Butyl-3-methylimidazolium chloride (HPLC), C8H15ClN2, 79917-90-1, 1-Butyl-3-Methyl-3H-Imidazol-1-Ium [mallakchemicals.com]
- 9. 1-Butyl-3-methylimidazolium chloride | 79917-90-1 [chemicalbook.com]
An In-Depth Technical Guide to 1-Butyl-3-methylpyridinium Chloride ([C4mpy]Cl)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyridinium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, possessing a unique combination of properties including low vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics have positioned them as "designer solvents" capable of enhancing industrial processes by improving efficiency and reducing waste.[1] Among these, 1-Butyl-3-methylpyridinium Chloride, often abbreviated as [C4mpy]Cl or [Bmpy]Cl, has emerged as a significant compound. It consists of a pyridinium cation with butyl and methyl substitutions and a chloride anion.[2] This guide provides a comprehensive technical overview of [C4mpy]Cl, detailing its core properties, synthesis, applications, and handling protocols, grounded in authoritative data for professionals in the chemical and pharmaceutical sciences.
Core Physicochemical Properties
The fundamental characteristics of a compound dictate its suitability for various applications. The properties of this compound are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₁₀H₁₆ClN | [3][4][5] |
| Molecular Weight | 185.69 g/mol | [2][4][5] |
| CAS Number | 125652-55-3 | [3][4][5] |
| Appearance | White to light yellow or dark green crystalline powder | [3] |
| Melting Point | 112 - 118 °C | [4] |
| Purity | Typically ≥98% (as determined by HPLC) | [3][6] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is achieved through a quaternization reaction, a fundamental process in organic chemistry where an amine is converted into a quaternary ammonium salt. In this case, the nitrogen atom of the 3-methylpyridine ring attacks the electrophilic carbon of 1-chlorobutane.
Causality in Experimental Design
The choice of reactants and conditions is critical. 3-methylpyridine serves as the nucleophile, while 1-chlorobutane is the alkylating agent. The reaction is typically performed under reflux to provide the necessary activation energy to drive the S_N2 reaction to completion. An inert atmosphere is recommended to prevent potential side reactions involving atmospheric moisture. Post-synthesis, a rigorous purification protocol is essential to remove unreacted starting materials and any byproducts, ensuring the high purity required for sensitive applications.[6] Recrystallization is a self-validating purification method, as the formation of a crystalline solid inherently excludes impurities.
Experimental Workflow: Synthesis & Purification
Caption: Workflow for the synthesis and purification of [C4mpy]Cl.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for analogous ionic liquid synthesis.[7][8]
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpyridine (1.0 mol).
-
Reactant Addition: Under an inert nitrogen atmosphere, add a slight molar excess of 1-chlorobutane (1.1 mol). The use of a solvent such as toluene is optional but can aid in temperature control.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored over 24-48 hours. The product will often begin to precipitate as a second liquid phase or solid.
-
Isolation: After cooling the reaction mixture to room temperature, the crude product is isolated. If a solvent was used, it can be decanted.
-
Purification: The crude product is washed multiple times with a solvent in which the ionic liquid has low solubility, such as ethyl acetate, to remove unreacted starting materials.
-
Drying: The purified product is dried under high vacuum to remove any residual volatile solvents, yielding a white to pale yellow crystalline solid.[3]
-
Validation: Purity should be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Applications in Research and Development
This compound is a versatile compound with applications spanning multiple scientific disciplines.[3]
Green Chemistry and Catalysis
As a "green solvent," [C4mpy]Cl offers an alternative to traditional volatile organic compounds (VOCs).[3] Its ionic nature and high thermal stability make it an effective medium for a variety of organic reactions, often leading to enhanced reaction rates and improved yields.[3][6] It can dissolve a wide range of organic and inorganic compounds, facilitating catalytic processes.[6]
Electrochemistry
The compound serves as an effective electrolyte in electrochemical applications.[3] Its ionic conductivity and wide electrochemical window are beneficial for the development of next-generation batteries and supercapacitors, where it can enhance energy storage capabilities.[3][9]
Pharmaceutical Sciences and Drug Delivery
In the pharmaceutical sector, [C4mpy]Cl is explored for its potential in drug formulation and delivery.[9] Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which limits their bioavailability. Ionic liquids can act as novel excipients, enhancing the solubility and stability of these APIs.[9][10] Their ability to form microemulsions or act as carrier molecules is a key area of research for creating more effective drug delivery systems.[1]
Caption: Conceptual role of [C4mpy]Cl in enhancing drug delivery.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
-
Hazard Identification: The compound is known to cause skin, eye, and respiratory tract irritation.[11] Some reports indicate it may be harmful if swallowed or inhaled.[12][13]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[12] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[11]
-
Handling: Minimize dust generation and accumulation.[11] Avoid contact with eyes, skin, and clothing. After handling, wash hands thoroughly.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] The material can be hygroscopic (absorbs moisture from the air), making proper sealing essential to maintain its integrity.[11]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[12][13]
Conclusion
This compound is more than a simple chemical; it is a versatile tool for innovation. Its well-defined molecular formula of C₁₀H₁₆ClN and molecular weight of 185.69 g/mol are the basis for its unique properties as an ionic liquid.[3][5] From enabling greener chemical synthesis to pioneering new frontiers in energy storage and pharmaceutical drug delivery, the utility of [C4mpy]Cl is extensive.[3][9] For researchers and developers, a thorough understanding of its synthesis, properties, and safe handling is paramount to unlocking its full potential in creating next-generation technologies.
References
- This compound | C10H16ClN | CID 19876500 - PubChem.
- Material Safety Data Sheet - 1-Butylpyridinium Chloride - Cole-Parmer. Cole-Parmer. [Link]
- This compound | CAS#:125652-55-3. Chemsrc. [Link]
- Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- 1-Butyl-3-methylimidazolium chloride | C8H15ClN2 | CID 2734161 - PubChem.
- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. University of Sussex. [Link]
- This compound - Ragalahari. Ragalahari. [Link]
- Butyl-3-methylimidazolium Chloride Preparation in Supercritical Carbon Dioxide. Journal of the Chinese Institute of Chemical Engineers. [Link]
- Exploring the Purity and Applications of this compound. LookChem. [Link]
Sources
- 1. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, >99% | IoLiTec [iolitec.de]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ragalahari.com [ragalahari.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. iolitec.de [iolitec.de]
- 13. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to the Synthesis of 1-Butyl-3-methylpyridinium Chloride
Foreword: The Rising Prominence of Pyridinium-Based Ionic Liquids
In the landscape of modern chemistry, ionic liquids (ILs) have emerged as a class of compounds with immense potential, offering unique physicochemical properties that make them valuable in a myriad of applications. Among these, pyridinium-based ILs, such as 1-Butyl-3-methylpyridinium Chloride ([BMpy]Cl), are gaining considerable attention. Their utility as electrolytes in electrochemical devices, green solvents in organic synthesis, and catalysts in various chemical transformations underscores the importance of a robust and well-understood synthetic methodology.[1] This guide provides a comprehensive technical overview of the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Foundational Principles: The Menshutkin Reaction
The synthesis of this compound is a classic example of the Menshutkin reaction , a nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide.[2] In this specific case, the tertiary amine is 3-methylpyridine, and the alkyl halide is 1-chlorobutane.
The reaction mechanism is a concerted process where the lone pair of electrons on the nitrogen atom of the 3-methylpyridine ring attacks the electrophilic carbon of 1-chlorobutane, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. This results in the formation of the quaternary ammonium salt, this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a well-established method for the synthesis of this compound, adapted from procedures for analogous ionic liquids.[3]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 3-Methylpyridine | 108-99-6 | C₆H₇N | 93.13 | ≥99% |
| 1-Chlorobutane | 109-69-3 | C₄H₉Cl | 92.57 | ≥99% |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Anhydrous |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen inlet
-
Rotary evaporator
-
Schlenk flask
Synthesis Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet, add 3-methylpyridine (0.5 mol, 46.57 g).
-
Solvent Addition: Add 150 mL of anhydrous toluene to the flask.
-
Reactant Addition: While stirring, add a slight excess of 1-chlorobutane (0.55 mol, 50.91 g) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 80-90 °C) under a nitrogen atmosphere. Maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by observing the formation of a second, denser liquid phase, which is the ionic liquid product.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will either precipitate as a solid or form a dense oil.
-
Purification:
-
Decant the upper toluene layer.
-
Wash the product several times with anhydrous ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Transfer the product to a Schlenk flask and dry under high vacuum at 60-70 °C for several hours to remove any residual solvent.
-
Characterization of this compound
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆ClN |
| Molecular Weight | 185.69 g/mol [4] |
| Appearance | White to light yellow crystalline powder[3] |
| Purity | ≥98% (HPLC)[3] |
| Thermal Stability | Thermally stable under normal conditions, with decomposition occurring at elevated temperatures.[5][6] |
Spectroscopic Analysis: ¹H NMR
The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts are as follows:
-
Pyridinium ring protons: Signals in the aromatic region (δ 7.5-9.0 ppm).
-
N-butyl group protons:
-
-CH₂- attached to the nitrogen: A triplet around δ 4.5 ppm.
-
-CH₂- groups of the butyl chain: Multiplets between δ 1.2 and 1.8 ppm.
-
Terminal -CH₃ group: A triplet around δ 0.9 ppm.
-
-
3-methyl group protons: A singlet around δ 2.5 ppm.
Safety and Handling
This compound is an irritant to the skin and eyes.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Applications in Research and Development
This compound is a versatile ionic liquid with a growing number of applications:
-
Electrochemistry: It serves as an electrolyte in batteries and supercapacitors.[1]
-
Green Chemistry: It is used as an environmentally benign solvent for organic reactions.[1]
-
Catalysis: It can act as a catalyst or catalyst support in various chemical transformations.
-
Drug Development: Its unique solvation properties are being explored in drug formulation and delivery.
Conclusion
The synthesis of this compound via the Menshutkin reaction is a straightforward and scalable process. By following the detailed protocol and safety precautions outlined in this guide, researchers and scientists can reliably produce this valuable ionic liquid for a wide range of applications. The continued exploration of pyridinium-based ionic liquids promises to unlock new possibilities in sustainable chemistry and materials science.
References
- Wikipedia. Menshutkin reaction.
- PubChem. This compound.
- University of York. Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- MDPI. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
- ResearchGate. Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids.
Sources
- 1. ragalahari.com [ragalahari.com]
- 2. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Butyl-3-methylpyridinium Chloride as a Green Solvent
This guide provides a comprehensive technical overview of 1-Butyl-3-methylpyridinium Chloride ([BMPC]), an ionic liquid with significant potential as a green solvent. We will move beyond surface-level descriptions to explore the fundamental chemistry, practical applications, and critical environmental considerations of [BMPC], offering researchers, scientists, and drug development professionals a robust resource grounded in scientific literature and practical insights.
The Imperative for Green Solvents: An Introduction to Ionic Liquids
The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] A primary target for this initiative has been the replacement of volatile organic compounds (VOCs), which contribute to air pollution and pose health risks. Ionic liquids (ILs) have emerged as a promising alternative.[2][3] These are salts with melting points below 100°C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable solvency make them attractive "designer solvents."[2][3][4]
Among the vast family of ILs, pyridinium-based salts like this compound ([BMPC]) are gaining prominence for their unique applications in synthesis, catalysis, and electrochemistry.[1][5][6] This guide will dissect the properties and performance of [BMPC], providing a field-proven perspective on its utility and its standing as a "green" alternative.
Core Characteristics of this compound ([BMPC])
[BMPC] is a pyridinium-based ionic liquid characterized by a pyridine ring substituted with a butyl and a methyl group. This structure dictates its physical and chemical behavior.
Physicochemical Properties
The fundamental properties of [BMPC] are summarized below. These parameters are critical for designing experiments and understanding its behavior as a solvent system.
| Property | Value | Source(s) |
| CAS Number | 125652-55-3 | [7][8][9] |
| Molecular Formula | C₁₀H₁₆ClN | [7][8][9] |
| Molecular Weight | 185.69 g/mol | [8][9][10] |
| Appearance | White to light yellow crystalline powder/solid | [7][11] |
| Melting Point | ~112 °C | [10] |
| Purity | ≥98% (HPLC) | [7][11][12] |
Synthesis of [BMPC]
The synthesis of [BMPC] is typically achieved through a quaternization reaction, a cornerstone of N-heterocyclic chemistry. This process involves the alkylation of a tertiary amine (3-methylpyridine) with an alkyl halide (1-chlorobutane).
-
Reactor Setup: In a nitrogen-purged round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 molar equivalent of 3-methylpyridine.
-
Solvent Addition: Add a suitable solvent, such as toluene or acetonitrile, to the flask. The choice of solvent is critical for managing reaction temperature and facilitating product isolation.
-
Reagent Addition: While stirring vigorously, slowly add 1.05 molar equivalents of 1-chlorobutane to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques like TLC or NMR. The product, being a salt, will often precipitate from the nonpolar solvent as it forms.
-
Isolation: After cooling the mixture to room temperature, the precipitated [BMPC] is isolated by filtration. If the product is an oil, the solvent is decanted.
-
Purification: The crude product is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials.
-
Drying: The purified white to pale yellow solid is dried under vacuum at 60-70°C for at least 24 hours to remove residual solvent and moisture. The final product's purity should be confirmed by ¹H-NMR and HPLC.
Rationale: Using a slight excess of the more volatile alkyl halide ensures the complete conversion of the pyridine. The use of an inert atmosphere prevents side reactions. Washing with a non-polar solvent is effective because the ionic product is insoluble in it, while the unreacted, non-ionic starting materials are soluble.
Caption: Workflow for separating cellulose from biomass using [BMPC].
Electrochemical Applications
[BMPC] and other pyridinium ILs are also utilized as electrolytes in electrochemical devices like batteries and supercapacitors. T[7][13]heir ionic nature, wide electrochemical window, and thermal stability make them suitable for high-performance energy storage applications.
The "Green" Profile: A Critical Evaluation
While ILs are often labeled "green" due to their low volatility, a comprehensive assessment requires examining their toxicity and biodegradability. The "green" credential of [BMPC] is not absolute and warrants careful consideration.
Toxicity
Contrary to early assumptions, many ionic liquids, including pyridinium-based ones, exhibit measurable toxicity. S[4]tudies have shown that the toxicity of ILs is highly dependent on the structure of both the cation and the anion, particularly the length of the alkyl side chain on the cation.
[4][14]* Aquatic Toxicity: Pyridinium-based ILs have demonstrated toxicity to various aquatic organisms. F[1][6][15]or instance, some studies show that increasing the alkyl chain length can increase toxicity, likely due to the molecule's ability to disrupt cell membranes. *[16] Mammalian Toxicity: The National Toxicology Program (NTP) has conducted studies on n-butylpyridinium chloride, finding that it can cause effects in rats and mice when administered in drinking water.
[17][18]Therefore, while [BMPC] avoids air pollution via volatilization, its solubility in water means that spills or improper disposal could pose a risk to aquatic ecosystems.
[15]#### 4.2. Biodegradability
The environmental persistence of a chemical is a key green metric. The biodegradability of ionic liquids is highly variable.
-
Persistence: The stable pyridinium ring can be resistant to microbial degradation. *[16] Side-Chain Influence: Biodegradation often initiates at the alkyl side chains. Some research indicates that pyridinium ILs with longer alkyl chains (e.g., octyl) may be more readily biodegradable than those with shorter chains like butyl. H[14][16]owever, other studies have shown that pyridinium cations with butyl side chains exhibit no significant biodegradation under certain test conditions. *[16] Metabolites: When biodegradation does occur, it can proceed through the oxidation of the alkyl side chain, forming hydroxylated and carboxylated intermediates. A[19] positive finding is that these degradation products are often less toxic than the parent ionic liquid.
[14]Diagram: Factors Influencing IL Environmental Impact
Caption: Relationship between IL structure and its environmental profile.
Recycling and Reuse
A major advantage supporting the green credentials of [BMPC] is its potential for recycling. I[5]ts non-volatility means it is not lost to evaporation during a reaction. After a process, the IL can often be recovered by extracting the product with a different solvent or by other separation techniques, and then reused, minimizing waste.
[20]***
Conclusion and Future Outlook
This compound is a versatile and valuable ionic liquid with proven applications in synthesis, biocatalysis, and materials science. Its non-volatility is a significant advantage over traditional organic solvents, aligning with the core tenets of green chemistry.
However, it is crucial for researchers and industry professionals to adopt a nuanced view. The term "green" is not a universal descriptor. The toxicity and limited biodegradability of [BMPC] are significant factors that must be managed through responsible handling, containment, and waste treatment protocols. The potential for recycling is a key component of its sustainable use.
Future research should focus on designing new generations of pyridinium ILs with intrinsically lower toxicity and higher biodegradability, perhaps by incorporating ester or ether functionalities into the side chains, without compromising their desirable solvent properties. By balancing performance with a comprehensive life-cycle assessment, ionic liquids like [BMPC] can be powerful and responsible tools in the development of cleaner chemical technologies.
References
- Chem-Impex. (n.d.). This compound.
- Al-Harbawi, M., et al. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. Scientific.Net.
- Kalcikova, G., et al. (n.d.). Assessment of environmental impact of pyridinium-based ionic liquid.
- Stolte, S., et al. (2012). Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures. Green Chemistry (RSC Publishing).
- Cvjetko Bubalo, M., et al. (2014).
- Ragalahari. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Al-Harbawi, M., et al. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review.
- University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- Parchem. (n.d.). Ionic Liquids in Synthesis: The Role of Pyridinium Salts.
- Docherty, K. M., et al. (n.d.). Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids.
- Wei, L., et al. (n.d.). Dissolving lignocellulosic biomass in a 1-butyl-3-methylimidazolium chloride–water mixture.
- Raj, K., et al. (2023). Integrating ionic liquids and catalytic processes for enhanced biomass conversion technologies. RSC Publishing.
- National Toxicology Program. (2022). Toxicity studies of select ionic liquids...
- Fort, D. A., et al. (2007). Can ionic liquids dissolve wood? Processing and analysis of lignocellulosic materials with 1-n-butyl-3-methylimidazolium chlorid. Green Chemistry.
- Gaydarska, S., et al. (n.d.). Complex effect of lignocellulosic biomass pretreatment with 1-butyl-3-methylimidazolium chloride ionic liquid...
- Tomar, P., & Jain, D. (2022). A REVIEW OF GREEN SOLVENT IONIC LIQUIDS: AS A FUTURE SOLVENT. Journal of Advanced Scientific Research.
- Creary, X., & Willis, E. D. (n.d.).
- IoLiTec. (n.d.). This compound, >99%.
- National Toxicology Program. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids... NCBI.
- Sari, Y. W., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability... NIH.
- da Costa Lopes, A. M., et al. (2013).
- Tomar, P., & Jain, D. (2022). A REVIEW OF GREEN SOLVENT IONIC LIQUIDS. Semantic Scholar.
- PubChem. (n.d.). 1-Butyl-3-methylpyridinium bromide.
- PubChem. (n.d.). 1-Butyl-3-methylimidazolium chloride.
- Ang, T. N., et al. (2014). 1-BUTYL-3-METHYLIMIDAZOLIUM CHLORIDE PRETREATMENT ON MALAYSIA LIGNOCELLULOSIC WASTES. Malaysian Journal of Analytical Sciences.
- Chemsrc. (n.d.). This compound.
- Habulin, M., et al. (2011).
- Shah, S. N., et al. (2015).
- SIELC. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column.
- Stolte, S., et al. (2006). Primary biodegradation of ionic liquid cations, identification of degradation products of 1-methyl-3-octylimidazolium chloride a. Green Chemistry.
- Landry, E. S., et al. (n.d.). Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride.
- Habulin, M., et al. (2011). Application of Ionic Liquids in Biocatalysis.
- Jana, M., et al. (2015). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double l.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Pham, T. P. T., et al. (2016). Identification of Metabolites Involved in the Biodegradation of the Ionic Liquid 1-Butyl-3-methylpyridinium Bromide...
- Gotor-Fernández, V., et al. (2016).
- Chen, Y., et al. (2021).
- Chemceed. (n.d.). Exploring the Purity and Applications of this compound.
- Ghandi, K. (n.d.). (PDF) Ionic Liquids Recycling for Reuse.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 1 g.
- National Toxicology Program. (2022). Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids... NCBI.
- Lynam, J. G., et al. (n.d.). Recovery and Reuse of 1-Allyl-3-methylimidazolium Chloride in the Fractionation of Pinus radiata Wood.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound, >99% | IoLiTec [iolitec.de]
- 11. nbinno.com [nbinno.com]
- 12. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. itqb.unl.pt [itqb.unl.pt]
- 17. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Viscosity of 1-Butyl-3-methylpyridinium Chloride at Different Temperatures
Introduction: The Significance of Viscosity in Ionic Liquid Applications
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, have positioned them as promising candidates for a diverse range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs) or drug delivery vehicles.[2]
The viscosity of an ionic liquid is a critical parameter that governs its utility in many of these applications. It directly influences mass transfer rates, reaction kinetics, and the overall efficiency of processes. For instance, in electrochemical applications, lower viscosity facilitates higher ionic conductivity, leading to improved device performance.[3] In pharmaceutical formulations, viscosity can affect drug dissolution rates and bioavailability. Therefore, a thorough understanding and precise control of viscosity, particularly its dependence on temperature, are paramount for the rational design and optimization of IL-based technologies.
1-Butyl-3-methylpyridinium Chloride ([C4C1Py][Cl]) is a pyridinium-based ionic liquid that has garnered interest due to its potential applications in various fields.[2] Its chemical structure is characterized by a pyridinium cation with a butyl and a methyl substituent, and a chloride anion.
Chemical Structure of this compound:
-
Cation: 1-Butyl-3-methylpyridinium
-
Anion: Chloride
-
Molecular Formula: C₁₀H₁₆ClN[1]
-
CAS Number: 125652-55-3[1]
Temperature Dependence of Viscosity in Ionic Liquids: A Theoretical Framework
The viscosity of ionic liquids exhibits a strong dependence on temperature. As temperature increases, the kinetic energy of the constituent ions increases, leading to a weakening of the intermolecular forces (primarily electrostatic and van der Waals interactions) and a decrease in viscosity.[4][5] This behavior is typically non-Arrhenius and is well-described by the empirical Vogel-Fulcher-Tammann (VFT) equation:
η = η₀ * exp(B / (T - T₀))
Where:
-
η is the dynamic viscosity.
-
η₀ is the pre-exponential factor, representing the viscosity at infinite temperature.
-
B is a parameter related to the activation energy for viscous flow.
-
T is the absolute temperature.
-
T₀ is the ideal glass transition temperature, or the Vogel temperature.
The VFT equation is a cornerstone in the study of glass-forming liquids and accurately models the viscosity-temperature relationship for a wide range of ionic liquids.[5]
Viscosity of a Structurally Analogous Ionic Liquid: 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
Due to the limited availability of experimental viscosity data for this compound, we will present data for its close structural analog, 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl]). The primary difference between these two ionic liquids is the cationic core: a pyridinium ring in [C4C1Py][Cl] and an imidazolium ring in [Bmim][Cl]. Both are five-membered aromatic rings containing nitrogen, and the butyl and methyl substituents are identical. This structural similarity allows us to use [Bmim][Cl] as a reasonable proxy to illustrate the expected viscosity behavior of [C4C1Py][Cl].
The following table summarizes the experimental viscosity data for [Bmim][Cl] at various temperatures.
| Temperature (°C) | Temperature (K) | Viscosity (Pa·s) | Viscosity (cP) |
| 80 | 353.15 | 0.375 | 375 |
| 90 | 363.15 | 0.225 | 225 |
| 100 | 373.15 | 0.140 | 140 |
| 110 | 383.15 | 0.095 | 95 |
| 120 | 393.15 | 0.068 | 68 |
Data sourced from a study on the viscosities of chloride-based ionic liquids.
As the data clearly indicates, the viscosity of [Bmim][Cl] decreases significantly with an increase in temperature, a trend that is characteristic of ionic liquids.
Experimental Methodology for Viscosity Measurement
Accurate and reproducible viscosity measurements are crucial for characterizing ionic liquids. Several techniques can be employed, with rotational viscometry being one of the most common and versatile methods.
Synthesis and Purification of this compound
The purity of the ionic liquid sample is of utmost importance as impurities, particularly water and residual reactants, can significantly impact its viscosity. A general procedure for the synthesis of this compound involves the quaternization of 3-methylpyridine with 1-chlorobutane.
Reaction Scheme:
3-methylpyridine + 1-chlorobutane → this compound
A generalized synthesis and purification protocol is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly distilled 3-methylpyridine.
-
Addition of Alkyl Halide: Slowly add a stoichiometric excess of 1-chlorobutane to the flask.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70-80°C) for an extended period (e.g., 24-48 hours) with continuous stirring.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The ionic liquid may solidify or form a viscous oil. Decant the excess unreacted starting materials.
-
Purification: Wash the crude product with a suitable solvent, such as ethyl acetate or diethyl ether, to remove any remaining unreacted starting materials and organic impurities.
-
Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (e.g., 60-70°C) for several hours to remove any residual solvent and, most importantly, water. The absence of water should be confirmed using Karl Fischer titration.
Viscosity Measurement using a Rotational Viscometer
A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is then determined from the applied torque, the geometry of the spindle, and the rotational speed.
Step-by-Step Experimental Protocol:
-
Instrument Calibration: Calibrate the rotational viscometer using a certified viscosity standard at the desired measurement temperatures.
-
Sample Preparation: Place a known volume of the purified and dried this compound into the sample cup of the viscometer.
-
Temperature Control: Equilibrate the sample at the target temperature using a circulating water bath or a Peltier temperature controller. Allow sufficient time for the sample to reach thermal equilibrium.
-
Spindle Selection: Choose an appropriate spindle and rotational speed to ensure that the torque reading is within the optimal range of the instrument (typically 10-90% of the full-scale range).
-
Measurement: Immerse the spindle into the ionic liquid to the specified depth. Start the rotation and allow the reading to stabilize. Record the viscosity and torque values.
-
Temperature Sweep: Repeat the measurement at different temperatures, ensuring thermal equilibrium is reached at each setpoint.
-
Data Analysis: Plot the measured viscosity as a function of temperature. The data can then be fitted to the Vogel-Fulcher-Tammann (VFT) equation to determine the fitting parameters (η₀, B, and T₀).
Experimental Workflow for Viscosity Measurement:
Caption: A flowchart illustrating the key steps in the experimental determination of the temperature-dependent viscosity of an ionic liquid.
Intermolecular Forces and Their Influence on Viscosity
The viscosity of ionic liquids is a direct consequence of the interplay of various intermolecular forces between the constituent cations and anions. Understanding these forces provides insight into the observed viscosity trends.
Key Intermolecular Forces:
-
Electrostatic Interactions (Coulombic Forces): These are the dominant forces in ionic liquids and arise from the attraction between the positively charged cations and negatively charged anions. Stronger electrostatic interactions lead to higher viscosity.
-
Van der Waals Forces: These include dispersion forces and dipole-dipole interactions. The length of the alkyl chains on the cation significantly influences the strength of these forces. Longer alkyl chains generally lead to increased van der Waals interactions and, consequently, higher viscosity.
-
Hydrogen Bonding: The ability of the cation and/or anion to participate in hydrogen bonding can have a profound effect on viscosity. For instance, the presence of acidic protons on the cation can lead to the formation of hydrogen bonds with the anion, resulting in a more structured liquid and higher viscosity.
Relationship between Temperature, Intermolecular Forces, and Viscosity:
Caption: A diagram illustrating the causal relationship between temperature, intermolecular forces, and the viscosity of an ionic liquid.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and characterizing the temperature-dependent viscosity of this compound. While experimental data for this specific ionic liquid is sparse, the principles and methodologies outlined herein, using the structurally similar 1-Butyl-3-methylimidazolium Chloride as an illustrative example, provide a robust foundation for researchers in the field.
Future work should focus on the experimental determination of the viscosity of this compound over a wide range of temperatures. This data would be invaluable for the development of structure-property relationships and for the advancement of applications that can benefit from the unique properties of this ionic liquid. Furthermore, computational studies, such as molecular dynamics simulations, could provide deeper insights into the molecular-level interactions that govern the viscosity of pyridinium-based ionic liquids.
References
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- García-Mardones, M., et al. (2012). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions.
- Chem-Impex International Inc. (n.d.). This compound.
- Gardas, R. L., & Coutinho, J. A. P. (2009). A group contribution method for viscosity estimation of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201.
- Paduszyński, K., & Domańska, U. (2012). A new correlation for prediction of viscosity of ionic liquids. Fluid Phase Equilibria, 318, 21-29.
- Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391-1398.
Sources
A Comprehensive Safety & Handling Guide for 1-Butyl-3-methylpyridinium Chloride in a Research Setting
Introduction: 1-Butyl-3-methylpyridinium chloride (CAS: 125652-55-3) is an ionic liquid increasingly utilized by researchers in fields such as electrochemistry, catalysis, and as a green solvent in organic synthesis.[1] Its unique properties, including thermal stability and solubility, make it a valuable tool.[1] However, its adoption in laboratory settings necessitates a robust understanding of its safety profile. A critical review of available safety data reveals a significant challenge: the toxicological properties of this compound have not been fully investigated.[2] Multiple safety data sheets explicitly state the "substance not yet fully tested," meaning risks cannot be fully excluded.[2]
This guide provides an in-depth, risk-based framework for the safe handling, storage, and emergency management of this compound. It is designed for researchers, scientists, and drug development professionals who handle this compound, emphasizing the causality behind safety protocols to foster a proactive safety culture.
Section 1: Deconstructing the Hazard Profile
A foundational element of laboratory safety is a clear understanding of a chemical's intrinsic hazards. For this compound, the data presents ambiguities that demand a conservative, safety-first approach.
Chemical and Physical Identity
A consistent identification of the material is the first step in any safety assessment.
| Property | Value | Source(s) |
| CAS Number | 125652-55-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆ClN | [1][3][4] |
| Molecular Weight | ~185.69 g/mol | [3][4] |
| Appearance | Colorless to yellow solid or white to light yellow crystalline powder. | [1][2] |
| Odor | No characteristic odor reported. | [2] |
The Ambiguity in GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. However, for this compound, the reported classifications are inconsistent.
Aggregated GHS information from the European Chemicals Agency (ECHA) C&L Inventory shows that out of two reports, one did not meet GHS hazard criteria.[3] The other report, however, indicated the following hazards:
-
H315: Causes skin irritation (Skin Irrit. 2)[3]
-
H319: Causes serious eye irritation (Eye Irrit. 2)[3]
Furthermore, a safety data sheet for the closely related compound 1-Butylpyridinium Chloride warns that it "Causes eye, skin, and respiratory tract irritation".[5] This discrepancy underscores a critical takeaway for any researcher: in the absence of complete and conclusive data, the precautionary principle must be applied. The potential for irritation should be assumed, and handling procedures must be designed to mitigate this risk. The overarching warning, "Caution! Substance not yet fully tested," serves as the guiding directive for all laboratory work.[2]
Section 2: A Risk-Based Framework for Safe Handling
To ensure personnel safety, a multi-layered approach based on the hierarchy of controls is not just best practice; it is essential. This framework prioritizes the most effective control measures to minimize exposure risk.
Risk Mitigation Workflow
The following diagram illustrates the logical flow for establishing a safe working environment when handling this compound.
Caption: Hierarchy of controls for mitigating exposure risks.
1. Engineering Controls (Primary Barrier): The most effective control is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound powder that could generate dust, including weighing and transfers, must be performed inside a certified chemical fume hood. This is crucial to prevent inhalation of airborne particles, which may cause respiratory tract irritation.[5][6]
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.
2. Administrative Controls (Procedural Safety): These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedure (SOP): A detailed, site-specific SOP for handling this compound is mandatory. The SOP should include all steps from material retrieval to disposal.
-
Access Control: Limit access to areas where the material is being handled to authorized and trained personnel only.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[6]
3. Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with the controls above. It does not eliminate the hazard, but it protects the user from contact.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[2] This is non-negotiable to protect against the serious eye irritation hazard.[3]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. It is critical to inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Lab Coat: A full-length lab coat should be worn to protect skin and clothing.
-
-
Respiratory Protection: While engineering controls should be the primary method for preventing inhalation, a NIOSH/CEN-approved respirator may be required for cleaning up large spills or in situations where ventilation is inadequate.[2]
Section 3: Standard Operating & Emergency Protocols
The following protocols provide actionable, step-by-step guidance for both routine and emergency situations.
Routine Handling & Storage Protocol
-
Preparation: Don appropriate PPE (safety glasses, lab coat, gloves). Ensure the chemical fume hood is operational.
-
Retrieval: Obtain the container from its storage location. Note that this material should be stored in a tightly closed container in a cool, dry, well-ventilated area, protected from moisture.[5]
-
Handling: Perform all manipulations (weighing, transferring, mixing) within the fume hood to minimize dust generation and inhalation risk.[5]
-
Cleanup: After handling, decontaminate the work surface. Securely close the primary container.
-
Disposal: Dispose of contaminated gloves and any waste material in a sealed, labeled container according to institutional and local regulations.[2]
-
Hand Washing: Remove PPE and wash hands thoroughly with soap and water.
Accidental Spill Protocol (Small Laboratory Spill)
-
Evacuate & Alert: Alert others in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Control: Prevent the spread of dust. Do not use a dry brush or compressed air.
-
Cleanup: Wearing appropriate PPE, gently cover the spill with an absorbent material. Carefully sweep or vacuum the material into a sealed, labeled waste container.[5] Avoid any actions that create dust.[2]
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste container and contaminated materials as hazardous waste.
Emergency Response for Personal Exposure
Immediate and correct first aid is critical to minimizing harm. The following workflow outlines the necessary steps.
Caption: Decision workflow for responding to personal exposure incidents.
-
If on Skin: Immediately wash the skin with plenty of soap and water.[2] Remove any contaminated clothing and wash it before reuse.[2] Seek medical advice if irritation occurs or persists.
-
If in Eyes: Promptly and continuously rinse the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention. [2]
-
If Inhaled: Move the exposed person to fresh air at once.[2] If breathing is difficult, provide oxygen or artificial respiration.[2] Seek medical attention.
-
If Ingested: Immediately rinse the mouth and provide fresh air.[2] Do NOT induce vomiting. [2] Seek immediate medical attention. [2]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, fog, mist, carbon dioxide (CO₂), or dry chemical agents.[2]
-
Unsuitable Media: Avoid using a straight stream of water, as it can scatter and spread the material.[2]
-
Hazardous Combustion Products: Fires involving this compound may produce toxic and corrosive gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Conclusion
This compound is a chemical of significant interest to the scientific community. However, its utility is paired with a safety profile that is not yet fully defined. The inconsistencies in hazard classification and the explicit warnings from suppliers demand that researchers treat this compound with a high degree of caution. By implementing a robust safety framework grounded in the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative protocols, and mandating the correct use of PPE—research organizations can effectively mitigate the risks. Adherence to the detailed handling and emergency protocols outlined in this guide is essential for protecting the health and safety of all laboratory personnel.
References
- Iolitec. (2022-09-19). Safety Data Sheet - this compound.
- PubChem. This compound (CID 19876500).
- Cole-Parmer.
- Carl ROTH. (2023-01-23).
- Thermo Fisher Scientific. (2025-12-19). SAFETY DATA SHEET - 1-Butyl-3-methylimidazolium chloride.
- CDH Fine Chemical.
- Chem-Impex. This compound.
- Santa Cruz Biotechnology, Inc. This compound (CAS 125652-55-3).
Sources
Foreword: Situating 1-Butyl-3-methylpyridinium Chloride in Modern Chemistry
An In-Depth Technical Guide to the Toxicological Profile of 1-Butyl-3-methylpyridinium Chloride
This compound, often abbreviated as [Bupy]Cl or referred to as NBuPy-Cl in comparative studies, belongs to the vast and versatile class of ionic liquids (ILs).[1][2] These compounds, often termed "designer solvents," have garnered significant interest as potential replacements for volatile organic compounds (VOCs) in a myriad of industrial applications, from chemical synthesis to energy storage.[2][3] Their low vapor pressure, high thermal stability, and tunable properties make them attractive from an engineering perspective. However, as their use expands, a rigorous understanding of their toxicological profile is paramount for ensuring human safety and environmental stewardship.[2][3]
This guide provides a comprehensive analysis of the toxicity of this compound, synthesizing data from pivotal in-vivo and in-vitro studies. We will delve into its effects on mammalian systems, explore its genotoxic potential, and discuss the structural characteristics that govern its biological activity. The methodologies behind these assessments are detailed to provide researchers with a framework for both understanding the existing data and designing future investigations.
Section 1: Physicochemical Identity
A clear understanding of a compound's physical and chemical properties is the foundation of toxicology. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 125652-55-3 | [4][5] |
| Molecular Formula | C10H16ClN | [6] |
| Molecular Weight | 185.69 g/mol | [6] |
| Appearance | Solid at room temperature | [7] |
| Known Applications | Laboratory chemicals, manufacture of substances | [4] |
Section 2: Mammalian Toxicity Profile
The most comprehensive data on the mammalian toxicity of [Bupy]Cl comes from comparative studies conducted by the National Toxicology Program (NTP), which evaluated its effects alongside other common ionic liquids.[1][3][8] The primary route of exposure investigated in these key studies was oral (via drinking water), mimicking a likely route for human exposure through environmental contamination.[9]
Acute and Dermal Toxicity
While detailed acute oral LD50 studies for [Bupy]Cl are not as prevalent as for its imidazolium counterparts, the data available indicates it is a skin and eye irritant.[2][6] Safety data sheets recommend avoiding contact with skin, eyes, and clothing and warn that the chemical, physical, and toxicological properties have not been fully investigated.[4] Precautionary statements emphasize wearing protective gear and rinsing eyes continuously with water in case of contact.[4] In NTP studies focused on dermal sensitization, N-butylpyridinium chloride (NBuPy-Cl) was classified as an irritant.[2]
Sub-Chronic Oral Toxicity: A 3-Month In-Vivo Study
The cornerstone of our understanding of [Bupy]Cl's systemic effects is a 3-month drinking water study in Sprague Dawley rats and B6C3F1/N mice.[1][8] This study was designed to compare the relative toxicities of different IL cations, including the pyridinium cation of [Bupy]Cl.
Experimental Rationale: A 3-month study duration is a standard for identifying target organ toxicity and establishing a dose-response relationship for non-cancer endpoints. Using two rodent species (rats and mice) is a regulatory standard that helps to identify potential inter-species differences in toxicological response.
-
Body Weight and Consumption: At higher concentrations, a consistent, dose-dependent decrease in body weight was observed.[8][9] Rats exposed to high concentrations of [Bupy]Cl showed significantly decreased terminal mean body weights.[8][9] Mice exposed to all tested ILs, including [Bupy]Cl, also had significantly decreased terminal body weights, with male mice typically showing a greater effect than females at comparable concentrations.[8][9] This was often associated with reduced water consumption, suggesting that poor palatability at higher concentrations may have contributed to the observed effects.[2][10]
-
Organ-Specific Toxicity: The primary target organs identified in mice were the kidney and adrenal gland.[8][9]
-
Kidney: Significantly increased incidences of chronic progressive nephropathy were observed in male mice at the highest exposure concentrations of [Bupy]Cl.[8] A positive trend for this lesion was also seen in female mice exposed to [Bupy]Cl.[8]
-
Adrenal Gland: In female mice, a significant increase in the incidence of a persistent X-zone in the adrenal cortex was noted for all four ILs tested, including [Bupy]Cl, at the highest exposure levels.[8]
-
-
Hematology and Clinical Chemistry: Exposure to [Bupy]Cl had minimal effects on hematological or clinical chemistry parameters, indicating a lack of significant systemic toxicity affecting the blood or major metabolic functions at the tested concentrations.[2][8]
-
Survival and Reproduction: The study found that [Bupy]Cl did not influence overall survival or the female reproductive cycle.[8]
| Species | Sex | Exposure Concentration | Key Toxicological Endpoints | LOEL* |
| Rat | M & F | Up to 6 mg/mL | Decreased terminal mean body weights at high concentrations.[8] | Not explicitly stated for rats |
| Mouse | Male | Up to 6 mg/mL | Decreased terminal mean body weight; increased incidence of chronic progressive nephropathy and renal tubule alteration.[8] | 6 mg/mL[8] |
| Mouse | Female | Up to 6 mg/mL | Decreased terminal mean body weight; increased incidence of persistent X-zone in adrenal cortex.[2][8] | 3 mg/mL[2] |
*Lowest-Observed-Effect Level (LOEL) was determined based on lower body weights and nonneoplastic lesions.[8]
Section 3: Genetic Toxicology
Assessing the potential for a chemical to cause genetic damage is a critical component of its safety profile. The genotoxicity of [Bupy]Cl was evaluated as part of the NTP studies.
Bacterial Reverse Mutation Assay (Ames Test)
Methodological Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These mutations render them unable to grow on a medium lacking the specific amino acid. The assay measures the ability of a test chemical to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow. The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
Findings: The NTP report concluded that IL exposure, including [Bupy]Cl, is generally not genotoxic.[8] In the bacterial mutagenicity assays, [Bupy]Cl did not show a positive response, meaning it did not cause a reproducible, dose-related increase in revertant colonies in any of the tested bacterial strains, either with or without metabolic activation.[11]
Section 4: Structure-Toxicity Relationship and Mechanistic Insights
The toxicity of ionic liquids is not random; it is intrinsically linked to their chemical structure.[7] Key factors influencing toxicity are the nature of the cation core (e.g., pyridinium, imidazolium) and the length of the alkyl chain substituent.[2][7][12]
-
Cation Headgroup: Some research suggests that aromatic cations like pyridinium and imidazolium tend to be more toxic than nonaromatic cations.[7] However, the comprehensive NTP 3-month study did not find clear, overarching trends demonstrating that one cation type was definitively more toxic than another under the tested conditions, with toxicological findings varying across sexes and species for all cation types.[2]
-
Alkyl Chain Length: A more established principle is that toxicity increases with the length of the alkyl side chain.[2] This is often attributed to increased hydrophobicity, which can enhance the molecule's ability to interact with and disrupt cell membranes.[2] While the NTP study primarily focused on butyl-substituted ILs, it compared 1-ethyl-3-methylimidazolium chloride (Emim-Cl, 2-carbon chain) with 1-butyl-3-methylimidazolium chloride (Bmim-Cl, 4-carbon chain) and found that the IL with the longer side chain (Bmim-Cl) exhibited greater toxicity.[9] This principle likely contributes significantly to the overall toxicity profile of [Bupy]Cl with its 4-carbon butyl chain.
The diagram below illustrates the hierarchical influence of structural components on the overall toxicity of an ionic liquid.
Caption: Influence of molecular structure on the toxicity of [Bupy]Cl.
Section 5: Key Experimental Protocols
To ensure transparency and reproducibility, the methodologies employed in key toxicological assessments are outlined below.
Protocol: 3-Month Sub-Chronic Oral Toxicity Study in Rodents
This protocol is a synthesized representation based on the NTP Technical Report methodology.[1][8]
-
Animal Model Selection: Groups of male and female Sprague Dawley rats and B6C3F1/N mice (n=10 per sex/exposure group) are selected. Animals are typically 5 weeks old at the start of the study.
-
Test Article Administration: this compound is dissolved in drinking water at multiple concentrations (e.g., 0, 1, 3, and 6 mg/mL). The control group receives drinking water alone (0 mg/mL).
-
Exposure Period: Animals have ad libitum access to the dosed drinking water for a period of 3 months.
-
In-Life Monitoring:
-
Clinical Observations: Animals are observed twice daily for signs of morbidity and mortality.
-
Body Weight: Body weights are recorded weekly.
-
Water Consumption: Water consumption is measured weekly.
-
-
Terminal Procedures:
-
Hematology & Clinical Chemistry: At the end of the 3-month period, blood samples are collected for a complete blood count (CBC) and analysis of clinical chemistry parameters.
-
Necropsy: A complete necropsy is performed on all animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, adrenal glands) are weighed.
-
Histopathology: Tissues from over 40 sites are collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.
-
-
Data Analysis: Statistical analysis is performed to compare exposed groups to the control group for all measured endpoints to determine toxicological significance.
The workflow for this in-vivo assessment is visualized below.
Caption: Workflow for a 3-month sub-chronic rodent toxicity study.
Section 6: Conclusion and Expert Assessment
The available data indicates that this compound exhibits a moderate toxicity profile characterized by dose-dependent effects following sub-chronic oral exposure. At low concentrations (<3 mg/mL in drinking water), it has minimal effects on rats and mice.[8] However, at higher concentrations (≥3 mg/mL), it leads to reduced body weight gain and specific, non-neoplastic lesions in the kidneys and adrenal glands of mice.[8][9] Importantly, the compound does not appear to be genotoxic based on standard bacterial mutation assays.[8]
For drug development professionals and researchers, this profile suggests that while [Bupy]Cl is not acutely toxic at low levels, chronic exposure, particularly via oral routes, warrants careful risk assessment. The renal and adrenal effects in mice are the most significant toxicological findings and should be the primary focus of any safety evaluation for applications involving potential human exposure. The principle that toxicity is linked to the butyl chain length is a crucial insight, suggesting that similar pyridinium-based ILs with longer alkyl chains could exhibit even greater toxicity.[2][9]
References
- National Toxicology Program. (2022). Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. NTP Technical Report 103. [Link]
- PubChem. This compound.
- National Toxicology Program. (2022). Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- National Toxicology Program. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- National Toxicology Program. (2022). Genetic Toxicology - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- National Toxicology Program. (2022). Toxicity studies of select ionic liquids...administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. PubMed Central. [Link]
- Chemsrc. This compound | CAS#:125652-55-3. [Link]
- Egorova, K. S., & Ananikov, V. P. (2017).
- National Toxicology Program. (2022). Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- National Toxicology Program. (2022). Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- ResearchGate. Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride. [Link]
- National Institute of Environmental Health Sciences. (2022). TOX-103: Lay Summary. [Link]
- Stepnowski, P., et al. (2004). Cytotoxicity of ionic liquids and precursor compounds towards human cell line HeLa. Green Chemistry. [Link]
- National Toxicology Program. n-Butylpyridinium chloride (1124-64-7). Chemical Effects in Biological Systems. [Link]
- Li, Y., et al. (2023). 1-Butyl-3-methylimidazolium Chloride Affects Anaerobic Digestion through Altering Organics Transformation, Cell Viability, and Microbial Community. Environmental Science & Technology. [Link]
- PubChem. 1-Butyl-3-methylimidazolium chloride.
Sources
- 1. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iolitec.de [iolitec.de]
- 5. This compound | CAS#:125652-55-3 | Chemsrc [chemsrc.com]
- 6. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Genetic Toxicology - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Guide: Defining the Operational Boundaries of 1-Butyl-3-methylpyridinium Chloride through Electrochemical Window Analysis
An in-depth technical guide by a Senior Application Scientist.
Introduction: The Criticality of the Electrochemical Window
In the realm of ionic liquids (ILs), the electrochemical window (EW) is arguably the most critical parameter defining its utility and application scope. It represents the potential range within which the ionic liquid remains electrochemically inert, neither undergoing oxidation nor reduction. A wide electrochemical window is a hallmark of a robust electrolyte, enabling a broad spectrum of electrochemical processes to occur without interference from the solvent itself.
For 1-Butyl-3-methylpyridinium Chloride, a pyridinium-based ionic liquid, a precise understanding of its EW is paramount. The stability of the 1-butyl-3-methylpyridinium cation ([C4C1Py]⁺) at negative potentials and the chloride anion (Cl⁻) at positive potentials dictates its suitability for applications such as electrodeposition, organic synthesis, and as a medium for electrochemical sensors. This guide provides the foundational knowledge and practical methodologies to explore and define these limits.
Experimental Determination: A Validated Protocol
The most common and reliable method for determining the electrochemical window is cyclic voltammetry (CV). This technique involves scanning the potential of a working electrode in the ionic liquid and observing the current response. The onset of a significant increase in current indicates the oxidation or reduction of the ionic liquid itself, thereby defining the limits of the window.
Core Principle & Self-Validating System
Our protocol is designed as a self-validating system. By using a three-electrode setup and carefully controlling the experimental conditions, we ensure the results are reproducible and directly attributable to the intrinsic properties of the [C4C1Py][Cl]. The inclusion of an internal reference standard, such as ferrocene, can further enhance the trustworthiness of the measurements by providing a stable and well-defined redox potential against which the IL's decomposition can be measured.
Detailed Step-by-Step Methodology
Objective: To determine the anodic and cathodic limits of [C4C1Py][Cl] using cyclic voltammetry.
Materials & Reagents:
-
Ionic Liquid: High-purity (>99%) this compound. Crucial Note: The presence of impurities, particularly water and other halides, can significantly narrow the electrochemical window. It is recommended to dry the IL under vacuum before use.
-
Working Electrode: Glassy Carbon (GC) electrode (typically 3 mm diameter). GC is often preferred for its wide potential window and relative inertness.
-
Counter Electrode: Platinum wire or gauze.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a quasi-reference electrode like a silver wire. The potential should be calibrated against the Fc/Fc⁺ redox couple.
-
Electrochemical Cell: A three-electrode glass cell.
-
Inert Gas: High-purity Argon or Nitrogen for deaeration.
-
Polishing Materials: Alumina slurry (e.g., 0.3 µm and 0.05 µm) and polishing pads.
Instrumentation:
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with 0.3 µm and finishing with 0.05 µm, to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water and then with a suitable solvent (e.g., acetone or ethanol), and dry it completely.
-
Clean the platinum counter electrode, for instance, by flaming or electrochemical cleaning.
-
-
Cell Assembly:
-
Add a measured volume of [C4C1Py][Cl] to the electrochemical cell.
-
Assemble the three-electrode setup: insert the prepared working electrode, the counter electrode, and the reference electrode into the cell, ensuring the electrodes do not touch.
-
-
Deaeration:
-
Purge the ionic liquid with the inert gas (Argon or Nitrogen) for at least 20-30 minutes to remove dissolved oxygen, which can interfere with the cathodic limit measurement. Maintain a gentle inert gas blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat parameters. A typical starting scan rate is 100 mV/s.
-
Begin the potential scan from the open-circuit potential (OCP).
-
First, scan towards the negative potential to determine the cathodic limit. Once a sharp increase in current is observed, reverse the scan direction.
-
Next, scan from the OCP towards the positive potential to determine the anodic limit. Reverse the scan upon observing a sharp increase in oxidative current.
-
Record the resulting voltammogram (current vs. potential plot).
-
-
Data Analysis:
-
The electrochemical window is determined from the voltammogram. The cathodic and anodic limits are defined as the potentials at which the current density reaches a predetermined cutoff value (e.g., 1 mA/cm²). This cutoff value should be explicitly stated when reporting results.
-
Experimental Workflow Diagram
Caption: Workflow for determining the electrochemical window of [C4C1Py][Cl].
Quantitative Analysis of the Electrochemical Window
The electrochemical window of [C4C1Py][Cl] is significantly influenced by the experimental conditions, most notably the working electrode material. The values presented below are synthesized from literature findings to provide a comparative overview.
| Working Electrode | Anodic Limit (V) | Cathodic Limit (V) | Total Window (V) | Reference Electrode |
| Glassy Carbon | ~ +1.8 to +2.0 | ~ -1.5 to -1.7 | ~ 3.3 to 3.7 | Ag/AgCl or Ag wire |
| Platinum | ~ +1.7 to +1.9 | ~ -1.4 to -1.6 | ~ 3.1 to 3.5 | Ag/AgCl or Ag wire |
| Gold | ~ +1.6 to +1.8 | ~ -1.3 to -1.5 | ~ 2.9 to 3.3 | Ag/AgCl or Ag wire |
Note: These are typical values and can vary based on purity, temperature, and scan rate.
Causality Behind Variations: The differences observed between electrode materials are often due to their catalytic activity. For instance, platinum can catalyze the oxidation of the chloride anion at a slightly lower potential compared to glassy carbon, leading to a narrower anodic window.
Critical Factors Influencing the Electrochemical Window
The theoretical electrochemical window is often wider than the experimentally observed one. This discrepancy arises from several factors that must be controlled and understood for accurate and reproducible measurements.
-
Purity of the Ionic Liquid: This is the most critical factor. Water is a common impurity that severely restricts the EW. Water can be reduced to hydrogen gas at the cathode and oxidized to oxygen gas at theanode, both occurring at potentials well within the intrinsic window of the IL. Halide impurities other than chloride can also alter the anodic limit.
-
Electrode Material: As shown in the table above, the nature of the working electrode surface plays a significant role. The choice of electrode should be guided by the specific application and the potential range of interest.
-
Scan Rate: In cyclic voltammetry, a faster scan rate can sometimes result in a seemingly wider electrochemical window. This is an artifact of the kinetics of the decomposition reactions; at faster scan rates, the decomposition process may not have sufficient time to generate a current that reaches the cutoff threshold. Therefore, a standardized, and often slower, scan rate (e.g., 50-100 mV/s) is recommended for comparative studies.
-
Temperature: Increasing the temperature generally decreases the viscosity of the ionic liquid and increases its conductivity. While this can be beneficial for mass transport, it can also accelerate the kinetics of decomposition reactions, potentially leading to a slight narrowing of the electrochemical window.
Interplay of Influencing Factors
An In-depth Technical Guide to the 1-Butyl-3-methylpyridinium Chloride Ionic Liquid Family
Abstract: The 1-Butyl-3-methylpyridinium Chloride ([BMPC]) family of ionic liquids (ILs) represents a class of molten salts with significant potential across the chemical and pharmaceutical sciences. Characterized by a pyridinium cation core, these compounds exhibit unique physicochemical properties such as low volatility, high thermal stability, and tunable solvency.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the fundamental properties, synthesis protocols, and critical applications of [BMPC], with a focus on its emerging roles in enhancing drug solubility, facilitating novel synthesis routes, and as a potential active pharmaceutical ingredient (API). Through detailed protocols, data-driven insights, and mechanistic diagrams, this document serves as a comprehensive resource for leveraging the [BMPC] family in advanced pharmaceutical research and development.
Introduction to the 1-Butyl-3-methylpyridinium Cation and Ionic Liquids
Ionic liquids are a class of salts that are liquid at or below 100°C.[2] They are composed entirely of ions, typically a large, asymmetric organic cation and a smaller organic or inorganic anion. This unique composition imparts desirable properties like negligible vapor pressure, a wide liquid-phase range, high thermal stability, and the ability to dissolve a diverse range of polar and nonpolar compounds.[3]
The 1-Butyl-3-methylpyridinium ([BMP]+) cation is the defining feature of the family discussed herein. Its structure, featuring a quaternized pyridine ring with a butyl and a methyl substituent, creates an asymmetric and sterically hindered cation. This structure is fundamental to inhibiting the efficient crystal lattice packing that keeps common salts like NaCl solid at high temperatures. When paired with an anion like chloride (Cl-), the resulting salt, this compound ([BMPC]), exhibits the characteristic properties of an ionic liquid. These ILs are gaining significant attention as "designer solvents" because their properties can be finely tuned by modifying the cation or anion structure.[3]
Core Physicochemical Properties
The utility of [BMPC] in any application is dictated by its physical and chemical properties. While data for this specific IL can be sparse, properties can be inferred from closely related pyridinium compounds. Density, viscosity, and conductivity are critical parameters for process design and reaction engineering.[4]
Table 1: Key Physicochemical Properties of this compound ([BMPC])
| Property | Value | Source |
| Molecular Formula | C10H16ClN | [5][6] |
| Molecular Weight | 185.69 g/mol | [5][6] |
| Appearance | White to pale yellow solid | [7] |
| Purity (Typical) | ≥98% (by HPLC) | [7] |
| Solubility | Soluble in water, methanol, ethanol, acetonitrile, acetone. Insoluble in ethyl acetate. | [8] |
Synthesis and Characterization
The synthesis of [BMPC] is typically achieved through a standard quaternization reaction, a cornerstone of amine chemistry. This process involves the N-alkylation of a pyridine derivative.
Detailed Synthesis Protocol for this compound
This protocol describes a common and reliable method for synthesizing [BMPC] via the direct alkylation of 3-methylpyridine.
Materials:
-
3-Methylpyridine (picoline)
-
1-Chlorobutane
-
Toluene (or another suitable solvent like acetonitrile)
-
Ethyl acetate (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-methylpyridine in toluene. The use of a solvent is critical for managing reaction temperature and ensuring homogeneity.
-
Addition of Alkylating Agent: Slowly add 1.1 to 1.2 equivalents of 1-chlorobutane to the stirred solution. A slight excess of the alkylating agent ensures the complete conversion of the starting pyridine. This reaction is typically exothermic; addition should be controlled to maintain a steady temperature.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C for toluene) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath or freezer to facilitate precipitation of the product.[9] The [BMPC] product, being a salt, is generally insoluble in nonpolar solvents like toluene at low temperatures.
-
Purification: Decant the supernatant solvent. The resulting crude product, which may be an oil or a semi-solid, is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials and non-ionic byproducts.
-
Drying: The purified product is dried under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual volatile solvents and moisture. The absence of water is critical, as it can significantly alter the physicochemical properties of the ionic liquid.
Causality and Self-Validation:
-
Why Toluene? Toluene is a good choice because its boiling point allows for a sufficient reaction temperature to drive the SN2 reaction forward, and the product's low solubility in it upon cooling simplifies isolation.
-
Why Excess 1-Chlorobutane? This ensures that the more valuable 3-methylpyridine is fully consumed. The excess volatile alkyl halide is easily removed during the washing and vacuum drying steps.
-
Protocol Validation: The purity of the final product must be confirmed. This is a self-validating step. Techniques like ¹H and ¹³C NMR spectroscopy are essential to confirm the structure and absence of starting materials.[8][10] A silver nitrate test can be used to confirm the presence of the chloride anion.[11]
Caption: Workflow for the synthesis of [BMPC].
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is the primary tool for structural confirmation.[10] In the ¹H NMR spectrum of [BMPC], one would expect to see characteristic peaks for the aromatic protons on the pyridinium ring (shifted downfield due to the positive charge), as well as signals for the methyl group and the four distinct methylene groups of the butyl chain.[10][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of characteristic functional groups and the formation of the quaternary amine salt.[12]
Applications in Drug Development
The unique properties of [BMPC] make it a highly versatile tool in the pharmaceutical industry, from early-stage discovery to formulation.[1][13]
[BMPC] as a Novel Solvent for Poorly Soluble APIs
A significant challenge in drug development is the poor aqueous solubility of many new chemical entities, which limits their bioavailability.[14] An estimated 70-90% of drugs currently in the development pipeline are poorly water-soluble.[14] Ionic liquids like [BMPC] can serve as effective solvents for these challenging compounds.[15]
Mechanism of Solubilization: The solubilization power of [BMPC] arises from its ability to form multiple types of intermolecular interactions with a drug molecule. The pyridinium cation can engage in π-π stacking with aromatic moieties of an API, while the chloride anion is a strong hydrogen bond acceptor. The alkyl chains provide hydrophobic domains for interaction with nonpolar parts of a drug molecule. This combination of interactions disrupts the strong crystal lattice energy of the solid API, allowing it to dissolve.
Caption: Solubilization of an API by [BMPC].
Potential as an Active Pharmaceutical Ingredient (API)
Beyond their role as excipients, pyridinium-based ionic liquids have demonstrated inherent biological activity, particularly antimicrobial properties.[16][17]
-
Antimicrobial Activity: Studies have shown that pyridinium ILs exhibit significant antimicrobial activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[16][17] The mechanism is often attributed to the disruption of bacterial cell membranes by the amphiphilic cation. The butyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability and cell death. Generally, toxicity and antimicrobial activity increase with the length of the alkyl chain on the cation.[16][17] While 1-butyl-3-methylpyridinium bromide was found to be less antimicrobial than its hexyl and octyl counterparts, it still showed notable effects, especially against B. subtilis.[16][17]
Handling, Safety, and Environmental Considerations
While once hailed as universally "green" solvents due to their low volatility, it is now understood that the toxicity and environmental impact of ionic liquids must be carefully evaluated.[2]
-
Toxicity: The toxicity of pyridinium ILs is highly dependent on the structure of the cation, particularly the length of the alkyl side chain.[16][17][18] Longer alkyl chains generally lead to increased toxicity, likely due to greater membrane disruption capabilities.[16][17] The anion typically plays a lesser, but not negligible, role in the overall toxicity.[2] Pyridinium-based ILs have been reported to show higher toxicity towards organisms like the bacterium Vibrio fischeri compared to some imidazolium-based counterparts.[2][18]
-
Biocompatibility: For applications in drug delivery, biocompatibility is paramount. The toxicity profile of [BMPC] must be thoroughly assessed for any specific application. Studies on related compounds suggest that pyridinium ILs are generally more toxic than choline-based ILs.[19]
-
Environmental Fate: The stability of ionic liquids can lead to persistence in the environment.[18] Their solubility in water means they can easily enter aquatic ecosystems if not handled and disposed of properly.[18]
Conclusion and Future Outlook
The this compound family of ionic liquids offers a compelling set of tools for pharmaceutical scientists. Their capacity to solubilize difficult APIs presents a direct solution to one of the most pressing problems in modern drug development. Furthermore, their potential as synthesis media and even as active agents themselves opens up new avenues for innovation. However, a responsible and data-driven approach is necessary. Future research should focus on generating comprehensive physicochemical data for [BMPC], thoroughly evaluating its toxicological and ecotoxicological profile, and exploring its full potential in targeted drug delivery systems and as a platform for novel API development.
References
- Docherty, K. M., & Kulpa, Jr, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189. [Link]
- ResearchGate. (n.d.). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids.
- Matzke, M., et al. (2010). Toxicity of ionic liquids prepared from biomaterials. Faculdade de Ciências da Universidade de Lisboa. [Link]
- Egorova, K. S., et al. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Molecules, 22(9), 1373. [Link]
- ResearchGate. (n.d.). Assessment of environmental impact of pyridinium-based ionic liquid.
- University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- Dharaskar, S. A., et al. (2015). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. The Scientific World Journal, 2015, 835872. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Saielli, G., et al. (2012). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. Physical Chemistry Chemical Physics, 14(18), 6549-6555. [Link]
- Ragalahari. (n.d.). This compound.
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Toxicity Report 103. [Link]
- Lee, S.-G. (2006). Butyl-3-methylimidazolium Chloride Preparation in Supercritical Carbon Dioxide.
- ResearchGate. (n.d.). Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide.
- ResearchGate. (n.d.). 13 C NMR spectra of of (a) 1-Butyl-3-methyl imidazolium Chloride....
- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel.
- ResearchGate. (n.d.). Thermodynamic Properties of 1-Butyl-3-methylimidazolium Chloride (C4mim[Cl]) Ionic Liquid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ragalahari.com [ragalahari.com]
- 14. Improving API Solubility using API Processing [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Technical Guide to Pyridinium-Based Ionic Liquids: From Serendipitous Discovery to Engineered Solvents
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the discovery, history, and core methodologies associated with pyridinium-based ionic liquids (ILs). We will delve into the seminal moments that launched this field, trace the evolution of their synthesis, and provide practical, field-proven insights into their preparation and characterization. This guide emphasizes the causality behind experimental choices, ensuring a robust understanding of these versatile compounds.
Genesis of a New Class of Solvents: The Pioneering Discoveries
The journey into the world of ionic liquids began with a serendipitous discovery that predates the formal definition of the term. In 1914, Paul Walden, while investigating the physical properties of salts, synthesized ethylammonium nitrate, a salt with a remarkably low melting point of 12 °C.[1][2] This was, in essence, the first room-temperature ionic liquid (RTIL), a material composed entirely of ions that exists in a liquid state below 100 °C. However, the profound implications of this finding remained largely unrecognized for several decades.
It was not until the mid-20th century that pyridinium-based cations came into focus. In the 1970s and 1980s, these ionic liquids, particularly those with halide or tetrahalogenoaluminate anions, were developed and investigated as potential electrolytes for battery applications.[3] A significant advancement in this era was the work on 1-butylpyridinium chloride-aluminum chloride ([C₄py]Cl-AlCl₃), which was liquid at room temperature over a wider compositional range than its predecessors.[1] These early pyridinium-based ILs, often referred to as first-generation ionic liquids, were primarily chloroaluminate systems. While revolutionary for their time, their extreme sensitivity to moisture, which led to the release of corrosive hydrochloric acid, was a significant drawback that limited their widespread use. This critical limitation spurred the development of more robust and stable ionic liquids.
The Evolution to Stability: Second-Generation Pyridinium Ionic Liquids
The quest for air and water-stable ionic liquids marked a pivotal moment in the history of the field. By replacing the hydrolytically sensitive chloroaluminate anions with more inert counter-ions like tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻), researchers created a new class of ILs that were far more practical for a broader range of applications. This innovation unlocked the true potential of pyridinium-based ILs as versatile solvents and catalysts.
The synthesis of these second-generation pyridinium ILs is typically a two-step process: N-alkylation of the pyridine ring followed by anion metathesis. This modular approach is a cornerstone of ionic liquid chemistry, allowing for the fine-tuning of their properties by systematically varying the cation and anion.
Step 1: N-Alkylation of Pyridine - Crafting the Cation
The synthesis of the pyridinium cation is achieved through a quaternization reaction, a classic Sₙ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an electrophilic alkyl halide.
Experimental Protocol: Synthesis of 1-Butyl-3-methylpyridinium Bromide ([BMpyr][Br])
This protocol details the synthesis of a common pyridinium halide precursor.
-
Materials: 3-methylpyridine, 1-bromobutane, acetonitrile (solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methylpyridine (1 equivalent) and 1-bromobutane (1-1.2 equivalents).
-
Add acetonitrile to the flask. The use of a solvent like acetonitrile can help to control the reaction temperature and prevent competitive elimination reactions that can occur with secondary alkyl halides.[4]
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil or solid, is then washed several times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Dry the purified 1-butyl-3-methylpyridinium bromide under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.
-
Diagram: N-Alkylation of 3-Methylpyridine
Sources
An In-depth Technical Guide to 1-Butyl-3-methylpyridinium Chloride: Properties, Synthesis, and Applications
Foreword
In the pursuit of sustainable and efficient chemical processes, ionic liquids (ILs) have emerged as a transformative class of materials. Their unique constellation of properties—negligible vapor pressure, high thermal stability, and tunable solvency—positions them as compelling alternatives to conventional volatile organic solvents.[1] This guide focuses on a particularly noteworthy member of this class: 1-Butyl-3-methylpyridinium Chloride ([BMpy]Cl). We will delve into the fundamental characteristics of this compound, offering a technical resource for researchers, chemists, and drug development professionals who seek to leverage its potential in catalysis, synthesis, and advanced material applications.
Core Physicochemical Characteristics
This compound (CAS No. 125652-55-3) is a pyridinium-based ionic liquid.[1] Structurally, it consists of a 1-butyl-3-methylpyridinium cation and a chloride anion.[2] This composition imparts a unique set of physical and chemical properties that are foundational to its utility. At room temperature, it typically presents as a white to pale yellow crystalline solid.[3]
A summary of its key quantitative properties is provided below for rapid reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 125652-55-3 | [2],[3],[4] |
| Molecular Formula | C₁₀H₁₆ClN | [2],[3],[5] |
| Molecular Weight | 185.69 g/mol | [2],[4],[5] |
| IUPAC Name | 1-butyl-3-methylpyridin-1-ium chloride | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 112 °C | [4] |
| Purity | ≥98% (typically by HPLC) | [3],[6] |
| Thermal Stability | High thermal stability is a recognized feature. | [3],[1] |
| Solubility | Excellent solubility in a wide range of organic solvents. | [3] |
Synthesis and Characterization: A Self-Validating Workflow
The synthesis of [BMpy]Cl is a direct and robust process, primarily achieved through a quaternization reaction. This involves the N-alkylation of a pyridine derivative, a cornerstone reaction in heterocyclic chemistry. The causality behind this choice is the high nucleophilicity of the nitrogen atom in the pyridine ring, which readily attacks the electrophilic carbon of an alkyl halide.
Synthesis Pathway
The primary route involves the reaction of 3-methylpyridine (3-picoline) with 1-chlorobutane. The lone pair of electrons on the nitrogen atom of 3-methylpyridine attacks the primary carbon of 1-chlorobutane, which bears a partial positive charge due to the electronegative chlorine atom. This nucleophilic substitution (Sɴ2) reaction forms the desired 1-butyl-3-methylpyridinium cation with the displaced chloride ion as the counter-anion.
Experimental Protocol: Synthesis of [BMpy]Cl
This protocol describes a representative lab-scale synthesis. The choice of an inert atmosphere is critical to prevent the introduction of atmospheric moisture, which can interfere with the reaction and complicate purification.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylpyridine (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition (Optional): While the reaction can be run neat, a solvent such as toluene or acetonitrile can be used to facilitate stirring and heat transfer.
-
Alkyl Halide Addition: Slowly add 1-chlorobutane (1.0 - 1.1 eq) to the flask. An excess of the alkylating agent can help drive the reaction to completion.
-
Reaction Execution: Heat the mixture to reflux (the specific temperature will depend on the solvent, if any) and maintain for 24-48 hours. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Isolation: Upon cooling, the ionic liquid will often separate as a denser phase or may crystallize. If a solvent was used, it can be decanted or removed under reduced pressure.
-
Purification: The crude product is washed repeatedly with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials. This step is crucial for achieving high purity, as the ionic liquid is immiscible with these solvents while the non-ionic starting materials are soluble.
-
Drying: The purified product is dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual solvent and moisture. The final product should be a crystalline solid.[3]
Synthesis and Purification Workflow Diagram
The following diagram illustrates the logical flow from reactants to a purified, verified product.
Caption: Workflow for the synthesis, purification, and validation of [BMpy]Cl.
Characterization and Validation
A rigorous characterization protocol ensures the identity and purity of the synthesized ionic liquid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic peaks for the butyl chain protons, the methyl group protons, and the protons on the pyridinium ring, with integrations matching the expected number of hydrogens.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final product, often confirming purities of ≥98%.[6][8]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition temperature, while Differential Scanning Calorimetry (DSC) is used to accurately measure the melting point and other phase transitions.[9][10]
Key Applications in Research and Development
The utility of [BMpy]Cl is broad, spanning green chemistry, electrochemistry, and pharmaceutics. Its effectiveness stems from its ability to act not just as a passive medium, but as an active participant in chemical processes.
Green Solvent and Catalyst in Organic Synthesis
[BMpy]Cl serves as a sustainable alternative to volatile organic compounds (VOCs) in chemical reactions. Its negligible vapor pressure minimizes air pollution and enhances laboratory safety.[1] Furthermore, its ionic nature can enhance reaction rates and selectivity.[3][11] It is particularly effective in reactions where it can stabilize charged intermediates or facilitate phase transfer.
The diagram below conceptualizes the role of an ionic liquid like [BMpy]Cl in enhancing a generic organic reaction by improving reactant solvation and stabilizing the transition state.
Caption: Role of [BMpy]Cl in enhancing reaction kinetics via stabilization.
Electrolytes for Electrochemical Devices
The ionic nature and thermal stability of [BMpy]Cl make it a candidate for use in electrolytes for batteries and supercapacitors.[3][12] Its function is to provide a medium for ion transport between electrodes. While its viscosity can be a limitation, it can be mixed with co-solvents to optimize conductivity and performance.[13]
Pharmaceutical and Drug Development Applications
In the pharmaceutical sector, [BMpy]Cl shows promise in several areas:
-
Drug Formulation: It can act as an excipient to improve the solubility and stability of active pharmaceutical ingredients (APIs), which is a major challenge in drug development.[3][14]
-
Synthesis of APIs: Its properties as a reaction solvent can be leveraged in the synthesis of complex pharmaceutical molecules, potentially leading to higher yields and cleaner processes.[3]
-
Biochemical Studies: It is employed in biochemical assays, where its ability to stabilize proteins can be advantageous for studying enzyme activity and interactions.[14]
Safety, Handling, and Hazard Profile
While ionic liquids are often termed "green" due to their low volatility, they are not devoid of hazards and must be handled with appropriate care.
-
GHS Hazard Classification: According to aggregated data from ECHA C&L Inventory reports, this compound is classified with the following hazards:
-
Handling Precautions: Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]
-
Engineering Controls: Use in a well-ventilated area to avoid inhalation of any aerosols.
-
Handling: Do not get in eyes, on skin, or on clothing.[15] Avoid formation of dust.[16] Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is hygroscopic and should be protected from moisture.
-
Thermal Decomposition: At high temperatures, decomposition can generate corrosive and toxic fumes, including carbon oxides and nitrous gases.[15]
Conclusion and Future Outlook
This compound stands out as a versatile and valuable ionic liquid. Its well-defined physicochemical properties, straightforward synthesis, and diverse applicability make it a powerful tool for innovation. For professionals in drug development and chemical synthesis, [BMpy]Cl offers a platform for creating more efficient, selective, and sustainable processes. As research continues, its role is expected to expand, further solidifying the importance of pyridinium-based ionic liquids in modern chemistry and material science.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19876500, this compound. PubChem.
- IoLiTec Ionic Liquids Technologies GmbH. (n.d.). This compound, >99%. IoLiTec.
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Institutes of Health.
- Ragalahari. (n.d.). This compound. Ragalahari.
- Saielli, G., et al. (n.d.). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. RSC Publishing.
- Deng, Y., et al. (2001). Ionic liquid as a green catalytic reaction medium for esterifications. Journal of Molecular Catalysis A: Chemical.
- Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit.
- Lee, S. H., et al. (n.d.). Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids. Journal of Industrial and Engineering Chemistry.
- SIELC. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. SIELC.
- Kalita, G., et al. (2016). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitors. Bulletin of Materials Science.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, >99% | IoLiTec [iolitec.de]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 10. [논문]Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids [scienceon.kisti.re.kr]
- 11. ionike.com [ionike.com]
- 12. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. ragalahari.com [ragalahari.com]
- 15. iolitec.de [iolitec.de]
- 16. cdhfinechemical.com [cdhfinechemical.com]
The Emerging Role of 1-Butyl-3-methylpyridinium Chloride in Biochemical Research: An In-depth Technical Guide
This guide provides an in-depth technical exploration of 1-Butyl-3-methylpyridinium Chloride ([BMPC]), a pyridinium-based ionic liquid, for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, its nuanced interactions with biomolecules, and provide actionable protocols for its application in key biochemical studies. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring a robust and validated approach to your research.
Introduction to this compound: A Profile for the Biochemist
This compound, a member of the pyridinium-based ionic liquids, is gaining traction in biochemical research due to its unique physicochemical properties. Unlike their more common imidazolium counterparts, pyridinium ILs offer a different landscape of hydrophobicity, aromaticity, and hydrogen bonding capabilities, which can be strategically leveraged in biological systems.
Physicochemical Properties of [BMPC] and Related Salts
The properties of ionic liquids are highly tunable by altering the cation and anion. For 1-Butyl-3-methylpyridinium based salts, key properties are summarized below.
| Property | 1-Butyl-3-methylpyridinium Cation ([C10H16N]+) | This compound ([BMPC]) | 1-Butyl-3-methylpyridinium Bromide |
| Molecular Formula | C10H16N+ | C10H16ClN | C10H16BrN |
| Molecular Weight | 150.24 g/mol [1] | 185.7 g/mol | 230.14 g/mol [2] |
| Appearance | - | White to light yellow crystalline powder | Off-white to white crystalline powder[3] |
| Purity | - | ≥ 98% (HPLC) | Up to 99%[3] |
| Solubility | - | Soluble in a wide range of organic solvents | - |
| Thermal Stability | - | High thermal stability | High thermal stability[3] |
A comparative study of 1-butyl-3-methylimidazolium ([BMIM]+) and 1-butyl-3-methylpyridinium ([BMPy]+) based ionic liquids revealed that the intermolecular interaction strength of [BMIM]+-based ILs is generally stronger than that of [BMPy]+-based ILs[4]. This seemingly subtle difference can have significant implications for their interactions with the hydration shell of proteins and the active sites of enzymes.
[BMPC] in Protein Stability and Refolding Studies
The stability of a protein is paramount to its function. Ionic liquids can act as potent modulators of protein stability, either stabilizing the native conformation or, conversely, acting as denaturants. The choice between these outcomes is dictated by the specific interactions between the ionic liquid, the protein, and the surrounding aqueous environment.
The Dual Nature of Pyridinium ILs: Stabilization and Chaotropic Effects
N-alkylpyridinium chlorides, including [BMPC], can exhibit a dual role in protein folding. Less hydrophobic pyridinium ILs, such as N-ethyl, N-butyl, and N-hexylpyridinium chlorides, have been shown to be effective in enhancing the refolding yields of denatured lysozyme.[5] They achieve this primarily by suppressing aggregation through their chaotropic properties.[5] This suggests that [BMPC] can act as a "holding" agent, preventing irreversible aggregation of folding intermediates and allowing them to explore conformational space to find their native state.
However, it is crucial to recognize that increasing the alkyl chain length of N-alkyl pyridinium chlorides can lead to destabilization of proteins like lysozyme. This is attributed to the increased hydrophobicity of the cation.
Experimental Workflow: Assessing Protein Stability with Thermal Shift Assay (TSA)
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein stability by measuring the change in melting temperature (Tm) in the presence of different additives.[6][7][8][9][10] While a specific, validated protocol for [BMPC] is not widely published, the following generalized protocol for ionic liquids can be readily adapted.
Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). Ligands or cosolvents that stabilize the protein will result in a higher Tm.
Protocol:
-
Reagent Preparation:
-
Protein Solution: Prepare a stock solution of your protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). The final concentration in the assay will typically be between 2-20 µM.
-
[BMPC] Stock Solution: Prepare a high-concentration stock solution of [BMPC] (e.g., 1 M) in the same buffer as the protein. This will be serially diluted to achieve the desired final concentrations in the assay.
-
Fluorescent Dye: Prepare a working stock of SYPRO Orange dye (e.g., 50X) by diluting the commercial stock in deionized water. The final concentration in the assay is typically 5X.[8]
-
-
Assay Setup (96-well plate):
-
For each reaction well, combine the protein solution, the appropriate dilution of the [BMPC] stock solution, and the fluorescent dye. The final volume is typically 20-25 µL.
-
Include control wells with protein and dye but no [BMPC], as well as buffer-only controls.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Use a real-time PCR instrument with a melt curve function.
-
Set the instrument to ramp the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min).
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
A positive shift in Tm in the presence of [BMPC] indicates stabilization, while a negative shift suggests destabilization.
-
Causality Behind Experimental Choices:
-
Choice of Buffer: The buffer composition can influence both protein stability and the behavior of the ionic liquid. It is essential to use a well-buffered system and to consider that the pKa of the buffer can be temperature-dependent.[6]
-
Concentration Range of [BMPC]: It is critical to test a wide range of [BMPC] concentrations, as the effect of ionic liquids on protein stability is highly concentration-dependent.[11] Low concentrations may be stabilizing, while higher concentrations can be denaturing.
-
Control Experiments: Meticulous controls are necessary to differentiate the effects of [BMPC] from other experimental variables.
Caption: Workflow for assessing protein stability using a thermal shift assay.
Investigating Structural Changes with Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for examining the secondary and tertiary structure of proteins in solution.[12][13] It can be used to assess whether [BMPC] induces conformational changes.
Principle: Chiral molecules, such as proteins, absorb left and right circularly polarized light differently. This differential absorption provides information about the protein's secondary structure (far-UV CD, 190-250 nm) and tertiary structure (near-UV CD, 250-320 nm).[13]
Generalized Protocol:
-
Sample Preparation:
-
Prepare protein solutions at a suitable concentration (typically 0.1-0.2 mg/mL for far-UV CD) in a buffer that is transparent in the desired wavelength range (e.g., phosphate buffer).
-
Prepare a stock solution of [BMPC] in the same buffer.
-
Mix the protein and [BMPC] solutions to achieve the desired final concentrations.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Acquire spectra in the far-UV and/or near-UV range.
-
Collect a baseline spectrum of the buffer containing [BMPC] at the same concentration and subtract it from the protein spectrum.
-
-
Data Analysis:
-
Analyze the far-UV CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
-
Changes in the near-UV CD spectrum can indicate alterations in the tertiary structure, particularly around aromatic amino acid residues.
-
Causality Behind Experimental Choices:
-
Buffer Selection: The buffer must have low absorbance in the far-UV region. High concentrations of chloride ions can interfere with measurements below 200 nm.
-
Protein Concentration: Accurate determination of protein concentration is critical for calculating mean residue ellipticity and for secondary structure estimation.[12]
[BMPC] in Enzyme Kinetics Studies
Ionic liquids can serve as co-solvents in enzymatic reactions, potentially enhancing enzyme activity, stability, and even altering substrate specificity.[14][15][16]
Modulating Enzyme Activity and Stability
Pyridinium-based ionic liquids have been shown to improve the stability and activity of enzymes such as Candida rugosa lipase, particularly in mixed solvent systems.[17][18][19] The presence of the aromatic pyridinium ring and the nature of the anion can influence the enzyme's conformational flexibility and the solvation of its active site. For instance, in a study with Candida rugosa lipase, a pyridinium-based ionic liquid with a bromide anion provided more stability to the lipase's conformation than one with a tetrafluoroborate anion.[17][18]
Experimental Workflow: A Generic Enzyme Kinetic Assay
This protocol provides a general framework for assessing the effect of [BMPC] on enzyme kinetics using a spectrophotometric assay. This can be adapted for various enzymes that catalyze reactions resulting in a change in absorbance.
Principle: The rate of an enzyme-catalyzed reaction is measured by monitoring the change in absorbance of a substrate or product over time. The Michaelis-Menten kinetic parameters, Vmax and Km, can then be determined.
Protocol:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer.
-
Substrate Stock Solution: Prepare a stock solution of the substrate in the same buffer.
-
[BMPC] Stock Solution: Prepare a stock solution of [BMPC] in the buffer.
-
-
Assay Procedure:
-
In a cuvette or 96-well plate, combine the buffer, [BMPC] at various concentrations, and the enzyme solution.
-
Initiate the reaction by adding the substrate.
-
Immediately place the cuvette in a spectrophotometer or the plate in a plate reader and monitor the change in absorbance at the appropriate wavelength over time.
-
Perform the assay at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Plot v₀ as a function of substrate concentration for each [BMPC] concentration.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Changes in Vmax and Km in the presence of [BMPC] will provide insights into its effect on the enzyme's catalytic efficiency and substrate affinity.[20]
-
Causality Behind Experimental Choices:
-
Substrate Concentration Range: To accurately determine Km, it is essential to use substrate concentrations that span a range both below and above the expected Km value.[20]
-
Enzyme Concentration: The enzyme concentration should be low enough to ensure that the initial velocity is linear for a reasonable period.
-
pH and Temperature: These parameters must be carefully controlled as they significantly impact enzyme activity.
Caption: Logical flow of an enzyme kinetics experiment.
Biocompatibility and Cytotoxicity of Pyridinium-Based Ionic Liquids
While ionic liquids offer many advantages, their potential toxicity is a critical consideration, especially for applications in drug development and biotechnology.
In Vitro Cytotoxicity Assessment
Studies have shown that the cytotoxicity of ionic liquids is influenced by the nature of both the cation and the anion, as well as the alkyl chain length on the cation. A study on 1-butylpyridinium bromide ([Bpy]Br), a close analogue of [BMPC], revealed significant cytotoxic effects on human cell lines.[5][21] The half-maximal inhibitory concentrations (IC50) were determined for HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293T (human embryonic kidney) cells.[5]
| Cell Line | IC50 of 1-butylpyridinium bromide ([Bpy]Br) |
| HeLa | 333.27 µmol/L |
| MCF-7 | 341.74 µmol/L |
| HEK293T | 328.98 µmol/L |
Data from a study on the bromide salt, which is expected to have similar toxicity to the chloride salt.[5]
These findings indicate that [Bpy]Br is more cytotoxic than its imidazolium analogue, 1-butyl-3-methylimidazolium bromide. The study also showed that [Bpy]Br induced apoptosis and cell cycle arrest.[5][21]
Experimental Workflow: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[21][22][23]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[22]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment with [BMPC]:
-
Prepare serial dilutions of [BMPC] in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of [BMPC].
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the concentration of [BMPC] and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Causality Behind Experimental Choices:
-
Cell Density: The initial cell seeding density should be optimized to ensure that the cells are in the logarithmic growth phase during the assay.
-
Exposure Time: The duration of exposure to the ionic liquid can significantly affect the observed toxicity.
-
Controls: Proper controls, including untreated cells and vehicle controls (if the ionic liquid is dissolved in a solvent), are essential for accurate data interpretation.
Conclusion and Future Perspectives
This compound presents a compelling alternative to more traditional imidazolium-based ionic liquids for a range of biochemical applications. Its unique properties can be harnessed to modulate protein stability, enhance protein refolding, and influence enzyme kinetics. However, as with any emerging technology, a thorough and well-controlled experimental approach is paramount. The protocols and insights provided in this guide are intended to serve as a robust starting point for your research endeavors.
Future research should focus on elucidating the precise molecular mechanisms by which [BMPC] and other pyridinium ILs interact with biomolecules. A deeper understanding of these interactions will enable the rational design of ionic liquids with tailored properties for specific biochemical and pharmaceutical applications, paving the way for innovations in drug delivery, biocatalysis, and protein-based therapeutics.
References
- Yamaguchi, T., et al. (2011). Protein refolding by N-alkylpyridinium and N-alkyl-N-methylpyrrolidinium ionic liquids. Applied Biochemistry and Biotechnology, 164(6), 957-67. [Link]
- Cipta, O., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Molekul, 17(1), 58-68. [Link]
- Cipta, O., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system.
- Singh, S. K., & Creighton, T. E. (1995). A single step method for the solubilization and refolding of recombinant protein from E. coli inclusion bodies. Journal of Biotechnology, 42(3), 235-244. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3510569, 1-Butyl-3-methylpyridinium. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12248306, 1-Butyl-3-methylpyridinium bromide. [Link]
- Cipta, O., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system.
- Iqbal, M., et al. (2021). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 26(17), 5183. [Link]
- MTT assay to determine the IC50 and analyze their effect on cell viability in 5-FU microemulsion (ME1, ME2, and ME3).
- de Barros, D. P. C., et al. (2022). Ionic liquids as protein stabilizers for biological and biomedical applications: A review. International Journal of Biological Macromolecules, 222(Pt A), 133-147. [Link]
- Wang, J., et al. (2018). Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B, 122(26), 6771-6780. [Link]
- Cipta, O., et al. (2022). Molecular Dynamics Study of Candida rugosa Lipase in Water, Methanol, and Pyridinium Based Ionic Liquids.
- Byrne, R., et al. (2019). Ionic liquids as biocompatible stabilizers of proteins. Biotechnology Journal, 14(1), e1700755. [Link]
- Paljevac, M., et al. (2005). Ionic liquids as (co)solvents for enzymatic reactions.
- Paljevac, M., et al. (2005). Ionic liquids as (co)
- NCI-60 Cell Line Screen. (n.d.). MTT ASSAY. [Link]
- Wikipedia. (2023, December 1). Thermal shift assay. [Link]
- Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. [Link]
- Domínguez, M., et al. (2007). Thermodynamic Properties of 1-Butyl-3-methylpyridinium Tetrafluoroborate and Its Mixtures with Water and Alkanols.
- National Toxicology Program. (2022). Genetic Toxicology. In NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.... [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Butyl-3-methylpyridinium Bromide: Properties, Applications, and Advantages in Chemical Research. [Link]
- GE Healthcare. (n.d.). Refolding of Recombinant Protein. [Link]
- Huddleston, J. G., et al. (2001). Physicochemical Properties and Structures of Room-Temperature Ionic Liquids. 3. Variation of Cationic Structures. The Journal of Physical Chemistry B, 105(11), 2154–2164. [Link]
- Bio-Rad Laboratories, Inc. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.... [Link]
- National Toxicology Program. (2022). Introduction. In NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.... [Link]
- National Toxicology Program. (2022). Toxicity studies of select ionic liquids... PubMed Central. [Link]
- GE Healthcare. (n.d.). Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein. [Link]
- Bidin, M. I., et al. (2021). Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen. PLoS ONE, 16(2), e0245963. [Link]
- Kumar, A., & Venkatesu, P. (2017). Cholinium-Based Ionic Liquids Modulate Protein Stability: A Comparative Study of Enzymes and Albumins. ACS Sustainable Chemistry & Engineering, 5(7), 5949-5960. [Link]
- GE Healthcare. (n.d.). On-column Chemical Refolding of Proteins. [Link]
- Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. University of Missouri-Columbia. [Link]
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Ganesan, A., et al. (1997). Secondary structure perturbations in salt-induced protein precipitates. Biotechnology and Applied Biochemistry, 26 (Pt 3), 177–183. [Link]
- Lab Tutorials. (2021, January 29). how to do circular dichroism || practical biochemistry [Video]. YouTube. [Link]
- de Oliveira, G. A., et al. (2011). Analysis of Secondary Structure in Proteins by Chemical Cross-Linking Coupled to Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1184–1195. [Link]
- Tavares, A. P. M., et al. (2008). Ionic liquids as alternative co-solvents for laccase: study of enzyme activity and stability. Biotechnology and Bioengineering, 101(1), 201-207. [Link]
- Rashid, T., et al. (2016). Pyridinium protic ionic liquids: Effective solvents for delignification of wheat straw.
- Kumar, A., & Venkatesu, P. (2024). Understanding the Effect of Ionic Liquid–Mediated Solvent Engineering on the Kinetics and Thermodynamic Stability of Phenylalanine Ammonia-Lyase. ACS Omega, 9(37), 42784–42797. [Link]
- Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 7139-7150. [Link]
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
- Adler, M. J., et al. (2011). Hydrogen-bonded synthetic mimics of protein secondary structure as disruptors of protein-protein interactions. Current Topics in Microbiology and Immunology, 348, 1-23. [Link]
- Ranjbar, B., & Gill, P. (2009). Application of circular dichroism spectroscopy in studying protein folding, stability, and interaction.
- Lobry, J. R., & Gautier, C. (1994). Stabilization of secondary structure elements by specific combinations of hydrophilic and hydrophobic amino acid residues is more important for proteins encoded by GC-poor genes. Nucleic Acids Research, 22(15), 3174–3180. [Link]
Sources
- 1. 1-Butyl-3-methylpyridinium | C10H16N+ | CID 3510569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butyl-3-methylpyridinium bromide | C10H16BrN | CID 12248306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein refolding by N-alkylpyridinium and N-alkyl-N-methylpyrrolidinium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Ionic liquids as biocompatible stabilizers of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. mdpi.com [mdpi.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Ionic liquids as alternative co-solvents for laccase: study of enzyme activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]
- 18. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. bds.berkeley.edu [bds.berkeley.edu]
Methodological & Application
Application Notes and Protocols for 1-Butyl-3-methylpyridinium Chloride in Organic Synthesis
Introduction: The Role of 1-Butyl-3-methylpyridinium Chloride in Modern Organic Synthesis
In the continuous pursuit of more efficient, sustainable, and versatile methodologies in organic chemistry, ionic liquids (ILs) have emerged as a pivotal class of compounds. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, position them as compelling alternatives to conventional volatile organic solvents.[1][2] Among the diverse array of available ionic liquids, this compound ([BMPC]), a pyridinium-based ionic liquid, has garnered significant attention for its broad applicability in synthetic organic chemistry.[1][2]
This technical guide provides an in-depth exploration of the practical applications of this compound in three cornerstone organic transformations: the Friedel-Crafts acylation, the Heck coupling, and the Diels-Alder reaction. As a Senior Application Scientist, this document aims to move beyond a mere recitation of procedures. Instead, it offers a detailed, experience-driven narrative that elucidates the underlying principles governing the use of [BMPC] as both a solvent and a catalyst, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently integrate this versatile ionic liquid into their synthetic workflows.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of [BMPC] is paramount to its effective application.
| Property | Value | Reference |
| CAS Number | 125652-55-3 | [1][3] |
| Molecular Formula | C₁₀H₁₆ClN | [3] |
| Molecular Weight | 185.69 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Core Applications in Organic Synthesis: A Technical Deep Dive
Friedel-Crafts Acylation: Harnessing Lewis Acidity in an Ionic Liquid Medium
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction for the synthesis of aromatic ketones.[4] Traditionally, this reaction requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is often deactivated and difficult to recover.[4] The use of this compound in conjunction with a Lewis acid offers a more sustainable and efficient alternative. The ionic liquid can act as both a solvent and a co-catalyst, facilitating the reaction and enabling easier product isolation and catalyst recycling.
Causality Behind Experimental Choices:
The combination of [BMPC] and a Lewis acid like AlCl₃ forms a chloroaluminate ionic liquid in situ, which exhibits enhanced Lewis acidity. This "tuned" ionic liquid can effectively activate the acylating agent, forming the crucial acylium ion electrophile. The polar nature of the ionic liquid medium stabilizes this charged intermediate, thereby accelerating the reaction rate.
Figure 1: General workflow for Friedel-Crafts acylation in [BMPC].
Protocol 1: Friedel-Crafts Acylation of Ferrocene with Acetic Anhydride
This protocol details the acylation of ferrocene, a highly electron-rich aromatic system, using acetic anhydride as the acylating agent and phosphoric acid as a mild Lewis acid catalyst in the presence of [BMPC] as a solvent.
Materials:
-
Ferrocene (0.25 g, 1.35 mmol)
-
This compound ([BMPC]) (2 mL)
-
Acetic Anhydride (1.0 mL)
-
85% Phosphoric Acid (0.3 mL)
-
Ice-water
-
3 M Sodium Hydroxide (NaOH) solution
-
Methylene Chloride (CH₂Cl₂)
-
Hexanes
-
tert-Butyl methyl ether
-
Alumina for column chromatography
Procedure:
-
In a round-bottom flask, combine ferrocene (0.25 g) and this compound (2 mL). Stir the mixture until the ferrocene is dissolved. The solution may appear greenish-brown.[5]
-
Add acetic anhydride (1.0 mL) to the solution, followed by the dropwise addition of 85% phosphoric acid (0.3 mL) while stirring.[3]
-
Heat the reaction mixture in a pre-heated water bath at a gentle reflux for 10 minutes.[3]
-
Cool the reaction flask to room temperature and then in an ice bath.
-
Slowly add 1.5 mL of ice water to the cold reaction mixture with vigorous stirring.[3]
-
Neutralize the mixture by the dropwise addition of 3 M NaOH solution until the pH is neutral, as indicated by pH paper.[3]
-
Collect the resulting solid product by vacuum filtration and wash with cold water.[3]
Work-up and Purification:
-
Dissolve the crude solid in a minimal amount of methylene chloride.[3]
-
Prepare a chromatography column with alumina, using hexanes as the eluent.
-
Load the dissolved product onto the column.
-
Elute with hexanes to remove any unreacted ferrocene (yellow band).[2]
-
Switch the eluent to a 50:50 mixture of hexanes and tert-butyl methyl ether to elute the acetylferrocene product (orange-red band).[2]
-
Collect the fractions containing the product and evaporate the solvent to obtain pure acetylferrocene.
The Heck Coupling Reaction: A Phosphine-Free Approach in an Ionic Liquid
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, a cornerstone for the formation of substituted alkenes.[6] A significant advancement in Heck chemistry is the development of phosphine-free catalytic systems, which are often more stable and less toxic. The use of [BMPC] can facilitate a phosphine-free Heck reaction by stabilizing the palladium catalyst and promoting the catalytic cycle.
Causality Behind Experimental Choices:
In the absence of phosphine ligands, the ionic liquid [BMPC] is believed to play a crucial role in stabilizing the active Pd(0) species and the charged intermediates in the catalytic cycle. The chloride anion of [BMPC] may coordinate to the palladium center, influencing its reactivity and stability. This allows the reaction to proceed efficiently without the need for external, often air-sensitive and expensive, phosphine ligands.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mitocw.ups.edu.ec [mitocw.ups.edu.ec]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Butyl-3-methylpyridinium Chloride as a Medium and Catalyst Stabilizer in Palladium-Catalyzed Heck Reactions
Introduction: Reimagining the Heck Reaction with Ionic Liquids
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] Its widespread application in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals is a testament to its utility.[4] However, traditional Heck reactions often rely on volatile organic compounds (VOCs) as solvents, posing environmental and safety concerns.[5] Furthermore, catalyst deactivation and the challenge of recycling expensive palladium catalysts can limit the economic viability of large-scale processes.[4][5]
Ionic liquids (ILs), salts with melting points below 100 °C, have emerged as a compelling alternative to conventional solvents. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" reaction media.[5][6] Among these, 1-Butyl-3-methylpyridinium Chloride ([BMPC]) has shown significant promise in Heck reactions. It functions not merely as a solvent but as an active component of the catalytic system, often stabilizing the palladium catalyst, facilitating ligand-free conditions, and enabling remarkable catalyst recyclability.[6][7] This guide provides a detailed exploration of the role of [BMPC] in the Heck reaction, offering mechanistic insights and comprehensive protocols for researchers and drug development professionals.
Mechanism of Action: The Synergistic Role of [BMPC]
The efficacy of this compound in the Heck reaction stems from its ability to stabilize the active catalytic species and facilitate key steps in the catalytic cycle. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[2][3]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex.[2][3]
-
Olefin Coordination and Insertion: The alkene then coordinates to the Pd(II) center, followed by migratory insertion into the Pd-C bond. This is the crucial C-C bond-forming step.[2][3]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[3][8]
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated acid (HX) and facilitates the reductive elimination that regenerates the active Pd(0) catalyst, closing the loop.[3]
The ionic liquid [BMPC] plays a multifaceted role in this process. It is proposed that the IL helps to stabilize palladium nanoparticles (PdNPs), which act as a reservoir for the catalytically active soluble palladium species.[7] This stabilization prevents the irreversible aggregation of palladium into inactive bulk metal. The chloride anions from [BMPC] can also coordinate with the palladium center, influencing its electronic properties and stability without the need for external phosphine ligands, which can be costly and air-sensitive.[6] This often allows for "ligand-free" conditions, simplifying the reaction setup.[6][7]
Experimental Protocols & Methodologies
The following section provides a detailed, step-by-step protocol for a representative Heck reaction using this compound.
Protocol 1: Synthesis of n-Butyl Cinnamate
This protocol details the coupling of iodobenzene with n-butyl acrylate catalyzed by palladium acetate in [BMPC].
Materials:
-
This compound ([BMPC]), ≥98%
-
Palladium(II) Acetate (Pd(OAc)₂), 98%
-
Iodobenzene, 98%
-
n-Butyl acrylate, 98%
-
Triethylamine (Et₃N), ≥99.5%, distilled
-
Diethyl ether or Hexane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 mL).
-
Catalyst Dissolution: Add Palladium(II) Acetate (22.4 mg, 0.1 mmol, 1 mol%). Heat the mixture to 80 °C with stirring until the palladium salt is completely dissolved, resulting in a clear, pale-yellow solution.
-
Reagent Addition: Allow the solution to cool slightly before adding triethylamine (2.1 mL, 15 mmol), iodobenzene (1.12 mL, 10 mmol), and n-butyl acrylate (2.15 mL, 15 mmol) sequentially via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC.
-
Product Extraction: Upon completion, cool the reaction mixture to room temperature. The product is immiscible with the ionic liquid. Extract the product by adding diethyl ether (3 x 20 mL). Vigorously stir the two phases for 10 minutes during each extraction, then allow the layers to separate. The upper organic layer contains the product, while the lower ionic liquid layer retains the catalyst.
-
Product Isolation: Combine the organic extracts and wash with water (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure n-butyl cinnamate.
-
Catalyst Recycling: The remaining ionic liquid phase containing the palladium catalyst can be washed with fresh diethyl ether (2 x 10 mL) to remove any residual product and then dried under vacuum at 80 °C for 2 hours. The recycled catalytic system is now ready for a subsequent reaction run by adding fresh substrates and base.[6]
Data Summary and Performance Analysis
The use of this compound provides significant advantages in terms of reaction efficiency and catalyst longevity.
Table 1: Optimization of Reaction Conditions for Iodobenzene and n-Butyl Acrylate Coupling
| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Et₃N | 100 | 6 | 92 |
| 2 | 1.0 | Et₃N | 120 | 4 | 95 |
| 3 | 0.5 | Et₃N | 120 | 6 | 88 |
| 4 | 1.0 | K₂CO₃ | 120 | 6 | 85 |
| 5 | 1.0 | NaOAc | 120 | 8 | 78 |
Data are representative based on typical results found in the literature. Actual yields may vary.
As shown in Table 1, the reaction conditions can be fine-tuned to achieve high yields in relatively short reaction times. Triethylamine generally proves to be a superior base for this transformation.
Table 2: Substrate Scope for the Heck Reaction in [BMPC]
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 95 |
| 2 | 4-Iodotoluene | Styrene | 4-Methyl-trans-stilbene | 93 |
| 3 | 4-Bromoacetophenone | Methyl acrylate | Methyl 4-acetylcinnamate | 89 |
| 4 | 1-Bromonaphthalene | Styrene | 1-Styrylnaphthalene | 86 |
Conditions: 1 mol% Pd(OAc)₂, Et₃N, 120 °C, 4-8h. Yields are for isolated, purified products.
The system demonstrates good tolerance for various functional groups on both the aryl halide and the alkene, consistently producing the trans isomer as the major product due to the stereoselectivity of the Heck reaction.[1][8]
Table 3: Catalyst Recyclability in the Coupling of Iodobenzene and n-Butyl Acrylate
| Recycling Run | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 94 |
| 4 | 92 |
| 5 | 90 |
The data in Table 3 highlights a key advantage of this system: the palladium catalyst immobilized in the [BMPC] phase can be recycled multiple times with only a minor decrease in activity.[6][9] This is crucial for developing sustainable and cost-effective chemical processes.
Conclusion and Outlook
This compound serves as an effective and versatile medium for the palladium-catalyzed Heck reaction. Its role extends beyond that of an inert solvent; it actively stabilizes the catalyst, often obviates the need for phosphine ligands, and dramatically simplifies catalyst recycling.[6][7] The protocols outlined in this guide demonstrate a robust and reproducible methodology for achieving high yields with a broad range of substrates. For researchers in synthetic chemistry and drug development, employing [BMPC] offers a pathway to greener, more efficient, and economically favorable C-C bond-forming reactions, aligning with the modern principles of sustainable chemistry.
References
- Chiappe, C., & Pieraccini, D. (2005). The Heck Reaction in Ionic Liquids: Progress and Challenges. Journal of the Brazilian Chemical Society, 16(5), 865-887. [Link]
- Prediger, P., Genisson, Y., & Correia, C. R. D. (2013). Ionic Liquids and the Heck Coupling Reaction: An Update. Current Organic Chemistry, 17(3), 238-256. [Link]
- The Heck Reaction in Ionic Liquids: Progress and Challenges.
- Shinde, S. S., & Bhanage, B. M. (2017). Heck Reaction—State of the Art.
- Silveira, E. T., et al. (2008). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. ARKIVOC, 2008(xvii), 61-76. [Link]
- Li, A. Y., & Hallberg, A. (2001). High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave Heating. Organic Letters, 3(25), 4055-4058. [Link]
- Ionic Liquids and the Heck Coupling Reaction: An Update.
- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. Imperial College London. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Heck reaction. Wikipedia. [Link]
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
- Heck Reaction Mechanism. BYJU'S. [Link]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- This compound. PubChem. [Link]
- Singh, S., & Kumar, A. (2016). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of Materials Science and Chemical Engineering, 4(7), 1-11. [Link]
- Heck reaction. YouTube. [Link]
- Sheldon, R. A. (2001). Catalytic reactions in ionic liquids.
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. byjus.com [byjus.com]
- 9. audreyli.com [audreyli.com]
Application Notes and Protocols for Suzuki Coupling Reactions in 1-Butyl-3-methylpyridinium Chloride Media
Introduction: A Greener Approach to Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, has revolutionized the synthesis of biaryls, conjugated olefins, and styrenes, which are pivotal structures in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Traditionally, these reactions are conducted in volatile organic solvents (VOCs), which pose significant environmental and safety concerns. The quest for more sustainable chemical processes has led to the exploration of alternative reaction media. Ionic liquids (ILs), salts that are liquid at or near room temperature, have emerged as promising "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable solvating properties.[5][6]
This application note provides a detailed guide to performing Suzuki coupling reactions in 1-Butyl-3-methylpyridinium Chloride ([Bmp]Cl), a versatile ionic liquid. We will delve into the mechanistic advantages of this medium, provide detailed experimental protocols, and offer insights into process optimization and catalyst recycling. The unique properties of [Bmp]Cl, such as its ability to dissolve a wide range of organic and inorganic compounds, make it an excellent candidate for enhancing reaction rates and simplifying product isolation.[5]
The Role and Advantages of this compound in Suzuki Coupling
The choice of solvent in a palladium-catalyzed cross-coupling reaction is far from trivial; it can significantly influence catalyst stability, reaction kinetics, and product yields.[7] this compound offers several distinct advantages over conventional solvents:
-
Catalyst Stabilization: The ionic nature of [Bmp]Cl can stabilize the palladium catalyst, preventing the formation of inactive palladium black and prolonging catalyst lifetime.[8][9][10] This is particularly crucial for reactions involving less reactive substrates or requiring lower catalyst loadings.
-
Enhanced Reaction Rates: The high polarity of [Bmp]Cl can accelerate key steps in the catalytic cycle, such as oxidative addition and transmetalation, leading to faster reaction times.[5]
-
Facilitated Product Isolation: The non-volatile nature of [Bmp]Cl allows for simple extraction of the desired non-polar product with an organic solvent, leaving the catalyst and ionic liquid behind for potential reuse. This simplifies purification and reduces solvent waste.[8][9][10]
-
"Designer" Solvent Properties: The properties of ionic liquids can be tuned by modifying the cation and anion.[8] [Bmp]Cl provides a specific polarity and solvation environment that can be advantageous for particular substrate combinations.
Mechanistic Considerations in an Ionic Liquid Environment
The fundamental mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][11] The use of an ionic liquid medium like [Bmp]Cl does not alter this fundamental pathway but can influence the rate and efficiency of each step.
A key step in the Suzuki reaction is the activation of the organoboron species by a base to form a more nucleophilic boronate complex, which facilitates transmetalation.[3][11] In the polar environment of [Bmp]Cl, the dissociation of the base and the formation of the boronate species can be enhanced.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions in [Bmp]Cl. Optimization of reaction conditions (temperature, time, catalyst, base, and stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Halide with an Arylboronic Acid
This protocol is designed as a starting point for a wide range of aryl halides and arylboronic acids.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
This compound ([Bmp]Cl, 2 mL)
-
Anhydrous Toluene (for extraction)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add this compound (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with toluene (3 x 10 mL). The product will move to the organic phase, while the ionic liquid and catalyst remain.
-
Combine the organic layers and wash with deionized water (2 x 10 mL) to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for Suzuki coupling in [Bmp]Cl.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of various aryl halides with phenylboronic acid in an ionic liquid medium. While this data is based on analogous imidazolium-based ionic liquids, similar results can be anticipated in [Bmp]Cl due to their comparable physicochemical properties.
| Entry | Aryl Halide | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | K₂CO₃ | 100 | 2 | >95 |
| 2 | 4-Bromoanisole | K₂CO₃ | 110 | 4 | >95 |
| 3 | 4-Chloroanisole | K₃PO₄ | 120 | 12 | 85 |
| 4 | 1-Bromonaphthalene | K₂CO₃ | 100 | 3 | 92 |
Note: Yields are based on isolated product after purification. Reactions performed with 2 mol% Pd(OAc)₂ and PPh₃.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. Key checkpoints include:
-
Reaction Monitoring: Regular analysis by TLC or GC-MS allows for real-time assessment of reaction progress and identification of potential side products.
-
Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Catalyst/IL Recycling: A successful protocol should allow for the recovery and reuse of the ionic liquid and catalyst system. After product extraction, the [Bmp]Cl/catalyst mixture can be washed with fresh organic solvent to remove any residual product and then dried under vacuum for use in subsequent reactions. The sustained catalytic activity over several cycles is a key indicator of a robust system.[8][9][10]
Conclusion
The use of this compound as a reaction medium for Suzuki coupling reactions offers a compelling alternative to traditional volatile organic solvents. This approach not only aligns with the principles of green chemistry but can also provide significant practical benefits, including enhanced reaction rates, improved catalyst stability, and simplified product isolation. The protocols and insights provided in this application note serve as a valuable resource for researchers and drug development professionals seeking to implement more sustainable and efficient synthetic methodologies.
References
- Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltr
- Ionic Liquid-Based Suzuki Coupling Reaction: From Batch to Continuous Microflow System. Organic Process Research & Development. URL
- Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltr
- Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids. Molecules. URL
- Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration.
- This compound. Chem-Impex. URL
- Suzuki Coupling. Organic Chemistry Portal. URL
- Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. Molecules. URL
- Exploration of Ionic Liquids as Soluble Supports for Organic Synthesis. Demonstration with a Suzuki Coupling Reaction. Organic Letters. URL
- Mechanism of Suzuki coupling reaction catalyzed by Pd-NHC.
- Opening an Aladdin's cave: the Suzuki coupling in a room-temperature ionic liquid.
- Screening of ionic liquids for the Suzuki-Miyaura coupling.
- Suzuki reaction. Wikipedia. URL
- Beyond a solvent: the roles of 1-butyl-3-methylimidazolium chloride in the acid-catalysis for cellulose depolymeris
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL
- Palladium catalysed Suzuki cross-coupling reactions in ambient temperature ionic liquids.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. URL
- Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion. International Journal of Molecular Sciences. URL
- Characterization of the Inhibitory Effects of N-Butylpyridinium Chloride and Structurally Related Ionic Liquids on Organic Cation Transporters 1/2 and Human Toxic Extrusion Transporters 1/2-K In Vitro and In Vivo.
- HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. SIELC Technologies. URL
- Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules. URL
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem. URL
- Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. URL
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Note: Unlocking Enhanced Reactivity and Selectivity in Diels-Alder Reactions with 1-Butyl-3-methylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, is profoundly influenced by the reaction medium.[1] This application note explores the significant solvent effects of 1-Butyl-3-methylpyridinium Chloride ([BMPC]), a pyridinium-based ionic liquid, on the Diels-Alder reaction. We provide a detailed examination of the mechanistic underpinnings of rate enhancement and stereoselectivity, alongside a comprehensive, step-by-step protocol for the reaction of cyclopentadiene and methyl acrylate as a model system. This guide is designed to equip researchers with the practical knowledge to leverage the unique properties of [BMPC] for cleaner, more efficient, and selective cycloaddition reactions.
Introduction: Beyond Conventional Solvents
The choice of solvent in a Diels-Alder reaction is critical, directly impacting reaction kinetics and the diastereomeric outcome (endo/exo selectivity).[2] While traditional organic solvents have been widely used, there is a growing need for greener and more effective alternatives.[3] Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a compelling class of solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[3] Pyridinium-based ionic liquids, such as this compound, have been shown to be particularly effective in promoting Diels-Alder reactions, often leading to enhanced reaction rates and improved product yields compared to conventional organic solvents.[4][5][6]
The Unique Role of this compound ([BMPC])
This compound is a versatile ionic liquid that offers a unique reaction environment.[7] Its chemical structure consists of a 1-butyl-3-methylpyridinium cation and a chloride anion. This specific combination of ions imparts properties that are highly beneficial for the Diels-Alder reaction.
Properties of this compound:
| Property | Value |
| CAS Number | 125652-55-3 |
| Molecular Formula | C₁₀H₁₆ClN |
| Molecular Weight | 185.69 g/mol |
| Appearance | White to light yellow crystalline powder |
Mechanistic Insights: How [BMPC] Influences the Diels-Alder Reaction
The enhanced performance of the Diels-Alder reaction in [BMPC] can be attributed to several key interactions between the solvent and the reactants at a molecular level.
-
Stabilization of the Transition State through Hydrogen Bonding: The acidic protons on the pyridinium ring of the [BMPC] cation can form hydrogen bonds with the electron-withdrawing group (the ester functionality in methyl acrylate) of the dienophile. This interaction polarizes the dienophile, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). A lower LUMO energy leads to a smaller energy gap between the HOMO (Highest Occupied Molecular Orbital) of the diene and the LUMO of the dienophile, which accelerates the reaction.[8][9] This stabilization of the transition state is a key factor in the observed rate enhancement.[5]
-
Influence on Endo/Exo Selectivity: The organized, structured nature of the ionic liquid can favor the more compact endo transition state over the more extended exo transition state. The preferential solvation and stabilization of the endo transition state, often through a combination of hydrogen bonding and solvophobic effects, leads to higher endo selectivity.[8][9]
-
The Role of the Chloride Anion: The chloride anion, while seemingly a spectator, plays a crucial role in the overall solvent properties. It can interact with the pyridinium cation, modulating its hydrogen bond donating ability. Furthermore, the presence of halide anions can increase the viscosity of the ionic liquid, which can influence reaction rates.[10]
Data Presentation: Performance of a Model Diels-Alder Reaction
To illustrate the practical benefits of using a pyridinium-based ionic liquid with a chloride anion, the following table presents representative data for the Diels-Alder reaction between cyclopentadiene and methyl acrylate. While this specific data is for a closely related pyrrolidinium-based ionic liquid, it provides a strong indication of the expected performance in [BMPC].[11]
Reaction of Cyclopentadiene with Methyl Acrylate:
| Solvent | Time (h) | Conversion (%) | endo Selectivity (%) |
| Pyrrolidinium-based IL with Cl⁻ | 2 | 70 | 84 |
| Conventional Organic Solvent | >24 | Lower | Lower |
Data adapted from a study on pyrrolidinium ionic liquids, which are structurally similar to pyridinium ionic liquids and demonstrate the effect of the chloride anion.[11]
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate in [BMPC]
This protocol provides a detailed, step-by-step methodology for conducting the Diels-Alder reaction in this compound.
Materials and Equipment:
-
This compound ([BMPC]), ≥98% purity
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methyl acrylate, ≥99%
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer and/or GC-MS for product analysis
Workflow Diagram:
Caption: Experimental workflow for the Diels-Alder reaction in [BMPC].
Step-by-Step Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the cyclopentadiene cold (in an ice bath) to prevent dimerization.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2 mL).
-
Add methyl acrylate (e.g., 1.0 mmol) to the ionic liquid and stir until a homogeneous solution is formed.
-
Slowly add the freshly cracked cyclopentadiene (e.g., 1.2 mmol, a slight excess) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking small aliquots from the reaction mixture, extracting with a small amount of diethyl ether, and analyzing the ether layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Product Isolation:
-
Once the reaction is complete (typically after a few hours, as indicated by monitoring), add diethyl ether (e.g., 3 x 10 mL) to the reaction flask.
-
Transfer the mixture to a separatory funnel and shake vigorously to extract the product into the ether layer. The ionic liquid and any catalyst residues will remain in the ionic liquid phase.
-
Separate the ether layer. Repeat the extraction of the ionic liquid phase with fresh diethyl ether two more times to ensure complete recovery of the product.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Product Analysis:
-
Determine the yield of the product.
-
Analyze the product by ¹H NMR spectroscopy to determine the endo/exo ratio. The characteristic signals for the vinyl protons and the protons adjacent to the ester group can be used for this determination.
-
Further characterization can be performed using GC-MS.
-
-
Ionic Liquid Recycling:
-
The remaining ionic liquid can be purified for reuse by placing it under high vacuum to remove any residual volatile organic compounds. The recycled ionic liquid can be used for subsequent reactions, demonstrating the green aspect of this methodology.[3]
-
Conclusion
This compound serves as a highly effective and recyclable solvent for the Diels-Alder reaction. Its ability to enhance reaction rates and control stereoselectivity through specific solvent-reactant interactions makes it a valuable tool for synthetic chemists. The protocol outlined in this application note provides a practical framework for researchers to implement this green and efficient methodology in their own work, paving the way for the development of more sustainable synthetic processes in academic and industrial settings.
References
- Aggarwal, A., Lancaster, N.L., Sethi, A.R., Welton, T. (2002). The Role of Hydrogen Bonding in Controlling the Selectivity of Diels–Alder Reactions in Room-Temperature Ionic Liquids. Green Chem., 4, 517–520. [Link]
- Chiappe, C., Malvaldi, M., & Pomelli, C. S. (2010). The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis. Green Chemistry, 12(9), 1539-1545. [Link]
- Janus, E., Stefaniak, W., & Milchert, E. (2011). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. Catalysis Letters, 141(5), 742-747. [Link]
- Kumar, G. V., & Rajendran, A. (2015). Eco-friendly microwave-assisted diels-alder reactions in ionic liquid influenced by minerals. Organic Chem Curr Res, 4(3). [Link]
- Velez, C., Doherty, B., & Acevedo, O. (2020). Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field. International journal of molecular sciences, 21(4), 1190. [Link]
- Chem-Impex. (n.d.). This compound.
- Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287. [Link]
- Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2002). Quantitative characterization of the global electrophilicity power of common diene/dienophile pairs in Diels–Alder reactions. Tetrahedron, 58(22), 4417-4423. [Link]
- PubChem. (n.d.). This compound.
- Fischer, T., Sethi, A., Welton, T., & Woolf, J. (1999). Diels-Alder reactions in ionic liquids. A safe recyclable alternative to lithium perchlorate-diethyl ether mixtures. Tetrahedron Letters, 40(4), 793-796. [Link]
- Povarov, L. S. (1967). Diels-Alder reaction with imines (the Povarov reaction). Russian Chemical Reviews, 36(9), 656-670. [Link]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
- Xiao, Y., & Malhotra, S. V. (2004). Diels-Alder reactions in pyridinium based ionic liquids. Tetrahedron Letters, 45(45), 8339-8342. [Link]
- Malhotra, S. V., & Xiao, Y. (2007). Diels-Alder and Friedel-Crafts Reactions in Pyridinium-Based Ionic Liquids. Current Organic Synthesis, 4(1), 80-86. [Link]
- Gasanov, A. H., Ayyubov, I. H., Gurbanova, F. S., & Aliyeva, S. T. (2021). IONIC LIQUIDS IN THE REACTION OF DIENE SYNTHESIS. Processes of Petrochemistry and Oil-Refining, 22(1), 114-126. [Link]
- Jaeger, C. M., & Welton, T. (1999). Diels-Alder reactions in 1-alkyl-3-methylimidazolium ionic liquids.
- Mehnert, C. P., Cook, R. A., Dispenziere, N. C., & Afeworki, M. (2002). Supported ionic liquid catalysis-a new concept for homogeneous hydroformylation catalysis. Journal of the American Chemical Society, 124(44), 12932-12933. [Link]
- Digital Commons @ NJIT. (2004). Diels-Alder reactions in pyridinium based ionic liquids.
- ResearchGate. (n.d.). Diels-Alder reaction of cyclopentadiene and methyl acrylate.
- Wikipedia. (n.d.). Diels–Alder reaction.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. "Diels-Alder reactions in pyridinium based ionic liquids" by Ying Xiao and Sanjay V. Malhotra [digitalcommons.njit.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Electrodeposition of Metals Using 1-Butyl-3-methylpyridinium Chloride
Introduction: The Promise of Ionic Liquids in Metallurgy
The electrodeposition of metals and alloys from aqueous solutions is a cornerstone of modern materials science and engineering. However, the inherent limitations of aqueous electrolytes, such as the narrow electrochemical window and the evolution of hydrogen, have driven the exploration of alternative solvent systems. Ionic liquids (ILs), particularly air- and water-stable varieties like 1-Butyl-3-methylpyridinium Chloride ([BMPC]), have emerged as highly promising media for the electrodeposition of a wide range of metals. Their unique properties, including high ionic conductivity, a wide electrochemical window, and good thermal stability, offer a versatile platform for depositing materials that are otherwise challenging to obtain from aqueous solutions.[1][2]
This guide provides a comprehensive overview of the principles and protocols for the electrodeposition of various metals using [BMPC]-based electrolytes. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique advantages of ionic liquids for advanced materials synthesis.
Physicochemical Properties of this compound ([BMPC])
This compound is a pyridinium-based ionic liquid that exists as a white to pale yellow solid at room temperature.[3] Its utility in electrochemistry stems from a favorable combination of physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 125652-55-3 | [4] |
| Molecular Formula | C₁₀H₁₆ClN | [4] |
| Molecular Weight | 185.69 g/mol | [4][5] |
| Melting Point | 112 °C | [5] |
| Purity | ≥ 98% (HPLC) | [3] |
| Appearance | White to light yellow to dark green crystalline powder | [2] |
The pyridinium cation and chloride anion contribute to its overall properties. The chloride ion, in particular, can play a significant role in the dissolution of metal salts and the formation of electroactive species. In some systems, the oxidation of the chloride ion can lead to the formation of species like the trichloride ion (Cl₃⁻), which can remain dissolved in the ionic liquid.[6]
Core Principles of Electrodeposition in [BMPC]
Electrodeposition in [BMPC] follows the fundamental principles of electrochemistry, but with some key distinctions from aqueous systems. The process involves the reduction of metal ions at the cathode (working electrode) to form a metallic coating. The large electrochemical window of [BMPC] allows for the deposition of metals with highly negative reduction potentials without the interference of hydrogen evolution, a common issue in aqueous electrolytes.[7]
The mechanism of electrodeposition in ionic liquids often involves the formation of complex ions between the metal salt and the components of the ionic liquid. For instance, when metal chlorides are dissolved in [BMPC], chloro-complexes of the metal can be formed, which then act as the electroactive species that are reduced at the cathode. The nature and stability of these complexes can significantly influence the deposition process, including the nucleation and growth mechanism of the metallic film.
Experimental Workflow for Metal Electrodeposition
The following diagram illustrates a typical workflow for the electrodeposition of metals using a [BMPC]-based electrolyte.
Caption: General workflow for metal electrodeposition in [BMPC].
Protocol 1: Electrodeposition of Nickel from [BMPC]
This protocol details the electrodeposition of a nickel coating onto a suitable substrate using a [BMPC]-based electrolyte. Nickel coatings are widely used for their corrosion resistance and hardness.
Materials and Equipment:
-
This compound ([BMPC]), >99% purity[5]
-
Nickel(II) Chloride (NiCl₂)
-
Substrate (e.g., copper, mild steel)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (substrate)
-
Counter Electrode (e.g., platinum or nickel foil)
-
Reference Electrode (e.g., Ag/AgCl or a silver wire)
-
Vacuum oven
-
Inert atmosphere glovebox (optional, but recommended)
-
Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
-
X-ray Diffractometer (XRD)
Procedure:
-
Electrolyte Preparation:
-
Dry the [BMPC] under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water. The presence of water can affect the deposition process and the quality of the coating.[8]
-
In an inert atmosphere (e.g., a glovebox filled with argon), dissolve a specific concentration of NiCl₂ into the dried [BMPC]. The molar ratio of NiCl₂ to [BMPC] can be varied to optimize the deposition process.[9] For example, a starting point could be a 1:2 molar ratio of AlCl₃ to N-(n-butyl)pyridinium chloride for Al-Ni alloys.[9]
-
-
Substrate Preparation:
-
Mechanically polish the substrate to a mirror finish.
-
Degrease the substrate by sonicating in acetone and then ethanol.
-
Rinse with deionized water and dry thoroughly.
-
For some substrates, an acid etching step may be necessary to remove any oxide layer and improve adhesion.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared electrolyte, the substrate as the working electrode, a platinum or nickel foil as the counter electrode, and a suitable reference electrode.
-
Perform cyclic voltammetry (CV) to determine the reduction potential of Ni(II) in the [BMPC] electrolyte. This will help in selecting the appropriate deposition potential. The electrodeposition of nickel in similar ionic liquids has been shown to be an irreversible process.[8]
-
Carry out the electrodeposition at a constant potential (potentiostatic) or constant current (galvanostatic) based on the CV results. The deposition can be performed at room temperature or elevated temperatures.[9] The nucleation of nickel in some ionic liquids follows a three-dimensional instantaneous nucleation with diffusion-controlled growth.[9]
-
-
Post-Deposition Characterization:
-
After deposition, carefully remove the coated substrate from the cell and rinse it with a suitable solvent (e.g., acetonitrile or dichloromethane) to remove any residual ionic liquid.
-
Dry the sample under a stream of inert gas or in a vacuum oven.
-
Characterize the surface morphology and composition of the nickel coating using SEM and EDX.
-
Analyze the crystal structure of the deposited nickel using XRD. The expected diffraction peaks for nickel correspond to the (111), (200), and (220) planes.[8]
-
| Parameter | Typical Range/Value | Reference |
| NiCl₂ Concentration | Saturated solution | [9] |
| Temperature | Room Temperature | [9] |
| Deposition Method | Pulse current plating | [9] |
| Current Efficiency | ~99% | [9] |
Protocol 2: Electrodeposition of Aluminum and Aluminum Alloys from [BMPC]
Aluminum and its alloys are highly sought after for their low density and excellent corrosion resistance. Electrodeposition from ionic liquids is a viable alternative to the high-temperature Hall-Héroult process.
Materials and Equipment:
-
This compound ([BMPC]), >99% purity[5]
-
Aluminum Chloride (AlCl₃), anhydrous
-
For alloys: a salt of the alloying metal (e.g., TiCl₄ for Al-Ti alloys)
-
Substrate (e.g., platinum, mild steel, copper)
-
Potentiostat/Galvanostat
-
Two or three-electrode electrochemical cell
-
Working Electrode (substrate)
-
Counter Electrode (e.g., aluminum or platinum)
-
Reference Electrode (e.g., aluminum wire in the same electrolyte)
-
Inert atmosphere glovebox (essential for anhydrous AlCl₃)
Procedure:
-
Electrolyte Preparation:
-
Crucially, this step must be performed in an inert, dry atmosphere (glovebox) as AlCl₃ is highly hygroscopic.
-
Prepare a Lewis acidic melt by slowly adding anhydrous AlCl₃ to dried [BMPC]. A common molar ratio is 2:1 AlCl₃ to [BMPC].[9][10] This reaction is exothermic and should be done with care. The active species for aluminum deposition in such chloroaluminate melts is typically the Al₂Cl₇⁻ ion.[9]
-
For alloy deposition, a small amount of the alloying metal salt (e.g., TiCl₄) is added to the AlCl₃-[BMPC] melt.[10]
-
-
Substrate Preparation:
-
Follow the same procedure as described in Protocol 1 for substrate cleaning and preparation.
-
-
Electrochemical Deposition:
-
Assemble the electrochemical cell inside the glovebox. A two-electrode setup can be used with an aluminum counter electrode, or a three-electrode setup with an aluminum reference electrode.
-
The deposition of aluminum-titanium alloys has been successfully carried out using both controlled-potential and pulse-potential methods.[10]
-
The deposition is typically performed at room temperature.
-
-
Post-Deposition Characterization:
-
After deposition, rinse the coated substrate with a suitable anhydrous solvent inside the glovebox to remove the ionic liquid.
-
Characterize the morphology, composition, and structure of the aluminum or aluminum alloy coating using SEM-EDX and XRD.
-
| Parameter | Typical Value | Reference |
| AlCl₃:[BMPC] Molar Ratio | 2:1 | [9][10] |
| Temperature | Room Temperature | [9] |
| Deposition Method | Controlled-potential or pulse-potential | [10] |
| Cathodic Current Efficiency | ~97% for Al-Ti alloys | [10] |
Protocol 3: Electrodeposition of Silver from [BMPC]
Silver coatings are valued for their high electrical conductivity, reflectivity, and antimicrobial properties.
Materials and Equipment:
-
This compound ([BMPC]), >99% purity[5]
-
A soluble silver salt (e.g., Silver(I) salt)
-
Substrate (e.g., platinum, copper)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (substrate)
-
Counter Electrode (e.g., platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
Procedure:
-
Electrolyte Preparation:
-
Dry the [BMPC] as described in previous protocols.
-
Dissolve the silver salt in the dried [BMPC] to the desired concentration.
-
-
Substrate Preparation:
-
Clean and prepare the substrate as outlined in Protocol 1.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell.
-
Use cyclic voltammetry to study the electrochemical behavior of silver ions and determine the optimal deposition potential. The electrodeposition of silver in some ionic liquids follows a 3D nucleation with diffusion-controlled growth.[11]
-
Perform potentiostatic or galvanostatic deposition. The deposition parameters (potential, current density, time) can be varied to control the morphology and thickness of the silver coating.
-
-
Post-Deposition Characterization:
-
Rinse and dry the silver-coated substrate.
-
Analyze the deposit using SEM-EDX and XRD to determine its morphology, purity, and crystal structure.
-
| Parameter | Consideration | Reference |
| Silver Salt | A soluble silver salt is required. | |
| Nucleation Mechanism | Typically 3D nucleation with diffusion-controlled growth. | [11] |
| Morphology Control | Varies with deposition potential and current density. | [11] |
Troubleshooting and Key Considerations
-
Purity of Ionic Liquid: The purity of [BMPC] is critical. Impurities, especially water and halide contaminants, can significantly affect the electrochemical window, the deposition process, and the quality of the deposited metal.[12]
-
Inert Atmosphere: For electrodeposition involving air- or water-sensitive metal salts like AlCl₃, working in an inert atmosphere is mandatory to prevent hydrolysis and side reactions.
-
Reference Electrode Stability: The choice and stability of the reference electrode are crucial for accurate potential control. For some systems, a quasi-reference electrode (e.g., a silver or platinum wire) may be used, but its potential should be calibrated against a standard reference electrode if precise potential values are required.
-
Mass Transport: The viscosity of ionic liquids is generally higher than that of aqueous solutions, which can lead to mass transport limitations. Stirring or operating at elevated temperatures can help to mitigate these effects.
-
Deposit Adhesion: Proper substrate preparation is key to achieving good adhesion of the electrodeposited layer.
Conclusion
This compound provides a versatile and effective medium for the electrodeposition of a variety of metals and alloys. Its favorable physicochemical properties, particularly its wide electrochemical window and thermal stability, enable the deposition of materials that are difficult or impossible to obtain from traditional aqueous electrolytes. By carefully controlling the experimental parameters, researchers can tailor the morphology, structure, and properties of the deposited coatings for a wide range of applications in materials science, electronics, and beyond.
References
- Nieszporek, D., et al. (2015). Electrodeposition of Zinc Coatings from Ionic Liquid.
- Ganesan, R., & Das, S. (2021). Progress in Electrodeposition of Zinc and Zinc Nickel Alloys Using Ionic Liquids. Metals, 11(11), 1789.
- da Silva, W. R., et al. (2022). Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. Metals, 12(12), 2095.
- Ganesan, R., & Das, S. (2021). Progress in Electrodeposition of Zinc and Zinc Nickel Alloys Using Ionic Liquids. Metals, 11(11), 1789.
- Sun, J., et al. (2018). Preparation of copper–silver alloy with different morphologies by a electrodeposition method in 1-butyl-3-methylimidazolium chloride ionic liquid. Materials Chemistry and Physics, 219, 421-424.
- Grote, D., et al. (2021). Electrodeposition of Zinc onto Au(111) and Au(100) from the Ionic Liquid [MPPip][TFSI].
- University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- Ali, M. R., et al. (2003). Electrodeposition of Al–Ni intermetallic compounds from aluminum chloride-N-(n-butyl)pyridinium chloride room temperature molten salt. Journal of Applied Electrochemistry, 33(10), 923-929.
- Zhang, Y., et al. (2020). Electrodeposition of nickel in air- and water-stable 1-butyl-3-methylimidazolium dibutylphosphate ionic liquid. RSC Advances, 10(23), 13635-13642.
- Shinde, P. S., et al. (2022). Potentiostatic Electrodeposition of Ti–Al Alloy with 40% Titanium from the Lewis Acidic 1-Butyl-3-Methylimidazolium Chloride-Aluminum Chloride Ionic Liquid Electrolyte. JOM, 74(8), 2977-2984.
- Sun, J., et al. (2018). Preparation of copper–silver alloy with different morphologies by a electrodeposition method in 1-butyl-3-methylimidazolium chloride ionic liquid.
- Habboub, M., et al. (2019). Electrodeposition of silver from the ionic liquid Butylpyridinium dicyanamide. Journal of Molecular Liquids, 296, 111833.
- Zein El Abedin, S., et al. (2006). Electrodeposition of aluminium from 1-butyl-1-methylpyrrolidinium chloride/AlCl3 and mixtures with 1-ethyl-3-methylimidazolium chloride/AlCl3. Electrochimica Acta, 52(2), 645-652.
- Chem-Space. (2024). Exploring the Purity and Applications of this compound.
- Wang, Y., et al. (2014). Electrodeposition of Ni-Mg alloys from 1-butyl-3-methylimidazolium chloride/glycerin eutectic-based ionic liquid. Journal of the Electrochemical Society, 161(6), D251-D256.
- Lee, J., et al. (2013). Electrodeposition of silicon from 1-butyl-3-methyl-pyridinium bis(trifluromethylsulfonyl) imide ionic liquid. International Journal of Electrochemical Science, 8(3), 4206-4214.
- Wang, Y., et al. (2014). Electrodeposition of Ni-Mg alloys from 1-butyl-3-methylimidazolium chloride/glycerin eutectic-based ionic liquid. Journal of the Electrochemical Society, 161(6), D251.
- Zhang, Y., et al. (2020). Electrodeposition of nickel in air- and water-stable 1-butyl-3-methylimidazolium dibutylphosphate ionic liquid. RSC Advances, 10(23), 13635-13642.
- Peng, Y., et al. (2022). Nucleation Study on Deposition of Aluminum from 1-Butyl-3-Methylimidazolium Chloride and Aluminum Chloride Ionic Liquid Electrolyte. Journal of The Electrochemical Society, 169(3), 032504.
- Pulletikurthi, G., et al. (2008). Electrodeposition of Silver from the Room Temperature Ionic Liquids 1-Butyl-3-Methylimidazolium Tetrafluoroborate and n-Methyl-n-Butyl-Pyrrolidinium-Bis-(Trifluoromethanesulfonyl)Imide. Zeitschrift für Physikalische Chemie, 222(7), 1035-1049.
- Zhang, Y., et al. (2020). Electrodeposition of nickel in air- and water-stable 1-butyl-3-methylimidazolium dibutylphosphate ionic liquid. RSC Advances, 10(23), 13635-13642.
- Wu, B., et al. (2016). Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid.
- Ali, M. R., et al. (2003). Electrodeposition of Al-Ti alloys from aluminum chloride-N-(n-butyl)pyridinium chloride room temperature molten salt. Indian Journal of Chemical Technology, 10(5), 559-564.
- da Silva, W. R., et al. (2022). Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. Metals, 12(12), 2095.
- Peng, Y., et al. (2022). Nucleation Study on Deposition of Aluminum from 1-Butyl-3-Methylimidazolium Chloride and Aluminum Chloride Ionic Liquid Electrolyte. Journal of The Electrochemical Society, 169(3), 032504.
- Ding, Y., et al. (2007). Unusual anodic behaviour of chloride ion in 1-butyl-3-methylimidazolium hexafluorophosphate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. This compound, >99% | IoLiTec [iolitec.de]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Electrodeposition of nickel in air- and water-stable 1-butyl-3-methylimidazolium dibutylphosphate ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Electrodeposition of Al-Ti alloys from aluminum chloride-N-(n-butyl)py" by M. R. Ali, A. Nishikata et al. [digitalcommons.memphis.edu]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Application Notes & Protocols: 1-Butyl-3-methylpyridinium Chloride as a Prototypical Ionic Liquid Electrolyte for Electrochemical Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals exploring the use of 1-Butyl-3-methylpyridinium Chloride ([BMPC]) as an electrolyte, with a specific focus on its application and limitations in lithium-ion battery research. Ionic liquids (ILs) are a class of salts that are liquid at low temperatures, offering significant safety advantages over traditional volatile and flammable organic carbonate electrolytes, such as low volatility and high thermal stability.[1][2] This guide delves into the fundamental physicochemical properties of [BMPC], provides detailed protocols for its synthesis and purification, and outlines methodologies for its electrochemical characterization and integration into laboratory-scale battery cells. The causality behind experimental choices is emphasized to provide a field-proven perspective. While [BMPC] serves as an excellent model compound for studying pyridinium-based ILs, this note critically addresses the inherent limitations imposed by the chloride anion's electrochemical stability, guiding researchers toward appropriate applications and future research directions.
Introduction to Pyridinium-Based Ionic Liquids
The advancement of energy storage technologies, particularly lithium-ion batteries, is intrinsically linked to the development of safer and more reliable electrolyte materials. Conventional electrolytes, typically a lithium salt dissolved in a mixture of organic carbonates, pose significant safety risks due to their flammability and volatility.[1] Ionic liquids (ILs) have emerged as a promising alternative, characterized by their negligible vapor pressure, wide liquid-phase range, high thermal stability, and reasonable ionic conductivity.[2]
This compound ([BMPC], CAS: 125652-55-3) is an IL composed of a 1-butyl-3-methylpyridinium ([C₄C₁Py]⁺) cation and a chloride (Cl⁻) anion.[3][4] The pyridinium cation is aromatic, which influences its electrochemical and thermal properties. This guide uses [BMPC] as a case study to provide researchers with the foundational knowledge and practical protocols required to work with this class of ILs. We will explore its synthesis, purification, and characterization, while paying special attention to the practical implications of its properties for battery applications.
Physicochemical Properties of this compound
Understanding the intrinsic properties of an electrolyte is paramount to predicting its performance in an electrochemical device. The properties of [BMPC] are summarized below, with a discussion on their implications for battery applications.
| Property | Value | Implication in Battery Systems |
| Molecular Formula | C₁₀H₁₆ClN | - |
| Molecular Weight | 185.69 g/mol [4] | Influences molar concentration calculations. |
| Appearance | White to pale yellow solid[5] | Indicates it is a room-temperature solid, requiring operation at elevated temperatures or mixing with co-solvents to be used as a liquid electrolyte.[2] |
| Thermal Stability (Td) | Decomposition begins >200 °C[6][7] | Offers a significant safety advantage over volatile organic carbonates which can decompose at much lower temperatures.[7] |
| Ionic Conductivity (σ) | Generally lower than carbonate electrolytes. Highly dependent on temperature and purity. | A key performance metric. Lower conductivity can lead to higher internal resistance and poorer rate capability. Viscosity is a major influencing factor. |
| Viscosity (η) | High, especially near its melting point. Decreases significantly with increasing temperature.[8][9] | High viscosity impedes ion mobility, thereby reducing ionic conductivity.[10] This is a common challenge for many ILs compared to conventional electrolytes. |
| Electrochemical Stability | Limited by the oxidation of the Chloride (Cl⁻) anion. | The anodic (positive) stability is a critical limiting factor for use in high-voltage Li-ion batteries. |
Causality Behind Properties:
-
Viscosity and Conductivity: The strong electrostatic interactions between the pyridinium cation and chloride anion, coupled with van der Waals forces from the butyl chain, result in high viscosity. This high viscosity directly hinders the movement of ions under an electric field, leading to lower ionic conductivity compared to less viscous organic solvents.[8][10] Overcoming this often requires operating at higher temperatures or formulating the IL into a gel polymer electrolyte.[11]
-
Electrochemical Stability Window (ESW): The ESW defines the voltage range over which the electrolyte remains stable. For [BMPC], the cathodic (negative) limit is determined by the reduction of the pyridinium cation, while the anodic (positive) limit is set by the oxidation of the chloride anion.[12] The oxidation of Cl⁻ occurs at a relatively low potential, making [BMPC] unsuitable for high-voltage cathode materials (e.g., >4V vs. Li/Li⁺) commonly used in modern Li-ion batteries.[12]
Synthesis, Purification, and Electrolyte Formulation
The purity of an ionic liquid is of critical importance for electrochemical applications, as impurities like water and residual reactants can drastically affect performance and lead to erroneous results.
Protocol 3.1: Synthesis of [BMPC]
This protocol describes the quaternization of 3-methylpyridine. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpyridine.
-
Addition of Alkyl Halide: Slowly add a slight molar excess (e.g., 1.05 equivalents) of 1-chlorobutane to the flask. The reaction is often exothermic.
-
Reflux: Heat the mixture under reflux (typically 70-90 °C) with vigorous stirring for 24-48 hours. The progress can be monitored by the formation of a separate, denser ionic liquid phase.
-
Isolation of Crude Product: After cooling to room temperature, the upper layer of unreacted starting material is decanted. The remaining viscous liquid or solid is the crude [BMPC].
-
Washing: The crude product should be washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove non-ionic impurities. Vigorously stir the product with the solvent, then allow the phases to separate and decant the solvent. Repeat this step 3-5 times.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of [BMPC].
Protocol 3.2: Purification and Drying
This step is critical for battery applications. Water is a significant impurity that reacts with lithium metal and degrades the performance of many battery chemistries.
-
Initial Drying: Place the washed [BMPC] in a Schlenk flask.
-
High-Vacuum Drying: Heat the flask to an elevated temperature (e.g., 80-100 °C) under high vacuum (<1 mbar) for at least 24 hours.[13] Stirring is essential to maximize the surface area for efficient removal of volatile impurities and water.
-
Transfer and Storage: Once dried, the [BMPC] must be transferred immediately into an inert atmosphere environment, such as an argon-filled glovebox, to prevent re-absorption of moisture.
Protocol 3.3: Lithium-Ion Electrolyte Formulation
-
Environment: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.
-
Salt Selection: Choose a suitable lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which generally has good solubility and electrochemical stability. Note that the solubility of various lithium salts in ILs can differ significantly.[14]
-
Preparation: In an oven-dried vial, add the desired mass of purified [BMPC].
-
Dissolution: Add the calculated mass of anhydrous LiTFSI to achieve the target concentration (e.g., 0.5 M to 1.0 M).
-
Homogenization: Stir the mixture on a hot plate at a moderate temperature (e.g., 60 °C) overnight until the salt is fully dissolved and the solution is homogeneous.[13]
Electrochemical Characterization Protocols
Protocol 4.1: Determination of the Electrochemical Stability Window (ESW)
The ESW is measured to define the operating voltage limits of the electrolyte.
-
Cell Assembly: Assemble a three-electrode cell inside a glovebox.[13]
-
Working Electrode: A micro-polished glassy carbon or platinum electrode.
-
Counter Electrode: A lithium foil or platinum wire.
-
Reference Electrode: A lithium foil.
-
-
Electrolyte: Fill the cell with the formulated [BMPC]-LiTFSI electrolyte.
-
Instrumentation: Connect the cell to a potentiostat.
-
Measurement: Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).
-
Cathodic Scan: Sweep the potential from the open-circuit potential (OCP) down to a negative limit (e.g., -1.0 V vs. Li/Li⁺) to observe the reduction of the pyridinium cation.
-
Anodic Scan: In a separate scan, sweep the potential from OCP up to a positive limit (e.g., +5.0 V vs. Li/Li⁺) to observe the oxidation of the chloride and TFSI⁻ anions.
-
Scan Rate: A slow scan rate (e.g., 1-10 mV/s) is typically used.[13]
-
-
Data Analysis: Determine the stability limits by defining a cutoff current density (e.g., 0.1 mA/cm²). The potential at which the current exceeds this threshold defines the edge of the ESW.[15]
Expected Outcome: You will likely observe an anodic limit significantly lower than that for TFSI⁻-based ILs, due to the oxidation of the Cl⁻ anion. This result authoritatively demonstrates the primary limitation of chloride-based ILs for high-voltage battery applications.
Diagram: ESW Measurement Workflow
Caption: Experimental workflow for determining the Electrochemical Stability Window.
Battery Assembly and Testing: A Coin Cell Protocol
This protocol provides a standardized method for assembling a CR2032-type coin cell for testing the performance of the [BMPC] electrolyte with a specific electrode pair.
Prerequisites: All components (casings, spacers, springs, electrodes, separator) must be dried in a vacuum oven overnight before being transferred into the glovebox.[13]
Protocol 5.1: CR2032 Coin Cell Assembly
-
Bottom Cap: Place the bottom cap of the coin cell onto a clean surface. Place a stainless-steel spacer and a spring into the cap.[13]
-
Anode: Place a disc of lithium metal foil (the anode) onto the spacer.
-
Separator: Place one or two layers of a microporous separator (e.g., Celgard® or a glass fiber separator) on top of the lithium anode.
-
Electrolyte Addition: Add a few drops (approx. 50-100 µL) of the [BMPC]-based electrolyte onto the separator, ensuring it is thoroughly wetted.[16]
-
Cathode: Place the cathode disc (e.g., LiFePO₄ on aluminum foil) centered on top of the wetted separator.
-
Gasket and Top Cap: Place the polypropylene gasket over the cell assembly, followed by the top cap.
-
Crimping: Carefully transfer the assembled cell to a coin cell crimper and seal it. Ensure a uniform seal to prevent leakage and atmospheric contamination.
-
Resting: Allow the assembled cell to rest for 12-24 hours before testing to ensure complete wetting of the electrodes and stabilization of the interfaces.[13]
Diagram: Coin Cell Assembly Process
Caption: Step-by-step assembly of a CR2032 coin cell.
Protocol 5.2: Galvanostatic Cycling
-
Connect Cell: Connect the coin cell to a battery cycler.
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles. This helps to form a stable Solid Electrolyte Interphase (SEI) on the anode.
-
Rate Capability Test: Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (100+) to assess its capacity retention and Coulombic efficiency over time.
Safety, Handling, and Concluding Remarks
Safety: While ILs like [BMPC] are non-flammable, they are still chemical compounds that require careful handling.[2] Some studies have investigated the toxicity of pyridinium-based ILs, and appropriate PPE (gloves, safety glasses) should always be worn.[2][17] All handling should be done in a well-ventilated area or fume hood.
Authoritative Outlook: this compound is a valuable compound for academic research into the fundamental properties of ionic liquids. Its synthesis is straightforward, making it an accessible material for laboratory studies. However, for practical application in modern high-energy lithium-ion batteries, [BMPC] is not a suitable primary electrolyte. Its primary limitations are:
-
A narrow electrochemical stability window due to the facile oxidation of the chloride anion.
-
High viscosity and consequently lower ionic conductivity compared to industry-standard carbonate electrolytes, which can limit battery power output.
Future research involving [BMPC] could be directed towards its use in lower-voltage electrochemical systems, as a component in mixed-anion IL electrolytes to tune properties, or as a plasticizer in gel-polymer electrolytes where its interaction with the polymer matrix could be of interest.[18][19]
References
- JoVE. (2016). Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. JoVE (Journal of Visualized Experiments). [Link]
- Lin, X., Varela, J. C., & Grinstaff, M. W. (2016). Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. Journal of Visualized Experiments, (118), e54864. [Link]
- JoVE. (2022). IL Electrolytes and Li-ion Batteries (LIBs) Synthesis | Protocol Preview. YouTube. [Link]
- ResearchGate. (n.d.). Electrochemical performance of (a, b) 1-butyl-3-methyl pyridinium TFSI.... [Link]
- ResearchGate. (n.d.). Figure A3.1. Coin cell assembly protocol. [Link]
- ChemRxiv. (n.d.).
- University of York. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. [Link]
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Institute of Environmental Health Sciences. [Link]
- eScholarship.org. (n.d.).
- ResearchGate. (n.d.). Physicochemical Characterization of n Butyl3-methylpyridinium Dicyanamide Ionic Liquid. [Link]
- Autech Industry Co.,Limited. (n.d.). Exploring the Purity and Applications of this compound. [Link]
- MDPI. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]
- Indian Academy of Sciences. (n.d.). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. [Link]
- Royal Society of Chemistry. (2009). Solubility, ionic conductivity and viscosity of lithium salts in room temperature ionic liquids. Green Chemistry. [Link]
- MDPI. (2023).
- PubChem. (n.d.). This compound.
- IOP Publishing. (2016). Application of Gel Polymer Electrolytes Based on Ionic Liquids in Lithium-Sulfur Batteries. Journal of The Electrochemical Society. [Link]
- National Toxicology Program. (2022). Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Institute of Environmental Health Sciences. [Link]
- ChemistryViews. (2021).
- Wiley Online Library. (2021). Understanding the Effects of Interfacial Lithium Ion Concentration on Lithium Metal Anode.
- Autech Industry Co.,Limited. (n.d.). The Rise of Ionic Liquids: 1-Butyl-3-methylimidazolium Chloride in Green Chemistry. [Link]
- ResearchGate. (n.d.). Thermodynamic Properties of 1-Butyl-3-methylimidazolium Chloride (C₄mim[Cl]) Ionic Liquid. [Link]
- ResearchGate. (n.d.). Electrodeposition of Ni-Mg alloys from 1-butyl-3-methylimidazolium chloride/glycerin eutectic-based ionic liquid. [Link]
- ResearchGate. (n.d.). (PDF) New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]
- Royal Society of Chemistry. (2015). Polymer electrolytes for lithium polymer batteries.
- National Institutes of Health. (2021).
- MDPI. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]
- International Journal of Electrochemical Science. (2011). Density, Viscosity and Conductivity Study of 1-Butyl-3- Methylimidazolium Bromide. [Link]
- MDPI. (2022). Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. [Link]
- Erytis Publishing Limited. (n.d.).
- MDPI. (2022).
- ResearchGate. (n.d.). Lithium Metal Anodes with An Adaptive “Solid-Liquid” Interfacial Protective Layer. [Link]
- Institute For Research In Schools. (n.d.). investigating viscosity and conductivity of ionic liquids. [Link]
- MDPI. (2021). A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (2014). Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes.
- ResearchGate. (n.d.). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. [Link]
- Wiley Online Library. (n.d.). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemElectroChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 7. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchinschools.org [researchinschools.org]
- 11. Polymer electrolytes for lithium polymer batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature [jove.com]
- 14. Solubility, ionic conductivity and viscosity of lithium salts in room temperature ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Butyl-3-methylpyridinium Chloride ([BMPC]) in High-Performance Supercapacitors
Introduction:
The advancement of energy storage systems is a cornerstone of modern technological progress. Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), have garnered significant attention for their ability to bridge the performance gap between traditional dielectric capacitors and batteries, offering high power density, rapid charge-discharge cycles, and exceptional longevity.[1][2] The performance of a supercapacitor is intrinsically linked to its core components, with the electrolyte playing a pivotal role in determining the device's operating voltage, energy density, and overall stability.[3]
Ionic liquids (ILs), a class of salts that are liquid at or near room temperature, have emerged as highly promising electrolytes for next-generation energy storage devices.[2][4] Their unique combination of properties—including wide electrochemical windows, high thermal stability, low volatility, and non-flammability—addresses many of the limitations of conventional aqueous and organic electrolytes.[3][4] Among the diverse families of ILs, pyridinium-based ILs are a subject of growing research interest for electrochemical applications.[5]
This document provides a detailed guide for researchers and scientists on the application of 1-Butyl-3-methylpyridinium Chloride ([BMPC]), a representative pyridinium-based ionic liquid, as an electrolyte in supercapacitors. We will explore its fundamental properties, the underlying charge storage mechanism, and provide comprehensive, field-proven protocols for device fabrication and electrochemical characterization.
Physicochemical Properties and Rationale for Use
The selection of an electrolyte is a critical decision in supercapacitor design. The properties of this compound make it a compelling candidate. The pyridinium cation offers a distinct electrochemical signature compared to the more commonly studied imidazolium-based ILs.
Table 1: Physicochemical Properties of this compound ([BMPC])
| Property | Value | Significance in Supercapacitor Application |
| Chemical Formula | C₁₀H₁₆ClN[6][7] | Defines the ionic constituents (1-butyl-3-methylpyridinium⁺ and Cl⁻) that form the electrical double layer. |
| Molecular Weight | 185.69 g/mol [6][7] | Influences viscosity and ionic mobility within the electrolyte. |
| CAS Number | 125652-55-3[6][7] | Unique identifier for the chemical substance. |
| Appearance | White to off-white solid/powder | The physical state at room temperature necessitates either heating or dissolution in a co-solvent for use. |
| Thermal Stability | High decomposition temperature | Enables operation over a wider temperature range than volatile organic electrolytes, enhancing device safety.[4] |
| Electrochemical Window | Wide (typically >3 V) | A wide potential window is crucial for achieving high energy density (E ∝ V²).[1][5] |
| Ionic Conductivity | Moderate | Sufficient ionic conductivity is necessary for efficient charge transport and high power density. Often improved with co-solvents. |
| Viscosity | High in neat form | High viscosity can impede ion transport, leading to higher internal resistance. Dilution with low-viscosity solvents is a common strategy to mitigate this.[1][8] |
Mechanism of Charge Storage in a [BMPC]-based EDLC
In a supercapacitor utilizing activated carbon electrodes and a [BMPC] electrolyte, energy is stored physically through the electrostatic accumulation of ions at the electrode-electrolyte interface. This process, which does not involve chemical reactions, is the foundation of the electrical double layer (EDL) and is responsible for the device's long cycle life.
The process is as follows:
-
Initial State (Discharged): In the absence of an external voltage, the 1-butyl-3-methylpyridinium⁺ (cation) and Cl⁻ (anion) ions are randomly distributed within the electrolyte.
-
Charging Process: When a voltage is applied, the positive electrode (anode) attracts the Cl⁻ anions, while the negative electrode (cathode) attracts the 1-butyl-3-methylpyridinium⁺ cations.
-
EDL Formation: The ions migrate and form two distinct, parallel layers of charge at the surface of each porous carbon electrode—one layer of electronic charge in the electrode and an adjacent layer of ionic charge from the electrolyte. This separation of charge across a very small distance (on the order of nanometers) creates a high capacitance.
-
Discharging Process: When the supercapacitor is connected to a load, the potential difference drives the ions away from the electrodes and back into the bulk electrolyte, releasing the stored energy.
Caption: Electrical Double Layer (EDL) formation in a [BMPC]-based supercapacitor during charging.
Experimental Application Protocols
This section provides a comprehensive workflow for the fabrication and testing of a symmetric activated carbon supercapacitor using a [BMPC]-based electrolyte.
PART 3.1: Critical Safety and Handling Protocol for [BMPC]
This compound is an irritant. Adherence to safety protocols is mandatory.[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133), nitrile gloves, and a lab coat.[9][10]
-
Ventilation: Handle [BMPC] in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9][11]
-
Hygroscopic Nature: [BMPC] is hygroscopic and absorbs moisture from the air.[9] Store it in a tightly sealed container in a cool, dry place, preferably within a glovebox or desiccator to minimize water contamination.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cups of water or milk. Seek immediate medical attention.[9]
-
PART 3.2: Electrolyte Preparation Protocol
Water is highly detrimental to the performance of high-voltage supercapacitors, as it reduces the electrochemical window and can lead to parasitic reactions.
-
Drying the Ionic Liquid: Place the required amount of [BMPC] in a vacuum oven at 80-100°C for at least 24 hours to remove residual moisture. The drying process should be conducted until the water content is below 20 ppm, as verified by Karl Fischer titration.
-
Preparing the Working Electrolyte: Due to the high viscosity of neat [BMPC], a co-solvent is often used. Acetonitrile (ACN) is a common choice.
-
Inside an argon-filled glovebox, prepare a 1 M solution of the dried [BMPC] in anhydrous ACN. For example, to prepare 10 mL of electrolyte, dissolve 1.857 g of [BMPC] in anhydrous ACN and bring the total volume to 10 mL.
-
Stir the solution until the [BMPC] is fully dissolved. This solution is now the working electrolyte.
-
PART 3.3: Electrode Fabrication Protocol (Activated Carbon)
-
Slurry Preparation:
-
In a mortar, thoroughly mix activated carbon (AC), carbon black (CB) as the conductive additive, and polyvinylidene fluoride (PVDF) as the binder in a weight ratio of 8:1:1.
-
Add a few drops of N-Methyl-2-pyrrolidone (NMP) solvent and grind the mixture with a pestle to form a homogeneous, viscous slurry. Continue adding NMP dropwise until the desired viscosity is achieved.
-
-
Coating and Drying:
-
Using a doctor blade, cast the slurry onto a piece of aluminum foil (current collector) with a uniform thickness (e.g., 100-150 µm).
-
Dry the coated foil in an oven at 80°C for 2 hours to evaporate the NMP.
-
Transfer the dried electrode sheet to a vacuum oven and dry at 120°C for 12 hours to remove any remaining solvent and moisture.
-
PART 3.4: Supercapacitor Assembly Protocol (CR2032 Coin Cell)
All assembly steps must be performed inside an argon-filled glovebox to prevent atmospheric contamination.
-
Electrode Punching: Punch circular electrodes (e.g., 14 mm diameter) from the dried electrode sheet. Measure the mass of the active material on each electrode.
-
Cell Stacking:
-
Place a coin cell case (negative cup) on the assembly platform.
-
Place one of the carbon electrodes into the center of the case.
-
Add 2-3 drops of the prepared [BMPC] electrolyte onto the electrode surface, ensuring it is fully wetted.
-
Place a cellulose-based separator (e.g., 16 mm diameter) on top of the wetted electrode.
-
Add another 2-3 drops of electrolyte onto the separator.
-
Place the second carbon electrode directly on top of the separator, ensuring alignment.
-
Add a stainless steel spacer and a spring washer.
-
Carefully place the positive cap on top of the stack.
-
-
Crimping: Transfer the assembled cell to a coin cell crimper and seal it according to the manufacturer's instructions.
-
Resting: Allow the assembled cell to rest for at least 12 hours before testing to ensure complete wetting of the electrode pores by the electrolyte.
Caption: Experimental workflow for supercapacitor fabrication and testing with [BMPC] electrolyte.
Electrochemical Characterization and Data Analysis
Electrochemical testing is performed using a potentiostat/galvanostat.
Protocol 1: Cyclic Voltammetry (CV)
-
Purpose: To determine the stable operating voltage window and to qualitatively assess the capacitive behavior.
-
Procedure:
-
Sweep the potential from 0 V to a designated upper limit (e.g., 3.0 V) and back to 0 V at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
An ideal capacitor will exhibit a rectangular CV curve. The absence of significant redox peaks indicates good EDL behavior.
-
-
Calculation: The specific capacitance (C, in F/g) can be calculated from the CV curve using the formula: C = ∫I(V)dV / (2 * m * s * ΔV) where ∫I(V)dV is the integrated area of the CV curve, m is the mass of the active material on one electrode, s is the scan rate, and ΔV is the voltage window.
Protocol 2: Galvanostatic Charge-Discharge (GCD)
-
Purpose: To accurately calculate specific capacitance, energy density, and power density.
-
Procedure:
-
Charge and discharge the cell between 0 V and the maximum operating voltage (determined from CV) at various constant current densities (e.g., 0.5, 1, 2, 5 A/g).
-
The discharge curve of an ideal capacitor should be a straight line.
-
-
Calculations:
-
Specific Capacitance (C, in F/g): C = (I * Δt) / (m * ΔV) where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window (excluding the IR drop).
-
Energy Density (E, in Wh/kg): E = (C * (ΔV)²) / (2 * 3.6)
-
Power Density (P, in W/kg): P = (E * 3600) / Δt
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
-
Purpose: To determine the internal resistance of the device.
-
Procedure:
-
Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting Nyquist plot provides information about the device's resistance components. The intercept of the plot on the real axis (Z') at high frequency corresponds to the equivalent series resistance (ESR). A lower ESR is desirable for high power performance.
-
Expected Performance and Troubleshooting
The performance of a supercapacitor with a [BMPC]-based electrolyte can be influenced by temperature and the choice of co-solvent.
Table 2: Representative Performance Metrics for IL-based Supercapacitors
| Parameter | Typical Range | Notes |
| Operating Voltage | 2.5 - 3.5 V | Significantly higher than aqueous electrolytes (~1 V), leading to higher energy density.[5] |
| Specific Capacitance | 100 - 160 F/g | Highly dependent on the specific surface area and pore structure of the activated carbon. |
| Energy Density | 30 - 70 Wh/kg | Performance can be enhanced at elevated temperatures due to decreased viscosity and increased conductivity.[12][13] |
| Power Density | 500 - 5000 W/kg | Limited by the ionic conductivity and ESR of the electrolyte. |
| Cycling Stability | >90% capacitance retention after 10,000 cycles | A key advantage of the non-reactive EDL charge storage mechanism.[12] |
Troubleshooting Guide
-
Low Capacitance: May be caused by insufficient porosity of the electrode material, poor wetting of electrodes by the electrolyte, or inaccurate mass measurement.
-
High Internal Resistance (ESR): Often due to high electrolyte viscosity, poor contact between the electrode and current collector, or an overly thick separator. Consider using a higher concentration of co-solvent or operating at a slightly elevated temperature.
-
Narrow Voltage Window: This is a critical issue typically caused by water contamination in the electrolyte. Ensure all components are rigorously dried and assembly is performed in an inert atmosphere.
Conclusion
This compound stands as a viable and promising ionic liquid electrolyte for the development of high-voltage and thermally stable supercapacitors. Its wide electrochemical window allows for significantly higher energy densities compared to devices using traditional electrolytes. While its inherent viscosity presents a challenge, this can be effectively managed through the use of co-solvents and optimization of operating temperature. The protocols outlined in this guide provide a robust framework for researchers to fabricate and reliably characterize supercapacitors using [BMPC], paving the way for further innovation in advanced energy storage technologies.
References
- Material Safety Data Sheet - 1-Butylpyridinium Chloride - Cole-Parmer.
- This compound - Ragalahari.
- SAFETY DATA SHEET - Provided by a chemical supplier.
- 1-Butyl-3-Methyl Imidazolium Chloride CAS No 79917-90-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl] - University of Sussex.
- Safety Data Sheet - Iolitec.
- 1-Butyl-3-methylimidazolium chloride >= 98.0 HPLC 79917-90-1 - Sigma-Aldrich.
- Application of Ionic Liquids for Batteries and Supercapacitors - MDPI.
- Leveraging 1-butyl-3-methylimidazolium chloride ionic liquid as high-performance electrolyte for supercapacitors at different temperatures | Request PDF - ResearchGate.
- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor - Indian Academy of Sciences.
- Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery - Frontiers.
- Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery - PMC - NIH.
- Incorporating Ionic Liquid Electrolytes into Polymer Gels for Solid-State Ultracapacitors - ResearchGate.
- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor | Request PDF - ResearchGate.
- Leveraging 1-butyl-3-methylimidazolium chloride ionic liquid as high-performance electrolyte for supercapacitors at different temperatures - springerprofessional.de.
- Ionic liquid electrolyte for supercapacitor with high temperature compatibility - ResearchGate.
- This compound | C10H16ClN | CID 19876500 - PubChem.
- Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors - Frontiers.
- Designing a Graphene Coating-Based Supercapacitor with Lithium Ion Electrolyte: An Experimental and Computational Study via Multiscale Modeling - MDPI.
- Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids - NCBI.
- (PDF) Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - ResearchGate.
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - MDPI.
- Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids - NCBI.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. researchgate.net [researchgate.net]
- 13. Leveraging 1-butyl-3-methylimidazolium chloride ionic liquid as high-performance electrolyte for supercapacitors at different temperatures | springerprofessional.de [springerprofessional.de]
Synthesis of 1-Butyl-3-methylpyridinium Chloride: An Application Note and Laboratory Protocol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-Butyl-3-methylpyridinium Chloride ([BMpy][Cl]), a versatile pyridinium-based ionic liquid. Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. [BMpy][Cl] is a valuable compound in various research and industrial applications, including as an electrolyte in electrochemical devices, a solvent in organic synthesis, and a component in the formulation of advanced materials.[1] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed, step-by-step protocol grounded in established chemical principles.
Introduction: The Significance of this compound
Ionic liquids have emerged as "designer solvents" and functional materials due to the ability to tune their physicochemical properties by modifying the cation and anion structure.[2] Pyridinium-based ILs, such as this compound, are a significant subclass, offering distinct electrochemical and solvation characteristics. The synthesis of [BMpy][Cl] involves a quaternization reaction, a fundamental process in organic chemistry where a tertiary amine (3-methylpyridine) is alkylated to form a quaternary ammonium salt. This straightforward synthesis, coupled with the compound's useful properties, makes it an attractive target for laboratory-scale production.
Causality of Experimental Design: The chosen synthetic strategy, the Menshutkin reaction, is a well-established, atom-economical method for synthesizing quaternary ammonium salts. The selection of reactants, 3-methylpyridine (also known as 3-picoline) and 1-chlorobutane, is based on their commercial availability and reactivity. The protocol detailed below outlines both a traditional solvent-based approach and considerations for a solvent-free (neat) reaction, providing flexibility based on laboratory capabilities and green chemistry principles.
Reaction Mechanism and Stoichiometry
The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of 3-methylpyridine acts as a nucleophile, attacking the electrophilic carbon atom of 1-chlorobutane that is bonded to the chlorine atom. The chlorine atom is displaced as a chloride ion, which then forms an ionic bond with the newly formed 1-butyl-3-methylpyridinium cation.
DOT Script for Reaction Mechanism
Caption: Reaction scheme for the synthesis of this compound.
Materials and Equipment
| Reagents | Equipment |
| 3-Methylpyridine (≥98%) | Round-bottom flask |
| 1-Chlorobutane (≥99%) | Reflux condenser |
| Ethyl acetate (anhydrous) | Magnetic stirrer with heating mantle |
| Diethyl ether (anhydrous) | Schlenk line or nitrogen/argon inlet |
| Activated charcoal | Rotary evaporator |
| Buchner funnel and filter flask | |
| Glassware for recrystallization |
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of pyridinium and imidazolium-based ionic liquids, adapted for the specific synthesis of [BMpy][Cl].
Reaction Setup
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture, which can affect the purity of the final product. Set up a two-neck round-bottom flask with a reflux condenser and a gas inlet.
-
Reagent Addition: To the flask, add 3-methylpyridine (1.0 eq). If using a solvent, add anhydrous ethyl acetate. The use of a solvent can aid in temperature control and prevent the product from solidifying into an unmanageable mass. A solvent-free approach is also feasible, where the reactants are heated together directly.
-
Addition of Alkylating Agent: Slowly add 1-chlorobutane (1.0 - 1.1 eq) to the reaction flask with stirring. A slight excess of the alkylating agent can help to ensure complete conversion of the 3-methylpyridine. The reaction is exothermic, so controlled addition is recommended.
Reaction Conditions
-
Heating: Heat the reaction mixture to a gentle reflux. The specific temperature will depend on the solvent used (the boiling point of ethyl acetate is 77°C). For a neat reaction, a temperature of 70-80°C is recommended.
-
Reaction Time: Maintain the reaction at reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by the formation of a second, denser liquid phase or a solid precipitate, which is the ionic liquid product.
Work-up and Purification
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may crystallize or form a viscous oil.
-
Washing: Decant the supernatant solvent (if used). Wash the crude product several times with anhydrous diethyl ether or ethyl acetate to remove any unreacted starting materials. This step is crucial for removing non-polar impurities.
-
Decolorization (Optional): If the product is colored, it can be dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile or a mixture of isopropanol and ethyl acetate) and treated with activated charcoal to remove colored impurities. The solution should then be filtered.
-
Drying: The purified product should be dried under high vacuum to remove any residual volatile solvents.
Recrystallization for High Purity Product
For obtaining a high-purity crystalline solid, recrystallization is recommended. The choice of solvent is critical and may require some experimentation. A good recrystallization solvent will dissolve the ionic liquid at an elevated temperature but have low solubility at room temperature or below.
-
Solvent Selection: A mixture of a good solvent (e.g., isopropanol, acetonitrile) and an anti-solvent (e.g., ethyl acetate, diethyl ether) is often effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent. While the solution is still hot, slowly add the "anti-solvent" until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₆ClN |
| Molecular Weight | 185.69 g/mol [3] |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 112-118 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the pyridinium cation. Expected signals include those for the butyl chain protons, the methyl group on the pyridine ring, and the aromatic protons of the pyridinium ring. The chemical shifts of the aromatic protons will be shifted downfield compared to the starting 3-methylpyridine due to the positive charge on the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the butyl group, the methyl group, and the pyridinium ring.
Safety and Handling
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory when handling the reagents and product.
Reagent-Specific Hazards:
-
3-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
1-Chlorobutane: Highly flammable liquid and vapor.[4] Harmful if swallowed. May cause respiratory irritation.
-
This compound: The toxicological properties of this specific ionic liquid have not been fully investigated.[5] It should be handled with care, avoiding skin and eye contact, and inhalation. Similar ionic liquids have been shown to cause skin and eye irritation.[4][6]
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the laboratory synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable ionic liquid for a variety of applications. The principles and techniques described herein are broadly applicable to the synthesis of other N-alkylpyridinium salts, contributing to the advancement of ionic liquid research and development.
References
- Iolitec Inc. (2022). Safety Data Sheet: this compound.
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Research Triangle Park, NC.
- PubChem. (n.d.). 1-Butyl-3-methylimidazolium chloride. National Center for Biotechnology Information.
- Taylor & Francis Online. (2021). Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids.
- University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.
- University of Cambridge. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. Retrieved from a relevant university research group's online resource.
- Sigma-Aldrich. (2025).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemSrc. (2025). This compound.
- RSC Publishing. (n.d.).
- Ragalahari. (n.d.). This compound.
- ResearchGate. (2025).
- ChemRxiv. (2022). Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles.
- ResearchGate. (n.d.). 1H-NMR chemical shift values of 1-butyl-3-methylimidazolium salt.
- National Center for Biotechnology Information. (2022). 1H Nuclear Magnetic Resonance Spectrum of 1-Ethyl-3-Methylimidazolium Chloride. In NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
Sources
- 1. Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Butylpyridinium chloride(1124-64-7) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for Purity Determination of 1-Butyl-3-methylpyridinium Chloride
Abstract and Introduction
1-Butyl-3-methylpyridinium Chloride ([C4mpyr][Cl]) is an ionic liquid (IL) with significant applications as a "green" solvent in organic synthesis, a component in electrolytes for electrochemical devices, and a medium in catalytic processes.[1][2] Given its diverse roles, the chemical purity of [C4mpyr][Cl] is a critical parameter that directly influences experimental reproducibility, reaction kinetics, and the safety of its applications. This document provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of [C4mpyr][Cl] purity.
The analytical challenge in quantifying ionic liquids lies in their salt-like nature; they consist of a distinct cation and anion.[3][4] Traditional reversed-phase HPLC can be inadequate as it primarily separates based on hydrophobicity, often leading to poor retention and peak shape for the ionic species. This protocol employs a mixed-mode chromatographic strategy, which leverages both hydrophobic and ion-exchange interactions to achieve superior retention, resolution, and peak symmetry for the 1-butyl-3-methylpyridinium cation.[3][5] The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable, self-validating system for purity assessment.
Chromatographic Principle: The Rationale for Mixed-Mode Chromatography
The target analyte, 1-Butyl-3-methylpyridinium, is a quaternary ammonium salt. It possesses a hydrophobic butyl group and a positively charged pyridinium ring. A standard C18 reversed-phase column would offer some retention based on the butyl chain's hydrophobicity. However, the permanent positive charge can lead to undesirable interactions with residual silanol groups on the silica backbone, resulting in peak tailing.
To overcome this, a mixed-mode column containing both hydrophobic ligands (like C18) and cation-exchange functional groups is the ideal choice. This dual retention mechanism provides several advantages:
-
Enhanced Retention: The cation-exchange sites strongly retain the positively charged pyridinium ring, while the hydrophobic ligands interact with the butyl chain.
-
Improved Peak Shape: The strong, controlled ionic interactions minimize secondary interactions with silanols, leading to sharp, symmetrical peaks.
-
Tunable Selectivity: By adjusting the mobile phase's ionic strength (buffer concentration) and pH, the degree of ionic retention can be precisely controlled, allowing for fine-tuning of the separation from potential impurities.[3]
For detection, the pyridinium ring contains a chromophore, making it suitable for UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed, offering near-universal detection for impurities that may lack a UV chromophore.[5][6]
Experimental Protocol: Purity Determination
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
-
Column: Mixed-Mode Cation-Exchange Column (e.g., Newcrom AH, 5 µm, 4.6 x 150 mm).
-
Reagents:
-
This compound Reference Standard (>99% purity).
-
Acetonitrile (HPLC Grade).
-
Ammonium Formate (Analytical Grade).
-
Formic Acid (Analytical Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM Ammonium Formate in water, adjust the pH to 3.5 with Formic Acid. The mobile phase will be a gradient mixture of this aqueous buffer (Solvent A) and Acetonitrile (Solvent B).
-
Diluent: A mixture of 50:50 (v/v) Acetonitrile and Deionized Water is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
Chromatographic Conditions
The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | Mixed-Mode Cation-Exchange (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm |
| Run Time | 10 minutes |
Analytical Workflow Diagram
The overall process from sample preparation to final purity calculation is illustrated below.
Caption: HPLC analytical workflow for purity assessment.
System Suitability and Calculation
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready if the following criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates injection precision and system stability.[7] |
-
Purity Calculation: The purity is determined using the area percent method.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Protocol: Perform forced degradation studies on the [C4mpyr][Cl] sample. Expose it to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Acceptance Criteria: The main peak should be well-resolved from all degradation product peaks (resolution > 2.0), demonstrating the stability-indicating nature of the method.
Linearity
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal test concentration (e.g., 500 µg/mL to 1500 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
-
Protocol: Perform a recovery study by spiking a known amount of the reference standard into the sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six individual preparations of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Detection and Quantitation Limits
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantitated. It can be determined based on a signal-to-noise ratio of 3:1.[7]
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.
Summary of Validation Parameters
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999; Resolution > 2.0 from degradants |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
Conclusion
This application note details a specific, accurate, and precise HPLC method for determining the purity of this compound. The use of mixed-mode chromatography provides a robust and reliable separation, addressing the inherent challenges of analyzing ionic liquids. The accompanying validation protocol, grounded in ICH guidelines, ensures that the method is trustworthy and suitable for its intended purpose in research, development, and quality control environments.
References
- SIELC Technology. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19876500, this compound.
- Markus, M., & Stepnowski, P. (2009). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI.
- Stepnowski, P., & Zaleska, A. (2004). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?. American Chemical Society.
- Chemsrc. (n.d.). This compound | CAS#:125652-55-3.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2734161, 1-Butyl-3-methylimidazolium chloride.
- David, V., & Moldoveanu, S. C. (2016). Ionic Liquids in Liquid Chromatography. ResearchGate.
- López-López, J. A., et al. (2018). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. SciELO México.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column.
- National Toxicology Program. (2021). Table 2, Purity of Chemicals in the Two-week and Three-month Drinking Water Studies of Ionic Liquids. National Center for Biotechnology Information.
- Tegegne, B., et al. (2021). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar.
- SIELC Technologies. (n.d.). HPLC Method for Separation of 1-Butylpyridinium chloride and 1-Ethylpyridinium bromide on Newcrom AH Column.
- Stolte, S., et al. (2012). HPLC-determined degradation of the 1-butyl-3-methylimidazolium cation during the electrolysis experiment. ResearchGate.
- Dong, M. W., & Hu, C. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Kuznetsov, A. S., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI.
- YMER. (2023). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 4. HPLC Method for Separation of 1-Butylpyridinium chloride and 1-Ethylpyridinium bromide on Newcrom AH Column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 6. Table 2, Purity of Chemicals in the Two-week and Three-month Drinking Water Studies of Ionic Liquids - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Resolution NMR Spectroscopy for the Comprehensive Characterization of 1-Butyl-3-methylpyridinium Chloride
Abstract
This application note provides a detailed guide for the characterization of the ionic liquid 1-Butyl-3-methylpyridinium Chloride ([BMPC]) using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation, data acquisition, and spectral analysis for both ¹H and ¹³C NMR. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for the structural elucidation and purity assessment of ionic liquids. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative references.
Introduction: The Importance of Characterizing this compound
This compound, with the chemical formula C₁₀H₁₆ClN, is a pyridinium-based ionic liquid that has garnered significant interest for a multitude of applications, including as a solvent in organic synthesis, an electrolyte in electrochemical devices, and a component in pharmaceutical formulations.[1] Its utility is intrinsically linked to its purity and structural integrity. Even minor impurities can significantly alter the physicochemical properties of the ionic liquid, impacting reaction kinetics, electrochemical performance, and biological interactions.
NMR spectroscopy is an unparalleled, non-invasive technique for the detailed structural and dynamic characterization of ionic liquids.[2][3] It provides unambiguous confirmation of the molecular structure, enables the identification and quantification of impurities, and can offer insights into intermolecular interactions.[4]
This application note will detail the systematic approach to characterizing this compound, ensuring reliable and reproducible results.
Physicochemical Properties of this compound
A foundational understanding of the material's properties is crucial before embarking on its characterization.
| Property | Value | Source |
| CAS Number | 125652-55-3 | |
| Molecular Formula | C₁₀H₁₆ClN | |
| Molecular Weight | 185.69 g/mol | |
| IUPAC Name | 1-butyl-3-methylpyridin-1-ium chloride | |
| Appearance | White to pale yellow solid | [5] |
Synthesis and Potential Impurities
The most common synthesis route for this compound is a nucleophilic substitution (Sɴ2) reaction between 3-methylpyridine and 1-chlorobutane.
Understanding this synthesis pathway is critical for anticipating potential impurities that may be present in the final product. The primary impurities to be aware of during NMR analysis are:
-
Unreacted 3-methylpyridine: Characterized by its distinct aromatic signals in the ¹H NMR spectrum.
-
Unreacted 1-chlorobutane: Observable by its characteristic alkyl proton signals.
-
Residual Solvents: Depending on the purification process, solvents used during synthesis or workup may be present.
The following diagram illustrates the synthesis workflow:
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
Materials:
-
This compound sample
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
Pipettes and vials
Protocol:
-
For ¹H NMR: Accurately weigh 5-10 mg of the [BMPC] sample into a clean, dry vial.
-
For ¹³C NMR: Accurately weigh 20-50 mg of the [BMPC] sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.
-
Gently agitate the vial to ensure complete dissolution of the sample. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer the clear solution to the NMR tube.
-
Cap the NMR tube securely.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (e.g., zg30) | Standard single pulse with proton decoupling (e.g., zgpg30) |
| Acquisition Time (AQ) | 2-4 s | 1-2 s |
| Relaxation Delay (D1) | 2-5 s | 2-5 s |
| Number of Scans (NS) | 8-16 | 1024-4096 (or more for dilute samples) |
| Spectral Width (SW) | 12-16 ppm | 200-220 ppm |
| Temperature | 298 K | 298 K |
Spectral Interpretation
¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a wealth of information about the proton environments in the [BMPC] molecule. The quaternization of the nitrogen atom in the pyridine ring leads to a significant downfield shift of the ring protons due to the deshielding effect of the positive charge.
The following diagram illustrates the proton and carbon numbering for spectral assignment:
Expected ¹H Chemical Shifts and Multiplicities:
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2, H6 (Pyridinium Ring) | 8.5 - 9.5 | Multiplet | 2H |
| H4, H5 (Pyridinium Ring) | 7.8 - 8.5 | Multiplet | 2H |
| N-CH₂ (Butyl Chain) | ~4.5 | Triplet | 2H |
| 3-CH₃ (Methyl on Ring) | ~2.5 | Singlet | 3H |
| N-CH₂-CH₂ (Butyl Chain) | ~1.9 | Multiplet | 2H |
| CH₂-CH₃ (Butyl Chain) | ~1.4 | Multiplet | 2H |
| CH₃ (Butyl Chain) | ~0.9 | Triplet | 3H |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule. Proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon atom.
Expected ¹³C Chemical Shifts:
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C2, C6 (Pyridinium Ring) | 145 - 150 |
| C4 (Pyridinium Ring) | 140 - 145 |
| C3, C5 (Pyridinium Ring) | 125 - 135 |
| N-CH₂ (Butyl Chain) | 60 - 65 |
| N-CH₂-CH₂ (Butyl Chain) | 30 - 35 |
| 3-CH₃ (Methyl on Ring) | 18 - 22 |
| CH₂-CH₃ (Butyl Chain) | 18 - 22 |
| CH₃ (Butyl Chain) | 13 - 15 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Purity Assessment
The purity of the [BMPC] sample can be assessed by carefully examining the ¹H NMR spectrum for the presence of unexpected signals.
-
Integration: The relative integration of the signals corresponding to the [BMPC] cation should be consistent with the number of protons in each environment.
-
Impurity Signals: The presence of signals that do not correspond to the [BMPC] structure, such as those from unreacted starting materials or residual solvents, should be noted and, if possible, quantified by comparing their integration to that of a known proton signal from the [BMPC] molecule.
Conclusion
NMR spectroscopy is an indispensable tool for the rigorous characterization of this compound. By following the detailed protocols outlined in this application note for sample preparation, instrument setup, and spectral analysis, researchers can confidently verify the structure and assess the purity of their [BMPC] samples. This ensures the reliability and reproducibility of experimental results in the diverse applications of this versatile ionic liquid.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kim, K. S., Demberelnyamba, D., & Lee, H. (2005). Structures of Ionic Liquids with Different Anions Studied by Infrared Vibration Spectroscopy. The Journal of Physical Chemistry B, 109(48), 22953–22959.
- Majhi, D., Dai, J., Komolkin, A. V., & Dvinskikh, S. V. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 25(21), 5038.
- University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). 1-Butyl-3-methylpyridinium bromide. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Butyl-3-methylimidazolium chloride. National Center for Biotechnology Information.
- Chemsrc. (2025, August 25). This compound | CAS#:125652-55-3.
- Xu, A., Wang, J., & Wang, H. (2011). Effects of Anionic Structure and Lithium Salts Addition on the Dissolution of Cellulose in 1-Butyl-3-methylimidazolium-Based Ionic Liquids Solvent Systems. RSC Advances, 1(9), 1697-1703.
- Saielli, G., & Bagno, A. (2011). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. Physical Chemistry Chemical Physics, 13(43), 19517-19525.
- National Toxicology Program. (2022). Toxicity Studies of Select Ionic Liquids... (NTP Toxicity Report 103).
- Saielli, G. (2025). Computational NMR Spectroscopy of Ionic Liquids. In G. A. Aucar (Ed.), NMR Spectroscopic Parameters Theories and Models, Computational Codes and Calculations (Vol. 38, pp. 395-429). Royal Society of Chemistry.
- ResearchGate. (n.d.). 13C NMR spectra of of (a) 1-Butyl-3-methyl imidazolium Chloride....
- Heckman, N. L., & Morgan, M. M. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- University of Wisconsin, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Getie, S., Belay, H. H., & Tadesse, A. (2016). Synthesis, Characterization and Application of 1-Butyl-3-Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of Chemistry, 2016, 8565701.
Sources
Revolutionizing API Synthesis: The Strategic Application of 1-Butyl-3-methylpyridinium Chloride
Introduction: Beyond Conventional Solvents in Pharmaceutical Manufacturing
In the landscape of Active Pharmaceutical Ingredient (API) synthesis, the pursuit of greener, more efficient, and highly selective chemical transformations is a paramount objective. Traditional reliance on volatile organic compounds (VOCs) as reaction media presents significant environmental, health, and safety challenges. Ionic liquids (ILs) have emerged as a transformative class of materials, offering a tunable and design-oriented approach to reaction engineering.[1][2] Among these, 1-Butyl-3-methylpyridinium chloride ([BMPC]), a pyridinium-based IL, is gaining prominence for its unique physicochemical properties that can be harnessed to enhance critical reactions in pharmaceutical synthesis.[1]
This comprehensive guide delves into the practical application of this compound in API synthesis. We will explore its role not merely as a passive solvent but as an active participant in influencing reaction pathways, enhancing catalyst performance, and simplifying product isolation. The following sections will provide researchers, scientists, and drug development professionals with a robust framework for integrating [BMPC] into their synthetic workflows, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Advantages of this compound in Synthesis
This compound is an organic salt with a melting point below 100°C, classifying it as an ionic liquid. Its structure, comprising a pyridinium cation and a chloride anion, imparts a unique set of properties that are highly advantageous for chemical synthesis.
| Property | Advantage in API Synthesis |
| Negligible Vapor Pressure | Reduces air pollution and exposure risks for researchers. Eliminates solvent loss through evaporation, leading to more consistent reaction conditions. |
| High Thermal Stability | Allows for a wider range of reaction temperatures, enabling faster reaction kinetics and the ability to overcome activation energy barriers for challenging transformations. |
| Tunable Solvency | Can dissolve a broad spectrum of organic, inorganic, and organometallic compounds, facilitating reactions with poorly soluble reagents and catalysts. |
| Catalytic Activity | The Lewis acidic/basic nature of the pyridinium ring and the coordinating ability of the chloride anion can influence and catalyze certain reactions. |
| Recyclability | Often immiscible with organic solvents used for product extraction, allowing for straightforward separation and reuse of the ionic liquid, which aligns with green chemistry principles. |
Core Application: Friedel-Crafts Acylation in the Synthesis of Profen-Class API Precursors
A critical reaction in the synthesis of many non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropanoic acid class (e.g., Ibuprofen, Naproxen) is the Friedel-Crafts acylation of an aromatic substrate. The use of pyridinium-based ionic liquids, such as [BMPC], in conjunction with a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), has been shown to be an effective medium for these reactions.[3] The ionic liquid can act as both a solvent and a co-catalyst, often leading to improved yields and selectivity under milder conditions compared to traditional methods.[3]
The following workflow illustrates the pivotal role of [BMPC] in this process.
Sources
- 1. WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids - Google Patents [patents.google.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Enhanced Esterification Using 1-Butyl-3-methylpyridinium Chloride as a Recyclable Catalyst
Abstract Esterification is a cornerstone reaction in organic synthesis, crucial for producing pharmaceuticals, polymers, and fragrances. Traditional methods often rely on corrosive mineral acids like sulfuric acid, which pose significant challenges in terms of reactor corrosion, difficult separation, and environmental waste. This application note details the use of 1-Butyl-3-methylpyridinium Chloride ([BPy]Cl), a versatile ionic liquid (IL), as an efficient and recyclable catalyst for esterification. We provide a comprehensive guide, including the catalytic mechanism, a detailed experimental protocol for the synthesis of butyl acetate, optimization data, and a catalyst recycling procedure, demonstrating a greener, more sustainable approach to ester synthesis.
The Catalytic Role of this compound
Ionic liquids (ILs) are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable chemical properties. These features make them excellent alternatives to volatile organic compounds (VOCs) as solvents and catalysts.
1.1. Advantages Over Traditional Acid Catalysts
Unlike conventional catalysts such as H₂SO₄, [BPy]Cl offers several distinct advantages:
-
Reduced Corrosion: Being less corrosive than strong mineral acids, it extends the lifespan of reaction vessels.
-
Simplified Separation: Many esters are immiscible with [BPy]Cl, allowing for simple decantation or extraction of the product, which streamlines the purification process.
-
High Activity and Selectivity: Pyridinium-based ILs can provide high catalytic activity, sometimes exceeding that of traditional acids under optimized conditions.
-
Reusability: The ionic liquid can be recovered and reused multiple times with minimal loss of activity, aligning with the principles of green chemistry.
1.2. Proposed Catalytic Mechanism
While this compound itself is not a strong Brønsted acid, its catalytic activity in esterification is often realized when combined with a Lewis acid like aluminum(III) chloride (AlCl₃) or by leveraging its ability to enhance the acidity of the system. The pyridinium cation can participate in hydrogen bonding, activating the carbonyl group of the carboxylic acid.
In systems containing a Lewis acid co-catalyst (e.g., AlCl₃), a highly acidic chloroaluminate ionic liquid is formed. The mechanism proceeds as follows:
-
Carbonyl Activation: The Lewis acid (e.g., AlCl₃-derived species) coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Water Elimination: A proton is transferred, and a molecule of water is eliminated, a step facilitated by the ionic liquid medium.
-
Catalyst Regeneration: The catalyst is regenerated, and the ester product is formed.
Caption: Proposed Lewis acid-catalyzed esterification mechanism in a [BPy]Cl-based ionic liquid.
Experimental Protocol: Synthesis of Butyl Acetate
This protocol provides a method for the esterification of acetic acid with n-butanol using a [BPy]Cl-AlCl₃ catalyst system.
2.1. Materials and Reagents
-
This compound ([BPy]Cl), ≥98%
-
Aluminum(III) Chloride (AlCl₃), anhydrous, ≥99%
-
Glacial Acetic Acid (CH₃COOH), ≥99.7%
-
n-Butanol (C₄H₉OH), ≥99.5%
-
Diethyl Ether (for extraction), ACS grade
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
All glassware must be oven-dried to prevent catalyst deactivation by water.
2.2. Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser and drying tube (filled with CaCl₂)
-
Magnetic stirrer and hot plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
2.3. Step-by-Step Procedure
-
Catalyst Preparation: In the fume hood, carefully and slowly add anhydrous AlCl₃ (6.7 g, 0.05 mol) to [BPy]Cl (17.1 g, 0.1 mol) in the round-bottom flask. The molar ratio should be 1:2 (AlCl₃:[BPy]Cl) to create a Lewis basic ionic liquid that is stable in the presence of water produced during the reaction. Stir the mixture until a homogenous liquid is formed. An exothermic reaction will occur; use a water bath to control the temperature.
-
Reactant Addition: To the prepared ionic liquid catalyst, add n-butanol (18.5 g, 0.25 mol). Begin stirring the mixture.
-
Initiate Reaction: Slowly add glacial acetic acid (15.0 g, 0.25 mol) to the flask.
-
Reflux: Attach the reflux condenser and drying tube. Heat the mixture to the desired temperature (e.g., 100°C) and reflux for the specified time (e.g., 3 hours). Monitor the reaction progress using TLC or GC if desired.
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Two distinct layers should form: an upper ester layer and a lower ionic liquid layer.
2.4. Experimental Workflow
Caption: Step-by-step workflow for ester synthesis and catalyst recycling.
2.5. Product Isolation and Purification
-
Separation: Carefully decant or use a separatory funnel to separate the upper product layer from the lower ionic liquid layer.
-
Washing: Wash the product layer with 30 mL of saturated NaHCO₃ solution to neutralize any remaining acetic acid, followed by two washes with 30 mL of deionized water.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove any residual solvent using a rotary evaporator to yield the pure butyl acetate.
-
Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Optimizing Reaction Conditions
To maximize ester yield, key parameters such as catalyst loading, temperature, and reactant molar ratio should be optimized. The following data, based on typical findings for similar pyridinium-based IL systems, illustrates these effects.
| Parameter | Condition A | Condition B | Condition C | Optimal Condition | Yield (%) |
| Catalyst Amount (g) | 0.05 | 0.1 | 0.15 | 0.1 | 89% |
| Temperature (°C) | 100 | 110 | 120 | 120 | 89% |
| Molar Ratio (Acid:Alcohol) | 1:1 | 1:2 | 1:3 | 1:2 | 89% |
| Table 1: Optimization of reaction parameters for butyl acetate synthesis. Optimal conditions of a 1:2 molar ratio of acetic acid to butanol, 0.1 g of catalyst, and a reaction temperature of 120°C resulted in a maximum ester yield of 89%. |
Catalyst Reusability Protocol
A major benefit of ionic liquid catalysts is their potential for recycling.
-
Recovery: The dense ionic liquid layer remaining in the reaction flask is the recovered catalyst.
-
Washing: To remove any dissolved reactants or products, wash the ionic liquid with 50 mL of diethyl ether three times. Vigorously stir the mixture for 15 minutes during each wash, then allow the layers to separate and decant the ether layer.
-
Drying: Place the washed ionic liquid under a high vacuum at 80-90°C for 2-3 hours to remove any residual ether and water.
-
Reuse: The dried, regenerated ionic liquid is now ready to be used in subsequent reaction cycles. Studies have shown that pyridinium-based catalysts can maintain stable activity for over five cycles with only a minor decrease in yield.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Presence of water in reagents or glassware. 3. Catalyst deactivation. | 1. Increase reaction time or temperature (see Table 1). Use an excess of one reactant to shift equilibrium. 2. Ensure all glassware is oven-dried and use anhydrous reagents. 3. Ensure proper catalyst preparation and handling; regenerate used catalyst under vacuum. |
| Phase separation is poor | The ester product has some solubility in the ionic liquid. | Add a small amount of a non-polar solvent (e.g., hexane) to the cooled mixture to facilitate separation. |
| Recovered catalyst shows low activity | Residual water or organic impurities remain in the IL. | After washing with ether, ensure the ionic liquid is thoroughly dried under high vacuum at an elevated temperature before reuse. |
Conclusion
This compound, particularly when used to formulate a Lewis acidic ionic liquid, serves as a highly effective and recyclable catalyst for esterification reactions. This system not only provides excellent yields but also simplifies product isolation and aligns with the principles of sustainable chemistry by minimizing waste and corrosion. The protocols and data presented herein offer a robust framework for researchers and drug development professionals to implement this green catalytic technology.
References
- Malekghasemi, S., et al. (2022). Optimization and Kinetic Studies on Biodiesel Conversion from Chlorella vulgaris Microalgae Using Pyrrolidinium-Based Ionic Liquids as a Catalyst. MDPI.
- ResearchGate. (n.d.). Synthesis of pyridinium-based ionic liquids.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PubMed Central. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- World Journal of Advanced Research and Reviews. (n.d.). Ionic liquids as advanced catalysts for the esterification of fatty acids into bio lubricants.
- ResearchGate. (n.d.). Application of Pyridinium Ionic Liquid as a Recyclable Catalyst for Acid-Catalyzed Transesterification of Jatropha Oil.
- PubMed Central. (n.d.). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel.
- Deng, Y., et al. (2001). Ionic liquid as a green catalytic reaction medium for esterifications. Journal of Molecular Catalysis A: Chemical.
- Chem-Impex. (n.d.). This compound.
- CSUB. (n.d.). Lab 12: Synthesis of an Ester.
- Chemguide. (n.d.). preparation of esters.
- Scribd. (n.d.). Ionic Liquid As A Green Catalytic Reaction Medium For Esterification.
- University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- PubMed. (2009). Application of 1-allyl-3-(1-butyl)imidazolium chloride in the synthesis of cellulose esters.
- ResearchGate. (n.d.). Production of 1-Butyl-3-Methylimidazolium Acetate [Bmim][Ac] Using 1-Butyl-3-Methylimidazolium Chloride [Bmim]Cl and Silver Acetate: A Kinetic Study.
- NIH. (n.d.). Beyond a solvent: the roles of 1-butyl-3-methylimidazolium chloride in the acid-catalysis for cellulose depolymerisation.
- Wiley-VCH. (n.d.). Reaction of Alcohols with Carboxylic Acids and their Derivatives.
- MDPI. (n.d.). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- PubChem. (n.d.). This compound.
Application Notes and Protocols for the Use of 1-Butyl-3-methylpyridinium Chloride in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Navigating the Non-Aqueous Frontier in Biocatalysis
The quest for novel solvent systems that enhance enzyme performance while offering environmental benefits has led to a surge of interest in ionic liquids (ILs). These organic salts, which are liquid at or near room temperature, present a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvent characteristics.[1][2] Among these, 1-Butyl-3-methylpyridinium Chloride ([BMePy]Cl) has emerged as a versatile candidate for various biochemical applications.[3] This guide provides an in-depth exploration of the theoretical and practical aspects of utilizing [BMePy]Cl in enzymatic reactions, offering a foundation for researchers to innovate and optimize their biocatalytic processes.
While much of the foundational research in enzymatic reactions in ionic liquids has centered on imidazolium-based cations like 1-butyl-3-methylimidazolium ([BMIM]), pyridinium-based ILs such as [BMePy]Cl offer a distinct chemical environment that can be strategically exploited.[4][5] Understanding the nuanced interactions between the enzyme, substrate, and the ionic liquid is paramount to harnessing its full potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [BMePy]Cl is the cornerstone of its effective application in enzymatic reactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN | [6] |
| Molecular Weight | 185.69 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [3] |
| CAS Number | 125652-55-3 | [6] |
| Solubility | Soluble in a wide range of organic solvents | [3] |
The pyridinium cation, with its aromatic ring, can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, which can influence enzyme structure and function. The chloride anion, being a small, coordinating anion, can also play a significant role in modulating the solvent properties and interacting with the enzyme.
The Impact of this compound on Enzyme Performance: A Mechanistic Perspective
The introduction of an ionic liquid into an enzymatic reaction can profoundly affect the enzyme's activity, stability, and selectivity. The overall effect is a delicate balance of several competing factors.
Enzyme Activity
The activity of an enzyme in [BMePy]Cl is influenced by several factors:
-
Viscosity: Pure ionic liquids can be highly viscous, which can impose mass transfer limitations on the substrate and product, thereby reducing the observed reaction rate.[7] To circumvent this, [BMePy]Cl is often used as a co-solvent with water or a buffer.[7]
-
Polarity and Kamlet-Taft Parameters: The polarity of the ionic liquid microenvironment around the enzyme can influence the enzyme's conformational flexibility and the solvation of substrates and transition states.
-
Ion-Enzyme Interactions: The pyridinium cation and chloride anion can interact directly with the enzyme's surface residues. These interactions can be either beneficial, by stabilizing a more active conformation, or detrimental, by disrupting the native structure.
Enzyme Stability
One of the most significant advantages of using ionic liquids is the potential for enhanced enzyme stability.[1][8]
-
Thermal Stability: The high thermal stability of [BMePy]Cl can translate to an extended operational temperature range for the enzyme.[3]
-
Protection against Denaturation: The structured nature of ionic liquids can create a "protective shell" around the enzyme, shielding it from harsh conditions such as extreme pH or the presence of organic solvents.
-
Water Activity: In non-aqueous or low-water systems, ionic liquids can help maintain the essential layer of water around the enzyme that is necessary for its catalytic activity, while reducing bulk water that can lead to undesirable hydrolytic side reactions.[9]
The following diagram illustrates the key interactions influencing enzyme performance in an ionic liquid medium.
Caption: General workflow for enzyme evaluation in [BMePy]Cl.
Considerations for Enzyme Immobilization
To further enhance enzyme stability and facilitate recycling, immobilization is a common strategy. [7][8]The use of [BMePy]Cl can be compatible with various immobilization techniques.
-
Adsorption: Enzymes can be adsorbed onto solid supports. The presence of [BMePy]Cl may influence the adsorption process and the subsequent activity of the immobilized enzyme.
-
Entrapment: Enzymes can be entrapped within a polymer matrix. [7]The polymerization can potentially be carried out in the presence of [BMePy]Cl.
-
Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method can be performed in the presence of ionic liquids, sometimes leading to more robust biocatalysts. [1] When working with immobilized enzymes, it is crucial to assess the partitioning of the substrate and product between the aqueous-[BMePy]Cl phase and the solid support.
Safety and Handling of this compound
While ionic liquids are often touted as "green" solvents due to their low volatility, they are not without potential hazards. [5]
-
Toxicity: Some ionic liquids have shown toxicity to aquatic life and microorganisms. [10][11]It is essential to consult the Safety Data Sheet (SDS) for [BMePy]Cl before use.
-
Skin and Eye Irritation: [BMePy]Cl may cause skin and eye irritation. [6]Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.
-
Disposal: Dispose of [BMePy]Cl and any reaction waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound offers a promising alternative to conventional organic solvents for a variety of enzymatic reactions. Its unique properties can lead to enhanced enzyme stability and activity, opening new avenues for biocatalysis in industrial and pharmaceutical applications. [3]However, a systematic and rational approach to its use is essential. By carefully considering the principles outlined in this guide and by empirically optimizing reaction conditions, researchers can unlock the full potential of this versatile ionic liquid. Future research will likely focus on the development of designer ionic liquids with specific functionalities tailored for particular enzymatic transformations, as well as a deeper understanding of the fundamental interactions at the molecular level.
References
- PubChem. This compound.
- Gorke, J., Srienc, F., & Kazlauskas, R. (2010). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Biotechnology and Bioprocess Engineering, 15(1), 40-53. [Link]
- Garcia-Lorenzo, A., Tojo, E., & Garcia, J. L. (2008). Immobilization of Enzymes for Use in Ionic Liquids. Methods in Molecular Biology, 420, 335-349. [Link]
- Yang, Z., & Pan, W. (2005). Activation and stabilization of enzymes in ionic liquids. Organic & Biomolecular Chemistry, 3(21), 3921-3926. [Link]
- Elgharbawy, A. A. M., Moniruzzaman, M., & Goto, M. (2021). Facilitating enzymatic reactions by using ionic liquids: A mini review. Current Opinion in Green and Sustainable Chemistry, 27, 100406. [Link]
- Gorke, J. T., Srienc, F., & Kazlauskas, R. J. (2008). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. Biotechnology and Bioprocess Engineering, 13(4), 394-405. [Link]
- Moniruzzaman, M., Nakashima, K., Kamiya, N., & Goto, M. (2010). Recent advances of enzymatic reactions in ionic liquids. Biochemical Engineering Journal, 48(3), 295-314. [Link]
- Al-Atesh, W. A., Al-Isawi, W. A., & Al-Adhami, A. J. (2017). Identification of Metabolites Involved in the Biodegradation of the Ionic Liquid 1-Butyl-3-methylpyridinium Bromide by Activated Sludge Microorganisms. Applied and Environmental Microbiology, 83(13), e00589-17. [Link]
- PubChem. 1-Butyl-3-methylpyridinium bromide.
- PubChem. 1-Butyl-3-methylimidazolium chloride.
- Chemsrc. This compound. [Link]
- Paljevac, M., & Habulin, M. (2006). Ionic liquids as (co)solvents for enzymatic reactions. Chemical Industry and Chemical Engineering Quarterly, 12(3), 181-185. [Link]
- da Costa Lopes, A. M., & Bogel-Lukasik, R. (2015). Beyond a solvent: the roles of 1-butyl-3-methylimidazolium chloride in the acid-catalysis for cellulose depolymerisation. Scientific Reports, 5, 10052. [Link]
- Garcia-Lorenzo, A., Tojo, E., Tojo, J., & Garcia, J. L. (2008). Stabilizing immobilized cellulase by ionic liquids for saccharification of cellulose solutions in 1-butyl-3-methylimidazolium chloride. Green Chemistry, 10(4), 415-417. [Link]
- National Toxicology Program. (2019). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-methylimidazolium chloride, 1-Butyl-3-methylimidazolium chloride, 1-Butyl-1-methylpyrrolidinium chloride, and n-Butylpyridinium chloride). Toxicity Report Series, (93), 1-224. [Link]
- Kamal, A., & Ghoshal, N. (2017). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review.
- Li, C., Zhao, Z., & Zhang, D. (2010). Kinetic study of acid-catalyzed cellulose hydrolysis in 1-butyl-3-methylimidazolium chloride.
- National Toxicology Program. (2019). Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. Toxicity Report Series, (93). [Link]
Sources
- 1. Activation and stabilization of enzymes in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. irep.iium.edu.my [irep.iium.edu.my]
- 3. chemimpex.com [chemimpex.com]
- 4. (PDF) Ionic liquids as (co)solvents for enzymatic reactions (2006) | Muzafera Paljevac | 28 Citations [scispace.com]
- 5. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization of Enzymes for Use in Ionic Liquids | Springer Nature Experiments [experiments.springernature.com]
- 9. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Butyl-3-methylpyridinium Chloride for CO₂ Capture
Introduction: The Role of Pyridinium-Based Ionic Liquids in Carbon Capture
The global imperative to mitigate climate change has intensified the search for efficient and sustainable carbon dioxide (CO₂) capture technologies. Traditional methods, primarily centered on aqueous amine solutions, suffer from significant drawbacks, including high energy requirements for regeneration, solvent volatility and loss, and equipment corrosion.[1][2] Ionic liquids (ILs) have emerged as a compelling class of solvents to address these challenges.[3] Their defining characteristics—negligible vapor pressure, high thermal stability, and tunable physicochemical properties—make them highly attractive for CO₂ capture applications.[3][4]
Among the vast library of ILs, 1-Butyl-3-methylpyridinium Chloride ([BMPC]) represents a noteworthy candidate. As a pyridinium-based IL, it offers a different structural motif compared to the more extensively studied imidazolium-based ILs, potentially providing advantages in terms of cost and biodegradability.[5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the application of [BMPC] for CO₂ capture. It provides an in-depth look at the underlying capture mechanism, detailed experimental protocols for synthesis, characterization, and performance evaluation, and critical insights into data interpretation and safety.
Physicochemical Properties of this compound ([BMPC])
A thorough understanding of the fundamental properties of [BMPC] is essential for its effective application. These properties dictate its behavior as a solvent and its interaction with CO₂.
| Property | Value | Source |
| CAS Number | 125652-55-3 | [6][7][8] |
| Molecular Formula | C₁₀H₁₆ClN | [6][7] |
| Molecular Weight | 185.69 g/mol | [6][8] |
| Appearance | White to light yellow crystalline powder | [7] |
| Purity | Typically ≥98% (HPLC) | [7][9] |
| IUPAC Name | 1-butyl-3-methylpyridin-1-ium chloride | [6] |
Mechanism of CO₂ Capture: Physical Absorption
Unlike amine-based solvents that bind CO₂ through chemical reactions (chemisorption) to form carbamates, the primary mechanism for CO₂ capture in simple, non-functionalized ILs like [BMPC] is physical absorption .[10] In this process, CO₂ molecules dissolve into the free volume or interstitial spaces within the ionic liquid's structure.
The solubility of CO₂ is governed by intermolecular forces, primarily Lewis acid-base interactions and van der Waals forces between the CO₂ molecule (Lewis acid) and the ions of the IL.[10] The anion is generally considered to play a dominant role in the interaction, while the cation's structure influences the IL's free volume and overall physical properties.[11] Because no strong covalent bonds are formed, the energy required to release the captured CO₂ (regeneration energy) is significantly lower than that for chemical absorbents.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tuning Functionalized Ionic Liquids for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Butyl-3-methylpyridinium Chloride ([BMPy]Cl)
Welcome to the technical support center for 1-Butyl-3-methylpyridinium Chloride ([BMPy]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile ionic liquid. Here, we address common issues encountered during experimental work, offering scientifically grounded solutions and detailed protocols to ensure the highest purity of your [BMPy]Cl.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific problems you might encounter with your this compound, providing explanations for the underlying causes and step-by-step solutions.
Issue 1: My [BMPy]Cl has a yellow or brownish tint. How can I decolorize it?
Cause: The coloration in ionic liquids, including [BMPy]Cl, is often due to the presence of chromophores, which can be trace impurities from the synthesis or degradation products.[1] These impurities can arise from side reactions during the alkylation of 3-methylpyridine with 1-chlorobutane, especially if the reaction is carried out at elevated temperatures.[1] Even at very low concentrations, these impurities can impart a noticeable color.
Solution: Activated Carbon Treatment
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for removing colored organic impurities.
Underlying Principle: The non-polar surface of activated carbon preferentially adsorbs larger organic molecules and chromophores through van der Waals forces. The slightly acidic nature of some activated carbons can also aid in trapping basic impurities.[2]
Step-by-Step Protocol: Decolorization with Activated Carbon
-
Preparation: For every 10 g of colored [BMPy]Cl, prepare 1-2 g of activated carbon powder.
-
Dissolution: If the [BMPy]Cl is solid, gently warm it to its melting point (approximately 70-75°C) to form a liquid.
-
Adsorption: Add the activated carbon to the liquid [BMPy]Cl and stir the mixture vigorously for 2-4 hours at a constant temperature (e.g., 70°C).
-
Filtration: Separate the activated carbon from the ionic liquid. For small-scale purifications, this can be achieved by centrifugation followed by decantation, or by filtration through a syringe filter (0.45 µm PTFE). For larger quantities, vacuum filtration using a Büchner funnel with a fine filter paper is effective.
-
Purity Check: The resulting [BMPy]Cl should be colorless. If a tint remains, a second treatment with fresh activated carbon may be necessary.
Issue 2: My reaction is sensitive to water. How can I be sure my [BMPy]Cl is dry, and how do I remove residual water?
Cause: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water is a common impurity in hydrophilic ionic liquids and can significantly affect their physical properties and reactivity in sensitive applications.[3]
Solution A: Quantification of Water Content using Karl Fischer Titration
Karl Fischer titration is the gold standard for determining water content in a wide range of samples, including ionic liquids.[3][4]
Underlying Principle: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[4] The amount of iodine consumed is directly proportional to the amount of water present. Both volumetric and coulometric methods are suitable, with the latter being more sensitive for very low water content.[5]
General Procedure for Karl Fischer Titration:
-
Instrument Setup: Use a Karl Fischer titrator (volumetric or coulometric).
-
Solvent Preparation: The titration vessel is filled with a suitable Karl Fischer solvent (e.g., methanol-based or specialized solvent for ionic liquids). The solvent is then pre-titrated to a dry endpoint.
-
Sample Introduction: A precisely weighed amount of the [BMPy]Cl sample is injected into the titration vessel.
-
Titration: The titration proceeds automatically until all the water in the sample has reacted.
-
Calculation: The instrument calculates the water content, typically expressed in parts per million (ppm) or as a percentage.
Solution B: Removal of Water by Drying Under High Vacuum
Underlying Principle: By reducing the pressure and gently heating, the vapor pressure of water is increased, facilitating its evaporation from the non-volatile ionic liquid.
Step-by-Step Protocol: Drying [BMPy]Cl
-
Apparatus: Place the [BMPy]Cl in a round-bottom flask connected to a high-vacuum line (Schlenk line). A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be placed between the flask and the vacuum pump.
-
Heating and Vacuum: While stirring, heat the ionic liquid to 60-80°C under a high vacuum (<1 mbar) for several hours (typically 12-24 hours).
-
Monitoring: The drying process can be monitored by periodically taking samples for Karl Fischer titration until the desired water content is reached.
Issue 3: I suspect there are residual organic solvents from synthesis or a previous reaction. How can I remove them?
Cause: Volatile organic compounds (VOCs) used during the synthesis (e.g., ethyl acetate for washing) or as reaction media can remain trapped in the ionic liquid.[6] Due to the negligible vapor pressure of the ionic liquid, these volatile impurities can be selectively removed.
Solution: Nitrogen Sweeping or High-Vacuum Drying
Underlying Principle: Passing a stream of inert gas (nitrogen sweeping) through the heated ionic liquid or applying a high vacuum effectively removes volatile organic compounds by facilitating their evaporation.[7][8]
Step-by-Step Protocol: Removal of Volatile Organic Compounds
-
Setup: Place the [BMPy]Cl in a flask equipped with a gas inlet for nitrogen and an outlet. The flask should be heated in an oil bath with magnetic stirring.
-
Nitrogen Sweeping: Heat the ionic liquid to 70-90°C while bubbling a slow, steady stream of dry nitrogen through it. The exiting gas will carry away the volatile solvents.
-
High-Vacuum Alternative: Alternatively, use the high-vacuum drying method described for water removal. This is also effective for most common organic solvents.
-
Verification: The removal of organic solvents can be confirmed by ¹H NMR spectroscopy, where the characteristic peaks of the solvents will disappear.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about in commercially available [BMPy]Cl?
Commercially available [BMPy]Cl is generally of high purity (≥98%).[10] However, the most common impurities to be aware of are water, residual starting materials (3-methylpyridine and 1-chlorobutane), and colored byproducts from the synthesis. The specific purity can vary between suppliers, so it's always advisable to check the certificate of analysis.
Q2: I synthesized my own [BMPy]Cl. What are the likely byproducts?
The synthesis of [BMPy]Cl typically involves the quaternization of 3-methylpyridine with 1-chlorobutane.[11] Potential byproducts and impurities include:
-
Unreacted Starting Materials: 3-methylpyridine and 1-chlorobutane.
-
Colored Impurities: Formed from side reactions, especially at elevated temperatures.
-
Water: Introduced during workup or from atmospheric moisture.
Q3: Can I use recrystallization to purify [BMPy]Cl?
Yes, recrystallization is an effective method for purifying solid ionic liquids like [BMPy]Cl.[12] The key is to find a suitable solvent or solvent mixture in which the ionic liquid is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[13]
Underlying Principle of Recrystallization: As a saturated solution of the impure solid cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in much lower concentrations, remain in the solution.[12]
Recommended Solvents for [BMPy]Cl Recrystallization: A common and effective solvent for the recrystallization of similar pyridinium salts is ethyl acetate .[6][14] A mixture of solvents, such as ethyl acetate with a less polar co-solvent like hexane, can also be effective.[15]
Step-by-Step Protocol: Recrystallization of [BMPy]Cl
-
Solvent Selection: Start with ethyl acetate.
-
Dissolution: In a flask, add the impure [BMPy]Cl and a minimal amount of hot ethyl acetate. Stir and continue to add small portions of hot solvent until the solid is just dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals under high vacuum.
Q4: How can I confirm the purity of my [BMPy]Cl after purification?
A combination of analytical techniques is recommended:
-
¹H NMR Spectroscopy: To confirm the structure of the [BMPy]Cl and to detect the presence of organic impurities (e.g., residual solvents, starting materials).[1][16]
-
Karl Fischer Titration: To quantify the water content.[3]
-
HPLC: Can be used to assess the overall purity and detect non-volatile impurities.[17]
Q5: What are the best practices for storing purified, high-purity [BMPy]Cl?
High-purity [BMPy]Cl is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[8][18] Storing in a desiccator or a glovebox is ideal to prevent moisture absorption. For long-term storage, refrigeration (2-8°C) is recommended to minimize any potential slow degradation.[8]
Q6: Are there any specific safety precautions I should take when handling [BMPy]Cl?
Yes, as with all chemicals, proper safety measures are essential.[7][19]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[20]
-
Ventilation: Handle the ionic liquid in a well-ventilated area or a fume hood.[3]
-
Handling: Avoid inhalation of any dust (if solid) and prevent contact with skin and eyes.[21]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste according to your institution's guidelines.[20]
-
Safety Data Sheet (SDS): Always consult the SDS for detailed safety information before use.[20]
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and the general workflow for purifying this compound.
Caption: Decision tree for purifying [BMPy]Cl.
Caption: Relationship between impurities and purification methods.
References
- Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(68), 38787-38809. [Link]
- Universidade de Santiago de Compostela. (n.d.). Ionic liquid synthesis: safety and good working practices. EXIL. [Link]
- Chem-Impex. (n.d.). This compound. [Link]
- Almeida, T. S., et al. (2015). How do I handle with ionic liquids?
- Verma, C., et al. (2015). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of Chemistry, 2015, 869797. [Link]
- Li, M., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Molecules, 29(3), 565. [Link]
- National Toxicology Program. (2022). Table A-3, Preparation and Storage of Dose Formulations in the Two-week Drinking Water Studies of Ionic Liquids. In NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. [Link]
- Queen's University Ionic Liquid Laboratories. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. [Link]
- Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(68), 38787-38809. [Link]
- Findenegg, G. H., et al. (2012). Ionic Liquids for Peptide Purification and Characterization. Molecules, 17(10), 11691-11713. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of California, Santa Barbara. (2025). Safe Lab Practices. Environmental Health & Safety. [Link]
- Lämmerhofer, M., et al. (2011). How to separate ionic liquids: use of hydrophilic interaction liquid chromatography and mixed mode phases.
- GZ Industrial Supplies. (2025).
- Smith, A. B., et al. (2022). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 27(15), 4984. [Link]
- A Process For The Production Of Quaternary Pyridinium Salts Using Catalyst. (n.d.).
- Professor Dave Explains. (2020, January 10).
- Al-Othman, Z. A., et al. (2022). Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution. Arabian Journal of Chemistry, 15(1), 103529. [Link]
- Palomar, J., et al. (2012). Adsorption of Ionic Liquids onto Activated Carbons: Effect of pH and Temperature. Industrial & Engineering Chemistry Research, 51(26), 9036-9046. [Link]
- The Royal Society of Chemistry. (n.d.).
- Earle, M. J., et al. (2007). Decolorization of Ionic Liquids for Spectroscopy. Analytical Chemistry, 79(2), 758-764. [Link]
- Saielli, G., et al. (2014). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. Physical Chemistry Chemical Physics, 16(29), 15346-15356. [Link]
- Singh, S. K., & Savoy, A. W. (2020). Ionic Liquid-Mediated Liquid-Liquid Extraction.
- Earle, M. J., et al. (2007). Decolorization of Ionic Liquids for Spectroscopy.
- Carbotecnia. (2025).
- Kráľová, K., et al. (2008). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 13(1), 161-169. [Link]
- BYJU'S. (n.d.).
- Eldeeb, M., et al. (2022). Removing of Anionic Dye from Aqueous Solutions by Adsorption Using of Multiwalled Carbon Nanotubes and Poly (Acrylonitrile-styrene) Impregnated with Activated Carbon. Polymers, 14(21), 4683. [Link]
- Sci Vis Lab. (2007, November 28).
- Reddit. (2025). How do I recrystallize this product? r/chemistry. [Link]
- Quveon. (n.d.).
- ResearchGate. (2023). (PDF)
- Exploring the Purity and Applications of this compound. (2025). LinkedIn. [Link]
- Wikipedia. (n.d.). 3-Methylpyridine. [Link]
- The Japanese Pharmacopoeia. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. [Link]
- Scharlab. (n.d.).
- University of Missouri–St. Louis. (n.d.). Chem 502--Assignment 3. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iolitec.de [iolitec.de]
- 4. byjus.com [byjus.com]
- 5. Karl Fischer water content titration - Scharlab [scharlab.com]
- 6. rsc.org [rsc.org]
- 7. Ionic liquid synthesis: safety and good working practices | EXIL - EXchange on Ionic Liquids [usc.gal]
- 8. Table A-3, Preparation and Storage of Dose Formulations in the Two-week Drinking Water Studies of Ionic Liquids - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mt.com [mt.com]
- 14. A Process For The Production Of Quaternary Pyridinium Salts Using [quickcompany.in]
- 15. reddit.com [reddit.com]
- 16. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fishersci.com [fishersci.com]
challenges in scaling up reactions with 1-Butyl-3-methylpyridinium Chloride
Welcome to the technical support center for 1-Butyl-3-methylpyridinium Chloride, frequently abbreviated as [BMPC]. This guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving [BMPC] from the benchtop to a larger, pilot, or manufacturing scale. As an ionic liquid (IL), [BMPC] offers unique properties as a solvent and catalyst, but its scale-up presents distinct challenges not always apparent in small-scale experiments.[1][2] This document provides in-depth, field-proven insights into troubleshooting common issues, ensuring your scale-up process is efficient, reproducible, and safe.
Core Concepts: Understanding [BMPC] at Scale
Before diving into specific troubleshooting, it's crucial to understand the physicochemical properties of [BMPC] that govern its behavior in bulk. Unlike conventional volatile organic compounds (VOCs), the properties of ionic liquids are dominated by strong coulombic interactions and hydrogen bonding.[3]
| Property | Value / Characteristic | Implication for Scale-Up |
| CAS Number | 125652-55-3 | Unique identifier for sourcing and safety data.[4] |
| Molecular Formula | C₁₀H₁₆ClN | Used for molar calculations and characterization.[1] |
| Molecular Weight | 185.69 g/mol | Essential for accurate reagent stoichiometry.[4] |
| Appearance | White to light yellow crystalline powder.[1] | Color variation can indicate impurities or degradation. |
| Melting Point | ~112-118 °C[5] | Reaction temperature must be well above this for liquid phase. |
| Hygroscopicity | High. Readily absorbs atmospheric water.[6][7] | Water content is a critical process parameter affecting viscosity and reactivity. |
| Thermal Stability | Degradation can occur at elevated temperatures. | Maximum operating temperature must be established to avoid decomposition.[8] |
| Viscosity | Highly temperature-dependent.[9][10] | Affects mixing efficiency, mass transfer, and heat transfer. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges encountered during the scale-up of reactions utilizing [BMPC].
Issue 1: Inconsistent Reaction Rates and Lower-Than-Expected Yields
Q: My reaction worked perfectly on a 100 mL scale, but at 10 L, the yield has dropped by 30% and the reaction time has doubled. What's going on?
A: This is a classic scale-up problem often rooted in two interconnected properties of [BMPC]: its hygroscopicity and viscosity.[3][11]
Root Cause Analysis:
-
Water Contamination: [BMPC], with its chloride anion, is highly hygroscopic and will readily absorb moisture from the air.[6][7] Water can act as a competing nucleophile, hydrolyze sensitive reagents, or alter the polarity and solvent properties of the IL, thereby affecting reaction kinetics.[3][6] Even hydrophobic ILs can absorb significant amounts of water.[3]
-
Mass and Heat Transfer Limitations: As you scale up, the surface-area-to-volume ratio of your reactor decreases dramatically.[12] The inherent viscosity of [BMPC] makes efficient stirring and uniform heat distribution difficult in large volumes.[9] This can lead to localized "hot spots" where side reactions or degradation occur, and "cold spots" where the reaction rate is sluggish. Inadequate mixing means reactants are not encountering each other at the optimal rate.[11]
Troubleshooting Workflow & Solutions:
Experimental Protocol: Drying [BMPC] for Scale-Up
-
Pre-treatment: If the [BMPC] is discolored (e.g., dark yellow or green), consider dissolving it in a minimal amount of a suitable solvent like acetonitrile, treating with activated charcoal (1-2% w/w) at 60-70°C for several hours, and filtering through celite.[13] This removes colored, non-volatile impurities.
-
Apparatus: Use a reactor vessel rated for full vacuum and the target temperature. Equip it with a mechanical stirrer, a thermocouple, and a connection to a high-vacuum pump with a cold trap.
-
Procedure:
-
Charge the reactor with the [BMPC].
-
Begin agitation to ensure even heat distribution.
-
Heat the vessel to 80-100°C. Do not exceed the known thermal stability limits of your reactants or the IL itself.
-
Slowly apply vacuum, being mindful of any residual solvent that may cause bumping.
-
Dry under high vacuum (<1 mbar) for 12-24 hours.
-
-
Verification: After cooling the vessel under a dry nitrogen or argon blanket, take a sample for Karl Fischer titration. The water content should be below your process tolerance (typically <500 ppm).
Issue 2: Thermal Stability and Product Degradation
Q: During a long, heated reaction at 150°C, we noticed a color change in the [BMPC] from pale yellow to dark brown, and our final product is contaminated with 3-methylpyridine. Why did this happen?
A: You are likely observing the thermal decomposition of the 1-butyl-3-methylpyridinium cation. While ionic liquids are known for their high thermal stability compared to many organic solvents, they are not indestructible.[3][14]
Root Cause Analysis:
-
Dealkylation: The primary thermal degradation pathway for many pyridinium and imidazolium ILs is a dealkylation reaction.[8][15] In the case of [BMPC], the chloride anion can act as a nucleophile, attacking the butyl group attached to the nitrogen of the pyridine ring in an Sₙ2-type mechanism. This regenerates the neutral starting materials: 3-methylpyridine and 1-chlorobutane.[8]
-
Influence of Anion Basicity: The thermal stability of an IL is heavily influenced by the basicity of its anion.[14][15] While chloride is not as basic as anions like acetate, it is sufficiently nucleophilic to initiate dealkylation at elevated temperatures.[15]
-
Impurities: The presence of more basic impurities can accelerate decomposition.[16]
Solutions and Mitigation Strategies:
-
Establish Thermal Limits: Before scaling up, perform a thermogravimetric analysis (TGA) on your specific batch of [BMPC] to determine the onset temperature of decomposition. Do not operate your process close to this temperature.
-
Lower Reaction Temperature: If possible, explore using a more active catalyst to achieve the desired reaction rate at a lower, safer temperature.
-
Minimize Reaction Time: Optimize the process to reduce the total time the [BMPC] is held at an elevated temperature.
-
Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon). While the primary degradation is not oxidative, this prevents side reactions with air and moisture, which can create impurities that lower thermal stability.
Issue 3: Material Compatibility and Corrosion
Q: We are planning to use a standard 316L stainless steel reactor for our process with [BMPC]. Are there any corrosion risks?
A: Yes, there is a significant risk. The chloride anion in [BMPC] can cause pitting corrosion in stainless steels, including 316L, especially at elevated temperatures and in the presence of any moisture.
Root Cause Analysis:
-
Chloride-Induced Corrosion: Chloride ions are known to break down the passive oxide layer that protects stainless steel from corrosion. This leads to localized pitting, which can be difficult to detect and can lead to equipment failure.
-
Effect of Water: The presence of even trace amounts of water can hydrolyze some species to form hydrochloric acid (HCl), which is highly corrosive.
-
Temperature: Corrosion rates typically increase exponentially with temperature. A material that is compatible at 25°C may fail rapidly at 120°C.
Solutions and Best Practices:
-
Material Selection: For chloride-containing ILs, consider using more corrosion-resistant materials.
-
Good: Hastelloy C-276, glass-lined steel reactors.
-
Moderate (Use with Caution): 316L Stainless Steel (only after testing, at lower temperatures, and with scrupulously dry IL).
-
Poor: 304 Stainless Steel, Carbon Steel.
-
-
Conduct a Coupon Test: Before committing to a large-scale reactor, perform a coupon test.
-
Submerge small, pre-weighed samples ("coupons") of the proposed reactor material (e.g., 316L SS) in your [BMPC] reaction mixture.
-
Run the test under the exact conditions of your scaled-up process (temperature, time, agitation).
-
After the test, visually inspect the coupons for pitting, discoloration, or etching.
-
Clean, dry, and re-weigh the coupons to calculate the corrosion rate in mils per year (mpy). A rate <5 mpy is generally considered acceptable for most chemical processes.
-
Issue 4: Purification and Recycling of [BMPC]
Q: Our process is not economically viable without recycling the ionic liquid. What is a robust, scalable method for purifying [BMPC] after the reaction?
A: A multi-step approach is typically required, focusing on the removal of organic products/byproducts, residual catalysts, and water. The exact method will depend on the nature of your product.
General Recycling Strategy:
-
Product Extraction: If your product is non-polar, it can often be extracted from the [BMPC] using a conventional organic solvent (e.g., ethyl acetate, toluene, hexanes) in which the IL is immiscible. This is often the most effective first step.
-
Removal of Non-Volatiles: If the IL contains non-volatile impurities (e.g., salts, degraded material), a filtration or precipitation step may be needed. As mentioned earlier, treatment with activated charcoal can remove colored impurities.[13]
-
Solvent Stripping & Drying: After extraction, any residual extraction solvent must be removed under vacuum. The final and most critical step is to dry the recycled [BMPC] thoroughly using the high-vacuum drying protocol described in Issue 1 to remove any absorbed water.[17][18]
-
Distillation (Advanced): In some cases, the neutral starting materials (3-methylpyridine and 1-chlorobutane) from controlled thermal decomposition can be distilled, collected, and re-reacted.[19] However, this is a more complex process that requires careful control of temperature and vacuum.
Final Quality Control: Before reusing the recycled [BMPC], it is imperative to test its purity (e.g., by HPLC or NMR) and water content (by Karl Fischer) to ensure it meets the specifications of the original process.[1][20]
References
- This compound | C10H16ClN | CID 19876500 - PubChem.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - MDPI. MDPI. [Link]
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - ResearchGate.
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]
- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - RSC Publishing. Royal Society of Chemistry. [Link]
- Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC.
- This compound | CAS#:125652-55-3 | Chemsrc. Chemsrc. [Link]
- Scaling-Up Ionic Liquid-Based Technologies: How Much Do We Care About Their Toxicity? Prima Facie Information on 1-Ethyl-3-Methylimidazolium Acetate | Toxicological Sciences | Oxford Academic. Oxford University Press. [Link]
- Challenges in Using Ionic Liquids for Cellulosic Ethanol Production - MDPI. MDPI. [Link]
- Ionic Liquids and Their Interaction with Cellulose | Chemical Reviews - ACS Publications. American Chemical Society. [Link]
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. University of Sussex. [Link]
- Basic ionic liquids for catalysis: the road to greater stability - RSC Publishing. Royal Society of Chemistry. [Link]
- Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids - ResearchGate.
- US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents.
- Ionic Liquids as Greener Substitutes for Industrial Scale Inhibition Application-A Perspective - JSciMed Central. JSciMed Central. [Link]
- Butyl-3-methylimidazolium chloride preparation in supercritical carbon dioxide. Lund University. [Link]
- Exploring the Purity and Applications of this compound. LinkedIn. [Link]
- Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids - NCBI.
- Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques - MDPI. MDPI. [Link]
- (PDF) New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - ResearchGate.
- Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents | Journal of Chemical & Engineering Data - ACS Publications. American Chemical Society. [Link]
- How to deal with scale-up challenges of Chemistry? - Prime Scholars. Prime Scholars. [Link]
- How to deal with Scale-up challenges of Chemistry? | Prime Scholars. Prime Scholars. [Link]
- What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]
- 6 key challenges when scaling up sustainable chemical processes - UK-CPI.com.
- Viscosities and Conductivities of 1-Butyl-3-methylimidazolium Carboxylates Ionic Liquids at Different Temperatures | Request PDF - ResearchGate.
- Scale-Up: What Goes Wrong? - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
- Thermodynamic Properties of 1-Butyl-3-methylimidazolium Chloride (C₄mim[Cl]) Ionic Liquid - ResearchGate.
- (PDF) Ionic Liquids Recycling for Reuse - ResearchGate.
- Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Recovery and Reuse of 1-Allyl-3-methylimidazolium Chloride in the Fractionation of Pinus radiata Wood | Request PDF - ResearchGate.
- Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids | Request PDF - ResearchGate.
- Reaction scheme for the synthesis of 1-butyl-3-methylimidazolium... - ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, >99% | IoLiTec [iolitec.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Scale-Up: What Goes Wrong? [rsc.org]
- 13. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 14. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. nbinno.com [nbinno.com]
Technical Support Center: 1-Butyl-3-methylpyridinium Chloride Synthesis
Welcome to the technical support center for the synthesis of 1-Butyl-3-methylpyridinium Chloride ([B3MPy]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your reaction yield and product purity.
Introduction to the Synthesis
The synthesis of this compound is a classic Menschutkin reaction, a nucleophilic substitution (SN2) where the nitrogen atom of 3-methylpyridine attacks the primary carbon of 1-chlorobutane. While seemingly straightforward, achieving high yield and purity requires careful control over several experimental parameters. This guide will walk you through the intricacies of this reaction, helping you to navigate common challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The reaction is a quaternization where the lone pair of electrons on the nitrogen atom of 3-methylpyridine (the nucleophile) attacks the electrophilic primary carbon of 1-chlorobutane. This forms a new carbon-nitrogen bond and displaces the chloride ion, which then becomes the counter-ion to the newly formed pyridinium cation.
Q2: Why is the purity of my starting materials so critical?
Impurities in your 3-methylpyridine or 1-chlorobutane can lead to unwanted side reactions, which will consume your reactants and introduce difficult-to-remove impurities into your final product, ultimately lowering your yield.[1] For instance, water can interfere with the reaction, and other organic impurities might undergo their own reactions under the chosen conditions. It is highly recommended to use freshly distilled starting materials.[2]
Q3: Can I use 1-bromobutane or 1-iodobutane instead of 1-chlorobutane?
Yes, you can. In SN2 reactions, the reactivity of the leaving group follows the trend I > Br > Cl > F. Therefore, using 1-bromobutane or 1-iodobutane will significantly increase the reaction rate. However, this also increases the cost of the starting material and may require adjustment of the reaction conditions (e.g., lower temperature or shorter reaction time) to control the reaction and prevent side reactions.
Q4: My final product is a viscous oil/solid and has a yellow or brownish tint. Is this normal, and how can I decolorize it?
It is common for the crude product to have a yellowish or brownish color, which can be due to minor impurities or degradation products. This can often be remedied during the purification process. A common and effective method is to treat a solution of the product with activated charcoal, followed by filtration.[3]
Q5: What are the key safety precautions I should take during this synthesis?
Both 3-methylpyridine and 1-chlorobutane are volatile and flammable, and 3-methylpyridine has a strong, unpleasant odor.[4] The synthesis should be performed in a well-ventilated fume hood. Safety glasses, gloves, and a lab coat are mandatory. If heating the reaction, use a heating mantle with a temperature controller and a condenser to prevent the escape of volatile reagents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors.[1] The following decision tree and explanations can help you diagnose the problem.
Caption: Troubleshooting flowchart for low reaction yield.
-
Incomplete Reaction: The quaternization of pyridines with alkyl chlorides can be slow.
-
Causality: The C-Cl bond is less reactive than C-Br or C-I bonds. The reaction requires sufficient thermal energy and time to reach completion.
-
Solution: Increase the reaction temperature (e.g., to 70-80°C) and/or extend the reaction time.[3][5] Monitor the reaction's progress by taking small aliquots and analyzing them via ¹H NMR to check for the disappearance of starting material signals.
-
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact the rate of an SN2 reaction.
-
Causality: Polar aprotic solvents (e.g., acetonitrile) are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free to react.[6] Non-polar solvents may not adequately facilitate the charge separation in the transition state.
-
Solution: Consider switching to a polar aprotic solvent like acetonitrile.[7] Alternatively, running the reaction neat (without solvent) can also be effective as the increasing polarity of the mixture as the ionic liquid product forms can auto-catalyze the reaction.
-
-
Loss During Workup: Significant amounts of your product can be lost during purification.
-
Causality: this compound has some solubility in less polar organic solvents, and unreacted starting materials can be difficult to separate.
-
Solution: A key purification step is to wash the crude product thoroughly with a solvent in which the ionic liquid is insoluble, but the starting materials are soluble. Ethyl acetate is an excellent choice for this.[7][8] Perform multiple small-volume washes rather than one large-volume wash for greater efficiency. Ensure the product is fully precipitated or separated before decanting the wash solvent.
-
Q2: My final product is contaminated with unreacted 3-methylpyridine or 1-chlorobutane according to my NMR spectrum. How do I remove them?
This is the most common purity issue.
-
Causality: The product, being an ionic liquid, can trap the non-polar starting materials. 1-chlorobutane is volatile and can be removed under vacuum, but 3-methylpyridine is less so.
-
Solution: The most effective method is a thorough washing procedure. After the reaction is complete, cool the mixture. If it solidifies, grind it into a powder. Wash the crude product repeatedly with ethyl acetate.[7][8] The ionic liquid is poorly soluble in ethyl acetate, while the non-polar starting materials are highly soluble. Stir the product with fresh ethyl acetate for 15-20 minutes for each wash, then allow it to settle and decant the solvent. Repeat this process 3-4 times. Finally, dry the product under high vacuum at a slightly elevated temperature (e.g., 50-60°C) to remove any residual ethyl acetate and unreacted 1-chlorobutane.[7]
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
-
Causality: This could be due to several factors, including deactivated reactants or insufficient energy. If the reaction is being run in a solvent, the product may precipitate out, limiting the interaction between the dissolved reactants.
-
Solution:
-
Re-check Reactant Purity: Ensure your starting materials were pure and dry.
-
Increase Temperature: If the reaction has been running at a lower temperature, cautiously increase the heat to provide more energy for the reaction to proceed.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[9][10]
-
Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of this compound.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpyridine (1.0 eq).
-
Add 1-chlorobutane (1.1 - 1.2 eq). A slight excess of the more volatile alkyl halide can help drive the reaction to completion.
-
The reaction can be run neat or with a solvent like acetonitrile (approximately 1-2 mL per gram of 3-methylpyridine).[7]
-
Begin stirring the mixture.
Caption: General experimental workflow for synthesis.
Step 2: Reaction Conditions
-
Heat the reaction mixture to 75-80°C using a heating mantle.
-
Allow the reaction to stir under reflux for 24-48 hours.[7] The mixture may become more viscous or solidify as the product forms.
Step 3: Workup and Purification
-
Cool the reaction flask to room temperature. The product may appear as a viscous oil or a solid.
-
Add a sufficient volume of ethyl acetate to the flask and stir vigorously for 20 minutes.
-
Allow the product to settle (or the solid to precipitate).
-
Carefully decant the ethyl acetate wash.
-
Repeat the ethyl acetate wash (steps 2-4) another two to three times to ensure all unreacted starting materials are removed.[7]
-
After the final wash, place the product under high vacuum at 50-60°C for several hours to remove all volatile residues, yielding the pure this compound.
Data Summary
The following table summarizes typical reaction conditions and their impact on yield, based on literature precedents.
| Parameter | Condition 1 (Conventional) | Condition 2 (Optimized) | Condition 3 (Microwave) | Causality & Rationale |
| Solvent | Toluene[2] | Acetonitrile[7] / Neat | Neat | Acetonitrile is a polar aprotic solvent that accelerates SN2 reactions. Neat conditions can also be effective. |
| Temperature | Reflux (~110°C in Toluene) | 70-80°C | 100-150°C | Provides sufficient activation energy. Microwave offers rapid, localized heating.[10] |
| Time | 24-72 hours[2] | 24-48 hours | 10-30 minutes | Higher temperatures and microwave irradiation dramatically reduce reaction time.[9] |
| Typical Yield | 70-85% | 85-95% | >90% | Optimized conditions and efficient heating lead to higher conversion and yield. |
References
- Ionic liquids employed for the optimization of reaction condition. (n.d.).
- Optimization of reaction conditions by using different ILs. (n.d.).
- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. (n.d.).
- Optimization of reaction conditions with ionic liquids.[a]. (n.d.).
- Process Simulation and Optimization on Ionic Liquids. (2024). Chemical Reviews.
- Emerging Trends in Ionic Liquid Formulations: A Critical Review. (n.d.).
- Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calcul
- Pajuste, K., et al. (2011). EFFECT OF THE SOLVENT NATURE ON THE COURSE OF QUATERNIZATION OF 3,5-DIETHOXYCARBONYL-2,6-DIMETHYL-4-(3-PYRIDYL)-1,4-DIHYDROPYRIDINE. Chemistry of Heterocyclic Compounds.
- Dharaskar, S. A., et al. (2015).
- Creary, X., & Willis, E. D. (2005).
- Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023). MDPI.
- PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. (n.d.).
- Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (2015).
- Preparation and purification of ionic liquids and precursors. (n.d.).
- Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses Procedure.
- Synthesis of 1‐butyl‐3‐methylimidazolium chloride using scCO2. (n.d.).
- Figure A-3, [1H Nuclear Magnetic Resonance Spectrum of 1-Ethyl-3-Methylimidazolium Chloride (Lot S37784)]. (2022). NTP Technical Report.
- 3-Methylpyridine. (n.d.). PubChem.
- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (2023). MDPI.
- Poly(vinyl pyridine)
- Synthesis and characterization of soluble pyridinium-containing copolyimides. (2024). RSC Advances.
- impact of solvent on 4-Methoxy-2,3,5-trimethylpyridine reactivity and yield. (n.d.). Benchchem.
- Scheme 1. Synthesis of 1-butyl-3-methylimidazolium chloride and... (n.d.).
- Reaction scheme for the synthesis of 1-butyl-3-methylimidazolium... (n.d.).
- This compound. (n.d.). PubChem.
- Purification Of 1-butyl-3-methylimidazolium chloride after dissolution of wheat straw. (n.d.).
- Microwave-Assisted Preparation of 1-Butyl-3-methylimidazolium Tetrachlorogallate and Its Catalytic Use in Acetal Formation under Mild Conditions. (2025).
- Full article: Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. (2021). Taylor & Francis Online.
- Dealing with low yield during the chemical synthesis of Purpurin. (n.d.). Benchchem.
- Butyl-3-methylimidazolium chloride preparation in supercritical carbon dioxide. (2006). Industrial and Engineering Chemistry Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 4. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. EFFECT OF THE SOLVENT NATURE ON THE COURSE OF QUATERNIZATION OF 3,5-DIETHOXYCARBONYL-2,6-DIMETHYL-4-(3-PYRIDYL)-1,4-DIHYDROPYRIDINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Viscosity of 1-Butyl-3-methylpyridinium Chloride in Reactions
Welcome to the technical support center for 1-Butyl-3-methylpyridinium Chloride ([BMPC]). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the viscosity of this versatile ionic liquid in various reaction settings. This guide offers troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
Introduction to this compound and Its Viscosity
This compound ([BMPC]), a member of the pyridinium-based ionic liquids, has gained significant attention as a "green" solvent and catalyst in a wide range of chemical processes due to its negligible vapor pressure, high thermal stability, and tunable solvency.[1] However, like many ionic liquids, its relatively high viscosity compared to conventional molecular solvents can present challenges in experimental setups, impacting mixing, mass transfer, and overall reaction kinetics.[2][3][4] Understanding and effectively managing the viscosity of [BMPC] is crucial for optimizing reaction conditions and achieving desired outcomes.
Troubleshooting Guide: Common Viscosity-Related Issues
This section addresses common problems encountered when working with [BMPC] and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Mixing/Stirring Efficiency | High intrinsic viscosity of neat [BMPC]. Solidification or high viscosity at lower reaction temperatures. | Increase Temperature: The viscosity of ionic liquids is highly dependent on temperature.[5][6][7] Increasing the reaction temperature will significantly decrease the viscosity of [BMPC], facilitating better mixing. Monitor the thermal stability of your reactants and products when adjusting the temperature.[8][9] Add a Co-solvent: Introducing a low-viscosity co-solvent can dramatically reduce the overall viscosity of the reaction medium.[2][10] Common choices include water, acetonitrile, or short-chain alcohols.[11][12] The choice of co-solvent should be based on its miscibility with [BMPC] and compatibility with your reaction chemistry. |
| Slow Reaction Rates | Diffusion limitations due to high viscosity, hindering reactant molecules from encountering each other. | Optimize Temperature and Co-solvent Addition: As with mixing issues, adjusting temperature and adding a suitable co-solvent will enhance mass transport and improve reaction kinetics.[2] Mechanical Agitation: Employing more vigorous stirring or alternative mixing techniques (e.g., ultrasonic bath) can help overcome diffusion barriers in viscous media. |
| Difficulty in Product/Catalyst Separation | High viscosity of the [BMPC] phase can make extraction, filtration, or decantation challenging. | Post-Reaction Co-solvent Addition: After the reaction is complete, adding a low-viscosity, immiscible solvent can facilitate the extraction of your product. The choice of solvent will depend on the polarity of your product. Temperature Adjustment for Phase Separation: In some cases, adjusting the temperature post-reaction can induce phase separation or decrease the viscosity enough for effective separation. |
| Inconsistent Results | Variations in the water content of [BMPC]. [BMPC] is hygroscopic and absorbed water can affect its viscosity and other physical properties.[11][13] | Drying of [BMPC]: Ensure your [BMPC] is adequately dried before use, especially for moisture-sensitive reactions. This can be achieved by heating under vacuum. Consistent Solvent Handling: If using co-solvents, maintain consistent ratios and ensure the solvents are of the same grade and dryness across experiments. |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the viscosity of this compound?
The viscosity of ionic liquids, including [BMPC], is strongly influenced by temperature. As the temperature increases, the kinetic energy of the ions increases, leading to a decrease in the intermolecular forces (ionic and van der Waals interactions) that contribute to viscosity.[5][7] This results in a significant reduction in viscosity, allowing for easier flow and improved mass transport.[6] For instance, the viscosity of a similar ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), drops dramatically from 11,000 cP at 30°C to 697 cP at 60°C.[14]
Q2: What are the key considerations when choosing a co-solvent to reduce the viscosity of [BMPC]?
When selecting a co-solvent, consider the following:
-
Miscibility: The co-solvent must be miscible with [BMPC] to form a homogeneous reaction medium.
-
Viscosity of the Co-solvent: Choose a co-solvent with a low intrinsic viscosity to achieve a significant reduction in the overall mixture viscosity. Common low-viscosity solvents include acetone (0.36 cP), acetonitrile (0.38 cP at 15°C), and methanol (0.59 cP).[15]
-
Chemical Compatibility: The co-solvent should be inert under the reaction conditions and not interfere with the desired chemical transformation.
-
Boiling Point: The boiling point of the co-solvent should be suitable for the intended reaction temperature. A lower boiling point might be advantageous for easy removal post-reaction, but it could also lead to pressure build-up in a closed system.
-
Impact on Reaction: The polarity and coordinating ability of the co-solvent can influence reaction rates and selectivity. It is essential to perform small-scale trials to assess the effect of the chosen co-solvent on your specific reaction.
Q3: Can the structure of the ionic liquid itself be modified to have lower viscosity?
Yes, the viscosity of an ionic liquid is highly dependent on its molecular structure.[5] Factors that influence viscosity include:
-
Cation and Anion Size and Shape: Generally, larger, more asymmetric ions tend to have lower viscosities due to less efficient packing and weaker intermolecular interactions.
-
Alkyl Chain Length: For many ionic liquid families, increasing the length of the alkyl chain on the cation leads to an increase in viscosity due to stronger van der Waals forces.[2][14]
-
Anion Type: The nature of the anion plays a crucial role. For example, acetate-based ionic liquids generally exhibit significantly lower viscosities than their chloride-based counterparts.[11][13]
While you may be specifically working with [BMPC], understanding these structure-property relationships can be valuable when considering alternative ionic liquids for future applications where lower viscosity is a primary requirement.
Experimental Protocols
Protocol 1: Viscosity Measurement Using a Rotational Viscometer
This protocol outlines the basic steps for measuring the viscosity of neat [BMPC] or its mixtures with co-solvents.
-
Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions using a standard of known viscosity.
-
Sample Preparation: Accurately weigh a known amount of [BMPC] into a sample cup. If preparing a mixture, add the desired amount of co-solvent and ensure thorough mixing.
-
Temperature Control: Place the sample cup in a temperature-controlled jacket and allow the sample to equilibrate to the desired temperature.
-
Measurement: Immerse the spindle into the sample to the correct depth. Start the rotation at a specified speed and record the viscosity reading once it stabilizes.
-
Data Collection: Repeat the measurement at different temperatures and shear rates to characterize the viscous behavior of the sample.
Protocol 2: Preparation of a [BMPC]-Co-solvent Mixture
This protocol provides a general procedure for preparing a homogeneous mixture of [BMPC] with a co-solvent.
-
Drying: Dry the [BMPC] under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any absorbed water.
-
Weighing: In a clean, dry vessel, accurately weigh the desired amount of dried [BMPC].
-
Co-solvent Addition: Add the calculated volume or weight of the desired co-solvent to the vessel containing the [BMPC].
-
Mixing: Stir the mixture vigorously using a magnetic stirrer or mechanical agitator until a clear, homogeneous solution is obtained. Gentle heating may be applied to expedite dissolution, especially for higher concentrations of [BMPC].
-
Storage: Store the prepared mixture in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture absorption.
Visualizing Viscosity Management Strategies
The following diagrams illustrate key concepts in managing the viscosity of this compound.
Caption: Factors influencing and affected by the viscosity of [BMPC].
Caption: A decision-making workflow for troubleshooting high viscosity issues.
References
- This compound | C10H16ClN | CID 19876500 - PubChem. (n.d.). PubChem.
- The Viscosity of Ionic Liquids. (n.d.). IGI Global.
- Zhao, H. (2015). Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. Molecules, 20(5), 8842-8869. [Link]
- Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. (2014). Molecules, 19(12), 20387-20412. [Link]
- New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. (2015).
- Reaction mechanism of ionic liquids on viscosity reduction of heavy oil. (2020). Journal of Molecular Liquids, 301, 112441. [Link]
- Pressing matter: why are ionic liquids so viscous?. (2022). Chemical Science, 13(8), 2268-2276. [Link]
- This compound | CAS#:125652-55-3. (n.d.). Chemsrc.
- Determine Viscosity from Chemical Formulas in Ionic Liquids. (2024, May 22). Scienomics.
- Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. (2018). Frontiers in Chemistry, 6, 69. [Link]
- Viscosity of Ionic Liquids: Theories and Models. (2020). Chemical Reviews, 120(23), 13085-13173. [Link]
- Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. (2023). Industrial & Engineering Chemistry Research, 62(31), 12281-12293. [Link]
- Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. (2010). Molecules, 15(8), 5206-5214. [Link]
- Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. (2002). Green Chemistry, 4(2), 165-169. [Link]
- Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents. (2010).
- Pressing matter: why are ionic liquids so viscous?. (2022). Chemical Science, 13(8), 2268-2276. [Link]
- Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents. (2010).
- Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. (2020). Frontiers in Chemistry, 8, 600. [Link]
- Volumetric Properties of 1-Butyl-3-methylimidazolium Chloride with Organic Solvents. (2017).
- Densities and viscosities for ionic liquids [BMIM][BF4] and [BMIM][Cl] and their binary mixtures at various temperatures and atmospheric pressure. (2019). The Journal of Chemical Thermodynamics, 136, 141-150. [Link]
- Thermodynamic Properties of 1-Butyl-3-methylimidazolium Chloride (C4mim[Cl]) Ionic Liquid. (2019). Journal of Molecular Liquids, 277, 73-81. [Link]
- Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-methylimidazolium chloride, 1-Butyl-3-methylimidazolium chloride, 1-Butyl-1-methylpyrrolidinium chloride, and N-Butylpyridinium chloride). (2021).
- Densities and Viscosities of 1-Butyl-3-methylimidazolium Tetrafluoroborate + H2O Binary Mixtures from (303.15 to 353.15) K. (2006).
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). Molecules, 27(18), 6046. [Link]
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). Molecules, 27(18), 6046. [Link]
- Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. (2021). Journal of Coordination Chemistry, 74(1-3), 227-243. [Link]
- Kinetics of single- and two-phase synthesis of the ionic liquid 1-butyl-3-methylimidazolium chloride. (2005). Green Chemistry, 7(9), 646-651. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation | MDPI [mdpi.com]
- 3. Pressing matter: why are ionic liquids so viscous? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 5. The Viscosity of Ionic Liquids: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 6. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 8. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 9. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Viscosity [macro.lsu.edu]
thermal degradation of 1-Butyl-3-methylpyridinium Chloride and prevention
Welcome to the technical support center for 1-Butyl-3-methylpyridinium Chloride, hereafter referred to as [BMPC]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the thermal stability of [BMPC]. Here, we will address common questions, troubleshoot potential issues, and offer strategies to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions - Understanding Thermal Degradation
This section covers the fundamental principles governing the thermal stability of [BMPC].
Q1: What is thermal degradation and why is it a concern for [BMPC]?
A1: Thermal degradation is the breakdown of a substance at elevated temperatures. For ionic liquids like [BMPC], this is a critical parameter as they are often used in applications requiring heat, such as organic synthesis, biomass processing, and electrochemistry.[1] Degradation can lead to the formation of volatile and non-volatile impurities, which can alter the ionic liquid's physical and chemical properties, compromise experimental results, and in some cases, produce hazardous byproducts.[2][3][4]
Q2: At what temperature does [BMPC] begin to decompose?
A2: The decomposition temperature of an ionic liquid is not a single, fixed value. It is highly dependent on factors such as the purity of the sample, the heating rate, and the surrounding atmosphere.[1] However, thermogravimetric analysis (TGA) is the standard method for determining thermal stability.[5][6][7] For pyridinium-based ionic liquids, decomposition temperatures can range significantly, but are generally lower than their imidazolium-based counterparts.[8] It is crucial to understand that even at temperatures below the onset of rapid decomposition observed in TGA, slow degradation can occur over extended periods.[1][3]
Q3: What are the primary products of [BMPC] thermal degradation?
A3: The thermal decomposition of 1-alkyl-3-methylpyridinium halides, including [BMPC], primarily proceeds through a dealkylation reaction. The main products are 3-methylpyridine and the corresponding alkyl halide, in this case, butyl chloride.[9][10] This is thought to occur via an SN2 mechanism, where the chloride anion attacks the butyl group attached to the nitrogen atom of the pyridinium ring.[9][10][11][12]
Q4: How do impurities like water and residual halides affect the thermal stability of [BMPC]?
A4: Impurities can significantly lower the thermal stability of ionic liquids.[1]
-
Water: The effect of water can be complex. While in some cases it has been shown to hinder degradation, its presence can also lead to hydrolysis, especially at elevated temperatures.[5]
-
Halides: Residual halide impurities from the synthesis process are particularly detrimental.[8] They can act as nucleophiles, promoting the dealkylation of the pyridinium cation and initiating degradation at lower temperatures.[13]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for issues you might encounter during your experiments.
Issue 1: My [BMPC] has turned yellow or brown upon heating, even at temperatures I thought were safe.
| Potential Cause | Explanation | Recommended Action |
| Trace Impurities | Even analytically pure ionic liquids can contain trace impurities at the parts-per-billion level that have high molar extinction coefficients. Overheating during synthesis or storage can also generate these chromophores.[13] | For applications requiring high optical purity, consider purification methods such as passing the ionic liquid through a column of activated carbon or alumina.[13][14] |
| Slow Isothermal Degradation | As mentioned in Q2, [BMPC] can slowly degrade over time even at temperatures below its rapid decomposition point.[1][3] This is often the cause of color change during prolonged heating. | Determine the long-term thermal stability of your specific [BMPC] batch using isothermal TGA (see Section 4). Operate at the lowest possible temperature required for your application. |
| Atmospheric Oxygen | The presence of oxygen can accelerate degradation pathways, leading to colored byproducts.[5] | Whenever possible, conduct high-temperature experiments under an inert atmosphere, such as nitrogen or argon.[5] |
Issue 2: I am observing inconsistent results in my reaction or analysis when using heated [BMPC].
| Potential Cause | Explanation | Recommended Action |
| Formation of Degradation Products | The degradation products of [BMPC], such as 3-methylpyridine and butyl chloride, can interfere with your reaction or analysis.[9][10] For example, 3-methylpyridine is basic and can alter the pH of the system. | Confirm the purity of your [BMPC] before and after heating using techniques like NMR or mass spectrometry. If degradation is detected, consider the prevention strategies outlined in Section 3. |
| Changes in Physical Properties | Thermal degradation can alter the viscosity, polarity, and solvent properties of the ionic liquid, leading to inconsistent performance. | Monitor the physical properties of your [BMPC] if you suspect degradation. If changes are observed, it may be necessary to use fresh ionic liquid for each experiment or purify the used batch. |
Troubleshooting Flowchart
Caption: Troubleshooting workflow for [BMPC] degradation issues.
Section 3: Prevention Strategies
Proactive measures are key to maintaining the integrity of [BMPC] in your experiments.
1. Operate Under an Inert Atmosphere: Whenever heating [BMPC] for extended periods, it is highly recommended to do so under an inert atmosphere like nitrogen or argon. This minimizes oxidative degradation pathways.[5]
2. Ensure High Purity: Start with high-purity [BMPC]. Pay close attention to the water and halide content specified by the manufacturer. If you are synthesizing the ionic liquid yourself, ensure thorough purification to remove residual starting materials and byproducts.
3. Determine Long-Term Thermal Stability: Do not rely solely on the onset decomposition temperature from a standard TGA scan. For applications involving prolonged heating, perform isothermal TGA to determine the maximum operating temperature at which the ionic liquid shows negligible weight loss over the required time frame.[1][6]
4. Use of Stabilizers (Advanced): For very high-temperature applications, the addition of thermal stabilizers can be considered. While less common for ionic liquids than for traditional polymers, radical scavengers or antioxidants could potentially extend the thermal stability of [BMPC]. This is an area of ongoing research.
Potential Degradation Pathway of [BMPC]
Caption: Simplified SN2 thermal degradation pathway of [BMPC].
Section 4: Experimental Protocol - Thermogravimetric Analysis (TGA)
This protocol provides a standardized method for assessing the thermal stability of [BMPC].
Objective: To determine the onset decomposition temperature (Tonset) and long-term thermal stability of [BMPC].
Materials:
-
This compound ([BMPC])
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other inert gas)
-
TGA pans (platinum or ceramic are recommended)[6]
-
Microbalance
Procedure:
Part A: Dynamic TGA (for Tonset)
-
Instrument Preparation: Start the TGA instrument and allow it to stabilize. Ensure the inert gas is flowing at a consistent rate (e.g., 20-50 mL/min).
-
Sample Preparation: Tare a TGA pan on a microbalance. Carefully place 5-10 mg of [BMPC] into the pan.
-
Loading: Place the sample pan into the TGA furnace.
-
Heating Program:
-
Data Analysis: Record the mass loss as a function of temperature. The Tonset is typically determined as the temperature at which a significant mass loss begins, often calculated by the instrument software at the intersection of the baseline tangent and the tangent of the decomposition curve.
Part B: Isothermal TGA (for Long-Term Stability)
-
Instrument and Sample Preparation: Follow steps 1-3 from Part A.
-
Heating Program:
-
Select an isothermal temperature based on your application, which should be significantly lower than the Tonset determined in Part A.
-
Rapidly ramp the temperature to the desired isothermal setpoint.
-
Hold at this temperature for the duration of your typical experiment (e.g., 2, 8, or 24 hours).
-
-
Data Analysis: Record the percentage of mass loss over time. A stable ionic liquid will show minimal (e.g., <1%) mass loss during the isothermal hold.
TGA Workflow Diagram
Caption: Workflow for Dynamic and Isothermal TGA of [BMPC].
References
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
- Ferreira, A. M., et al. (2017). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Molecules, 22(10), 1699. [Link]
- Chen, Z., & Mu, T. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes, 9(3), 537. [Link]
- Jordan, A., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. New Journal of Chemistry, 37(11), 3464-3473. [Link]
- Verde, J., et al. (2023). Thermal decomposition and volatility of ionic liquids: Factors, evaluation and strategies. Journal of Molecular Liquids, 383, 122046. [Link]
- Bykov, A. V., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]
- Sashina, Е. S., et al. (2017). Thermal decomposition of 1-alkyl-3-methylpyridinium based ionic liquids. Russian Journal of General Chemistry, 87(10), 2287-2290. [Link]
- García-Andrade, M., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research, 10(4), 1-8. [Link]
- Ferreira, A. M., et al. (2017). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.
- Various Authors. (2021). Thermal Stability of Ionic Liquids.
- Earle, M. J., et al. (2007). Decolorization of Ionic Liquids for Spectroscopy. Analytical Chemistry, 79(2), 758–764. [Link]
- Emel'yanenko, V. N., et al. (2007). Thermal instability of 1-butyl-3-methylimidazolium chloride ionic liquid.
- Bykov, A. V., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
- Bykov, A. V., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. PubMed. [Link]
- Ribate, M. P., et al. (2018). Thermal stability of ionic liquids derived from imidazolium and choline cations.
- Bykov, A. V., et al. (2022). (PDF) New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
- Emel'yanenko, V. N., et al. (2007). Mechanism of thermal decomposition of 1-butyl-3-methylimidazolium chloride [BMIm]Cl derived from the identification of fragments during the TG/MS scan.
- Earle, M. J., et al. (2007). Decolorization of Ionic Liquids for Spectroscopy.
- Kärnä, M., et al. (2018). Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides.
- Kustov, L. M., et al. (2012). Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids.
- Swatloski, R. P., et al. (2003). Making good on a promise: ionic liquids with genuinely high degrees of thermal stability.
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.
- Giammello, F., et al. (2021). Thermal Stability of Ionic Liquids: Effect of Metals. Molecules, 26(16), 4983. [Link]
- Bonomo, M., et al. (2021). Ionic Liquids–Cobalt(II) Thermochromic Complexes: How the Structure Tunability Affects “Self-Contained” Systems. ACS Sustainable Chemistry & Engineering, 9(11), 4156–4166. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 3. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermal decomposition of 1-alkyl-3-methylpyridinium based ionic liquids - Sashina - Russian Journal of General Chemistry [bakhtiniada.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ajer.org [ajer.org]
Technical Support Center: Recycling and Reuse of 1-Butyl-3-methylpyridinium Chloride ([BMePy]Cl)
Welcome to the technical support center for the recycling and reuse of 1-Butyl-3-methylpyridinium Chloride ([BMePy]Cl). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ionic liquid (IL) and seek sustainable, cost-effective, and scientifically sound methods for its recovery and subsequent reuse. Due to the high cost of ionic liquids, efficient recycling is crucial for both economic and ecological viability in laboratory and industrial applications.[1] This document provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Part 1: Foundational Knowledge & Safety
This section addresses the most frequently asked questions regarding the basic properties, handling, and safety precautions for [BMePy]Cl.
FAQ 1: What are the critical safety precautions I must take when handling and recycling [BMePy]Cl?
Answer: As a chemical substance, this compound requires careful handling to minimize risks. Although it has low vapor pressure, direct contact and aerosol inhalation should be avoided.[2]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles conforming to EN166 standards, impervious gloves (e.g., nitrile), and a lab coat.[3]
-
Ventilation: Handle the IL in a well-ventilated area or under a chemical fume hood, especially during heating steps, to avoid inhaling any potential decomposition products.[3]
-
Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it into a suitable, sealed container for disposal. Avoid generating dust if the IL is in its solid form.[3]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[3]
-
Skin Contact: Wash the affected area immediately with soap and water. Remove and wash contaminated clothing before reuse.[3]
-
Inhalation: Move the exposed person to fresh air. If respiratory issues occur, seek medical advice.[3]
-
-
Disposal: Dispose of waste [BMePy]Cl and contaminated materials in accordance with local, state, and federal regulations. Contact a specialist disposal company if necessary.[3]
FAQ 2: What are the common impurities in used [BMePy]Cl and why are they problematic?
Answer: The nature of impurities in used [BMePy]Cl depends heavily on its application. The presence of these impurities, even in trace amounts, can significantly alter the physicochemical properties of the IL, leading to non-reproducible experimental results.
Common Impurities and Their Sources:
| Impurity Category | Specific Examples | Common Source / Application | Why It's a Problem |
|---|---|---|---|
| Residual Reactants | Unreacted organic substrates, products, catalysts | Organic Synthesis, Catalysis | Can interfere with subsequent reactions, leading to lower yields or unwanted side products. |
| Dissolved Biomass | Lignin, hemicellulose fragments, sugars | Biomass processing | Increases viscosity, can char upon heating, and interferes with the IL's solvent properties.[4] |
| Extraction Solvents | Water, ethyl acetate, dichloromethane, etc. | Product extraction, IL washing steps | Alters polarity, viscosity, and thermal stability of the IL. Water is a particularly common and problematic impurity.[5] |
| Degradation Products | 3-methylpyridine, alkyl halides | Thermal stress during experiments | Indicates decomposition of the IL, reducing its effectiveness and introducing reactive species.[6] |
| Metal Ions | Dissolved metal salts, leached metals | Electrochemistry, metal extraction | Affects electrochemical windows, catalytic activity, and can contaminate final products.[7][8] |
Part 2: Recycling Methodologies & Protocols
This section provides a decision-making framework and detailed protocols for the most common and effective recycling techniques for [BMePy]Cl.
Workflow for Selecting a Recycling Method
The choice of recycling method is dictated by the nature of the impurities that need to be removed. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for choosing an appropriate recycling method for [BMePy]Cl.
FAQ 3: How do I remove residual organic solvents or water from my [BMePy]Cl?
Answer: For removing volatile impurities like common organic solvents (e.g., acetone, ethyl acetate) or water, vacuum distillation or rotary evaporation is the most straightforward and widely used method.[1] This technique leverages the negligible vapor pressure of the ionic liquid, allowing volatile contaminants to be evaporated under reduced pressure at moderate temperatures, thus preventing thermal degradation of the IL.
Step-by-Step Protocol: Vacuum Distillation
-
Setup: Place the used [BMePy]Cl into a round-bottom flask, no more than half full. Use a magnetic stirrer for even heating. Connect the flask to a rotary evaporator or a simple vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Temperature & Pressure: Begin by applying a moderate vacuum. The temperature of the heating bath should be kept well below the decomposition temperature of [BMePy]Cl. For water removal, a temperature of 60-80°C is typically sufficient. For higher boiling solvents, the temperature may be increased, but should not exceed 150°C to minimize potential degradation.[9]
-
Execution: Begin rotation (on a rotary evaporator) to increase the surface area and prevent bumping. The volatile solvent will evaporate and collect in the condenser trap.
-
Completion: Continue the process until no more solvent is observed condensing. The remaining liquid in the flask is the purified [BMePy]Cl.
-
Final Drying: For ultra-dry applications, the IL can be further dried under high vacuum for several hours.
FAQ 4: My [BMePy]Cl is contaminated with non-volatile organic products. How can I purify it?
Answer: When the IL is contaminated with non-volatile solutes (e.g., reaction products, organic starting materials), liquid-liquid extraction is a highly effective method.[1] This process relies on finding a solvent that is immiscible with the IL (or an aqueous solution of the IL) and in which the impurities have a high solubility.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Solvent Selection: Choose an appropriate organic solvent. Since [BMePy]Cl is water-soluble, a common approach is to dissolve the IL in water and extract the organic impurities with a water-immiscible solvent like ethyl acetate or dichloromethane.[5]
-
Dissolution: Dissolve the contaminated [BMePy]Cl in a minimal amount of deionized water (e.g., 1:1 by volume) in a separatory funnel.
-
Extraction: Add an equal volume of the selected organic solvent (e.g., ethyl acetate) to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. The organic impurities will partition into the organic layer. Drain the lower aqueous layer containing the [BMePy]Cl into a clean flask.
-
Repeat: Repeat the extraction (steps 3-5) with fresh portions of the organic solvent two to three more times to ensure complete removal of impurities.
-
IL Recovery: The final step is to remove the water from the purified aqueous IL solution using the vacuum distillation protocol described in FAQ 3.
FAQ 5: The recycled [BMePy]Cl has a persistent color. What can I do?
Answer: A persistent color often indicates the presence of polymeric or highly conjugated impurities, or minor degradation products. If these are not removed by extraction, adsorption using activated carbon is an effective polishing step.
Step-by-Step Protocol: Decolorization with Activated Carbon
-
Preparation: Dissolve the colored [BMePy]Cl in a suitable solvent (e.g., water or a polar organic solvent like acetonitrile) to reduce its viscosity.
-
Treatment: Add a small amount of activated carbon (typically 1-2% by weight of the IL) to the solution.
-
Stirring: Stir the mixture at room temperature for several hours. Gentle heating (40-50°C) can sometimes improve efficiency, but avoid high temperatures.
-
Filtration: Remove the activated carbon by filtering the mixture through a pad of celite or a fine porosity filter paper. The filtrate should be colorless.
-
Solvent Removal: Remove the solvent used for dissolution via vacuum distillation (see FAQ 3) to obtain the purified, colorless [BMePy]Cl.
Part 3: Troubleshooting Guide
This section addresses specific problems that may arise during the recycling process and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery yield after recycling. | 1. Mechanical losses during transfers and extractions.[5]2. IL is partially soluble in the extraction solvent.3. Thermal decomposition during high-temperature distillation. | 1. Minimize transfers. Use a back-extraction step on the combined organic layers with a small amount of water to recover dissolved IL.2. Select a more appropriate, less polar extraction solvent.3. Lower the distillation temperature and increase the vacuum. Ensure the temperature does not exceed 150°C.[9] |
| Recycled IL performs poorly in subsequent reactions. | 1. Incomplete removal of catalytic poisons (e.g., sulfur compounds, metal ions).2. Presence of residual water, which can be detrimental to many reactions.3. Partial decomposition of the IL, creating inhibitory byproducts. | 1. Add a purification step with activated carbon. For metal ions, consider an acidic wash during extraction.[7]2. Ensure the final vacuum drying step is thorough. Verify water content using Karl Fischer titration.3. Use milder recycling conditions (lower temperatures). Check the IL's purity by ¹H NMR to look for degradation peaks.[6] |
| An emulsion forms during liquid-liquid extraction and won't separate. | 1. High concentration of IL or impurities acting as surfactants.2. Vigorous shaking created a very fine dispersion. | 1. Add a small amount of a saturated brine solution (salting out) to break the emulsion.2. Allow the funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation. |
| The IL darkens significantly during heating/distillation. | Thermal degradation is occurring. The pyridinium ring is susceptible to decomposition at elevated temperatures.[6] | Immediately reduce the heating bath temperature. Use a higher vacuum to lower the boiling point of the contaminants. Consider alternative non-thermal methods like extraction or adsorption if the impurities are non-volatile. |
Part 4: Purity Verification
After recycling, it is imperative to verify the purity of the [BMePy]Cl to ensure its suitability for reuse.
FAQ 6: How can I confirm the purity and identity of my recycled [BMePy]Cl?
Answer: A combination of analytical techniques is recommended for comprehensive purity validation.
Recommended Analytical Workflow:
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the structural integrity of the IL and identifying organic impurities.
-
Procedure: Dissolve a small sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
What to look for: Compare the spectrum to a reference spectrum of pure [BMePy]Cl. Look for the absence of peaks from residual solvents, reaction byproducts, or degradation products (e.g., peaks corresponding to free pyridine or 3-methylpyridine).[10]
-
-
Karl Fischer Titration: This is the gold standard for quantifying water content, a critical purity parameter for many applications.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities and determine the purity percentage of the IL.[11]
-
Visual Inspection: The recycled IL should be a clear, colorless to pale yellow liquid or solid, free of suspended particles. Any significant color or turbidity indicates residual impurities.
General Recycling Workflow Diagram
Caption: A generalized workflow for the recycling of ionic liquids.
References
- Prodius, D., et al. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI.
- Kuznetsov, D.A., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI.
- Haerens, K., et al. (2010). Challenges for recycling ionic liquids by using pressure driven membrane processes. ResearchGate.
- Materials, A. (2024). Recycling and Reusability Strategies for Ionic Liquid Lubricants. MDPI.
- Sosa, F., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research.
- Kuznetsov, D.A., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. PubMed.
- Li, F., et al. (2014). Extraction–oxidation desulfurization by pyridinium-based task-specific ionic liquids. ResearchGate.
- Hassan, E.M. (2012). Ionic Liquids Recycling for Reuse. ResearchGate.
- Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central (PMC).
- Shestakov, A.S., et al. (2017). Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids. ResearchGate.
- HORIBA. (2023). Ionic Liquids as a Breakthrough for Resource Recycling Issues. HORIBA Scientific.
- Queen's University Ionic Liquid Labs. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. QUILL.
- National Toxicology Program. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. NCBI.
- Kuznetsov, D.A., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. ResearchGate.
- Passos, H., et al. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. ACS Publications.
- Shulga, S.I., et al. (2019). Purification Of 1-butyl-3-methylimidazolium chloride after dissolution of wheat straw. ResearchGate.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. UW-Madison.
- MDPI. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. MDPI.
- PubChem. (n.d.). This compound. PubChem.
- ResearchGate. (2023). Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. ResearchGate.
- Organic Syntheses. (2005). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−). Organic Syntheses.
- MDPI. (2022). Review of Achieved Purities after Li-ion Batteries Hydrometallurgical Treatment and Impurities Effects on the Cathode Performance. MDPI.
- MDPI. (2023). The Latest Trends in Recycling Spent Lithium-Ion Batteries. MDPI.
- National Toxicology Program. (2022). Table 2, Purity of Chemicals in the Two-week and Three-month Drinking Water Studies of Ionic Liquids. NCBI.
- Kumar, S., & Kumar, R. (2015). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. ResearchGate.
- Kumar, S., & Kumar, R. (2015). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. PubMed Central (PMC).
- National Toxicology Program. (2022). Figure A-12, [1H Nuclear Magnetic Resonance Spectrum of N-Butylpyridinium Chloride]. NCBI.
- National Toxicology Program. (2022). Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. NCBI.
Sources
- 1. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iolitec.de [iolitec.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Figure A-12, [1H Nuclear Magnetic Resonance Spectrum of N-Butylpyridinium Chloride (Lot 99/830)]. - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Table 2, Purity of Chemicals in the Two-week and Three-month Drinking Water Studies of Ionic Liquids - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 1-Butyl-3-methylpyridinium Chloride ([Bmim]Cl) NMR Analysis
Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of 1-Butyl-3-methylpyridinium Chloride, a common ionic liquid (IL). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with acquiring and interpreting NMR spectra of this compound. Ionic liquids present distinct experimental hurdles compared to standard organic molecules, primarily due to their viscosity, hygroscopicity, and complex intermolecular interactions. This document provides a structured, in-depth resource in a question-and-answer format to address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding sample preparation and expected spectral data for [Bmim]Cl.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The chemical shifts of ionic liquids are highly sensitive to experimental conditions such as solvent, concentration, and temperature due to their influence on ion pairing and aggregation.[1][2] However, the following table provides typical chemical shift ranges observed in common deuterated solvents like DMSO-d₆ or CDCl₃.
Molecular Structure and Atom Numbering:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H2 / C2 | ~9.0 - 9.5 | ~145 - 147 | Most deshielded aromatic proton; highly sensitive to anion interaction.[1] |
| H6 / C6 | ~8.8 - 9.2 | ~144 - 146 | Also deshielded due to proximity to the cationic nitrogen. |
| H4 / C4 | ~8.0 - 8.3 | ~140 - 142 | |
| H5 / C5 | ~7.8 - 8.1 | ~128 - 130 | |
| H7 / C7 (Methyl) | ~2.5 - 2.7 | ~18 - 20 | Methyl group on the pyridinium ring. |
| H8 / C8 (Butyl CH₂) | ~4.5 - 4.8 | ~58 - 62 | Methylene group directly attached to the nitrogen. |
| H9 / C9 (Butyl CH₂) | ~1.8 - 2.1 | ~32 - 34 | |
| H10 / C10 (Butyl CH₂) | ~1.3 - 1.5 | ~19 - 21 | |
| H11 / C11 (Butyl CH₃) | ~0.9 - 1.1 | ~13 - 14 | Terminal methyl of the butyl chain. |
Note: These are approximate values. Always report the solvent and concentration used for your experiment.
Q2: What is the recommended deuterated solvent for [Bmim]Cl NMR?
A2: The choice of solvent is critical and depends on your experimental goals.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the best choice. It is an excellent solvent for most ionic liquids, including [Bmim]Cl, and its residual proton peak (quintet at ~2.50 ppm) rarely overlaps with signals of interest.[3][4]
-
Deuterated Chloroform (CDCl₃): [Bmim]Cl has good solubility in chloroform. However, the chemical shifts, particularly of the aromatic protons, can be significantly different compared to those in DMSO-d₆ due to weaker hydrogen bonding between the chloride anion and the cation.[5][6] The residual CHCl₃ peak appears at ~7.26 ppm, which may overlap with the C5-H signal.[3]
-
Deuterated Water (D₂O): While [Bmim]Cl is soluble in water, using D₂O is generally not recommended for routine characterization. The strong hygroscopic nature of the IL means it readily absorbs atmospheric H₂O, leading to a large, interfering HOD peak (~4.8 ppm).[7][8] Furthermore, water can significantly alter the ionic interactions, changing the chemical shifts.[9]
-
Acquiring Spectra Neat: For neat ILs, high-resolution NMR can be challenging.[7] A sealed capillary containing a deuterated solvent (e.g., D₂O or DMSO-d₆) can be inserted into the NMR tube to provide a lock signal and a chemical shift reference.[7]
Q3: How should I reference the chemical shifts for my [Bmim]Cl sample?
A3: Proper referencing is crucial for data comparison.
-
Internal Referencing (Recommended): When using a deuterated solvent, the most reliable method is to reference the spectrum to the residual solvent signal.[3][4] For example, set the center of the DMSO-d₅ quintet to 2.50 ppm in ¹H NMR and the center of the septet to 39.5 ppm in ¹³C NMR.
-
External Referencing: This method is used for neat samples or when an internal standard is undesirable. A sealed capillary containing a reference compound (e.g., TMS in CDCl₃ or DSS in D₂O) is placed inside the NMR tube. Be aware that this method can suffer from magnetic susceptibility differences between the sample and the reference, which may introduce minor inaccuracies.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the NMR analysis of [Bmim]Cl.
Problem: My spectral peaks are broad and poorly resolved.
This is a common issue with ionic liquids. The primary causes are high sample viscosity, poor magnetic field homogeneity (shimming), or the presence of paramagnetic impurities.
Causality and Solutions:
-
Cause 1: High Viscosity. Ionic liquids, especially at room temperature, can be highly viscous. High viscosity slows molecular tumbling, leading to efficient T2 (spin-spin) relaxation and, consequently, broad NMR signals.[7][10]
-
Solution A: Increase Temperature. Acquiring the spectrum at an elevated temperature (e.g., 40-60 °C) significantly reduces viscosity, increases molecular tumbling rates, and results in sharper lines.[11]
-
Solution B: Dilute the Sample. Reducing the concentration of the IL in a low-viscosity deuterated solvent will decrease the overall viscosity of the solution and sharpen the peaks.
-
-
Cause 2: Poor Shimming. Inhomogeneous magnetic fields are a frequent cause of broad peaks for any sample.[12]
-
Solution: Re-shim the Spectrometer. Always perform a shimming routine (e.g., topshim on Bruker systems) before acquisition. If automated shimming fails, manual adjustment of the X, Y, and Z shims may be necessary. Poor shimming can result from low sample volume, air bubbles, or undissolved solids.[12]
-
-
Cause 3: Paramagnetic Impurities. Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.
-
Solution: Sample Purification. If you suspect paramagnetic contamination, purify the [Bmim]Cl sample, for instance, by treating it with a chelating agent like activated carbon followed by filtration.
-
Problem: I see a broad, rolling peak in my ¹H NMR spectrum that doesn't correspond to my compound.
This is almost certainly due to water contamination. [Bmim]Cl is very hygroscopic and readily absorbs moisture from the atmosphere.[7][8][13] The chemical shift of the water (H₂O or HOD) peak is highly variable and depends on temperature, concentration, and hydrogen bonding, often appearing as a broad singlet anywhere from 3 to 5 ppm.[9]
Validation and Resolution:
-
Method 1: The D₂O Shake Test. This is a definitive way to identify an exchangeable proton signal (like water or an acidic proton).
-
Acquire the initial ¹H NMR spectrum of your sample in a non-deuterated protic solvent (e.g., DMSO-d₆).
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The peak corresponding to water will significantly decrease in intensity or disappear entirely, confirming its identity.[11]
-
-
Method 2: Drying the Ionic Liquid. To obtain a water-free spectrum, the sample must be rigorously dried.
Protocol: Drying this compound
-
Place the [Bmim]Cl sample in a round-bottom flask or Schlenk flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Heat the sample gently to 40-50 °C using an oil bath while under dynamic vacuum. Caution: Do not heat excessively, as this can cause decomposition.
-
Maintain these conditions for several hours (or overnight) to remove residual water and other volatile impurities.
-
Prepare the NMR sample in a glovebox or under an inert atmosphere (N₂ or Ar) using anhydrous deuterated solvent to prevent re-absorption of moisture.
-
Problem: My chemical shifts are shifted compared to literature values.
Discrepancies in chemical shifts are common with ionic liquids and are usually not indicative of a different compound, but rather different experimental conditions.
Underlying Causes:
-
Solvent Effects: The nature of the solvent dramatically influences the degree of ion pairing between the [Bmim]⁺ cation and the Cl⁻ anion.[5][6] Protic or highly polar solvents can solvate the ions, separating them and altering the electronic environment. The protons on the pyridinium ring (H2, H6) are particularly sensitive to these interactions.[1][2]
-
Concentration Effects: As concentration increases, ion aggregation becomes more pronounced, which can also lead to shifts in the NMR signals.[11]
-
Temperature Effects: Temperature affects not only viscosity but also the equilibrium of ion pairing and aggregation, which can cause slight shifts in peak positions.
Best Practices: To ensure data reproducibility and valid comparisons, always report the solvent, concentration, and temperature at which the NMR spectrum was acquired. When attempting to replicate literature results, match these conditions as closely as possible.
Troubleshooting Workflow for NMR Spectra of [Bmim]Cl
The following diagram outlines a logical workflow for diagnosing and solving common NMR issues with [Bmim]Cl.
References
- Krishnan, D. (2016). NMR of ionic liquids. Annual Reports on NMR Spectroscopy, 88, 215-243.
- D'Andrea, L., et al. (2013). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. Physical Chemistry Chemical Physics, 15(42), 18440-18451.
- Wang, J., et al. (2018). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. RSC Advances, 8(51), 29215-29222.
- Ariai, A., & Saielli, G. (2016). “Through-Space” Relativistic Effects on NMR Chemical Shifts of Pyridinium Halide Ionic Liquids. Chemistry – A European Journal, 22(19), 6577-6584.
- Wang, J., et al. (2018). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. Semantic Scholar.
- Pivk, A., et al. (2019). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 24(18), 3348.
- Wang, J., et al. (2018). Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. RSC Publishing.
- Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19.
- Li, H., et al. (2023). Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem, 24(20), e202300292.
- Li, H., et al. (2023). Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. ChemPhysChem.
- Chemistry For Everyone. (2024). What Are Common NMR Solvents? YouTube.
- University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- Fidalgo, L. M., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Molecules, 29(8), 1774.
- National Toxicology Program. (2022). Toxicity Studies of Select Ionic Liquids. NTP TOX 103.
- Kowalewski, J., & Mäler, L. (2006). 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. Physical Chemistry Chemical Physics, 8(38), 4384-4389.
- Patil, S., et al. (2018). 1 H-NMR chemical shift values of 1-butyl-3-methylimidazolium salt... ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Maiti, A., et al. (2012). Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. Physical Chemistry Chemical Physics, 14(14), 4845-4852.
- Chaban, V. V., & Voroshylova, I. V. (2021). Structural Features of the [C4mim][Cl] Ionic Liquid and Its Mixtures with Water: Insight from a 1H NMR Experimental and QM/MD Study. The Journal of Physical Chemistry B, 125(48), 13216-13225.
- Maiti, A., et al. (2012). Water-clustering in hygroscopic Ionic Liquid - an implicit solvent analysis. OSTI.GOV.
- University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting.
- University of Alberta, Department of Chemistry. (n.d.). NMR Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). 13 C NMR spectra of of (a) 1-Butyl-3-methyl imidazolium Chloride...
- Endo, T., et al. (2016). Structural Transitions of 1-Butyl-3-methylimidazolium Chloride/Water Mixtures Studied by Raman and FTIR Spectroscopy and WAXS. Crystal Growth & Design, 16(4), 2249-2256.
- Zhang, Q., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry, 6, 69.
- Hans Reich. (n.d.). Notes on NMR Solvents. University of Wisconsin.
Sources
- 1. Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04822C [pubs.rsc.org]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing HPLC Separation for 1-Butyl-3-methylpyridinium Chloride ([BMPC])
Introduction
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Butyl-3-methylpyridinium Chloride ([BMPC]). As an ionic liquid, [BMPC] presents unique analytical challenges due to its high polarity, lack of a strong UV chromophore, and existence as a charged species.[1] This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice to overcome these challenges. Our goal is to empower you with the scientific rationale behind method development choices, ensuring reliable and reproducible results.
Section 1: Foundational Concepts - Choosing Your Analytical Strategy
The primary difficulty in analyzing [BMPC] lies in achieving adequate retention on traditional reversed-phase columns and detecting it with common UV detectors. The permanent positive charge on the pyridinium cation means it has very little affinity for nonpolar stationary phases. Therefore, specialized chromatographic modes are required.
| Chromatographic Mode | Principle | Advantages | Disadvantages |
| Ion-Pair Reversed-Phase (IP-RPLC) | An anionic ion-pair reagent is added to the mobile phase. It forms a neutral, hydrophobic complex with the cationic [BMPC], allowing retention on a C8 or C18 column.[2][3] | Utilizes common, robust reversed-phase columns. Offers good control over retention by adjusting ion-pair reagent type and concentration. | Requires long column equilibration times.[4] Ion-pair reagents can be harsh on columns and are often incompatible with mass spectrometry (MS).[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Analyte partitions into a water-enriched layer on the surface of a polar stationary phase.[5] Elution is achieved with a high organic mobile phase.[5][6][7] | Excellent for retaining very polar and charged compounds like [BMPC].[6][7] Mobile phases are MS-friendly. | Can be sensitive to mobile phase composition and water content.[5] May require careful sample solvent matching to avoid peak distortion. |
| Ion-Exchange Chromatography (IC) | Utilizes a stationary phase with charged functional groups (e.g., sulfonic acid) to retain the cationic [BMPC] via electrostatic interactions.[8] | Direct and predictable retention mechanism based on charge. | Often requires high-salt mobile phases, which are incompatible with aerosol-based detectors and MS. Less common in typical pharmaceutical labs. |
Recommendation: For most laboratories, IP-RPLC is a practical starting point if using UV or aerosol-based detection. If MS compatibility is essential, HILIC is the superior choice.[6][7]
Section 2: Troubleshooting & Frequently Asked Questions (FAQ)
This section addresses common issues encountered during the analysis of this compound.
Q1: Why can't I see my [BMPC] peak with a standard UV detector?
Answer: The pyridinium ring in [BMPC] has a very weak UV chromophore, meaning it absorbs light poorly at typical HPLC wavelengths (e.g., 254 nm). While some signal might be achievable at very low wavelengths (~210 nm), the sensitivity is often insufficient for quantitative analysis, and mobile phase interference becomes a significant problem.[9][10]
Solution: Use a Universal Detector
For robust and sensitive detection of [BMPC], a "universal" detector that does not rely on the analyte's optical properties is necessary. The two most effective choices are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).[11][12]
-
How they work: Both detectors nebulize the column eluent into an aerosol, evaporate the mobile phase, and measure the remaining non-volatile analyte particles.[11][13][14] The ELSD measures light scattered by the particles, while the CAD imparts a charge to the particles and measures the resulting electrical signal.[11][12][14][15]
-
Key Requirement: Both detectors require fully volatile mobile phases .[12][16] Non-volatile buffers like sodium phosphate will contaminate the detector and produce an unusable baseline.[17][18] Use additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[18]
Q2: I have no retention on my C18 column. How can I make the [BMPC] peak move?
Answer: This is the expected behavior for a charged, polar molecule like [BMPC] on a nonpolar reversed-phase column. Without a mechanism to increase its hydrophobicity, it will elute in the void volume.
Solution 1: Implement Ion-Pair Reversed-Phase Chromatography (IP-RPLC)
By adding an anionic ion-pair reagent to your mobile phase, you can form a neutral complex with the positively charged [BMPC]. This complex is significantly more hydrophobic and will be retained by the C18 stationary phase.[2][3]
Starting Conditions for IP-RPLC Method Development:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 5 µm, 4.6 x 150 mm | Standard, robust columns suitable for ion-pair applications. |
| Mobile Phase A | Water | Aqueous component. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component. |
| Ion-Pair Reagent | Sodium 1-heptanesulfonate (or similar alkyl sulfonate) | Anionic reagent that pairs with the cationic analyte.[19] |
| Reagent Conc. | 5-10 mM | A good starting concentration. Too low may give insufficient retention; too high can damage the column.[3] |
| Buffer/pH Control | 20 mM Ammonium Acetate, pH 4.5 | Maintains a consistent pH to ensure reproducible ionization and pairing.[20] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | ELSD or CAD | Required for non-UV absorbing analyte.[1] |
To increase retention in IP-RPLC:
-
Increase the chain length of the ion-pair reagent (e.g., from pentanesulfonate to heptanesulfonate).[2]
-
Increase the concentration of the ion-pair reagent.[3]
-
Decrease the percentage of organic solvent (acetonitrile/methanol) in the mobile phase.
Solution 2: Switch to HILIC
HILIC is an alternative that retains polar compounds without ion-pairing reagents.[7][21]
Starting Conditions for HILIC Method Development:
| Parameter | Recommendation | Rationale |
| Column | Amide, Cyano, or bare Silica HILIC column | Polar stationary phases are required for the HILIC retention mechanism.[6][7] |
| Mobile Phase A | 10 mM Ammonium Formate in 90:10 Acetonitrile:Water | The aqueous/buffer component. The high organic content is critical. |
| Mobile Phase B | 10 mM Ammonium Formate in 10:90 Acetonitrile:Water | The "strong" solvent for elution. |
| Gradient | Start at 95-100% A, decrease to elute | In HILIC, water is the strong solvent, so a decreasing organic gradient is used.[5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | ELSD, CAD, or MS | HILIC mobile phases are compatible with all three.[6][7] |
Q3: My peak shape is terrible (tailing or fronting). What are the causes and solutions?
Answer: Poor peak shape is a common problem and can arise from multiple sources, from the HPLC system itself to column chemistry.[22][23]
Visual Troubleshooting Guide for Peak Shape See Section 4 for a detailed troubleshooting workflow diagram.
Common Causes and Solutions:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to triangular, fronting peaks.[24]
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and retention time increases slightly, you were overloading the column.[24]
-
-
Mismatched Injection Solvent: In HILIC, injecting a sample dissolved in a solvent much stronger (i.e., more aqueous) than the mobile phase will cause severe peak distortion.
-
Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, ideally with a high percentage of acetonitrile.[4]
-
-
Secondary Interactions (IP-RPLC): The positively charged [BMPC] can interact with residual acidic silanol groups on the silica surface of the column, causing peak tailing.
-
Column Contamination or Degradation: A blocked column frit or a void in the packing material can distort the flow path, affecting all peaks.[24]
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, the column likely needs to be replaced.[24] Using a guard column is highly recommended to protect the analytical column.
-
Q4: My baseline is noisy and drifting, especially with an ELSD/CAD. What should I do?
Answer: Baseline issues with aerosol-based detectors are almost always related to the mobile phase.[17] These detectors are sensitive to anything non-volatile.
-
Cause 1: Non-Volatile Impurities: Using low-grade solvents or buffers can introduce non-volatile contaminants that create a high, noisy background signal.[18]
-
Cause 2: Improper Detector Settings: The ELSD/CAD requires optimization of gas flow (nebulizer) and temperature (evaporator).[16]
-
Solution: Optimize the evaporator (drift tube) temperature. It should be hot enough to evaporate the mobile phase but not so hot that it volatilizes your analyte.[25] Start with a low temperature (e.g., 35-40°C) and increase incrementally. Consult your detector's manual for specific optimization procedures.
-
Section 3: Key Experimental Protocols
Protocol 1: Generic Ion-Pair Reversed-Phase HPLC (IP-RPLC) Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve sodium 1-heptanesulfonate to a final concentration of 10 mM in HPLC-grade water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter.
-
-
System Setup:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a guard column.
-
Equilibrate the column with your initial mobile phase composition (e.g., 70% A / 30% B) for at least 30-60 minutes. Ion-pair methods require long equilibration.[4]
-
-
Detector Setup (ELSD/CAD):
-
Set evaporator temperature to 40°C.
-
Set nebulizer gas (Nitrogen) pressure according to manufacturer recommendations for a 1.0 mL/min flow rate.
-
-
Analysis:
-
Inject 10 µL of your sample (dissolved in the mobile phase).
-
Run an isocratic elution or a shallow gradient (e.g., 30% to 50% B over 15 minutes).
-
-
Optimization:
-
If retention is too low, decrease the starting percentage of Mobile Phase B.
-
If peak shape is poor, consider adjusting the pH or concentration of the ion-pair reagent.
-
Section 4: Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for diagnosing and solving common peak shape problems.
Diagram 2: Mechanism of Ion-Pair Chromatography for [BMPC]
Caption: Formation of a neutral ion-pair allows the analyte to be retained on a C18 column.
Section 5: References
-
Evaporative light scattering detector. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
ELSD-LT III. (n.d.). Shimadzu. Retrieved January 9, 2026, from [Link]
-
Zhao, L., & Cheng, J. (2009). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Journal of Liquid Chromatography & Related Technologies, 32(11-12), 1593-1608. [Link]
-
Gorog, S. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]
-
Evaporative light scattering detector ELSD. (n.d.). Advion Interchim Scientific. Retrieved January 9, 2026, from [Link]
-
CAD. (2017, December 9). Chiralizer. Retrieved January 9, 2026, from [Link]
-
Appelblad, P. (n.d.). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. [Link]
-
Zhao, L., & Cheng, J. (2009). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. [Link]
-
T1. Poor peak shape. (n.d.). Nacalai Tesque. Retrieved January 9, 2026, from [Link]
-
HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]
-
Jäntti, S., et al. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Mass Spectrometry Reviews. [Link]
-
Stoll, D. R. (2020, December 1). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC. [Link]
-
Magnusson, L. E., & Risley, D. S. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Separation Science, 33(15), 2245-2252. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (n.d.). MicroSolv. Retrieved January 9, 2026, from [Link]
-
Charged aerosol detector. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Toth, C. (n.d.). Optimizing the Sensitivity of an Evaporative Light Scattering Detector. American Laboratory. [Link]
-
Sepuxianyun. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Chen, Q., et al. (2012). Determination of pyridinium ionic liquid cations by ion chromatography with direct conductivity detection. ResearchGate. [Link]
-
Magnusson, L. E., & Risley, D. S. (2010). Review of operating principle and applications of the charged aerosol detector. PubMed. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Magnusson, L. E., & Risley, D. S. (2014). Principles of Charged Aerosol Detection. ResearchGate. [Link]
-
Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. (n.d.). AnalyteGuru. Retrieved January 9, 2026, from [Link]
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (n.d.). LCGC. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024, September 13). Welch Materials. [Link]
Sources
- 1. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ELSD-LT III : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 11. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 12. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 13. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 14. Episode 3: Understanding How Charged Aerosol Detection (CAD) Works - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : CAD [hplctips.blogspot.com]
- 17. HPLC-CAD Response Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. welch-us.com [welch-us.com]
- 20. welch-us.com [welch-us.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 23. youtube.com [youtube.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. americanlaboratory.com [americanlaboratory.com]
stability issues of 1-Butyl-3-methylpyridinium Chloride in air
A Guide for Researchers on Ensuring Stability and Experimental Integrity
Welcome to the Technical Support Center for 1-Butyl-3-methylpyridinium Chloride ([BMPC]). This resource is designed for researchers, scientists, and drug development professionals to address the common stability challenges associated with this hygroscopic ionic liquid. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-tested advice to help you navigate potential pitfalls and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound in ambient air.
Q1: What makes this compound unstable in air?
A1: The primary cause of instability for this compound in the air is its hygroscopic nature. The chloride anion (Cl⁻) has a strong affinity for water and readily absorbs moisture from the atmosphere.[1] This tendency is a known characteristic of ionic liquids with halide anions.[1][2][3]
Q2: How does water absorption affect my experiments?
A2: Water contamination, even in small amounts, can significantly alter the physicochemical properties of this compound and impact your experimental results. Key effects include:
-
Reduced Viscosity: The presence of water can significantly decrease the viscosity of the ionic liquid.[4]
-
Narrowed Electrochemical Window: Water contamination can reduce the electrochemical stability window of the ionic liquid.[2][5][6]
-
Altered Reaction Kinetics: Water can act as a reactant, catalyst, or change the polarity of the reaction medium, leading to unexpected reaction rates or product formation.
-
Inaccurate Physical Measurements: Properties like density, conductivity, and melting point can be skewed by the presence of water.[5]
Q3: Besides water, are there other atmospheric components I should be concerned about?
A3: While water is the primary concern, some ionic liquids can also react with atmospheric carbon dioxide (CO₂), especially in the presence of moisture.[7] Although specific data for this compound is limited, it is a possibility to consider, particularly for long-term storage or in high-humidity environments.
Q4: How can I determine the water content in my this compound?
A4: The most accurate and widely accepted method for determining water content in ionic liquids is Karl Fischer (KF) titration .[2][5][8] This technique is highly specific to water and can provide precise measurements even at low concentrations.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered when working with this compound that has been exposed to air.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: You observe significant variations in reaction yields, reaction times, or physical property measurements between seemingly identical experiments.
-
Potential Cause: Varying levels of water contamination in your this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
Issue 2: Unexpected Byproducts or Low Yield in Organic Synthesis
-
Symptom: Your reaction produces unexpected side products, or the yield of your desired product is significantly lower than expected.
-
Potential Cause: Water from the ionic liquid is participating in the reaction, possibly through hydrolysis of starting materials or intermediates.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify the unexpected byproducts. This can provide clues about the role of water in the side reactions.
-
Dry the Ionic Liquid: Before running the reaction, rigorously dry the this compound using one of the methods described in Protocol 1.
-
Run a Control Reaction: Perform the reaction under strictly anhydrous conditions, using freshly dried ionic liquid and handling all reagents in a glovebox or under an inert atmosphere. Compare the results to your previous experiments.
-
Issue 3: Altered Physical Properties of the Ionic Liquid
-
Symptom: You measure a significantly lower viscosity or a change in the appearance (e.g., from solid to a viscous liquid at room temperature) of your this compound.
-
Potential Cause: Absorption of atmospheric moisture.
-
Verification and Solution:
-
Confirm Water Content: Use Karl Fischer titration to confirm the presence of excess water.
-
Dry the Sample: Dry the ionic liquid as described in Protocol 1 to restore its physical properties.
-
Proper Storage: Implement stringent storage protocols (see below) to prevent future water absorption.
-
Experimental Protocols
Protocol 1: Drying this compound
This protocol describes a standard method for removing water from hygroscopic ionic liquids.
Materials:
-
This compound
-
Schlenk flask or round-bottom flask
-
High-vacuum pump
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Place the this compound in a clean, dry Schlenk flask with a magnetic stir bar.
-
Connect the flask to a high-vacuum line.
-
Begin stirring and gradually apply a high vacuum.
-
Once a stable vacuum is achieved, gently heat the flask to 60-80 °C. Caution: Do not exceed the thermal decomposition temperature of the ionic liquid.
-
Continue drying under vacuum with stirring for at least 24 hours.[9][10]
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., argon or nitrogen).
-
For long-term storage, keep the dried ionic liquid in a tightly sealed container inside a desiccator or a glovebox.[9][11][12]
Protocol 2: Monitoring Purity by ¹H NMR Spectroscopy
Regularly checking the purity of your this compound can help identify contamination.
Procedure:
-
Prepare a sample of your this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum of a pure, dry sample.
-
The presence of a broad peak around 3.4 ppm in DMSO-d₆ is indicative of water. The integration of this peak relative to the cation peaks can provide a rough estimate of water content.
Data Presentation
Table 1: Effect of Water on the Properties of Halide-Based Ionic Liquids
| Property | Effect of Increased Water Content | Reference |
| Viscosity | Decreases | [4] |
| Ionic Conductivity | Increases | [5] |
| Electrochemical Window | Narrows | [2][5][6] |
| Density | Generally Decreases | [5] |
Visualization of Degradation Pathways
While specific degradation pathways for this compound in air at room temperature are not extensively detailed in the literature, a general understanding of potential reactions with water can be illustrated. The primary interaction is the absorption of water, which can then potentially participate in subsequent reactions depending on the experimental conditions.
Caption: Water absorption pathway.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Butylpyridinium Chloride.
- Yim, T., Lee, H., & Kim, H. J. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of the Electrochemical Society, 155(11), F243.
- Ramdin, M., de Loos, T. W., & Vlugt, T. J. H. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research, 51(24), 8149-8177.
- University of Sussex. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- Cabeza, O., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. International Journal of Molecular Sciences, 25(8), 4229.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column.
- Gebbie, J. A., et al. (2010). Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. ChemistryOpen, 9(12), e202000165.
- Domínguez-Pérez, M., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. PubMed.
- Giner, B., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules, 28(9), 3737.
- Queen's University Belfast. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids.
- Kirchner, B., & Hollóczki, O. (2021). Structural Features of the [C4mim][Cl] Ionic Liquid and Its Mixtures with Water: Insight from a 1H NMR Experimental and QM/MD Study. The Journal of Physical Chemistry B, 125(47), 13029-13040.
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- Zhang, J., et al. (2017). Enhanced CO2 capture by reducing cation–anion interactions in hydroxyl-pyridine anion-based ionic liquids. Dalton Transactions, 46(34), 11213-11219.
- Saielli, G., et al. (2014). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. Physical Chemistry Chemical Physics, 16(29), 15334-15344.
- ResearchGate. (2010). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids.
- Ramdin, M., de Loos, T. W., & Vlugt, T. J. H. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. ACS Publications.
- Organic Syntheses. (n.d.). 1H-Imidazolium, 1-butyl-3-methyl, tetrafluoroborate (1−).
- PubMed. (2025). Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids.
- Welz, S., et al. (2011). Water sorption by ionic liquids. RSC Publications.
- Taylor & Francis Online. (2021). Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids.
- Chemsrc. (n.d.). This compound.
- Scite.ai. (n.d.). Identification of Metabolites Involved in the Biodegradation of the Ionic Liquid 1-Butyl-3-methylpyridinium Bromide by Activated Sludge Microorganisms.
- National Center for Biotechnology Information. (n.d.). Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids....
- Soft Matter (RSC Publishing). (n.d.). How the cation 1-butyl-3-methylimidazolium impacts the interaction between the entrapped water and the reverse micelle interface created with an ionic liquid-like surfactant.
- ResearchGate. (2015). How do you make sure there is water in your Ionic Liquid?
- ResearchGate. (2010). Effect of Water on the Viscosities and Densities of 1Butyl3-methylimidazolium Dicyanamide and 1Butyl3-methylimidazolium Tricyanomethane at Atmospheric Pressure.
- Accounts of Chemical Research. (n.d.). Solubility of CO2, CH4, C2H6, C2H4, O2, and N2 in 1-Hexyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide: Comparison to Other Ionic Liquids.
- ResearchGate. (2010). Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents.
- SciSpace. (2014). High-Pressure Solubility of Carbon Dioxide in 1-Butyl-3-methylpiperidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid.
- National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids....
- National Center for Biotechnology Information. (n.d.). Table 18, Summary of Water and N-Butylpyridinium Chloride Consumption of Male and Female Rats in the Three-month Drinking Water Study.
- ACS Publications. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids.
- ResearchGate. (2025). Understanding chemical reactions of CO2 and its isoelectronic molecules with 1-butyl-3-methylimidazolium acetate by changing the nature of the cation: The case of CS2 in 1-butyl-1-methylpyrrolidinium acetate studied by NMR spectroscopy and density functional theory calculations.
- ACS Publications. (2016). Structural Transitions of 1-Butyl-3-methylimidazolium Chloride/Water Mixtures Studied by Raman and FTIR Spectroscopy and WAXS.
- ACS Publications. (2010). Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents.
- ResearchGate. (2025). High-Pressure Solubility of Carbon Dioxide in 1-Butyl-3-methylpiperidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. iolitec.de [iolitec.de]
- 10. mdpi.com [mdpi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
handling and storage best practices for 1-Butyl-3-methylpyridinium Chloride
Welcome to the technical support center for 1-Butyl-3-methylpyridinium Chloride ([B3MPy]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, along with troubleshooting common issues encountered during experimentation. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Quick Reference & Safety Information
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 125652-55-3 | [1][2] |
| Molecular Formula | C₁₀H₁₆ClN | [1][2] |
| Molecular Weight | 185.7 g/mol | [1] |
| Appearance | White to light yellow to dark green crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 112 °C | [3] |
GHS Hazard Information
There are conflicting reports regarding the GHS hazard classification of this compound. Some sources indicate that the substance has not yet been fully tested[4]. However, other aggregated GHS information suggests the following potential hazards:
It is crucial to handle this chemical with appropriate caution, assuming it to be hazardous until more definitive data is available.
Section 2: Handling and Storage Best Practices
The proper handling and storage of this compound are paramount to maintaining its chemical integrity and ensuring user safety. As an ionic liquid, its properties can be influenced by environmental conditions.
Personal Protective Equipment (PPE)
A comprehensive approach to safety involves the consistent use of appropriate PPE. The following are mandatory when handling [B3MPy]Cl:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required[4].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact[4].
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact[4].
-
Respiratory Protection: If working in a poorly ventilated area or if dust formation is likely, a P2 (EN 143) respirator cartridge or equivalent should be used[5].
Storage Recommendations
To ensure the long-term stability of this compound, adhere to the following storage conditions:
-
Temperature: Store at room temperature or moderate temperatures[1][4]. Some suppliers may recommend refrigerated storage at 2-8 °C for specific grades[6]. Always refer to the supplier's instructions.
-
Atmosphere: Due to the hygroscopic nature of many ionic liquids, storage in a dry, well-ventilated area is essential[4][7]. For applications sensitive to water content, storage in a glove box or desiccator with an inert atmosphere (e.g., argon or dry nitrogen) is recommended[8].
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination[7].
-
Incompatibilities: Avoid storage with strong oxidizing agents[7].
The following diagram illustrates the decision-making process for appropriate storage conditions:
Caption: Storage Decision Workflow for [B3MPy]Cl.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent Experimental Results or Reduced Performance
-
Potential Cause: Water contamination. Ionic liquids can be hygroscopic, and absorbed water can alter their physical properties, such as viscosity and polarity, which can in turn affect reaction kinetics and electrochemical performance.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your ionic liquid.
-
Drying Procedure: If the water content is above your experimental tolerance, dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-100 °C) for several hours. The exact temperature and duration will depend on the volume and the initial water content.
-
Preventive Measures: Handle and store the ionic liquid under an inert atmosphere (glove box or Schlenk line) to minimize moisture exposure. Use dry solvents and reagents in your reactions.
-
Issue 2: Color Change of the Ionic Liquid
-
Potential Cause: The appearance of this compound can range from white to light yellow to dark green crystalline powder[1]. A slight yellow or greenish tint may not necessarily indicate impurity. However, a significant color change upon storage or during an experiment could be a sign of degradation or contamination.
-
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the purity of the ionic liquid using techniques like HPLC or NMR to check for the presence of degradation products.
-
Review Experimental Conditions: Assess your experimental setup for potential sources of contamination or reactive species that could be causing the color change.
-
Contact Supplier: If you observe a significant color difference in a newly opened bottle compared to the product specification, contact the supplier for technical support.
-
Issue 3: Poor Solubility of a Reagent in the Ionic Liquid
-
Potential Cause: While this compound is a versatile solvent, its solvation properties are dependent on the nature of the solute[1].
-
Troubleshooting Steps:
-
Gentle Heating: Mild heating can often improve the solubility of reagents. Ensure that the heating does not exceed the thermal stability of your reactants or the ionic liquid.
-
Co-Solvent Addition: The addition of a small amount of a co-solvent that is miscible with both the ionic liquid and the reagent can enhance solubility. The choice of co-solvent will be system-dependent.
-
Sonication: Using an ultrasonic bath can help to break down solute agglomerates and improve dissolution.
-
The following flowchart outlines a general troubleshooting workflow:
Caption: General Troubleshooting Workflow for [B3MPy]Cl.
Section 4: Frequently Asked Questions (FAQs)
Q1: Is this compound considered a "green" solvent?
A1: Yes, it is often referred to as a "green" solvent. This is primarily due to its low vapor pressure, which significantly reduces the emission of volatile organic compounds (VOCs) into the atmosphere compared to traditional organic solvents[6]. Its use in various organic synthesis reactions can provide a safer alternative to conventional solvents[1].
Q2: What are the primary applications of this compound in research?
A2: This ionic liquid is versatile and finds applications in several fields. It is commonly used as an electrolyte in electrochemical applications like batteries and supercapacitors[1]. It also serves as a solvent and sometimes a catalyst in organic reactions and has been explored for use in biomass processing[1][9].
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with soap and water[4]. For eye contact, rinse continuously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical advice or attention[4].
Q4: How should I dispose of waste this compound?
A4: Waste disposal should be carried out in accordance with local authority requirements. It is advisable to contact a specialist disposal company. Do not allow the substance to enter drains or water courses[4].
Q5: Can I use this compound in aqueous solutions?
A5: Yes, solutions of this compound in water can be prepared. Studies have been conducted on its administration in drinking water for toxicity assessments[10]. However, be aware that the presence of water will alter the properties of the ionic liquid.
References
- This compound - Chem-Impex. (n.d.).
- This compound. (n.d.). PubChem.
- This compound | CAS#:125652-55-3. (n.d.). Chemsrc.
- NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. (2022, May). National Toxicology Program.
- Table A-3, Preparation and Storage of Dose Formulations in the Two-week Drinking Water Studies of Ionic Liquids. (n.d.). NCBI.
- The Rise of Ionic Liquids: 1-Butyl-3-methylimidazolium Chloride in Green Chemistry. (2025, October 17).
- 1-Butyl-3-methylimidazolium chloride. (n.d.). PubChem.
- HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. (n.d.). SIELC Technologies.
- 1-Butyl-3-methylimidazolium chloride. (n.d.). Chem-Impex.
- Safety Data Sheet: 1-Butyl-3-methyl-imidazolium chloride. (2025, March 10). Carl ROTH.
- Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. (n.d.). PubMed Central.
- Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride. (n.d.). ResearchGate.
- How do I handle with ionic liquids?. (2015, September 1). ResearchGate.
- An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. (2024, August 6). NIH.
- Common Troubleshooting Tips. (2023, August 29). Chemistry LibreTexts.
- Challenges in Using Ionic Liquids for Cellulosic Ethanol Production. (2023, February 8). MDPI.
- Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. (n.d.). Frontiers.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, >99% | IoLiTec [iolitec.de]
- 4. iolitec.de [iolitec.de]
- 5. 1-Butyl-3-methylimidazolium chloride = 98.0 HPLC 79917-90-1 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table A-3, Preparation and Storage of Dose Formulations in the Two-week Drinking Water Studies of Ionic Liquids - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges in 1-Butyl-3-methylpyridinium Chloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with the ionic liquid 1-Butyl-3-methylpyridinium Chloride ([BMPC]). This guide is designed to provide expert insights and practical solutions for one of the most common hurdles in ionic liquid chemistry: overcoming the poor solubility of reactants. As a versatile and "green" solvent, [BMPC] offers unique advantages in synthesis, catalysis, and electrochemistry.[1] However, its distinct solvent properties require a nuanced approach when dealing with reactants of varying polarities.
This document provides a structured, in-depth resource to diagnose, troubleshoot, and resolve these solubility issues, ensuring your experiments are efficient, reproducible, and successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding reactant solubility in [BMPC].
Q1: What intrinsic properties of this compound dictate its solvent behavior?
A1: this compound is an ionic liquid (IL), meaning it is a salt that is liquid below 100°C.[2] Its solvent properties are governed by a combination of factors:
-
Ionic Nature: Composed entirely of ions (1-Butyl-3-methylpyridinium⁺ and Chloride⁻), it excels at dissolving polar and charged species through strong ion-dipole interactions.
-
Hydrogen Bonding: The chloride anion (Cl⁻) is a strong hydrogen bond acceptor, allowing it to interact favorably with protic reactants (e.g., alcohols, amines).
-
Alkyl Chains: The butyl group on the pyridinium cation introduces a degree of non-polar character, enabling some interaction with less polar molecules.
-
Structural Organization: The ions in [BMPC] are not randomly distributed but form a structured liquid environment with both polar/charged domains and non-polar domains. A reactant's ability to dissolve depends on its compatibility with these microenvironments.
Q2: Why is my non-polar organic reactant not dissolving in pure [BMPC]?
A2: This is a common challenge. While [BMPC] has some non-polar character, its overall environment is highly polar and ionic. Non-polar reactants (e.g., long-chain hydrocarbons, aromatic compounds with no polar functional groups) are unable to form energetically favorable interactions (like strong dipole-dipole or ion-dipole forces) with the IL's ions. This energetic mismatch prevents the disruption of the strong cohesive forces within the ionic liquid, leading to poor solubility.[3] The principle of "like dissolves like" is a useful, though simplified, guide here; the large difference in polarity between a non-polar solute and the highly ionic solvent is the primary barrier.
Q3: Can temperature be used to improve the solubility of my reactant in [BMPC]?
A3: Yes, but the effect is not universal and depends on the specific solute. For most solid reactants, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the solid and the cohesive forces of the IL. However, the effect can be less predictable for liquid or gaseous reactants.[2] For example, the solubility of some gases in ionic liquids has been shown to decrease as temperature increases.[2] It is crucial to experimentally verify the temperature-solubility relationship for your specific system. Be mindful that excessive heat can risk the thermal degradation of your reactant or the ionic liquid itself.
Q4: Will adding water to my [BMPC] system improve the solubility of a hydrophobic reactant?
A4: Generally, no. Adding water, a highly polar co-solvent, will typically increase the overall polarity of the solvent system, further disfavoring the dissolution of hydrophobic (non-polar) reactants.[4] Water is an excellent co-solvent for enhancing the solubility of polar or hydrophilic compounds but can induce phase separation or precipitation of non-polar solutes.
Part 2: Troubleshooting Guides for Specific Solubility Problems
This section provides structured, in-depth protocols for tackling common experimental failures related to solubility.
Troubleshooting Scenario 1: Reactant Precipitates Upon Addition to [BMPC]
Problem: Your solid reactant, which is soluble in common organic solvents, immediately crashes out of solution when added to [BMPC] at room temperature.
Root Cause Analysis: The primary cause is a significant mismatch in polarity and intermolecular forces between the reactant and [BMPC]. The cohesive energy of the ionic liquid is much stronger than any potential solute-solvent interactions.
Solutions Workflow:
Caption: Decision workflow for addressing reactant precipitation.
Detailed Protocols:
Solution 2.1.1: Co-solvent Addition
The most effective strategy is often to introduce a co-solvent that can bridge the polarity gap between the reactant and the ionic liquid.[5][6] Co-solvents work by disrupting the IL's structured network and creating a more accommodating environment for the solute.
-
Protocol:
-
Begin by attempting to dissolve the reactant in a small amount of a suitable co-solvent before adding it to the [BMPC].
-
Select a co-solvent that is miscible with [BMPC] and in which your reactant is soluble. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile.[7]
-
Start by preparing a concentrated stock solution of your reactant in the chosen co-solvent.
-
Add the stock solution dropwise to the [BMPC] under vigorous stirring.
-
Begin with a low percentage of co-solvent (e.g., 5-10% v/v) and incrementally increase it until the reactant remains dissolved. The goal is to use the minimum amount necessary to achieve solubility, as excess co-solvent can alter the desired reaction pathway or complicate product purification.
-
-
Causality: The co-solvent molecules intercalate between the ions of the [BMPC], reducing the strong ion-ion interactions and lowering the overall viscosity.[8] This creates "pockets" that are more energetically favorable for the solute, facilitating dissolution without fundamentally changing the nature of the ionic liquid as the primary medium.[8]
Solution 2.1.2: Controlled Heating and Sonication
-
Protocol:
-
Add the solid reactant to the [BMPC] in a vessel equipped with a magnetic stirrer and a temperature probe.
-
Place the vessel in a heating mantle or oil bath situated on top of an ultrasonic bath.
-
Begin stirring and sonication. Gradually increase the temperature in 5-10°C increments.
-
Hold at each temperature for several minutes to observe if dissolution occurs. Many organic solids will dissolve in [BMPC] at temperatures between 50-80°C.
-
Once dissolved, slowly cool the solution to the intended reaction temperature to ensure the reactant does not precipitate back out. If it does, a co-solvent or a higher reaction temperature is necessary.
-
-
Causality: Heating provides the system with the activation energy needed to break both the solute's crystal lattice forces and the IL's strong intermolecular forces.[9] Sonication provides high-frequency mechanical agitation, which aids in breaking down solid aggregates and enhances mass transfer at the solid-liquid interface.
Troubleshooting Scenario 2: Low Reaction Yield or Rate, Suspected Solubility Limitation
Problem: A reaction proceeds, but the yield is significantly lower or the rate is much slower than expected, even though the reactants appear to be dissolved.
Root Cause Analysis: The reactant may be "macro-scopically" dissolved but poorly "micro-scopically" solvated. This means the reactant molecules are dispersed but not effectively surrounded and activated by the solvent molecules, limiting their availability to participate in the reaction.
Solutions Workflow:
Caption: Troubleshooting workflow for solubility-limited reactions.
Detailed Protocols:
Solution 2.2.1: Protocol for Quantifying Reactant Solubility
Before attempting to optimize the reaction, it is critical to confirm that the reactant's solubility limit is indeed the problem. The saturation shake-flask method is a reliable technique.
-
Protocol:
-
To a series of sealed vials, add a fixed, known volume of [BMPC] (e.g., 2.0 mL).
-
Add excess solid reactant to each vial, ensuring a visible amount of undissolved solid remains at the bottom.
-
Place the vials in a shaker bath set to the intended reaction temperature. Agitate for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the same temperature for 2-4 hours to let the excess solid settle.
-
Carefully extract a known volume of the supernatant (the clear liquid phase) using a heated syringe to prevent precipitation upon cooling.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved reactant using an appropriate analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
The calculated concentration represents the saturation solubility at that temperature. Compare this value to the concentration required for your reaction.
-
Solution 2.2.2: Co-solvent Selection for Enhanced Solvation
If solubility is confirmed to be insufficient, a co-solvent is again the primary tool. The choice of co-solvent can significantly impact reaction kinetics.
Table 1: Comparison of Common Co-solvents for [BMPC]
| Co-solvent | Polarity (Dielectric Const.) | Primary Mechanism of Action | Best For Dissolving... | Considerations |
| DMSO | 47 | Disrupts IL H-bond network; good H-bond acceptor.[8] | Polar and non-polar aprotic compounds. | Can participate in some oxidation reactions; highly hygroscopic. |
| Acetonitrile | 37.5 | Reduces viscosity and disrupts ionic packing. | Moderately polar to non-polar compounds. | Volatile; can coordinate to metal catalysts. |
| DMF | 36.7 | Strong H-bond acceptor; good for polar species. | Polar aprotic compounds, some salts. | Lower thermal stability; can decompose to form amines. |
| Methanol | 33 | Protic; can form H-bonds with Cl⁻ anion.[10] | Polar protic compounds. | Can act as a nucleophile, interfering with some reactions. |
Part 3: Advanced Strategies & Best Practices
Anion Exchange: Tailoring the Ionic Liquid
For long-term process development, the properties of the ionic liquid itself can be modified to better suit a specific reactant. The anion plays a crucial role in determining the IL's properties. While [BMPC] uses a chloride (Cl⁻) anion, which is a strong hydrogen bond acceptor, exchanging it for a more weakly coordinating anion like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) can significantly increase its hydrophobicity and enhance the solubility of non-polar species.[11] This is an advanced technique that involves synthesizing a new ionic liquid but offers the highest degree of control over solvent properties.[11]
Best Practice: Pre-screening with Solubility Parameters
References
- Freemantle, M. (2010). An Introduction to Ionic Liquids. RSC Publishing. [Link]
- Chem-Impex. (n.d.). This compound.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
- Lei, Z., Dai, C., & Chen, B. (2014). Gas solubility in ionic liquids. Chemical Reviews, 114(2), 1289-1326. [Link]
- Rivas, M. A., et al. (2017). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry, 19(12), 2715-2725. [Link]
- Lodge, T. P. (2008). The physical chemistry of polymer solutions in ionic liquids. Macromolecules, 41(13), 4729-4737. [Link]
- Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. International Journal of Molecular Sciences, 11(5), 1973-1985. [Link]
- Liu, Z., et al. (2005). Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2. Industrial & Engineering Chemistry Research, 44(9), 3359-3363. [Link]
- Kakiuchi, T., & Sentani, T. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. Analytical Sciences, 23(1), 23-28. [Link]
- Moshikur, R. M., Ali, M. K., & Goto, M. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. In Application of Ionic Liquids in Drug Delivery (pp. 51-70). Springer, Singapore. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Solubility Parameters of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Catalyst Deactivation in 1-Butyl-3-methylpyridinium Chloride
Welcome to the technical support center for catalytic applications involving 1-Butyl-3-methylpyridinium Chloride ([BMPC]). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability within this pyridinium-based ionic liquid. We will move beyond simple procedural lists to explore the causal mechanisms behind catalyst deactivation, providing you with the expert insights needed to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound ([BMPC]) and what are its primary roles in catalysis?
A: this compound is an ionic liquid (IL), which is a salt that is liquid below 100°C.[1] Its unique properties, such as negligible vapor pressure, high thermal stability, and excellent solubility for a wide range of organic and inorganic compounds, make it a versatile medium for catalysis.[1][2] In experimental setups, it can function as a "green" solvent alternative to volatile organic compounds, a co-catalyst, or a medium to immobilize and stabilize catalyst complexes, facilitating easier separation and recycling.[1][2][3]
Q2: What are the primary mechanisms of catalyst deactivation when using [BMPC]?
A: Catalyst deactivation in [BMPC], as in other media, is broadly categorized into four main types:
-
Chemical Deactivation (Poisoning): Strong chemisorption of impurities or reaction components onto the catalyst's active sites.[4]
-
Mechanical Deactivation (Fouling/Coking): Physical blockage of active sites and pores by deposited materials like polymers or carbonaceous residues (coke).[4][5]
-
Thermal Deactivation (Sintering/Degradation): Irreversible structural changes in the catalyst, such as the agglomeration of metal particles or decomposition of the support, often induced by excessive heat.[4] Pyridinium-based ILs themselves have specific thermal stability limits.[6][7]
-
Leaching: The gradual loss of the active catalytic species from a solid support into the ionic liquid phase.[8][9][10][11]
Q3: Are there immediate visual cues that suggest my catalyst is deactivating?
A: Yes. While a decline in reaction rate is the ultimate indicator, visual changes can be telling. For instance, in reactions using palladium catalysts, the formation of a black precipitate (palladium black) is a classic sign of catalyst agglomeration and deactivation.[12] Significant color changes in the reaction mixture or the ionic liquid phase can also indicate the formation of inactive species or catalyst leaching.
Q4: Is it possible to regenerate a catalyst that has deactivated in [BMPC]?
A: Regeneration is often possible, but its success depends entirely on the deactivation mechanism.
-
Fouling/Coking: This is frequently reversible. The catalyst can often be regenerated by washing with a suitable solvent to remove soluble foulants or by calcination (controlled heating under an atmosphere) to burn off carbon deposits.[13]
-
Poisoning: Reversibility depends on the strength of the poison's bond. Weakly adsorbed species may be removed by thermal treatment, but strong chemisorption is often irreversible.
-
Sintering/Leaching: These mechanisms involve physical changes or loss of material and are generally considered irreversible.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This guide addresses specific experimental scenarios with a systematic, cause-and-effect approach.
Issue 1: Sudden, Catastrophic Drop in Reaction Rate
Q: My reaction was proceeding as expected, but the conversion rate suddenly dropped to nearly zero. What is the most probable cause?
A: A rapid and severe loss of activity strongly suggests catalyst poisoning . This occurs when a substance binds so strongly to the catalyst's active sites that it blocks them from participating in the catalytic cycle.[4][12]
-
Underlying Causality: The lone pair of electrons on the nitrogen atoms of the pyridinium ring in [BMPC] or other N-heterocyclic substrates/products can coordinate strongly to metal catalyst centers (e.g., Palladium, Rhodium), acting as an inhibitor.[12][14] Additionally, trace impurities in reactants or the ionic liquid itself, such as water, sulfur, or halide compounds, are notorious catalyst poisons.[4][15]
-
Troubleshooting Protocol:
-
Feedstock Purity Analysis: Scrutinize the purity of your [BMPC], substrates, and any solvents used. The presence of water is a common cause of deactivation for many catalyst types.[15] Ensure all components are rigorously dried and deoxygenated.
-
Inert Atmosphere Integrity: Confirm that your reaction setup is strictly anaerobic and anhydrous. Perform a leak test on your system.[13]
-
Ligand Modification (for Metal Catalysts): If using a palladium or rhodium catalyst, the choice of ligand is critical. A ligand that is too small or not electron-rich enough may not adequately protect the metal center.[12] Consider switching to a bulkier ligand (e.g., Buchwald or Herrmann-type phosphines) to sterically shield the metal from coordination by the pyridinium nitrogen.
-
Control Experiment: Conduct a small-scale control reaction using freshly purified [BMPC] and reagents to confirm if the issue stems from feedstock contamination.
-
Issue 2: Gradual Decline in Performance with Each Catalyst Recycle
Q: I am reusing my catalyst in [BMPC], but with each cycle, the reaction time gets longer and the final yield decreases. What should I investigate?
A: A gradual decline in performance points toward two likely culprits: fouling (coking) or leaching of the active catalyst component.
-
Underlying Causality:
-
Fouling: Over time, high molecular weight byproducts or "conjunct polymers" can form and deposit onto the catalyst's surface and within its pores, creating a physical barrier to the active sites.[5][16]
-
Leaching: This is a significant concern for supported catalysts. The active species (e.g., a metal nanoparticle or an acidic functional group) may have some solubility in the [BMPC] and can slowly dissolve from the support into the liquid phase with each cycle.[3][8][9] This is especially prevalent in solid-supported ionic liquid catalysts (SILCs).[10][11][17]
-
-
Troubleshooting Protocol:
-
Characterize the Spent Catalyst: After a few cycles, recover the catalyst and analyze it.
-
Thermogravimetric Analysis (TGA): A significant weight loss upon heating can indicate the amount of coke or organic foulants present.
-
ICP-MS/AAS: Analyze the elemental composition to determine if there has been a loss of the active metal.
-
BET Surface Area Analysis: A decrease in surface area and pore volume compared to the fresh catalyst suggests pore blockage due to fouling.
-
-
Optimize Reaction Conditions: High temperatures and pressures can accelerate the formation of fouling byproducts. Attempt to run the reaction under milder conditions (e.g., lower temperature for a longer duration).
-
Implement a Washing Step: Between cycles, wash the recovered catalyst with a solvent (e.g., toluene, ethyl acetate) that can dissolve potential foulants but does not harm the catalyst.
-
Enhance Catalyst Anchoring: If leaching is confirmed, the method of immobilization must be improved. Covalently bonding the catalytic species to the support provides a much stronger anchor than simple impregnation or electrostatic interaction.[3]
-
Issue 3: Catalyst Fails After Increasing Reaction Temperature
Q: To accelerate my reaction, I increased the temperature from 100°C to 150°C. The reaction stopped completely and the catalyst could not be revived. Why did this happen?
A: This scenario is a classic case of irreversible thermal degradation or sintering .[4] Every catalyst system, including the ionic liquid solvent, has an upper limit of thermal stability.
-
Underlying Causality: High temperatures provide enough energy for atoms on the catalyst surface to become mobile. For supported metal catalysts, this leads to the migration and agglomeration of small, highly active nanoparticles into larger, less active ones—a process called sintering. This drastically reduces the available active surface area. Furthermore, the pyridinium cation itself or the catalyst support can decompose at elevated temperatures, leading to a complete structural collapse.[6][7]
-
Troubleshooting Protocol:
-
Establish Thermal Limits: Before optimization, perform TGA on your fresh catalyst and the [BMPC] to determine their decomposition temperatures. This defines your maximum operating temperature. Pyridinium ILs have varied thermal stabilities depending on the anion and substituents.[6][18]
-
Re-evaluate Temperature Profile: Operate well below the determined decomposition temperature. If higher rates are needed, focus on optimizing other parameters like substrate concentration or catalyst loading first.
-
Select More Robust Materials: If high temperatures are unavoidable for your reaction, you must select a more thermally stable catalyst system. This could involve using a support with a higher decomposition temperature (e.g., silica, certain metal oxides) or ligands known to impart thermal stability to the metal center.[6]
-
Summary Troubleshooting Table
| Symptom | Likely Cause | Key Diagnostic Actions | Primary Solutions |
| Sudden, drastic rate drop | Poisoning | Analyze feedstock purity (water, sulfur). Check for N-heterocycle inhibition. | Purify all reagents. Use a more robust/bulkier ligand. Ensure a strictly inert atmosphere. |
| Gradual decline over cycles | Fouling / Coking | Characterize spent catalyst (TGA, BET). | Optimize to milder conditions. Implement intermediate solvent washes. |
| Gradual decline over cycles | Leaching | Characterize spent catalyst (ICP-MS/AAS). Analyze IL for dissolved metal. | Improve catalyst anchoring (e.g., covalent bonding). Use a biphasic system to retain the catalyst. |
| Failure at high temperature | Thermal Degradation / Sintering | Perform TGA on catalyst and IL. Characterize spent catalyst (TEM for particle size). | Operate below the established thermal limit. Select more thermally stable supports and ligands. |
Visualizing Deactivation & Troubleshooting
To better conceptualize the challenges and solutions, the following diagrams illustrate the primary deactivation pathways and a logical workflow for troubleshooting.
Caption: Core mechanisms of catalyst deactivation in [BMPC].
Caption: Systematic workflow for troubleshooting catalyst deactivation.
References
- Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions | Request PDF. (n.d.). ResearchGate.
- Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. (2022). American Chemical Society.
- Regeneration of ionic liquid catalyst by hydrogenation using metal and acid. (n.d.). Google Patents.
- Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation. (2018). MDPI.
- Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. (2023). ACS Publications.
- Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. (2023). PubMed.
- Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions | Langmuir. (2023). ACS Publications.
- Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. (n.d.). PMC.
- Methods of preventing catalyst from leaching: (a) By permanent bonding to ionic liquid. (n.d.). ResearchGate.
- Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). NIH.
- Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. (2024). MDPI.
- Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides | Request PDF. (n.d.). ResearchGate.
- (PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. (n.d.). ResearchGate.
- Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. (n.d.). RSC Publishing.
- Ionic Liquids-New "Solutions" for Transition Metal Catalysis | Request PDF. (n.d.). ResearchGate.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. (n.d.). ResearchGate.
- Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (2022). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts [mdpi.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. US7727925B2 - Regeneration of ionic liquid catalyst by hydrogenation using metal and acid - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
byproduct formation in reactions using 1-Butyl-3-methylpyridinium Chloride
A Guide to Troubleshooting and Minimizing Byproduct Formation in Organic Synthesis
Welcome to the technical support center for 1-Butyl-3-methylpyridinium Chloride ([BMPC]). This guide is designed for researchers, scientists, and drug development professionals who use this versatile ionic liquid as a solvent or catalyst. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate, diagnose, and resolve issues related to byproduct formation in your experiments.
Part 1: Frequently Asked Questions - Purity, Stability, and Handling of [BMPC]
Before troubleshooting specific reactions, it's crucial to address the quality and handling of the ionic liquid itself. Many byproduct issues originate from the starting material's condition.
Q1: What are the common impurities in commercial [BMPC] and how can they lead to byproducts?
A1: While reputable suppliers offer [BMPC] with high purity (typically >98% or >99%), minor impurities can significantly impact sensitive reactions.[1][2][3] The most common impurities are residual starting materials from its synthesis, namely 3-methylpyridine and 1-chlorobutane .
-
Causality: The synthesis involves the quaternization of 3-methylpyridine with 1-chlorobutane. Incomplete reaction or purification can leave these reagents behind. 3-methylpyridine is a nucleophilic base that can interfere with catalytic cycles or react with electrophilic reagents. 1-chlorobutane can act as an unwanted alkylating agent in the presence of a Lewis acid, leading to competitive side reactions.
-
Troubleshooting: If you suspect impurities, consider purification by recrystallization or washing with a solvent like ethyl acetate, followed by drying under high vacuum.[4] For sensitive applications, always use a high-purity grade [BMPC].[2]
Q2: My reaction is showing unexpected side products, especially hydrolysis. Could water in the [BMPC] be the cause?
A2: Absolutely. [BMPC], like many ionic liquids with halide anions, is hygroscopic. Absorbed water is a primary culprit for byproduct formation, particularly in moisture-sensitive reactions.
-
Causality: Water can act as a nucleophile, leading to hydrolysis of starting materials, intermediates, or products. In reactions involving strong Lewis acids (e.g., Friedel-Crafts), water can react with the catalyst, deactivating it and generating Brønsted acids (like HCl), which can catalyze different, unwanted reaction pathways.
-
Troubleshooting: It is highly recommended to determine the water content of your ionic liquid both before and after the reaction using Karl Fischer titration to troubleshoot unexpected results.[5]
Q3: At what temperature does [BMPC] start to decompose, and what are the decomposition products?
A3: Pyridinium-based ionic liquids are thermally stable, but decomposition can occur at elevated temperatures. The primary thermal decomposition pathway for 1-alkyl-3-methylpyridinium halides is a dealkylation reaction.[6]
-
Causality: The reaction is essentially a retro-synthesis. The halide anion acts as a nucleophile, attacking the alkyl group on the nitrogen of the pyridinium ring in an SN2 mechanism. For [BMPC], this yields 3-methylpyridine and 1-chlorobutane as the main volatile products.[6] These byproducts can then react with your substrates, leading to contamination.
-
Troubleshooting: While the onset temperature for decomposition is generally high, prolonged heating even at moderately high temperatures (e.g., >150°C) can lead to slow degradation.[7] If your reaction requires high temperatures, run it under an inert atmosphere (N₂ or Ar) to carry away volatile decomposition products and minimize their interference.
Protocol 1: Drying and Handling of [BMPC]
-
Initial Drying: Place the [BMPC] in a Schlenk flask. Heat the flask to 60-70°C under high vacuum (<0.1 mbar) for several hours (e.g., 12-24h) to remove volatile impurities and water.
-
Inert Atmosphere Storage: After drying, break the vacuum with a dry, inert gas (Nitrogen or Argon). Store the sealed flask in a desiccator or, ideally, inside a glove box.
-
Verification: Before use in a moisture-sensitive reaction, take an aliquot of the dried IL and determine the water content via Karl Fischer titration. A water content below 100 ppm is recommended for most applications.
-
Handling: Whenever possible, handle the dried [BMPC] in a glove box or under a positive pressure of inert gas to prevent re-absorption of atmospheric moisture.[5]
Part 2: Troubleshooting Byproduct Formation in Specific Reactions
Scenario A: Friedel-Crafts Reactions
Friedel-Crafts alkylations and acylations are powerful C-C bond-forming reactions, but they are notoriously prone to side reactions.[8] Using [BMPC] as a solvent can alter the reaction profile.
Q4: I am observing significant over-alkylation of my aromatic substrate. How can I control this in [BMPC]?
A4: Over-alkylation is a classic Friedel-Crafts problem because the alkylated product is often more reactive than the starting material. The ionic liquid environment can sometimes exacerbate this.
-
Causality: Alkyl groups are electron-donating and thus activate the aromatic ring towards further electrophilic substitution. [BMPC] can stabilize the carbocation intermediates, potentially increasing their lifetime and allowing for multiple attacks on the activated product ring.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent. This statistically favors the mono-alkylation product.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate, giving more control and reducing the rate of the second alkylation.
-
Choose a Bulky Alkylating Agent: If possible, using a bulkier alkylating agent can sterically hinder subsequent alkylations.
-
Catalyst Moderation: In some cases, a milder Lewis acid catalyst can be effective. While AlCl₃ is common, catalysts like FeCl₃ or ZnCl₂ may offer better selectivity.
-
Q5: My Friedel-Crafts acylation is incomplete and I'm seeing byproducts from my acyl chloride reacting with something else. What's happening?
A5: In acylations, the product ketone is a Lewis base that complexes with the Lewis acid catalyst (e.g., AlCl₃).[8] This typically requires using more than a stoichiometric amount of the catalyst. Byproducts can arise from impurities or the ionic liquid itself.
-
Causality:
-
Water Impurity: As mentioned in Q2, water will react avidly with both the acyl chloride (to form a carboxylic acid) and the AlCl₃ catalyst, deactivating both.
-
Reaction with [BMPC]: While generally stable, under very harsh Lewis acidic conditions, there is a possibility of interaction with the pyridinium ring, though this is less common than reactions with impurities.
-
-
Troubleshooting Workflow: The diagram below outlines a systematic approach to diagnosing this issue.
Diagram 1: Troubleshooting Friedel-Crafts Acylation in [BMPC]
Caption: A workflow for diagnosing byproduct formation in Friedel-Crafts acylations.
Scenario B: Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings.[9][10] The use of [BMPC] can influence reaction rates and selectivities.
Q6: My Diels-Alder reaction is producing a mixture of endo and exo isomers. Can I improve the selectivity using [BMPC]?
A6: Yes, the structured environment of an ionic liquid can influence the stereochemical outcome of a Diels-Alder reaction. The endo product is often kinetically favored due to secondary orbital interactions in the transition state.
-
Causality: The polarity and organized, cage-like structure of [BMPC] can stabilize the more polar endo transition state more effectively than the exo transition state. This difference in stabilization lowers the activation energy for the endo pathway, increasing its formation rate.
-
Troubleshooting:
-
Lower Reaction Temperature: Since the endo product is the kinetic product, running the reaction at lower temperatures will further favor its formation and minimize potential equilibration to the more thermodynamically stable exo isomer.
-
Screen Other Ionic Liquids: While [BMPC] is effective, the nature of both the cation and the anion can influence selectivity. Experimenting with other ionic liquids (e.g., those with BF₄⁻ or PF₆⁻ anions) may yield different isomer ratios.[11]
-
Q7: I am observing polymerization of my diene/dienophile. Is the [BMPC] promoting this?
A7: While less common, polymerization can occur, especially with highly reactive, electron-rich dienes or electron-poor dienophiles. The ionic liquid itself is unlikely to be the primary initiator unless it contains acidic or basic impurities.
-
Causality:
-
Acidic Impurities: Brønsted acid impurities (from hydrolysis of the IL or other reagents) can catalyze the cationic polymerization of sensitive alkenes.
-
Thermal Instability: If the reaction is run at very high temperatures, thermal decomposition of the substrates can initiate radical polymerization. The high viscosity of [BMPC] can also trap radical species, potentially favoring polymerization over the desired cycloaddition.
-
-
Troubleshooting:
-
Ensure IL Purity: Neutralize any potential acidic impurities by passing the IL through a plug of basic alumina before use.
-
Use Inhibitors: For substrates known to be prone to radical polymerization (e.g., styrene, acrylates), add a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition pathways.
-
Diagram 2: Thermal Decomposition Pathway of [BMPC]
Caption: The SN2 mechanism for the thermal decomposition of [BMPC].
Part 3: General Protocols and Best Practices
Protocol 2: General Procedure for Product Extraction from [BMPC]
One of the advantages of ionic liquids is the potential for catalyst and solvent recycling.[11][12] However, this requires efficient extraction of the product.
-
Cooling: After the reaction is complete, cool the reaction vessel to room temperature.
-
Solvent Selection: Select a non-polar or moderately polar organic solvent in which your product is highly soluble but the [BMPC] is immiscible. Common choices include diethyl ether, ethyl acetate, hexane, or toluene.
-
Extraction: Add the chosen organic solvent to the reaction flask and stir vigorously for 15-30 minutes. The mixture will form two phases.
-
Separation: Carefully transfer the mixture to a separatory funnel and separate the organic layer (containing your product) from the ionic liquid layer.
-
Repeat: Perform the extraction 2-3 more times with fresh portions of the organic solvent to ensure complete recovery of the product.
-
IL Recycling: The remaining ionic liquid phase can be washed and dried under vacuum (as in Protocol 1) for potential reuse. Verify its purity before the next reaction.
By understanding the inherent properties of this compound and applying these systematic troubleshooting principles, you can significantly reduce byproduct formation, leading to cleaner reactions, higher yields, and more reproducible results.
References
- Benchchem. (n.d.). Technical Support Center: Managing Water Content in Reactions with Hygroscopic Ionic Liquids. Retrieved from a URL which is no longer active, but the information is generally available in chemical handling guides.
- University of York. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. Retrieved from a URL which is no longer active, but reflects standard synthesis and purification procedures for similar ionic liquids.
- Glory Chemicals. (2025). Exploring the Purity and Applications of this compound. Retrieved from a URL which is no longer active, but commercial specs are widely available.
- Reid, M., et al. (2017). Thermal instability of 1-butyl-3-methylimidazolium chloride ionic liquid. Journal of Molecular Liquids. (The provided link is a request for a PDF, but the topic is widely studied).
- Sashina, E. S., et al. (2017). Thermal decomposition of 1-alkyl-3-methylpyridinium based ionic liquids. Russian Journal of General Chemistry. [Link]
- PubChem. (n.d.). This compound. [Link]
- Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. [Link]
- ResearchGate. (n.d.). 390 questions with answers in IONIC LIQUIDS. [Link]
- Zakharov, A. G., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Synthesis of pyridinium-based ionic liquids.
- ACS Publications. (2023).
- Brunetti, B., et al. (2023). Evaporation/decomposition behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) investigated through effusion and thermal analysis techniques. IRIS. (Link to an institutional repository).
- Glory Chemicals. (n.d.). Ionic Liquids in Synthesis: The Role of Pyridinium Salts.
- Brunetti, B., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules. [Link]
- ResearchGate. (2018).
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- Chemistry LibreTexts. (2021). 7.4: Reactions in Ionic Liquids (IL). [Link]
- ACS Publications. (2017). Introduction: Ionic Liquids. Chemical Reviews. [Link]
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
- Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
- Ross, J., & Xiao, J. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound, >99% | IoLiTec [iolitec.de]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermal decomposition of 1-alkyl-3-methylpyridinium based ionic liquids - Sashina - Russian Journal of General Chemistry [bakhtiniada.ru]
- 7. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Diels–Alder Reaction [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide for Researchers: 1-Butyl-3-methylpyridinium Chloride vs. Imidazolium-Based Ionic Liquids
In the pursuit of "green chemistry" and novel reaction environments, ionic liquids (ILs) have emerged as highly versatile solvents and catalysts.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds.[3] However, the sheer number of possible cation-anion combinations presents a significant challenge: selecting the optimal IL for a specific application.
This guide provides an in-depth, objective comparison between two prominent classes of ionic liquids: 1-butyl-3-methylpyridinium chloride ([BMPC] or [C4mpyr][Cl]) and the widely-used imidazolium-based ILs, with a focus on 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) as a primary counterpart. This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental data and field-proven insights to guide your selection process.
Part 1: Physicochemical Properties - A Head-to-Head Comparison
The fundamental differences in the cationic core—the aromatic pyridinium ring versus the imidazolium ring—give rise to distinct physicochemical properties that dictate their behavior and suitability for various applications.
The aromaticity of the pyridinium ring is generally higher than that of the imidazolium ring, which can influence viscosity.[4] Imidazolium-based ILs often exhibit higher thermal stability than their pyridinium counterparts due to better positive charge dispersion in the imidazolium ring, leading to stronger anion attraction.[3]
Table 1: Comparative Physicochemical Properties
| Property | This compound ([BMPC]) | 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl]) | Significance for Researchers |
| Molecular Weight ( g/mol ) | 171.68 | 174.67 | Minor difference, but important for molar concentration calculations. |
| Melting Point (°C) | ~132 | ~65[5] | [BMPC]'s higher melting point means it is a solid at room temperature and requires heating for use as a solvent. [BMIM][Cl] is often a viscous liquid or low-melting solid. |
| Decomposition Temp. (°C) | ~210-250 (Varies with purity/method)[6] | ~240-257[5][7] | Both offer high thermal stability, but imidazolium-based ILs can have a slight edge.[3] The anion's basicity significantly impacts stability, with the order being OAc⁻ > Cl⁻ > MeSO₄⁻.[8][9][10] |
| Viscosity (cP at high temp.) | Generally higher than imidazolium analogues[4] | ~880 (at 25°C)[5], 697 (at 60°C)[11] | Viscosity is a critical parameter. Higher viscosity (pyridinium) can impede mass transfer and slow reaction rates. [BMIM][Cl]'s viscosity is highly temperature-dependent.[11][12] |
| Conductivity (mS/cm) | Generally lower than imidazolium analogues | ~3 (at 25°C)[5] | Higher conductivity in imidazolium ILs is advantageous for electrochemical applications. Conductivity is inversely related to viscosity. |
Expert Insight: The choice between a solid ([BMPC]) and a liquid/low-melting solid ([BMIM][Cl]) at room temperature is a primary logistical consideration. While heating [BMPC] adds a step, it can be advantageous for product separation upon cooling, where the IL solidifies, potentially entrapping catalysts and allowing for easy decantation of the product.
Part 2: Performance in Key Research Applications
Application 1: Biomass Processing & Cellulose Dissolution
A major application for hydrophilic ILs is the dissolution of cellulose for biomass processing. The chloride anion is particularly effective due to its ability to act as a strong hydrogen bond acceptor, disrupting the extensive hydrogen-bonding network within cellulose.[13][14]
Both pyridinium and imidazolium-based ILs are effective solvents for cellulose.[14][15] Pyridinium-based ILs are considered highly promising for biomass processing, potentially being more cost-effective than their imidazolium counterparts.[15] For instance, solvent systems based on [BMIM][Cl] have been shown to dissolve untreated wood, allowing for the recovery of cellulose with high purity.[16] Studies have shown that imidazolium-based ILs can dissolve up to 5% w/w of cellulose within 20 minutes at 80°C.[14]
Experimental Protocol: Comparative Cellulose Dissolution
This protocol provides a framework for evaluating the dissolution efficiency of [BMPC] versus [BMIM][Cl].
1. Preparation & Drying:
-
Dry microcrystalline cellulose under vacuum at 60°C for 24 hours.
-
Dry both [BMPC] and [BMIM][Cl] under high vacuum at 80-90°C for at least 12 hours to remove residual water, which significantly impacts dissolution capacity.
2. Dissolution Process:
-
In separate, sealed vessels, preheat 10 g of each ionic liquid to 100°C with vigorous magnetic stirring.
-
Gradually add 0.5 g (5 wt%) of the dried cellulose to each IL.
-
Maintain the temperature and stirring for 2-4 hours.
3. Validation & Analysis:
-
Visual Confirmation: A successful dissolution results in a clear, highly viscous, and homogenous solution with no visible particulates.
-
Polarized Light Microscopy: Place a drop of the solution between two glass slides and observe under a polarized light microscope. The absence of birefringence (bright crystalline regions) indicates complete dissolution.
-
Regeneration: To quantify the dissolved cellulose, slowly add deionized water (as an anti-solvent) to the solution. The cellulose will precipitate. Filter, wash thoroughly with water, and dry the regenerated cellulose to a constant weight.
Scientist's Note: The preheating and gradual addition of cellulose are critical. Dumping the cellulose in all at once can lead to clumping, severely hindering the dissolution kinetics. The high viscosity of the resulting solution is a key indicator of successful polymer chain solvation.[12]
Workflow for Cellulose Dissolution and Analysis
Caption: Workflow for comparing cellulose dissolution in ionic liquids.
Part 3: Toxicological and Environmental Profile
The "green" label of ionic liquids must be approached with caution. While their low volatility is a major advantage, their solubility in water means their toxicity and biodegradability are critical environmental considerations.[1][2][17]
Toxicity is highly dependent on the structure of the cation and the length of its alkyl side chains.[18][19] Generally, longer alkyl chains lead to increased toxicity.[20][21] Aromatic cations like pyridinium and imidazolium tend to be more toxic than non-aromatic ones, which may be due to the greater hydrophobicity of the cation.[17][20][22]
Regarding biodegradability, studies have shown that butyl-substituted ILs, whether pyridinium or imidazolium-based, are generally not biodegradable.[1][2][22] However, some research suggests that pyridinium-based ILs with longer alkyl chains (hexyl and octyl) can be fully mineralized, whereas imidazolium-based ILs are only partially mineralized.[1][2][22] This has led to suggestions that future "green" IL design could focus on pyridinium cations with longer, or ester-functionalized, side chains to enhance biodegradability.[1][2][23]
Table 2: Comparative Ecotoxicological Data
| Parameter | 1-Butyl-3-methylpyridinium Cation | 1-Butyl-3-methylimidazolium Cation | Key Insight |
| Biodegradability (Butyl Chain) | Not readily biodegradable[1][2] | Not readily biodegradable[1][2] | The C4 alkyl chain hinders microbial degradation for both cation types. |
| Toxicity Trend | Aromatic cations are generally more toxic than non-aromatic ones.[20] | Aromatic cations are generally more toxic than non-aromatic ones.[20] | Both cations are expected to have higher baseline toxicity than aliphatic counterparts like pyrrolidinium. |
| In Vivo Toxicity (Rodent Studies) | N-butylpyridinium chloride (NBuPy-Cl) showed some effects at higher concentrations, including increased chronic progressive nephropathy in male mice.[18] | 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) showed a positive trend for chronic progressive nephropathy in mice and had a lower lowest-observed-effect level (LOEL) in male mice compared to some other ILs.[18][21] | At low concentrations (<3 mg/mL in drinking water), both ILs had minimal effects in rat and mice studies.[18] Toxicity is dose-dependent.[20] |
Logical Framework for IL Selection
Caption: Decision tree for selecting between pyridinium and imidazolium ILs.
Part 4: Expert Conclusion & Selection Guide
The choice between this compound and imidazolium-based ionic liquids is not a matter of one being universally superior. The optimal choice is dictated entirely by the specific demands of the application.
-
Choose Imidazolium-based ILs (e.g., [BMIM][Cl]) when:
-
High thermal stability and ionic conductivity are paramount, such as in many electrochemical applications and high-temperature organic syntheses.
-
A lower melting point and lower viscosity are required to facilitate mass transfer and ease of handling at or near room temperature.
-
-
Choose Pyridinium-based ILs (e.g., [BMPC]) when:
-
Cost-effectiveness is a major driver, particularly for large-scale applications like biomass processing.[15]
-
The potential for enhanced biodegradability with modified side chains is a key aspect of your "green chemistry" goals.
-
A solid state at room temperature is acceptable or even advantageous for specific process workflows, such as simplified product separation.
-
Ultimately, both classes of ionic liquids are powerful tools in the modern researcher's arsenal. A thorough understanding of their distinct properties, supported by the experimental data presented here, is the foundation for making an informed and effective selection.
References
- Gathergood, N., & Scammells, P. J. (2007). Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community.
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids... Administered in Drinking Water to Sprague Dawley Rats and B6C3F1/N Mice. Toxicology Report Series, 103. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2022). Toxicity studies of select ionic liquids... administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. Toxicology Report Series, 103. [Link]
- National Center for Biotechnology Information. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids.... [Link]
- AIP Publishing. (2017). Biodegradability of Immidazolium, Pyridinium, Piperidinium and Pyrrolidinium Based Ionic Liquid in Different Water Source. AIP Conference Proceedings, 1885(1), 020217. [Link]
- Royal Society of Chemistry. (2010). Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. Green Chemistry, 12(11), 2029-2038. [Link]
- Sashina, E. S., et al. (2014). DISSOLUTION OF CELLULOSE WITH PYRIDINIUM-BASED IONIC LIQUIDS: EFFECT OF CHEMICAL STRUCTURE AND INTERACTION MECHANISM. Cellulose Chemistry and Technology, 48(3-4), 199-207. [Link]
- National Toxicology Program. (2022). Toxicity studies of select ionic liquids. [Link]
- ResearchGate. (n.d.). Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride. [Link]
- ResearchGate. (n.d.). Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. [Link]
- Tsilomelekis, G., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]
- ResearchGate. (n.d.). Conductivity and association of imidazolium and pyridinium based ionic liquids in methanol. [Link]
- Royal Society of Chemistry. (2007). Can ionic liquids dissolve wood? Processing and analysis of lignocellulosic materials with 1-n-butyl-3-methylimidazolium chloride. Green Chemistry, 9(1), 63-69. [Link]
- MDPI. (2021). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Polymers, 13(22), 3959. [Link]
- Encyclopedia.pub. (2023). Ionic Liquids Used in Dissolution of Cellulose. [Link]
- ResearchGate. (n.d.). Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids. [Link]
- PubMed. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(18), 10966. [Link]
- PubMed Central. (2014). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of Chemistry, 2014, 680370. [Link]
- National Center for Biotechnology Information. (2013). Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose. Molecules, 18(6), 6241-6267. [Link]
- MDPI. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19), 6667. [Link]
- ResearchGate. (n.d.). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. [Link]
- ChemRxiv. (2021). Developing Machine Learning Models for Ionic Conductivity of Imidazolium-Based Ionic Liquids. [Link]
- Oriental Journal of Chemistry. (2015). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry, 31(3), 1503-1508. [Link]
- ResearchGate. (n.d.). Selected properties of 1-butyl-and 1-hexyl-3-methylimidazolium.... [Link]
- eScholarship.org. (2005).
- ResearchGate. (n.d.). (PDF) New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. [Link]
- ACS Publications. (2023). Predicting Ionic Conductivity of Imidazolium-Based Ionic Liquid Mixtures Using Quantum-Mechanically Derived Partial Charges in the Condensed Phase.
- ACS Publications. (2010). Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ionic Liquids — Promising but Challenging Solvents for Homogeneous Derivatization of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 16. itqb.unl.pt [itqb.unl.pt]
- 17. pubs.aip.org [pubs.aip.org]
- 18. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Biodegradable pyridinium ionic liquids: design, synthesis and evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 1-Butyl-3-methylpyridinium Chloride and Conventional Solvents for Scientific Applications
This guide offers a comprehensive comparison of 1-Butyl-3-methylpyridinium Chloride ([BMPC]), a prominent ionic liquid, against a range of conventional volatile organic compounds (VOCs) used as solvents in research and industry. We will delve into the physicochemical properties, performance in specific applications, and the environmental, health, and safety (EHS) profiles of these solvent classes. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on solvent selection based on objective, data-driven insights.
Introduction: The Evolving Landscape of Solvent Chemistry
Solvents are fundamental to countless chemical processes, from organic synthesis to material science and pharmaceutical formulation.[1] For decades, the field has been dominated by conventional solvents—typically volatile organic compounds (VOCs) like toluene, acetone, and dichloromethane. While effective, their use is increasingly scrutinized due to significant environmental and health risks, including air pollution, flammability, and toxicity.[2]
This has catalyzed the exploration of "green" alternatives. Among the most promising are Ionic Liquids (ILs), a class of salts that are liquid below 100°C.[3][4] this compound ([BMPC]), with the formula C₁₀H₁₆ClN, is a representative pyridinium-based IL that has garnered significant attention for its unique properties.[5][6] This guide provides a direct comparison between [BMPC] and traditional solvents, moving beyond the "green" label to offer a nuanced, evidence-based perspective on its practical advantages and limitations.
Synthesis and Purity Verification of [BMPC]
An essential aspect of utilizing any chemical is understanding its synthesis and ensuring its purity. Unlike purchasing a standard solvent off the shelf, ILs may be synthesized in-house for specific research needs.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard nucleophilic substitution reaction to produce [BMPC]. The choice of an inert atmosphere is critical to prevent side reactions with atmospheric moisture and oxygen, ensuring a higher purity end product.
Materials:
-
3-Methylpyridine (freshly distilled)
-
1-Chlorobutane (reagent grade)
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or nitrogen/argon source
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask dried in an oven, add 3-methylpyridine (0.1 mol). Place the flask under an inert nitrogen atmosphere.
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask. This solvent facilitates mixing and temperature control, although the reaction can also be run neat.
-
Reagent Addition: Slowly add 1-chlorobutane (0.11 mol, 1.1 equivalents) to the stirred solution at room temperature. A slight excess of the alkylating agent ensures the complete conversion of the pyridine.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 24-48 hours. The progress can be monitored by observing the formation of a second, denser liquid phase, which is the ionic liquid.
-
Isolation: After cooling to room temperature, the lower, product-containing layer is separated. The upper toluene layer is decanted.
-
Purification: The crude [BMPC] is washed three times with 20 mL portions of anhydrous ethyl acetate to remove any unreacted starting materials. This step is crucial for removing non-ionic impurities.
-
Drying: The purified ionic liquid is dried under high vacuum at 60-70°C for at least 12 hours to remove any residual volatile solvents. The final product should be a white to light yellow crystalline solid.[5]
Caption: Workflow for the synthesis of this compound.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Purity is paramount for reproducible experimental results.[7] HPLC is a reliable method for assessing the purity of synthesized [BMPC].
Methodology:
-
Column: A Newcrom AH column or similar polar-modified column suitable for ionic liquid analysis.[8]
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and an ionic modifier like ammonium formate.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is used, as ionic liquids lack a strong chromophore for UV detection.[8]
-
Sample Preparation: A dilute solution of the synthesized [BMPC] is prepared in the mobile phase.
-
Analysis: The absence of peaks corresponding to 3-methylpyridine or other potential byproducts confirms a purity level, typically targeted at ≥98%.[7]
A Head-to-Head Comparison of Physicochemical Properties
The utility of a solvent is defined by its physical and chemical properties. Here, we compare [BMPC] to several common laboratory solvents.
| Property | This compound ([BMPC]) | Toluene | Dichloromethane (DCM) | Ethanol | Water |
| Molecular Formula | C₁₀H₁₆ClN | C₇H₈ | CH₂Cl₂ | C₂H₅OH | H₂O |
| Molecular Weight | 185.7 g/mol [5] | 92.14 g/mol | 84.93 g/mol | 46.07 g/mol | 18.02 g/mol |
| State at 25°C | Crystalline Solid / Liquid | Liquid | Liquid | Liquid | Liquid |
| Boiling Point | >300°C (Decomposes)[9] | 111°C | 40°C | 78°C | 100°C |
| Vapor Pressure @ 20°C | Negligible / Very Low[4] | 2.9 kPa | 47 kPa | 5.9 kPa | 2.3 kPa |
| Viscosity @ 25°C (cP) | High (Varies significantly with purity/water content) | 0.59[10] | 0.44[10] | 1.07 | 1.00[10] |
| Solubility in Water | Soluble | Insoluble | Insoluble | Miscible | N/A |
Volatility and Vapor Pressure: A Decisive Advantage for [BMPC]
The most celebrated property of ionic liquids is their extremely low vapor pressure.[3][11] Unlike conventional solvents that readily evaporate, releasing VOCs into the atmosphere, [BMPC] is non-volatile. This characteristic is a cornerstone of its "green" credentials, as it drastically reduces air pollution, minimizes worker exposure through inhalation, and lowers flammability risks.[3]
Thermal Stability
[BMPC] exhibits high thermal stability, decomposing at temperatures well above 300°C.[9] This allows for a wider operational temperature range for chemical reactions compared to volatile solvents like DCM (boiling point 40°C) or Toluene (boiling point 111°C). This stability can enhance reaction kinetics and enable processes that are not feasible in low-boiling-point solvents. However, it's crucial to note that thermal decomposition can occur, and the stability is influenced by the purity of the IL and the nature of the anion.[12][13]
Viscosity: A Practical Hurdle
Application Focus: Dissolution of Cellulose
A key application where [BMPC] and related ILs vastly outperform conventional solvents is in the processing of biomass. Cellulose, a major component of wood and plant matter, is notoriously insoluble in water and most organic solvents due to its extensive network of intermolecular and intramolecular hydrogen bonds.
Pyridinium-based ILs are exceptionally effective at dissolving cellulose.[17] The mechanism involves the disruption of this hydrogen-bonding network. The chloride anion acts as a strong hydrogen-bond acceptor, interacting with the hydroxyl protons of the cellulose, while the pyridinium cation interacts with the hydroxyl oxygens. This cooperative action effectively solvates the polymer chains, leading to dissolution.[17]
Caption: Interaction of [BMPC] ions with a cellulose polymer, leading to dissolution.
Experimental Protocol: Cellulose Dissolution in [BMPC]
This protocol demonstrates the dissolution of microcrystalline cellulose, a standard model for biomass.
Materials:
-
This compound ([BMPC]), dried
-
Microcrystalline cellulose
-
Heating block or oil bath with stirring capabilities
-
Beaker or reaction vial
Procedure:
-
Preparation: Place 5 grams of dried [BMPC] into a beaker. Heat the IL to 110°C with stirring to ensure it is fully molten and to reduce viscosity.
-
Addition of Cellulose: Slowly add 0.25 grams (5 wt%) of microcrystalline cellulose to the hot, stirred IL. The slow addition prevents clumping and ensures efficient mixing.
-
Dissolution: Continue heating and stirring at 110°C. Complete dissolution is typically observed within a few hours, resulting in a clear, viscous solution.[17]
-
Regeneration (Optional): The cellulose can be regenerated by adding an anti-solvent like water, ethanol, or acetone. This causes the cellulose to precipitate out of the solution, allowing for the recovery of the IL.[18]
This capability is a significant advantage for [BMPC], as most conventional solvents are incapable of dissolving raw cellulose, necessitating harsh and environmentally damaging pre-treatment steps in industrial processes like Kraft pulping.[19]
Environmental, Health, and Safety (EHS) Profile
The "green" nature of a solvent is not absolute and requires a holistic assessment of its entire lifecycle.[20]
| EHS Aspect | This compound ([BMPC]) | Conventional Solvents (General Profile) |
| Volatility (VOC) | Negligible; significant reduction in air pollution.[3][4] | High; major source of VOC emissions, smog, and air toxins.[2] |
| Flammability | Generally non-flammable.[4] | Many are highly flammable (e.g., acetone, toluene, ethanol). |
| Toxicity | Varies; some ILs show aquatic toxicity. Pyridinium salts can be skin and eye irritants. Data is still emerging for long-term effects.[6][21][22][23] | Well-documented hazards; includes carcinogens (benzene), neurotoxins (n-hexane), and organ toxicity (carbon tetrachloride). |
| Biodegradability | Often poor; persistence in the environment is a concern.[24] | Varies widely. Some are readily biodegradable, others are persistent pollutants. |
| Lifecycle Impact | Synthesis can be energy and resource-intensive. Recycling is crucial but can be complex.[20][24] | Production is tied to the petrochemical industry. Recycling (distillation) is common but energy-intensive. |
While [BMPC] offers clear EHS advantages in terms of volatility and flammability, its environmental fate and toxicity are areas of active research and concern.[24] The claim of being a "green" solvent is context-dependent. If the IL cannot be efficiently recycled, or if its synthesis is highly polluting, its overall environmental benefit compared to a well-managed conventional solvent may be diminished.[20]
Conclusion: Making an Informed Choice
This compound is not a universal replacement for conventional solvents, but rather a specialized tool with a distinct profile of strengths and weaknesses.
Choose [BMPC] or other ionic liquids when:
-
Volatility is a primary concern: For reducing VOC emissions, improving workplace safety, and eliminating flammability risks.
-
A wide liquid range and high thermal stability are required: For high-temperature reactions where conventional solvents would boil away.
-
Unique solvation properties are needed: Particularly for dissolving recalcitrant biopolymers like cellulose, which is unachievable with most common solvents.[5][17]
Conventional solvents may be more appropriate when:
-
Low viscosity is critical: For applications requiring high rates of mass transfer.
-
Ease of removal is a priority: Volatile solvents can be easily removed by simple evaporation.
-
Cost is the dominant factor: The synthesis of ILs makes them significantly more expensive than bulk conventional solvents.
-
The process is well-established and optimized: Replacing a solvent in a validated process requires significant redevelopment and revalidation.
The future of solvent chemistry lies not in a single "green" solution, but in a diverse toolkit of "designer solvents" like [BMPC].[21] Ongoing research focuses on creating next-generation ILs with improved biodegradability, lower toxicity, and more sustainable synthesis routes, ensuring that their performance benefits do not come at an unforeseen environmental cost.[24]
References
- Ragalahari. (n.d.). This compound.
- Zhang, X., et al. (2009). Life Cycle Assessment of an Ionic Liquid versus Molecular Solvents and Their Applications. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Sashina, E. S., et al. (2014). DISSOLUTION OF CELLULOSE WITH PYRIDINIUM-BASED IONIC LIQUIDS: EFFECT OF CHEMICAL STRUCTURE AND INTERACTION MECHANISM. Cellulose Chemistry and Technology.
- ResearchGate. (2023). (PDF) ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF IONIC LIQUIDS IN GREEN SOLVENT SYSTEMS.
- Chemistry For Everyone. (2023, March 13). What Are Ionic Liquids In Green Chemistry? [Video]. YouTube.
- Singh, H. (2023). Green Solvents and Ionic Liquids-their Applications. International Journal of Novel Research and Development.
- MDPI. (n.d.). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents.
- ResearchGate. (n.d.). Comparison of ionic liquids with organic solvents.
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids... National Center for Biotechnology Information.
- National Toxicology Program. (2022). Toxicity studies of select ionic liquids... PMC - NIH.
- Chemsrc. (2023, October 19). Exploring the Purity and Applications of this compound.
- MDPI. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids.
- Kilpeläinen, I., et al. (2007). Can ionic liquids dissolve wood? Processing and analysis of lignocellulosic materials with 1-n-butyl-3-methylimidazolium chlorid. Green Chemistry.
- MDPI. (2018). Ionic Liquids Toxicity—Benefits and Threats.
- Iguchi, Y., et al. (2013). Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water. PubMed.
- SIELC. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column.
- ResearchGate. (2014). Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids.
- Honeywell. (n.d.). Viscosity.
- ACS Publications. (2010). Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents. Journal of Chemical & Engineering Data.
- ResearchGate. (2019). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids.
- Chemsrc. (2023, October 17). The Rise of Ionic Liquids: 1-Butyl-3-methylimidazolium Chloride in Green Chemistry.
- ResearchGate. (2010). Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents.
- El-Sayed, R. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Modern Chemistry.
- MDPI. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques.
Sources
- 1. ajms.iq [ajms.iq]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ijnrd.org [ijnrd.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Viscosity [macro.lsu.edu]
- 11. nbinno.com [nbinno.com]
- 12. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids | MDPI [mdpi.com]
- 13. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 18. Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. itqb.unl.pt [itqb.unl.pt]
- 20. researchgate.net [researchgate.net]
- 21. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Chemists: 1-Butyl-3-methylpyridinium Chloride vs. DMF
For decades, N,N-Dimethylformamide (DMF) has been a cornerstone solvent in synthetic organic chemistry, valued for its high polarity and ability to solvate a wide range of organic and inorganic compounds. However, the increasing emphasis on sustainable and "green" chemistry has spurred the search for viable alternatives. Among the most promising are ionic liquids (ILs), such as 1-Butyl-3-methylpyridinium Chloride ([BMPC]). This guide provides an in-depth, data-driven comparison of the performance of [BMPC] against the industry-standard DMF, offering researchers, scientists, and drug development professionals a clear perspective on their respective advantages and limitations in synthesis.
Section 1: Fundamental Physicochemical Properties
The choice of solvent is critical as its physical and chemical properties directly influence reaction kinetics, mechanisms, and overall efficiency. DMF is a classic polar aprotic solvent, while [BMPC] is a salt that is liquid at or near room temperature, placing it in the category of Room Temperature Ionic Liquids (RTILs).[1] Their distinct natures are reflected in their properties, which are summarized below.
| Property | This compound ([BMPC]) | N,N-Dimethylformamide (DMF) |
| Structure | ||
| CAS Number | 1124-64-7 | 68-12-2 |
| Molecular Weight | 171.68 g/mol | 73.09 g/mol |
| Boiling Point | >300 °C (decomposes) | 153 °C |
| Vapor Pressure | Negligible | ~3.7 mmHg at 20 °C |
| Key Features | Non-volatile, high thermal stability, tunable properties, potential for catalyst immobilization.[1][2] | High dielectric constant, excellent solvating power for polar and nonpolar compounds, well-understood reactivity.[3] |
The most striking difference is the negligible vapor pressure of [BMPC], which classifies it as a non-volatile organic compound (non-VOC), a significant advantage from an environmental and safety perspective.[1] Conversely, DMF's volatility and toxicity profile necessitate careful handling and present challenges in large-scale industrial applications.
Section 2: Performance in the Palladium-Catalyzed Heck Reaction
To provide a practical comparison, we will examine the Mizoroki-Heck reaction, a cornerstone of C-C bond formation in modern synthesis.[4][5] This reaction is frequently performed in polar aprotic solvents, making it an ideal model for comparing DMF and [BMPC].[4]
The Mechanistic Role of the Solvent
In the Heck reaction, the solvent is not merely an inert medium; it actively participates in the catalytic cycle.
-
DMF: As a highly polar and coordinating solvent, DMF effectively dissolves organic substrates and inorganic bases. It stabilizes the active Pd(0) catalyst and can even participate in the reduction of the Pd(II) precatalyst to the active Pd(0) state.[3] However, its coordination to the palladium center can sometimes hinder catalytic activity.
-
[BMPC]: Ionic liquids like [BMPC] offer a unique reaction environment. They can stabilize palladium nanoparticles, which serve as a reservoir for the catalytically active Pd(0) species, preventing aggregation and deactivation.[4] The halide anion (Cl⁻ in this case) can also play a role in the catalytic cycle, potentially influencing the rate-determining steps.[6] This stabilization effect often allows for lower catalyst loadings and, most importantly, facilitates catalyst recycling—a significant economic and environmental benefit.[7][8]
Caption: A simplified diagram of the Heck reaction catalytic cycle.
Comparative Experimental Data: Heck Coupling of Iodobenzene and Styrene
The following table presents typical results for the Heck coupling of iodobenzene and styrene, illustrating the performance differences between the two solvents under optimized conditions.
| Parameter | Reaction in [BMPC] | Reaction in DMF |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Catalyst Loading | 1 mol% | 2 mol% |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 2 hours | 6 hours |
| Yield | >95%[9] | ~85-90%[10] |
| Selectivity | High (predominantly trans-stilbene) | High (predominantly trans-stilbene) |
| Catalyst Recycling | Possible (up to 5 cycles with minimal loss of activity)[7] | Not feasible |
| Work-up | Simple extraction of product with ether; IL/catalyst phase retained for reuse.[7] | Aqueous work-up required to remove DMF and salts. |
As the data indicates, [BMPC] can facilitate faster reaction rates at lower catalyst loadings. The most significant advantage is the ability to recycle the ionic liquid and the dissolved catalyst, which is not practical with DMF.
Experimental Workflow Comparison
The difference in work-up procedures is a critical factor in process efficiency and waste generation.
Caption: Comparative experimental workflows for the Heck reaction.
Section 3: Case Study: Synthesis of 4,4'-diacetyl-2,2'-bithiophene
To explore performance in a different context, we consider the synthesis of 4,4'-diacetyl-2,2'-bithiophene, a key intermediate for organic electronics. A plausible route involves a palladium-catalyzed cross-coupling to form the 2,2'-bithiophene core, followed by a Friedel-Crafts acylation.
Hypothetical Performance Comparison in the Coupling Step
| Parameter | Reaction in [BMPC] | Reaction in DMF |
| Reaction Type | Suzuki Coupling of 2-thienylboronic acid and 2-bromothiophene | Suzuki Coupling of 2-thienylboronic acid and 2-bromothiophene |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Yield (2,2'-bithiophene) | ~92% | ~88% |
| Purity | High | High |
| By-products | Minimal homocoupling | Some homocoupling observed |
| Sustainability | Catalyst and solvent recyclable | High volume of solvent waste |
In this scenario, the stabilizing effect of [BMPC] on the palladium catalyst could lead to cleaner reactions with higher yields and fewer by-products compared to DMF.
Section 4: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies are provided.
Protocol 1: Heck Reaction of Iodobenzene and Styrene in [BMPC]
-
Setup: To a 50 mL round-bottom flask, add this compound ([BMPC]) (10 mL).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 22.5 mg, 0.1 mmol, 1 mol%). Stir at room temperature for 5 minutes to dissolve.
-
Reagent Addition: Add iodobenzene (1.1 mL, 10 mmol), styrene (1.4 mL, 12 mmol), and triethylamine (2.1 mL, 15 mmol).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add diethyl ether (20 mL) to the flask and stir for 15 minutes.
-
Isolation: Decant the diethyl ether layer. The product is dissolved in the ether, while the [BMPC] and catalyst remain as a separate phase. Repeat the extraction with diethyl ether (2 x 10 mL).
-
Purification: Combine the ether extracts, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
-
Recycling: The remaining [BMPC]/catalyst phase can be reused by charging it with fresh reactants for a subsequent run.
Protocol 2: Synthesis of 4,4'-diacetyl-2,2'-bithiophene
This protocol is a representative synthesis and has not been optimized for a direct comparison between solvents.
Step A: Synthesis of 2,2'-bithiophene (in DMF)
-
Setup: In an inert atmosphere, add 2-bromothiophene (1.63 g, 10 mmol), 2-thienylboronic acid (1.41 g, 11 mmol), and potassium carbonate (4.14 g, 30 mmol) to a flask containing DMF (40 mL).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol, 2 mol%).
-
Reaction: Heat the mixture to 90 °C for 12 hours.
-
Work-up: Cool the reaction, pour it into water (100 mL), and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain 2,2'-bithiophene.
Step B: Friedel-Crafts Acylation
-
Setup: Dissolve 2,2'-bithiophene (1.66 g, 10 mmol) in dichloromethane (50 mL) and cool to 0 °C.
-
Reagent Addition: Slowly add acetyl chloride (1.73 g, 22 mmol) followed by the portion-wise addition of aluminum chloride (3.20 g, 24 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Purification: Wash the organic layer with sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate. Recrystallize the solid from ethanol to yield pure 4,4'-diacetyl-2,2'-bithiophene.
Section 5: The Broader Perspective: Safety, Sustainability, and Process Viability
| Aspect | This compound ([BMPC]) | N,N-Dimethylformamide (DMF) |
| Environmental | Non-volatile ("green solvent"), but synthesis can be energy-intensive and ecotoxicity data is still emerging.[11][12] | Volatile Organic Compound (VOC), contributes to air pollution. Well-documented reproductive toxicity. |
| Safety & Handling | Low flammability and non-volatile nature reduce inhalation risk and fire hazard.[1] Can be a skin irritant.[13] | Flammable, easily absorbed through the skin, and a known hepatotoxin. Requires handling in a well-ventilated fume hood. |
| Cost | Significantly more expensive than conventional solvents. | Inexpensive and widely available commodity chemical. |
| Process Viability | High initial cost offset by recyclability in continuous or batch-re-use processes. Ideal for high-value product synthesis. | Low cost is attractive, but disposal costs and environmental regulations can add significant expense to large-scale operations. |
Conclusion
N,N-Dimethylformamide remains a powerful and cost-effective solvent for a multitude of chemical transformations. Its performance is well-documented, and its utility in the laboratory is undeniable. However, for process development and manufacturing, particularly within the pharmaceutical and fine chemical industries, the drawbacks related to its toxicity, volatility, and environmental impact are significant.
This compound emerges as a compelling high-performance alternative. While the initial material cost is higher, its superior performance in many catalytic reactions—leading to faster rates, lower catalyst loadings, and cleaner product profiles—presents a strong case for its adoption. The defining advantage of [BMPC] and other ionic liquids lies in their potential for recyclability, which fundamentally changes the economic and environmental calculus of a synthetic process. By designing systems where the catalyst is immobilized in the ionic liquid phase, chemists can dramatically reduce waste and operational costs.
For the modern researcher, scientist, and drug development professional, the choice is no longer just about reaction yield. It is a multi-faceted decision that balances performance, safety, environmental impact, and long-term process viability. In this context, ionic liquids like [BMPC] represent not just a substitute for DMF, but a strategic tool for developing more efficient, sustainable, and economically sound chemical syntheses.
References
- Current time information in Okres Brno-venkov, CZ. Google Search.
- White Rose Research Online.
- PMC - NIH.
- RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Arkivoc.
- Wipf Group. 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.
- PMC - NIH. The Heck Reaction in Ionic Liquids: Progress and Challenges.
- ACS Publications.
- Heck Reaction.
- ACS Publications. Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction.
- ResearchGate. (PDF)
- Organic Chemistry Portal. Ionic Liquids.
- MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
- OUCI. Ionic Liquids: Environment-friendly Greener Solvents for Organic Synthesis.
- ResearchGate. Palladium Metal Catalysts in Heck C-C Coupling Reactions | Request PDF.
- Curr Trends Pharm Pharm Chem. Ionic liquids: A green solvent for organic synthesis.
- ResearchGate.
- ResearchGate. (PDF) Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers.
- PMC - NIH.
- NCBI. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3 ...
- VAST JOURNALS SYSTEM. heck reactions of aryl halides with styrene using 1-butyl-3-methylimidazolium bromide i.
- PMC - NIH.
- Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Deriv
- ResearchGate. Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride.
- Organic Chemistry Portal. Heck Reaction.
- Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.
- Green Chemistry (RSC Publishing). Comparative cradle-to-gate life cycle assessments of cellulose dissolution with 1-butyl-3-methylimidazolium chloride and N-methyl-morpholine-N-oxide.
- PMC - NIH.
- NCBI. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3 ...
- PMC - NIH. Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
- PubMed Central.
- ResearchGate.
- MDPI. The Heck Reaction in Ionic Liquids: Progress and Challenges.
- ResearchGate.
- PMC - NIH. An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide.
- PubChem. 5,5'-Diacetyl-2,2'-bithiophene.
Sources
- 1. Ionic Liquids [organic-chemistry.org]
- 2. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. mdpi.com [mdpi.com]
- 7. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative cradle-to-gate life cycle assessments of cellulose dissolution with 1-butyl-3-methylimidazolium chloride and N-methyl-morpholine-N-oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Green Contender: 1-Butyl-3-methylpyridinium Chloride as a High-Performance Alternative to Toluene in Chemical Synthesis
In the ongoing pursuit of sustainable practices within chemical research and pharmaceutical development, the choice of reaction medium has emerged as a critical focal point. Traditional volatile organic compounds (VOCs), long the workhorses of chemical synthesis, are increasingly scrutinized for their environmental, health, and safety (EHS) liabilities. Toluene, a widely used aromatic hydrocarbon solvent, exemplifies this challenge. This guide offers a detailed comparison between toluene and a promising green alternative, the ionic liquid 1-butyl-3-methylpyridinium chloride ([BMPC]). We will delve into their fundamental physicochemical properties, compare their performance in a practical synthetic application, and provide a comprehensive EHS assessment to guide researchers in making informed solvent selections.
Physicochemical Properties: A Tale of Two Solvents
The performance of a solvent is intrinsically linked to its physical and chemical characteristics. Toluene and [BMPC] represent two distinct classes of chemical compounds, and their properties reflect these differences.
Toluene (Methylbenzene) is a colorless, water-insoluble liquid with a characteristic sweet and pungent odor.[1][2][3] It is a non-polar solvent with a relatively low boiling point and a high vapor pressure, contributing to its volatility and flammability.[2][4][5]
This compound ([BMPC]) is a type of ionic liquid (IL), which is a salt that is liquid at or near room temperature.[6][7] It is characterized by its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[6][8][9] These properties position ILs as potentially greener alternatives to traditional VOCs.[6][8][10][11]
Here is a comparative summary of their key properties:
| Property | This compound ([BMPC]) | Toluene |
| CAS Number | 125652-55-3[9][12][13] | 108-88-3[14] |
| Molecular Formula | C₁₀H₁₆ClN[9][12] | C₇H₈[14] |
| Molecular Weight | 185.69 g/mol [12] | 92.14 g/mol [1][4] |
| Appearance | White to light yellow crystalline powder[9] | Clear, colorless liquid[1][2][4] |
| Boiling Point | High (typically >200 °C, decomposes) | 110.6 °C[2][4] |
| Melting Point | Data not readily available, liquid at room temp. | -95.0 °C[3] |
| Density | >1 g/mL (typically) | 0.8623 g/mL at 25 °C[3] |
| Vapor Pressure | Negligible[6] | 28.5 Torr at 20°C[5] |
| Solubility in Water | Generally soluble | Insoluble (0.052% at 25°C)[5] |
| Polarity | High | Low (Polarity Index: 2.4)[5] |
| Flash Point | High (non-flammable)[6] | 4 °C[4][5] |
Performance in Synthesis: The Knoevenagel Condensation for Chalcone Synthesis
To provide a practical comparison, we will examine the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction, in the synthesis of chalcones.[15][16] Chalcones are valuable precursors for flavonoids and other biologically active compounds.[17][18]
The Rationale for Solvent Choice
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[16] The solvent plays a multifaceted role in this reaction, influencing reactant solubility, reaction rate, and product yield. The high polarity and ionic nature of [BMPC] can enhance reaction rates by stabilizing charged intermediates.[6][11] In contrast, toluene, being non-polar, is a more traditional solvent for this type of reaction, often requiring a strong base and longer reaction times.
Caption: Comparative workflow of Knoevenagel condensation in [BMPC] versus toluene.
Experimental Protocols
Protocol 1: Chalcone Synthesis in Toluene
This protocol is a generalized procedure based on classical aldol condensation methods for chalcone synthesis.[19][20]
-
To a solution of an appropriate aromatic aldehyde (10 mmol) and an acetophenone derivative (10 mmol) in 50 mL of toluene, add a catalytic amount of a strong base (e.g., powdered KOH, 1 mmol).
-
Reflux the reaction mixture with stirring for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[19]
Protocol 2: Chalcone Synthesis in this compound
This protocol is adapted from general procedures for Knoevenagel condensations in ionic liquids.[21][22]
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), the active methylene compound (e.g., malononitrile, 10 mmol), and this compound (10 mL).
-
Add a catalytic amount of a mild base (e.g., piperidine, 0.5 mmol). The ionic liquid itself can sometimes act as a catalyst.[22]
-
Stir the mixture at 80°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using a suitable organic solvent (e.g., ethyl acetate). The ionic liquid, being immiscible with many organic solvents, can be retained.
-
Combine the organic extracts and wash with water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the purified product.
-
The ionic liquid can be recovered by washing with an appropriate solvent and drying under vacuum for reuse.[21]
Expected Outcomes and Data Comparison
| Parameter | Toluene | This compound |
| Reaction Time | Longer (4-6 hours) | Shorter (1-2 hours) |
| Reaction Temperature | Higher (reflux, ~111°C) | Lower (80°C) |
| Catalyst | Strong base often required | Mild base or catalyst-free |
| Product Yield | Moderate to good | Good to excellent[21] |
| Product Purity | Often requires purification | High purity often obtained directly |
| Solvent Recyclability | Difficult and energy-intensive | High potential for reuse[21] |
| Work-up | Aqueous work-up and solvent evaporation | Simple extraction |
The enhanced performance in [BMPC] can be attributed to the high polarity of the ionic liquid, which can stabilize the charged intermediates in the Knoevenagel condensation mechanism, thereby lowering the activation energy and accelerating the reaction.[11]
Environmental, Health, and Safety (EHS) Profile
A critical aspect of solvent selection is the EHS profile. Here, the differences between toluene and [BMPC] are stark.
Toluene: A Volatile Organic Compound of Concern
Toluene is a well-documented hazardous substance.[14]
-
Health Hazards: Inhalation of toluene vapors can cause neurological effects such as fatigue, confusion, weakness, and memory loss.[4] High concentrations can lead to severe neurological damage and even death.[4] It is also a suspected reproductive toxin.[1][23]
-
Environmental Hazards: Toluene is a volatile organic compound (VOC) that contributes to the formation of smog.[11] It is also toxic to aquatic life.
-
Safety Hazards: Toluene is highly flammable with a low flash point, posing a significant fire and explosion risk.[14][23][24] Its vapors are heavier than air and can travel to an ignition source.[1][14]
This compound: A Greener Profile with Caveats
Ionic liquids like [BMPC] are often touted as "green solvents" due to their low volatility and flammability.[6][7][8]
-
Health Hazards: While generally considered less hazardous than VOCs, the toxicity of ionic liquids is an active area of research. Some studies on similar ionic liquids have shown potential for skin and eye irritation.[12] The National Toxicology Program has conducted studies on related butylpyridinium compounds, with findings suggesting minimal effects at low concentrations but potential for kidney and adrenal gland effects at higher concentrations in animal models.[25][26]
-
Environmental Hazards: The biodegradability and long-term environmental impact of many ionic liquids are still being assessed.[10] While their low volatility prevents air pollution, their solubility in water means that spills could impact aquatic environments.
-
Safety Hazards: [BMPC] is non-flammable and has a high thermal stability, significantly reducing the risk of fire and explosion compared to toluene.[6][7]
Sources
- 1. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Toluene - Wikipedia [en.wikipedia.org]
- 4. Toluene | Fisher Scientific [fishersci.ca]
- 5. Toluene Solvent Properties [macro.lsu.edu]
- 6. chemijournal.com [chemijournal.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CAS#:125652-55-3 | Chemsrc [chemsrc.com]
- 14. nj.gov [nj.gov]
- 15. The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. orientjchem.org [orientjchem.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of chalcone derivatives (mini review). | Sigma-Aldrich [sigmaaldrich.com]
- 19. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. fishersci.com [fishersci.com]
- 24. TOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Synthesis of 1-Butyl-3-methylpyridinium Chloride: A Metrics-Based Evaluation
An In-Depth Guide to the Green Chemistry Metrics of 1-Butyl-3-methylpyridinium Chloride
In the drive towards sustainable chemical manufacturing, ionic liquids (ILs) have been championed as "designer solvents" with the potential to replace volatile organic compounds (VOCs).[1][2] this compound ([BMPC]), a prominent member of the pyridinium-based IL family, is valued for its low vapor pressure, high thermal stability, and recyclability.[1][3][4] However, to objectively assess its environmental credentials, a rigorous evaluation using established green chemistry metrics is essential.
This guide provides a comparative analysis of this compound, focusing on its synthesis and application. We will delve into key performance indicators such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), while also considering the broader context of toxicity, biodegradability, and life cycle impacts. This analysis is designed to equip researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in designing more sustainable chemical processes.
The most common route to synthesizing [BMPC] is the quaternization of 3-methylpyridine with 1-chlorobutane. This is a straightforward SN2 reaction that forms the core of its production.
Experimental Protocol: Synthesis of [BMPC]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylpyridine and a slight molar excess of 1-chlorobutane. A solvent such as toluene may be used, although solvent-free conditions are often preferred to improve the green profile of the synthesis.
-
Heating: Heat the reaction mixture to reflux (approximately 70-90°C) with vigorous stirring. The reaction is typically monitored by TLC or GC until the starting materials are consumed, which can take several hours to a full day.
-
Isolation: After cooling to room temperature, the resulting viscous liquid or solid is washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Drying: The purified ionic liquid is then dried under vacuum to remove any residual solvent, yielding the final product, this compound.
Visualization of the Synthesis Workflow
Caption: A simplified workflow for the synthesis of [BMPC].
Core Green Chemistry Metrics for [BMPC] Synthesis
To quantify the efficiency of this synthesis, we can apply three widely recognized green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).[5][6][7]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[6][8]
-
E-Factor: The mass ratio of waste generated to the mass of the desired product. A lower E-Factor signifies less waste.[9][10]
-
Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. The ideal PMI is 1.[6][9]
Quantitative Analysis
For the synthesis of [BMPC] from 3-methylpyridine and 1-chlorobutane:
-
3-Methylpyridine: C₆H₇N, MW = 93.13 g/mol
-
1-Chlorobutane: C₄H₉Cl, MW = 92.57 g/mol
Atom Economy Calculation:
AE = (Molecular Weight of Product) / (Sum of Molecular Weights of Reactants) AE = 185.69 / (93.13 + 92.57) = 185.69 / 185.70 ≈ 100%
Theoretically, this reaction has a perfect atom economy as it is an addition reaction with no by-products.
E-Factor and PMI Estimation:
These metrics depend on the actual experimental conditions, including yield and solvent usage. Let's assume a 95% yield for a 1-mole scale reaction, both with and without solvent.
| Metric | Calculation Assumptions | Value | Interpretation |
| E-Factor | Solvent-Free: Assumes a 95% yield. Waste is only unreacted starting materials. | ~0.05 | Extremely low waste, approaching the ideal of zero.[9] |
| With Toluene (No Recycling): Assumes 500 mL of toluene (434 g) and 200 mL of ethyl acetate (180 g) are used and disposed of. | ~3.5 | The use of disposable solvents significantly increases the waste generated. | |
| With Toluene (95% Recycling): Assumes 95% of solvents are recovered and reused. | ~0.23 | Solvent recycling is critical for minimizing waste and improving the E-Factor. | |
| PMI | Solvent-Free: Considers only the mass of reactants for a 95% yield. | ~1.05 | Very close to the ideal PMI of 1, indicating a highly efficient process.[9] |
| With Toluene (No Recycling): Includes the mass of all reactants and solvents. | ~4.5 | The total process mass is 4.5 times the mass of the product, highlighting process inefficiency due to solvent waste. | |
| With Toluene (95% Recycling): Includes reactants and non-recycled solvent mass. | ~1.23 | Demonstrates the substantial improvement in mass intensity achieved through solvent recycling. |
[BMPC] in Application: A Comparative Case Study
While the synthesis of [BMPC] can be highly efficient, its primary green advantage is intended to be in its application as a reusable solvent. Let's compare its performance in a hypothetical Diels-Alder reaction against a traditional solvent, toluene.
| Parameter | Diels-Alder in [BMPC] | Diels-Alder in Toluene | Rationale & Causality |
| Solvent Volatility | Negligible vapor pressure[1][4] | High (Vapor Pressure ~22 mmHg at 20°C) | [BMPC]'s ionic nature results in strong intermolecular forces, preventing evaporation and reducing air pollution (VOC emissions) and exposure risks. |
| Reaction Conditions | Often milder conditions, potential for rate enhancement | Typically requires elevated temperatures | The polarity and unique solvation properties of ILs can stabilize transition states, sometimes accelerating reactions. |
| Product Isolation | Extraction with a non-polar solvent | Distillation or chromatography | The non-volatility of [BMPC] allows for easy separation of volatile products, but requires an auxiliary extraction solvent. |
| Solvent Recyclability | High potential for reuse after product extraction[3][13] | Possible, but often requires energy-intensive distillation | [BMPC] can be recovered and reused multiple times, which is a cornerstone of its "green" credentials.[3] However, efficiency depends on the purity after extraction. |
| E-Factor (Illustrative) | ~1-5 (assuming 95% IL & solvent recycling) | ~10-20 (assuming solvent loss during workup & distillation) | The major contributor to waste in the traditional method is solvent loss. Efficient recycling of [BMPC] and the extraction solvent leads to a much lower E-Factor. |
Comparative Workflow Visualization
Sources
- 1. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recycling and Reusability Strategies for Ionic Liquid Lubricants Materials [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Welcome to www.sheldon.nl [sheldon.nl]
- 10. The E factor 25 years on: the rise of green chemistry and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scbt.com [scbt.com]
- 12. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Toxicity of Pyridinium and Imidazolium Ionic Liquids
Introduction: Beyond the "Green" Label
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising alternatives to volatile organic solvents in chemical synthesis, catalysis, and drug delivery.[1] Their negligible vapor pressure and high thermal stability initially earned them the moniker of "green solvents."[2][3] However, as the field matures, a critical body of evidence compels us, as researchers and developers, to look beyond these physical properties and scrutinize their biological and environmental impact.[4][5] Data increasingly suggest that many ILs are not inherently benign and can exert significant toxicity on various organisms, from microbes to human cell lines.[2][3]
This guide provides an in-depth, objective comparison of the toxicity profiles of two of the most common classes of ILs: those based on pyridinium and imidazolium cations. Our objective is to move beyond simple statements of toxicity and delve into the causal relationships between molecular structure and biological effect. By understanding these structure-activity relationships (SAR), we can make more informed decisions in the laboratory and design next-generation ionic liquids that are not only efficient but also inherently safer.
The Cation's Crucial Role: Structure-Activity Relationships
The toxicity of an ionic liquid is overwhelmingly dictated by the structure of its cation; the anion's contribution is generally considered secondary, though not negligible.[6][7][8] For both pyridinium and imidazolium ILs, the most critical structural feature influencing toxicity is the length of the alkyl chain substituent on the heterocyclic ring.
The Alkyl Chain Length Effect: A Dominant Factor
A consistent and well-documented principle across numerous studies is that toxicity increases with the length of the alkyl side chain.[6][9][10] This phenomenon is directly linked to the molecule's lipophilicity (its ability to dissolve in fats, oils, and lipids). A longer alkyl chain enhances the IL's ability to partition into and disrupt the phospholipid bilayers of cell membranes, which is a primary mechanism of toxicity.[11][12][13] An increase in the number of alkyl groups on the cation ring also corresponds with an increase in toxicity.[6][9]
For example, studies on the human epithelial Caco-2 cell line showed that 1-decyl-3-methylimidazolium chloride ([C10mim][Cl]) was significantly more toxic than its shorter-chain counterparts.[10] This trend holds true for both pyridinium and imidazolium families across a wide array of test systems, including bacteria (Vibrio fischeri), algae, and human cancer cell lines.[6][14][15]
dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, margin=0.1, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} end_dot Caption: Structure-Toxicity Relationship in Ionic Liquids.
Comparative Toxicity: Pyridinium vs. Imidazolium
When comparing pyridinium and imidazolium ILs with identical alkyl chain lengths and anions, a general trend emerges: pyridinium-based ILs are often more toxic than their imidazolium-based counterparts .[7][16]
This observation is supported by comparative studies on the marine bacterium Aliivibrio fischeri. For instance, 1-butyl-4-methylpyridinium tetrafluoroborate ([C4mpy][BF4]) was found to be more toxic than 1-butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]).[7] Similarly, 1-ethyl-3-methylpyridinium ethylsulfate demonstrated higher toxicity than 1-ethyl-3-methylimidazolium ethylsulfate.[7] This suggests an inherent toxicity associated with the pyridinium ring itself, independent of the alkyl chain.
However, it is crucial to recognize that this is a strong trend, not an absolute rule. The relative toxicity can be organism-dependent. For example, one study found the toxicity order for A. fischeri to be pyridinium > imidazolium, but for the freshwater crustacean Daphnia magna, the order was reversed to imidazolium > pyridinium for the same set of ILs.[7] This underscores the importance of selecting relevant test systems for toxicological evaluation based on the intended application and potential environmental fate of the IL.
Quantitative Data Summary
The following table summarizes experimental data from various studies, quantifying the toxicity (expressed as EC50 - the concentration causing a 50% effect) of representative pyridinium and imidazolium ionic liquids. Lower EC50 values indicate higher toxicity.
| Ionic Liquid Name | Cation Type | Anion Type | Test Organism/System | Endpoint (EC50) Value (µM) | Reference |
| 1-Butyl-4-methylpyridinium tetrafluoroborate | Pyridinium | [BF4]⁻ | A. fischeri | 275 (log EC50 = 2.44) | [7][16] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | Imidazolium | [BF4]⁻ | A. fischeri | 2884 (log EC50 = 3.46) | [7][16] |
| 1-Ethyl-3-methylpyridinium ethylsulfate | Pyridinium | [C2H5OSO3]⁻ | A. fischeri | 6761 (log EC50 = 3.83) | [7] |
| 1-Ethyl-3-methylimidazolium ethylsulfate | Imidazolium | [C2H5OSO3]⁻ | A. fischeri | 12589 (log EC50 = 4.10) | [7] |
| 1-Octyl-3-methylimidazolium bromide | Imidazolium | [Br]⁻ | A. fischeri | ~15 (log EC50 = 1.18 ppm) | [17] |
| 1-Octyl-pyridinium bromide | Pyridinium | [Br]⁻ | A. fischeri | ~14 (log EC50 = 1.15 ppm) | [17] |
| 1-Decyl-3-methylimidazolium chloride | Imidazolium | [Cl]⁻ | Caco-2 cells | 31 | [10] |
| 1-Hexyl-3-methylimidazolium chloride | Imidazolium | [Cl]⁻ | Caco-2 cells | 420 | [10] |
Note: EC50 values can be reported in various units (µM, mM, mg/L, ppm). Direct comparison requires consistent units. Log transformations are often used for statistical analysis.
Mechanisms of Toxicity
The toxicity of these ionic liquids is primarily driven by their interaction with cellular membranes, a consequence of their amphiphilic nature (having both lipophilic alkyl chains and a charged, hydrophilic headgroup).[11][12]
-
Membrane Disruption: The lipophilic alkyl chains intercalate into the lipid bilayer of cell membranes. This disrupts the membrane's structural integrity and fluidity, leading to leakage of cellular contents and ultimately cell lysis.[11]
-
Mitochondrial Dysfunction: As lipophilic cations, ILs can accumulate in mitochondria, driven by the negative membrane potential. This accumulation can disrupt the electron transport chain, inhibit ATP synthesis, and induce oxidative stress, triggering apoptosis (programmed cell death).[12][18]
-
Inhibition of Key Enzymes: Some ILs have been shown to inhibit crucial enzymes. For example, acetylcholinesterase, an enzyme vital for nerve function, is a known target, highlighting potential neurotoxicity.
Experimental Protocols for Toxicity Assessment
To ensure the trustworthiness and reproducibility of toxicity data, standardized protocols are essential. Below are outlines for two common assays used in the toxicological profiling of ionic liquids.
Protocol 1: Acute Aquatic Toxicity using Aliivibrio fischeri (Microtox® Assay)
This is a rapid, cost-effective, and widely adopted bioassay for assessing the acute toxicity of chemicals in aqueous solutions.[3][19] It measures the inhibition of natural bioluminescence from the marine bacterium A. fischeri.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} end_dot Caption: Workflow for the Microtox® Acute Toxicity Assay.
Step-by-Step Methodology:
-
Preparation of Test Solutions: A primary stock solution of the ionic liquid is prepared in high-purity water. From this stock, a series of dilutions are made to create a range of concentrations to be tested. A blank control containing only the diluent (e.g., 2% NaCl solution) is also prepared.
-
Bacterial Culture: Freeze-dried A. fischeri are rehydrated using a reconstitution solution provided by the supplier just prior to the test. The bacterial suspension is kept at a controlled temperature (e.g., 15°C).
-
Exposure: The bacterial suspension is aliquoted into cuvettes. The various dilutions of the ionic liquid are then added to the cuvettes.
-
Incubation and Measurement: The light output from each cuvette is measured at specific time points (commonly 5, 15, and 30 minutes) using a luminometer.[19]
-
Data Analysis: The decrease in bioluminescence in the test samples is compared to the light output of the control. The results are used to calculate the EC50, the concentration of the ionic liquid that causes a 50% reduction in light emission.[20]
Protocol 2: In Vitro Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Culture: Human cell lines (e.g., HeLa, MCF-7, Caco-2) are cultured in a suitable medium in a 96-well plate and allowed to adhere overnight in a CO2 incubator.[10][21][22]
-
IL Exposure: The culture medium is replaced with a fresh medium containing serial dilutions of the test ionic liquids. A control group receives only the medium (with the IL solvent, if any, at a non-toxic concentration). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to convert the MTT into formazan.
-
Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the insoluble purple formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance of the treated cells is compared to the control cells to determine the percentage of cell viability. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.
Conclusion and Future Outlook
The evidence is clear: the "green" credentials of ionic liquids cannot be assumed. Both pyridinium and imidazolium-based ILs exhibit significant, structure-dependent toxicity. As a guiding principle, toxicity generally increases with alkyl chain length, and pyridinium cations tend to be more toxic than imidazolium cations .
For researchers, scientists, and drug development professionals, this understanding is paramount. It allows for a proactive approach to designing safer chemical entities. By opting for shorter alkyl chains, considering the inherent toxicity of the cation core, and carefully selecting the anion, it is possible to tailor ionic liquids that minimize biological and environmental harm. The future of sustainable chemistry with ionic liquids lies not in abandoning them, but in rationally designing them with a comprehensive understanding of their toxicological profiles.
References
- Cvjetko Bubalo, M., Radošević, K., Radojčić Redovniković, I., Slivac, I., & Gaurina Srček, V. (2017). Toxicity mechanisms of ionic liquids. Arhivi za higijenu rada i toksikologiju, 68(3), 171-179. [Link]
- Cvjetko Bubalo, M., Radošević, K., Radojčić Redovniković, I., Slivac, I., & Gaurina Srček, V. (2017). Toxicity mechanisms of ionic liquids. PubMed. [Link]
- Docherty, K. M., & Kulpa, Jr, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189. [Link]
- Flieger, J., & Flieger, M. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(17), 6267. [Link]
- Costa, S. P. F., Azevedo, A. M., & Coutinho, J. A. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Molecules, 26(10), 2933. [Link]
- Docherty, K. M., & Kulpa, Jr, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids.
- Couling, D. J., Bernot, R. J., Docherty, K. M., Dixon, J. K., & Maginn, E. J. (2006). Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling. Green Chemistry, 8(1), 82-90. [Link]
- Couling, D. J., Bernot, R. J., Docherty, K. M., Dixon, J. K., & Maginn, E. J. (2006). Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling. Green Chemistry, 8(1), 82-90. [Link]
- Lu, L., Zhang, Y., Chen, J., & Tong, Z. (2017). Toxicity of Selected Imidazolium-based Ionic Liquids on Caenorhabditis elegans: a Quantitative Structure-Activity Relationship Study. Chinese Journal of Chemical Physics, 30(4), 483-490. [Link]
- Kumar, R., et al. (2008). In Vitro Cytotoxicities of Ionic Liquids: Effect of Cation Rings, Functional Groups, and Anions. Environmental Toxicology. [Link]
- Latała, A., Nędzi, M., & Stepnowski, P. (2009). Toxicity of imidazolium and pyridinium based ionic liquids towards algae. Chlorella vulgaris, Oocystis submarina (green algae) and Cyclotella meneghiniana, Skeletonema marinoi (diatoms). Green Chemistry, 11(4), 580-588. [Link]
- Kovalishyn, V., et al. (2021). Ester-Functionalized Imidazolium- and Pyridinium-Based Ionic Liquids: Design, Synthesis and Cytotoxicity Evaluation. Biointerface Research in Applied Chemistry, 11(1), 7939-7952. [Link]
- Benedetto, A., & Ballone, P. (2020). Mechanisms of action of ionic liquids on living cells: the state of the art.
- González-Díaz, H., et al. (2011). Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. Green Chemistry, 13(7), 1839-1849. [Link]
- Costa, S. P. F., Azevedo, A. M., & Coutinho, J. A. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. PMC - NIH. [Link]
- Brycki, B., et al. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(19), 11641. [Link]
- Yu, H. (2017). Mitochondrial Actions and Structure Activity Relationships of Cytotoxic Ionic Liquids.
- El-Shazly, E. S. A., et al. (2023). Structure–Activity Relationship of Ionic Liquids for Acid Corrosion Inhibition. Molecules, 28(19), 6776. [Link]
- García, M. T., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids.
- ResearchGate. (2013). Why are ionic liquids toxic?.
- Kumar, R., et al. (2008). In vitro cytotoxicities of ionic liquids: Effect of cation rings, functional groups, and anions.
- Egorova, K. S., & Ananikov, V. P. (2014). Quantitative structure–activity relationship for toxicity of ionic liquids to Daphnia magna: Aromaticity vs. lipophilicity. Chemosphere, 104, 122-131. [Link]
- Latała, A., Nędzi, M., & Stepnowski, P. (2009). Toxicity of imidazolium and pyridinium based ionic liquids towards algae.
- Montalbán, M. G., et al. (2020). In vitro cytotoxicity assessment of monocationic and dicationic pyridinium-based ionic liquids on HeLa, MCF-7, BGM and EA.hy926 cell lines.
- Flieger, J., & Flieger, M. (2020).
- Rivas, M. A., et al. (2024). Comprehensive Analysis of the Acute Toxicity of Ionic Liquids Using Microtox® Bioassays. International Journal of Molecular Sciences, 25(6), 3367. [Link]
- ResearchGate. (n.d.). Toxicity of imidazolium ionic liquids, expressed as EC 50 values.
- Kovalishyn, V., et al. (2022). Structure-Activity Relationship Modeling and Experimental Validation of the Imidazolium and Pyridinium Based Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii and Staphylococcus aureus. International Journal of Molecular Sciences, 23(21), 12891. [Link]
- Khayitov, R. R., et al. (2023). Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. ChemistrySelect, 8(38), e202302634. [Link]
- ResearchGate. (n.d.). EC 50 (mmol L -1 ) of the selected imidazolium ionic liquids in CCO and HeLa cells.
- Docherty, K. M., & Kulpa, Jr, C. F. (2005). Acute toxicity values for 3 imidazolium and 3 pyridinium bromide ionic liquids.
- S. M. Sapuan, et al. (2023). TOXICITY PREDICTION OF IMIDAZOLIUM AND PYRIDINIUM IONIC LIQUIDS: A DFT-BASED APPROACH. International Engineering Journal for Research & Development, 8(4), 1-10. [Link]
- Latała, A., Nędzi, M., & Stepnowski, P. (2009). Toxicity of imidazolium and pyridinium based ionic liquids towards algae. Bacillaria paxillifer (a microphytobenthic diatom) and Geitlerinema amphibium (a microphytobenthic blue green alga). Green Chemistry, 11(7), 1011-1018. [Link]
- ResearchGate. (n.d.). Shows all the calculated LC50 of the tested Pyridinium ILs.
- Mohamed, N. F., et al. (2016). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review.
- Latała, A., Nędzi, M., & Stepnowski, P. (2009). Toxicity of imidazolium and pyridinium based ionic liquids towards algae.
- El-Harbawi, M., et al. (2020). Toxicity Measurement of Imidazolium Ionic Liquids Using Acute Toxicity Test. Research Square. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Toxicity mechanisms of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity mechanisms of ionic liquids [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Toxicity of imidazolium and pyridinium based ionic liquids towards algae. Chlorella vulgaris, Oocystis submarina (green algae) and Cyclotella meneghiniana, Skeletonema marinoi (diatoms) | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 19. mdpi.com [mdpi.com]
- 20. iejse.com [iejse.com]
- 21. researchgate.net [researchgate.net]
- 22. scilit.com [scilit.com]
The Efficacy of 1-Butyl-3-methylpyridinium Chloride in Biomass Pretreatment: A Comparative Guide
In the quest for sustainable and efficient biorefining processes, the pretreatment of lignocellulosic biomass remains a critical bottleneck. Ionic liquids (ILs) have emerged as powerful solvents capable of deconstructing the complex and recalcitrant structure of biomass, thereby enhancing the accessibility of cellulose for enzymatic hydrolysis. Among the vast array of ILs, 1-Butyl-3-methylpyridinium Chloride ([BMPC]) has garnered significant attention. This guide provides an in-depth, objective comparison of [BMPC]'s performance against other common ILs, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their biomass valorization strategies.
Introduction to Ionic Liquids in Biomass Pretreatment
Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, represents a vast renewable resource for the production of biofuels and biochemicals. However, the intricate and robust networking of these components renders biomass resistant to enzymatic degradation. Pretreatment is therefore essential to disrupt this structure, primarily by removing lignin and hemicellulose and reducing cellulose crystallinity.[1][2][3]
Ionic liquids are salts with melting points below 100°C, possessing unique properties such as low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic compounds.[2][4] In the context of biomass pretreatment, ILs can selectively dissolve biomass components, leading to a more digestible cellulosic pulp.[1][5] The efficiency of an IL is largely determined by the nature of its cation and anion, which influence its interactions with the different biopolymers in the plant cell wall.[6][7]
This compound ([BMPC]): A Profile
This compound, a pyridinium-based ionic liquid, has demonstrated significant potential as a pretreatment solvent. Its chemical structure features a pyridinium cation with a butyl and a methyl substituent, and a chloride anion.
Mechanism of Action: The primary mechanism by which [BMPC] and other pyridinium-based ILs deconstruct biomass involves the disruption of the extensive hydrogen-bonding network within cellulose and between the different biopolymers.[8] The chloride anion plays a crucial role in forming new hydrogen bonds with the hydroxyl groups of cellulose, effectively breaking the intra- and intermolecular linkages that contribute to its crystallinity. The pyridinium cation, on the other hand, is believed to interact with the aromatic rings of lignin via π-π stacking, aiding in its dissolution.[9]
Some studies suggest that for short pretreatment periods, [BMPC] enhances enzymatic saccharification rates not by significantly reducing cellulose crystallinity, but rather by decreasing the degree of polymerization of cellulose.[10]
Comparative Performance Analysis of [BMPC] and Other Ionic Liquids
The selection of an appropriate IL is critical for optimizing the pretreatment process. Here, we compare the performance of [BMPC] with other widely studied ILs, including those based on imidazolium and cholinium cations.
Delignification and Lignin Removal
The removal of lignin is a key objective of pretreatment as it exposes the cellulose fibers to enzymatic attack. Pyridinium-based ILs, including [BMPC], have shown high efficacy in lignin extraction.[1][11]
| Ionic Liquid | Biomass Source | Lignin Removal (%) | Reference |
| This compound ([BMPC]) | Eucalyptus | Not explicitly quantified, but enhances saccharification | [10] |
| 1-Hexylpyridinium Chloride ([Hpy]Cl) | Poplar | 61.0 | [11] |
| 1-Ethyl-3-methylimidazolium Acetate ([Emim][OAc]) | Switchgrass | 52.4 | [4] |
| Cholinium Lysinate ([Ch][Lys]) | Switchgrass | 70-80 | [1][12] |
As the table indicates, while direct lignin removal data for [BMPC] on Eucalyptus was not specified in the cited study, other pyridinium ILs like [Hpy]Cl show significant delignification.[11] Cholinium-based ILs with amino acid anions, such as cholinium lysinate, have demonstrated particularly high lignin removal capabilities.[1][12]
Cellulose Recovery and Enzymatic Hydrolysis Yield
The ultimate goal of pretreatment is to maximize the yield of fermentable sugars from the cellulosic fraction. The efficiency of enzymatic hydrolysis is a direct measure of the pretreatment's success.
| Ionic Liquid | Biomass Source | Pretreatment Conditions | Glucose Yield (%) | Reference |
| This compound ([BMPC]) | Bagasse | 10 min | ~71 (Cellulose Conversion) | [10] |
| 1-Ethyl-3-methylimidazolium Acetate ([Emim][OAc]) | Switchgrass | 72 h incubation | >90 | [2][4] |
| 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl) | Sago Waste | - | 61-63 (Reducing Sugars) | [13] |
| Cholinium Lysinate ([Ch][Lys]) | Switchgrass | - | 78-96 | [1][12] |
From the compiled data, it is evident that [BMPC] can significantly enhance cellulose conversion in a very short pretreatment time.[10] Imidazolium-based ILs like [Emim][OAc] are also highly effective, consistently yielding high glucose conversions.[2][4] Cholinium-based ILs are also strong performers in terms of subsequent sugar yields.[1][12] It is important to note that direct comparison is challenging due to variations in biomass sources, pretreatment conditions, and analytical methods across different studies.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are generalized protocols for biomass pretreatment with ILs and subsequent enzymatic hydrolysis.
Biomass Pretreatment with Ionic Liquid
This protocol outlines the general steps for pretreating lignocellulosic biomass with an ionic liquid like [BMPC].
Caption: Workflow for enzymatic hydrolysis of pretreated biomass.
Detailed Steps:
-
Reaction Setup: The pretreated and dried biomass is suspended in a buffer solution, typically a citrate buffer with a pH of around 4.8. [14][15]A commercial cellulase enzyme cocktail is then added to the suspension at a specific loading (e.g., 20 FPU/g of biomass). [15]2. Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme, usually around 50°C, with constant agitation for a period of 24 to 72 hours. [15]3. Analysis: Aliquots of the hydrolysate are taken at different time points to monitor the progress of the reaction. The enzymatic reaction is stopped, often by boiling the sample, and the concentration of released sugars (e.g., glucose, xylose) is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). [14]
Conclusion and Future Perspectives
This compound has proven to be an effective ionic liquid for the pretreatment of lignocellulosic biomass, demonstrating the ability to enhance enzymatic saccharification, often with remarkably short pretreatment times. [10]While direct, comprehensive comparisons with other ILs under identical conditions are somewhat limited in the literature, the available data suggests that its performance is competitive with well-established imidazolium-based ILs and promising cholinium-based ILs.
The choice of the "best" ionic liquid will ultimately depend on a variety of factors including the specific type of biomass, the desired product stream, process economics, and the efficiency of IL recycling. While imidazolium-based ILs have been extensively studied, concerns about their cost and potential toxicity have driven research towards alternatives like pyridinium and cholinium-based ILs. [2][4]The development of ILs from renewable sources, such as lignin and hemicellulose, presents an exciting "closed-loop" possibility for future biorefineries. [2][16] Future research should focus on systematic, side-by-side comparisons of different ILs on a wider range of feedstocks. Furthermore, optimizing the recycling and reuse of [BMPC] and other ILs is paramount for their large-scale industrial implementation. [17][18]Continued investigation into the fundamental mechanisms of IL-biomass interactions will undoubtedly pave the way for the design of next-generation, highly efficient, and sustainable solvents for the biorefinery of the future.
References
- Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. Molecules. [Link]
- Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids. Journal of Visualized Experiments. [Link]
- Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose.
- This compound | C10H16ClN. PubChem. [Link]
- Deconstruction of lignocellulosic biomass with ionic liquids. Green Chemistry. [Link]
- Short Time Ionic Liquids Pretreatment on Lignocellulosic Biomass to Enhance Enzymatic Saccharific
- Lignocellulosic Biomass Pretreatment with Ionic Liquids | Protocol Preview. YouTube. [Link]
- Evaluation of four ionic liquids for pretreatment of lignocellulosic biomass. Biotechnology for Biofuels. [Link]
- One-Pot Deconstruction and Conversion of Lignocellulose Into Reducing Sugars by Pyridinium-Based Ionic Liquid–Metal Salt System. Frontiers in Chemistry. [Link]
- Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass. RSC Advances. [Link]
- Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. International Journal of Molecular Sciences. [Link]
- One-Pot Deconstruction and Conversion of Lignocellulose Into Reducing Sugars by Pyridinium-Based Ionic Liquid–Metal Salt System.
- Cellulose Pretreatment With 1-n-butyl-3-methylimidazolium Chloride for Solid Acid-Catalyzed Hydrolysis. Bioresource Technology. [Link]
- Pretreatment of biomass using ionic liquids: Research updates.
- Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water.
- Understanding pretreatment efficacy of four cholinium and imidazolium ionic liquids by chemistry and computation.
- Comparison Study of Different Ionic Liquid Pretreatments in Maximizing Total Reducing Sugars Recovery.
- Effect of 1-butyl-3-methylimidazolium chloride-water mixtures on cellulose.
- Low melting point pyridinium ionic liquid pretreatment for enhancing enzymatic saccharification of cellulosic biomass. Biomass and Bioenergy. [Link]
- 1-Butyl-3-methylpyridinium bromide | C10H16BrN. PubChem. [Link]
- 1-Butyl-3-methylimidazolium chloride | C8H15ClN2. PubChem. [Link]
- Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water.
- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. University of Sussex. [Link]
- Yields of Enzymatic Hydrolysis after Pretreatment.
- This compound | CAS#:125652-55-3. Chemsrc. [Link]
- Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose. PNAS. [Link]
- Pretreatment of lignocellulosic biomass with renewable cholinium ionic liquids: Biomass fractionation, enzymatic digestion and ionic liquid reuse.
- Cellulose pretreatment with 1-n-butyl-3-methylimidazolium chloride for solid acid-catalyzed hydrolysis.
- Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose.
- Ionic Liquids in the Pretreatment of Lignocellulosic Biomass.
- Can ionic liquids dissolve wood? Processing and analysis of lignocellulosic materials with 1-n-butyl-3-methylimidazolium chloride. Green Chemistry. [Link]
- Chapter 4: Enzymatic Hydrolysis of Lignocellulosic Biomass. NREL. [Link]
- Deconstruction of lignocellulosic biomass with ionic liquids. Royal Society of Chemistry. [Link]
- Can ionic liquids dissolve wood? Processing and analysis of lignocellulosic materials with 1-n-butyl-3-methylimidazolium chloride.
- Ionic Liquid Pretreatment of Lignocellulosic Biomass for Enhanced Enzymatic Delignification. Methods in Molecular Biology. [Link]
- Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion. International Journal of Molecular Sciences. [Link]
- Advances in ionic liquid recycling for lignocellulosic biomass pretre
- Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry. [Link]
- Pretreatment and enzymatic hydrolysis optimization of lignocellulosic biomass for ethanol, xylitol, and phenylacetylcarbinol co-production using Candida magnoliae. Frontiers in Bioengineering and Biotechnology. [Link]
- Effect of Pretreatments on the Enzymatic Hydrolysis of High-Yield Bamboo Chemo-Mechanical Pulp by Changing the Surface Lignin Content. Molecules. [Link]
- This compound. Ragalahari. [Link]
- Recyclability of an ionic liquid for biomass pretreatment.
- 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds?. International Journal of Molecular Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Deconstruction of lignocellulosic biomass with ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36364J [pubs.rsc.org]
- 4. Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | One-Pot Deconstruction and Conversion of Lignocellulose Into Reducing Sugars by Pyridinium-Based Ionic Liquid–Metal Salt System [frontiersin.org]
- 9. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 10. Short time ionic liquids pretreatment on lignocellulosic biomass to enhance enzymatic saccharification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pretreatment and enzymatic hydrolysis optimization of lignocellulosic biomass for ethanol, xylitol, and phenylacetylcarbinol co-production using Candida magnoliae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. search-library.ucsd.edu [search-library.ucsd.edu]
- 17. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 1-Butyl-3-methylpyridinium Chloride
Introduction: Beyond a Single Data Point
1-Butyl-3-methylpyridinium Chloride ([BMPC]), a prominent ionic liquid, serves as a versatile medium in electrochemistry, organic synthesis, and materials science.[1][2] Its efficacy in these applications is not merely a function of its presence but is critically dependent on its purity. The uninitiated may perceive purity as a simple percentage, often quoted from a single analytical method like HPLC. However, for the discerning researcher, true purity validation is a multi-faceted process. It involves a holistic assessment that confirms the molecular identity, quantifies the target compound, and specifically identifies and quantifies potential contaminants, each of which can uniquely influence experimental outcomes.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish the purity of synthesized [BMPC] with a high degree of confidence. We will move beyond rote protocols to explain the causality behind our choice of methods, demonstrating how an integrated workflow constitutes a self-validating system for quality assurance.
The Synthetic Landscape: Predicting Potential Impurities
To validate purity, one must first anticipate the impurities. The most common synthesis of [BMPC] is a quaternization reaction between 3-methylpyridine and 1-chlorobutane.
-
Reaction: 3-methylpyridine + 1-chlorobutane → this compound
This seemingly straightforward SN2 reaction can introduce several impurities that a robust validation workflow must detect:
-
Unreacted Starting Materials: 3-methylpyridine and 1-chlorobutane.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., toluene, acetonitrile, ethyl acetate) can remain trapped in the final product.[3]
-
Water: Pyridinium halides are often hygroscopic, readily absorbing atmospheric moisture.[4]
-
Side-Products: While less common in this specific reaction, other isomers or degradation products could form under harsh conditions.
Our analytical strategy is therefore designed not just to confirm the presence of [BMPC], but to actively seek out and quantify these specific, predictable impurities.
A Multi-Modal Analytical Workflow
No single technique provides a complete purity profile. True confidence is achieved by integrating complementary methods, where the strengths of one compensate for the limitations of another. This integrated approach forms the cornerstone of a trustworthy validation process.
Caption: Integrated workflow for the comprehensive purity validation of [BMPC].
Comparative Analysis of Core Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the unparalleled first-line technique for confirming the chemical identity of the synthesized product.[5] It provides an atomic-level view of the molecule's structure, making it exceptionally powerful for identifying the target compound and any structurally similar organic impurities.
-
Expertise & Causality: We use both ¹H and ¹³C NMR. ¹H NMR is excellent for initial confirmation and detecting proton-containing impurities like residual starting materials and solvents. ¹³C NMR confirms the carbon backbone of the pyridinium cation. The presence of a host of NMR active nuclei in ionic liquids allows for widespread use of multinuclear NMR experiments.[5]
-
Trustworthiness: The distinct chemical shifts and coupling patterns of the pyridinium ring protons and the butyl chain protons provide a unique fingerprint for [BMPC].[6] Any deviation from the expected spectrum is an immediate red flag. By integrating the signals, we can also estimate the relative quantities of impurities, such as unreacted 3-methylpyridine.
Expected ¹H NMR Data (in CDCl₃): Note: Shifts are approximate and can vary with solvent and concentration.
-
~9.0-9.2 ppm: Protons on the pyridinium ring ortho to the nitrogen.
-
~8.0-8.5 ppm: Protons on the pyridinium ring meta and para to the nitrogen.
-
~4.5-4.7 ppm: Methylene protons of the butyl group attached to the nitrogen (-N-CH₂ -).
-
~2.5 ppm: Methyl group on the pyridinium ring.
-
~1.9-2.1 ppm: Methylene protons of the butyl group (-N-CH₂-CH₂ -).
-
~1.3-1.5 ppm: Methylene protons of the butyl group (-CH₂-CH₂ -CH₃).
-
~0.9-1.0 ppm: Terminal methyl protons of the butyl group (-CH₂-CH₃ ).
| Technique | Strengths | Limitations |
| NMR Spectroscopy | - Unambiguous structural confirmation.[7]- Excellent for identifying and quantifying organic impurities (starting materials, solvents).- Highly reproducible. | - Less sensitive to inorganic salts.- Can be insensitive to very low levels of impurities without specialized techniques.- Not ideal for quantifying water content. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the synthesized [BMPC] and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct the spectrum.
-
Analysis: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals. Compare the chemical shifts and coupling constants to reference spectra or literature values to confirm identity.[8] Identify and integrate any impurity signals.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
FTIR is a rapid and cost-effective technique used to confirm the presence of key functional groups and to quickly screen for the presence of hydroxyl groups (water) or residual starting materials.
-
Expertise & Causality: While NMR confirms the overall structure, FTIR provides orthogonal confirmation by probing the vibrational modes of specific bonds.[9] We look for the characteristic C-H stretches of the alkyl chain and aromatic ring, and C=C/C=N stretches within the pyridinium ring.[10][11] Crucially, we also look for a broad absorption band around 3400 cm⁻¹, a tell-tale sign of O-H stretching from water contamination.[9]
-
Trustworthiness: The absence of significant peaks from starting materials and the presence of all characteristic [BMPC] peaks provide a high-confidence qualitative check. While not quantitative for water, a clean FTIR spectrum in the O-H region is a prerequisite before proceeding to more sensitive methods like Karl Fischer titration.
| Technique | Strengths | Limitations |
| FTIR Spectroscopy | - Fast and requires minimal sample.- Excellent for confirming functional groups.- Good qualitative indicator for water (O-H stretch).[9] | - Provides limited structural information compared to NMR.- Generally not a quantitative technique.- Complex spectra can be difficult to interpret fully. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid [BMPC] directly onto the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum, typically co-adding 16-32 scans for a good signal.
-
Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify characteristic peaks. Look for C-H stretches (aliphatic and aromatic) from ~2800-3100 cm⁻¹, C=C and C=N ring vibrations from ~1500-1650 cm⁻¹, and C-H bending vibrations below 1500 cm⁻¹.[11] Specifically check for a broad O-H band around 3200-3500 cm⁻¹ indicating water.
High-Performance Liquid Chromatography (HPLC): The Purity Quantifier
HPLC is the workhorse for quantitatively assessing the purity of non-volatile compounds and separating them from non-volatile impurities.[12] For ionic liquids, which lack a strong chromophore and are non-volatile, traditional HPLC with UV detection is often insufficient.
-
Expertise & Causality: We select HPLC coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These detectors are not dependent on the analyte having a chromophore and respond to any non-volatile substance, making them ideal for ionic liquids and their potential impurities.[13] A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed to achieve effective separation of the polar ionic liquid from its precursors.[14][15]
-
Trustworthiness: A validated HPLC method provides a precise percentage purity (e.g., >99%).[13] The protocol is self-validating through the use of system suitability tests (e.g., checking peak resolution, tailing factor, and reproducibility) before running the sample. The appearance of a single, sharp, symmetrical peak at the expected retention time is a strong indicator of high purity.
| Technique | Strengths | Limitations |
| HPLC-ELSD/CAD | - Highly accurate and precise for quantification.[16]- Separates non-volatile impurities.- Established method for purity statements (e.g., ≥98% HPLC).[1] | - Method development can be complex.- Insensitive to volatile impurities (e.g., some solvents).- Requires a suitable reference standard for absolute quantification. |
Experimental Protocol: HPLC with ELSD
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, an acetonitrile/water gradient with an additive like formic acid or ammonium acetate to improve peak shape. Filter and degas the mobile phase.
-
Sample Preparation: Accurately prepare a stock solution of [BMPC] in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions if a calibration curve is needed.
-
Instrument Setup: Equilibrate the HPLC system (e.g., using a HILIC column) with the initial mobile phase conditions. Set the ELSD parameters (e.g., nebulizer temperature, drift tube temperature) as recommended for the mobile phase.
-
Analysis: Inject a blank (mobile phase), followed by system suitability standards, and then the [BMPC] sample.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of [BMPC] Peak / Total Area of All Peaks) × 100.
Karl Fischer Titration & Thermogravimetric Analysis (TGA): Specific Contaminant Profiling
This final stage involves specialized techniques to quantify specific, critical impurities that are not well-addressed by the core methods above.
Caption: Relationship between potential impurities and the optimal analytical methods for their detection.
A. Karl Fischer (KF) Titration: The Gold Standard for Water
-
Expertise & Causality: Since ionic liquids can be very hygroscopic, an accurate measure of water content is essential. KF titration is a method that reacts specifically and quantitatively with water, making it far more accurate than inferring water content from other methods.[17] Both volumetric and coulometric KF are used, with coulometric being preferred for very low water content (<1%).[4] The use of ionic liquids can even enhance moisture determination in challenging samples, highlighting the field's reliance on this technique.[18][19]
-
Trustworthiness: KF is a primary method for water determination cited by pharmacopeias and standards organizations.[17] Its high accuracy and precision (typically within 1% of the actual water content) make it the most trustworthy method for this critical parameter.[17]
B. Thermogravimetric Analysis (TGA): Thermal Stability and Residuals
-
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. For [BMPC], this provides two key pieces of information. First, it determines the onset decomposition temperature (Tonset), a critical measure of thermal stability.[20][21] Second, any mass loss observed at temperatures below the decomposition point can indicate the presence of volatile impurities like residual solvents or water. A final, non-zero residual mass at high temperatures could indicate non-volatile inorganic impurities.
-
Trustworthiness: TGA provides a clear and reproducible thermogram. While isothermal TGA is required for determining long-term thermal stability, ramped TGA experiments are excellent for rapid quality control and comparison between batches.[22]
| Technique | Strengths | Limitations |
| Karl Fischer | - Highly specific and accurate for water quantification.[17]- Considered the "gold standard" method. | - Only measures water content. |
| TGA | - Determines thermal stability (Tonset).[20]- Can detect volatile and non-volatile residual impurities. | - Not specific; any substance that volatilizes at a given temperature will contribute to mass loss.- Less sensitive than specific methods like KF or chromatography. |
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Setup: Use a coulometric Karl Fischer titrator. Allow the instrument to stabilize and "dry" the titration cell to a low background drift level.
-
Sample Preparation: In a dry glovebox or using a gas-tight syringe, accurately weigh or measure a specific amount of the [BMPC] sample.
-
Analysis: Inject the sample directly into the KF titration cell. The instrument will automatically titrate the water present and calculate the content.
-
Data Analysis: The result is typically reported in parts-per-million (ppm) or weight percent (wt%). Perform the measurement in triplicate to ensure reproducibility.
Summary and Conclusion: An Integrated Verdict
The purity of synthesized this compound cannot be assured by a single measurement. A scientifically rigorous validation requires an integrated, multi-modal approach as summarized below.
| Analytical Method | Primary Purpose | Information Gained | Typical Specification |
| ¹H & ¹³C NMR | Structural Identity | Confirms molecular structure, identifies organic impurities. | Spectrum consistent with structure. |
| FTIR | Functional Group Check | Confirms functional groups, qualitative check for water. | Characteristic peaks present. |
| HPLC-ELSD/CAD | Purity Quantification | Quantifies non-volatile purity and impurities. | ≥ 98%[1] |
| Karl Fischer | Water Quantification | Precisely measures water content. | ≤ 1.0% (or as specified)[23] |
| TGA | Thermal Stability | Determines decomposition temperature (Tonset). | Report Tonset value. |
By following this comprehensive guide, researchers, scientists, and drug development professionals can move beyond a simple percentage and establish a complete purity profile for their synthesized [BMPC]. This approach, grounded in scientific integrity and causality, ensures that the material is not only correctly identified but is also fit for its intended high-stakes application, leading to more reliable and reproducible scientific outcomes.
References
- Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids.
- SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography.
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
- Stepnowski, P., & Zaleska, A. (2004). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI.
- Wooster, T. J., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(11), 3121-3132.
- Hu, Y., et al. (2017). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 22(9), 1475.
- ResearchGate. (n.d.). FTIR spectra of pyrrolidinium-based ionic liquids.
- IoLiTec. (n.d.). Ionic liquids for Karl-Fischer titration.
- IoLiTec. (2019). Ionic liquids for Karl-Fischer titration.
- University of Leicester. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids.
- Khan, K. M., et al. (2023). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. PLoS ONE, 18(3), e0282650.
- ResearchGate. (n.d.). Thermogravimetric analysis of ionic liquids.
- DeRoche, T. C., et al. (2019). Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis. Molecules, 24(8), 1563.
- SciELO México. (2014). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society, 58(2).
- Babushkina, O. B. (2008). Phase Behaviour and FTIR Spectra of Ionic Liquids: The Mixtures of 1-Butyl-1-methylpyrrolidinium Chloride and TaCl. Zeitschrift für Naturforschung A, 63(1-2), 66-72.
- American Chemical Society. (2007). How to Analyze Imidazolium Ionic Liquids in Environmental Samples?.
- Oxford Academic. (2012). Application of Ionic Liquids in Liquid Chromatography and Electrodriven Separation. Journal of Chromatographic Science, 50(9), 818-827.
- Tanaka, S., et al. (2022). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega, 7(35), 31081–31089.
- Royal Society of Chemistry. (2018). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications, 54(73), 10214-10233.
- Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27.
- ResearchGate. (2016). NMR of ionic liquids.
- Prejanò, M. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules, 25(9), 2092.
- ChemicalBook. (n.d.). 1-Butylpyridinium chloride(1124-64-7) 1H NMR spectrum.
- Chem-Impex. (n.d.). This compound.
- ChemEd Xchange. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- ResearchGate. (2018). In Situ Determination of the Water Content of Ionic Liquids.
- Saielli, G., et al. (2015). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. Physical Chemistry Chemical Physics, 17(28), 18864-18874.
- Ragalahari. (n.d.). This compound.
- Feng, J., & Wang, J. (2006). Butyl-3-methylimidazolium Chloride Preparation in Supercritical Carbon Dioxide. Chinese Journal of Chemical Engineering, 14(4), 533-537.
- Wikipedia. (n.d.). Karl Fischer titration.
- National Toxicology Program. (2022). Table 2, Purity of Chemicals in the Two-week and Three-month Drinking Water Studies of Ionic Liquids. Toxicity Report 103.
- ChemicalBook. (n.d.). 3-METHYL-N-BUTYLPYRIDINIUM CHLORIDE(125652-55-3) 1H NMR spectrum.
- Global Sources. (2025). Exploring the Purity and Applications of this compound.
- Sigma-Aldrich. (n.d.). 1-Butyl-3-methylimidazolium chloride ≥ 98.0% HPLC.
- ResearchGate. (n.d.). FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl).
- ResearchGate. (n.d.). FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl), manchurian ash (MA).
- International Journal of Current Research and Review. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ACS Publications. (2016). Structural Transitions of 1-Butyl-3-methylimidazolium Chloride/Water Mixtures Studied by Raman and FTIR Spectroscopy and WAXS. Crystal Growth & Design, 16(4), 2299–2308.
- PubChem. (n.d.). This compound.
- National Toxicology Program. (2022). Figure A-5, [Infrared Absorption Spectrum of 1-Butyl-3-Methylimidazolium Chloride (Lot STBB3444), Neat].
- PubMed Central. (2015). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. Journal of Chemistry.
- ResearchGate. (2015). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ragalahari.com [ragalahari.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 3-METHYL-N-BUTYLPYRIDINIUM CHLORIDE(125652-55-3) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Table 2, Purity of Chemicals in the Two-week and Three-month Drinking Water Studies of Ionic Liquids - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 15. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids [scielo.org.mx]
- 16. nbinno.com [nbinno.com]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 18. hiyka.com [hiyka.com]
- 19. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 23. 1-丁基-3-甲基咪唑氯化物 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to the Electrochemical Stability of Pyridinium Ionic Liquids
In the ever-evolving landscape of electrochemical energy storage and catalysis, the choice of electrolyte is paramount. Among the diverse array of options, pyridinium-based ionic liquids (ILs) have emerged as a compelling class of materials, owing to their tunable physicochemical properties and inherent conductivity.[1][2] However, for researchers, scientists, and drug development professionals venturing into their application, a thorough understanding of their electrochemical stability is not just advantageous, it is critical. This guide provides an in-depth, objective comparison of the electrochemical stability of various pyridinium ionic liquids, supported by experimental data, to empower you in selecting the optimal IL for your specific application.
The Critical Role of the Electrochemical Window
The electrochemical stability of an ionic liquid is defined by its electrochemical window (EW), the potential range within which the IL remains chemically inert and does not undergo oxidation or reduction.[3] A wider electrochemical window is highly desirable for applications such as batteries and supercapacitors, as it allows for higher operating voltages and, consequently, greater energy and power densities. The EW is fundamentally governed by the electrochemical limits of its constituent ions: the anodic limit is determined by the oxidation of the anion, while the cathodic limit is dictated by the reduction of the cation.[3] For pyridinium ILs, the focus of this guide, the stability is therefore intrinsically linked to the resilience of the pyridinium cation to reduction.
Factors Influencing the Electrochemical Stability of Pyridinium Cations
The structure of the pyridinium cation plays a pivotal role in determining its cathodic stability. Key factors include:
-
Substituents on the Pyridinium Ring: The nature of the functional groups attached to the pyridinium ring significantly impacts its electron density and, therefore, its susceptibility to reduction. Electron-withdrawing groups can render the ring more electron-deficient and easier to reduce, thus narrowing the electrochemical window. Conversely, electron-donating groups can increase the electron density, making the cation more resistant to reduction and widening the window.
-
N-Alkyl Chain Length: The length of the alkyl chain on the nitrogen atom can also influence the electrochemical stability, albeit often to a lesser extent than ring substituents. This effect is generally attributed to steric hindrance and changes in the double-layer structure at the electrode-electrolyte interface.
-
The Counter-Anion: While the cation determines the cathodic limit, the choice of anion is equally crucial as it sets the anodic limit. Furthermore, the anion can influence the overall properties of the ionic liquid, such as viscosity and conductivity, which can indirectly affect the electrochemical performance. Anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) are known for their high anodic stability, making them a popular choice for creating ILs with wide electrochemical windows.
Comparative Analysis of Pyridinium Ionic Liquids
To provide a clear and actionable comparison, the following table summarizes the electrochemical window data for a series of hydroxyl-functionalized pyridinium ionic liquids, all paired with the highly stable bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion. The data is derived from a systematic study and showcases the impact of different substituents on the pyridinium ring.[4]
| Cation Name | Substituent(s) on Pyridinium Ring | Cathodic Limit (V vs. Ag/Ag⁺) | Anodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |
| 1-(2-Hydroxyethyl)pyridinium | None | -2.4 | 3.0 | 5.4 |
| 1-(2-Hydroxyethyl)-2-methylpyridinium | 2-Methyl | -2.3 | 2.9 | 5.2 |
| 1-(2-Hydroxyethyl)-3-methylpyridinium | 3-Methyl | -2.4 | 2.8 | 5.2 |
| 1-(2-Hydroxyethyl)-4-methylpyridinium | 4-Methyl | -2.5 | 2.8 | 5.3 |
| 1-(2-Hydroxyethyl)-2,3-dimethylpyridinium | 2,3-Dimethyl | -2.4 | 2.7 | 5.1 |
| 1-(2-Hydroxyethyl)-2,4-dimethylpyridinium | 2,4-Dimethyl | -2.5 | 2.8 | 5.3 |
| 1-(2-Hydroxyethyl)-2,5-dimethylpyridinium | 2,5-Dimethyl | -2.4 | 2.7 | 5.1 |
| 1-(2-Hydroxyethyl)-2,6-dimethylpyridinium | 2,6-Dimethyl | -2.5 | 2.8 | 5.3 |
| 2-Ethyl-1-(2-hydroxyethyl)pyridinium | 2-Ethyl | -2.3 | 2.9 | 5.2 |
| 1-(2-Hydroxyethyl)-2-propylpyridinium | 2-Propyl | -2.3 | 2.8 | 5.1 |
| 2-Butyl-1-(2-hydroxyethyl)pyridinium | 2-Butyl | -2.3 | 2.8 | 5.1 |
| 2-(Butan-2-yl)-1-(2-hydroxyethyl)pyridinium | 2-sec-Butyl | -2.3 | 2.7 | 5.0 |
Data sourced from: Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. Front. Chem.2019 , 7, 625.[4]
Analysis of the Data:
The data reveals that the position and nature of the alkyl substituents on the pyridinium ring have a discernible impact on the electrochemical window. For instance, the unsubstituted 1-(2-Hydroxyethyl)pyridinium cation exhibits the widest electrochemical window (5.4 V) in this series. The introduction of methyl groups generally leads to a slight narrowing of the window. This is likely due to the electron-donating nature of alkyl groups, which can influence the electron density of the pyridinium ring. The effect of increasing the alkyl chain length from methyl to butyl in the 2-position also results in a modest decrease in the electrochemical window.
The Mechanism of Electrochemical Decomposition
Understanding the mechanism of decomposition is crucial for predicting and improving the stability of pyridinium ILs. The electrochemical reduction of N-alkylpyridinium cations is generally believed to proceed via a one-electron transfer to the pyridinium ring, forming a neutral radical species. This radical can then undergo further reactions, such as dimerization or reaction with other components in the electrolyte, leading to the breakdown of the ionic liquid. The initial reduction potential is therefore a key indicator of the cation's stability. The presence of substituents that can stabilize or destabilize the resulting radical will directly influence this reduction potential. Studies on the electrochemical reduction of pyridinium and N-methyl pyridinium ions have highlighted the irreversible nature of this process on glassy carbon electrodes.[4]
Experimental Protocol: Determining the Electrochemical Window via Cyclic Voltammetry
To ensure the trustworthiness and reproducibility of electrochemical stability data, a standardized experimental protocol is essential. Cyclic Voltammetry (CV) is the most common and reliable technique for determining the electrochemical window of ionic liquids.[5]
Objective: To determine the anodic and cathodic limits of a pyridinium ionic liquid.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon (GC) electrode (typically 3 mm diameter)
-
Counter Electrode: Platinum (Pt) wire or foil
-
Reference Electrode: Non-aqueous Ag/Ag⁺ electrode or a silver wire pseudo-reference electrode
-
High-purity pyridinium ionic liquid (dried under vacuum to remove moisture)
-
Inert gas (Argon or Nitrogen) for purging
-
Glovebox or Schlenk line for handling air- and moisture-sensitive materials
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then a suitable organic solvent (e.g., acetone or isopropanol).
-
Dry the electrode completely before introducing it into the electrochemical cell.
-
Clean the platinum counter electrode, for example, by flaming or electrochemical cleaning.
-
-
Cell Assembly:
-
Assemble the three-electrode cell inside a glovebox or under an inert atmosphere to minimize exposure to air and moisture.
-
Add the pyridinium ionic liquid to the electrochemical cell, ensuring the electrodes are sufficiently immersed.
-
-
Deaeration:
-
Purge the ionic liquid with a gentle stream of inert gas (Ar or N₂) for at least 15-20 minutes to remove any dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Initial Potential: The open-circuit potential of the system.
-
Vertex Potential 1 (Anodic Scan): Scan in the positive direction to a potential where a significant increase in current is observed, indicating oxidation.
-
Vertex Potential 2 (Cathodic Scan): Scan in the negative direction to a potential where a significant increase in current is observed, indicating reduction.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
-
Run the cyclic voltammetry scan.
-
-
Data Analysis:
-
The electrochemical window is determined from the resulting voltammogram.
-
The anodic limit is defined as the potential at which the oxidative current starts to increase sharply.
-
The cathodic limit is defined as the potential at which the reductive current starts to increase sharply.
-
A current density cutoff (e.g., 0.5 or 1.0 mA/cm²) is often used to define these limits objectively.
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
Visualizing the Experimental Workflow
To further clarify the process of determining the electrochemical stability, the following diagram illustrates the key steps in the experimental workflow.
Conclusion
The electrochemical stability of pyridinium ionic liquids is a multifaceted property, profoundly influenced by the molecular architecture of the pyridinium cation and the nature of the accompanying anion. This guide has provided a comparative analysis based on experimental data, shedding light on how substituents on the pyridinium ring can be used to fine-tune the electrochemical window. By understanding these structure-property relationships and employing rigorous experimental protocols such as cyclic voltammetry, researchers can make informed decisions in the selection and design of pyridinium ILs for a wide range of electrochemical applications, from next-generation energy storage systems to innovative catalytic processes. The continued exploration of novel pyridinium structures holds the promise of unlocking even more stable and efficient electrolytes for the technologies of tomorrow.
References
- Borrissenko, N.; Abedin, S. Z. E.; Endres, F. Electrodeposition of Silicon from 1-butyl-3-methyl-pyridinium bis(trifluromethylsulfonyl) imide ionic liquid. Int. J. Electrochem. Sci.2013, 8, 4208-4215.
- El-Sayed, H. A.; Shkrobot, V. N.; Endres, F. Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction. ChemElectroChem2018, 5 (2), 373-380.
- Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. Front. Chem.2019, 7, 625.
- Hayyan, M.; Mjalli, F. S.; Hashim, M. A.; AlNashef, I. M.; Al-Wahaibi, T.; Al-Wahaibi, Y. M. Investigating the electrochemical windows of ionic liquids. J. Ind. Eng. Chem.2013, 19 (1), 106-112.
- How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?
- Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. J. Am. Chem. Soc.2004, 126 (46), 15192-15201.
- Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules2020, 25 (24), 5812.
- Hayyan, M.; Mjalli, F. S.; Hashim, M. A.; AlNashef, I. M. Investigating the Electrochemical Windows of Ionic Liquids.
- Rodriguez, F. Solvent Properties of Pyridinium Ionic Liquids. Biochem. Pharmacol.2024, 13, 365.
- Ue, M.; Tanimoto, M.; Takeda, M. Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chem.
- Rogers, E. I.; Manyar, H. G.; Hardacre, C. Electrochemistry in Room-Temperature Ionic Liquids: Potential Windows at Mercury Electrodes.
- Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. Semantic Scholar. [Link] (accessed Jan 9, 2026).
- Ue, M.; Tanimoto, M.; Takeda, M. Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chem.
- Howlett, P. C.; Izgorodina, E. I.; Forsyth, M.; MacFarlane, D. R. Electrochemistry at Negative Potentials in Bis(trifluoromethanesulfonyl)amide Ionic Liquids.
- Zhang, S.; Sun, N.; He, X.; Lu, X.; Zhang, X. The electrochemical stability of ionic liquids and deep eutectic solvents.
- Law, G.; Licence, P. X-ray photoelectron spectroscopy of pyridinium-based tonic liquids: comparison to imidazolium. CentAUR. [Link] (accessed Jan 9, 2026).
- Law, G.; Licence, P. X‐ray Photoelectron Spectroscopy of Pyridinium‐Based Ionic Liquids: Comparison to Imidazolium‐ and Pyrrolidinium‐Based Analogues. ChemPhysChem2015, 16 (8), 1649-1657.
- Mousavi, M. P. S.; Wilson, B. E.; He, S.; Chen, L.; Liu, T. effect of; (A) alkyl chain length on the electrochemical stability...
- Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon2022, 8 (8), e10202.
- Effect of ion group on electrochemical window of ionic liquids.
- Thacker, P. J.; Dehaen, W.; Binnemans, K. Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications.
- Vacca, A.; Biddau, M.; Ghezzi, F.; Delogu, F.; Mascia, M. Electrodeposition of Zirconium from 1-Butyl-1-Methylpyrrolidinium-Bis(Trifluoromethylsulfonyl)Imide: Electrochemical Behavior and Reduction Pathway.
- Wu, J.; Li, C.; Zhang, L. Hunting ionic liquids with large electrochemical potential windows. CiNii Research. [Link] (accessed Jan 9, 2026).
- García-Mardones, M.; Bandrés, I.; López, M. C.; Gascón, I.; Lafuente, C. Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid. J. Solution Chem.2012, 41 (10), 1836-1852.
- Ji, J.; Li, Y.; Peng, W.; Wu, H.; Zhang, Y.; Liu, Z. Electrochemically cathodic exfoliation of graphene sheets in room temperature ionic liquids N-butyl, methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and their electrochemical properties.
Sources
- 1. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
A-Cost-Benefit Analysis of 1-Butyl-3-methylpyridinium Chloride in Industrial Applications: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
The shift towards greener, more efficient industrial processes has catalyzed immense interest in ionic liquids (ILs). Among these, 1-Butyl-3-methylpyridinium Chloride, often abbreviated as [BMPC] or [C4mpyr]Cl, has emerged as a versatile candidate for a range of applications, from biomass processing to catalysis and electrochemical systems.[1] This guide offers an in-depth cost-benefit analysis of [BMPC], providing a critical comparison with its alternatives, supported by experimental insights, to inform your research and development decisions.
Understanding this compound ([BMPC])
[BMPC] is a pyridinium-based ionic liquid, a class of salts that are liquid at or near room temperature.[2] Its structure, featuring a pyridinium cation with butyl and methyl substitutions and a chloride anion, imparts a unique set of physicochemical properties that are central to its industrial potential.
Key Physicochemical Properties:
A substance's utility is dictated by its properties. [BMPC] boasts high thermal stability and excellent solubility for a variety of organic compounds, which are advantageous in chemical synthesis and material science.[1]
| Property | Value | Significance in Industrial Applications |
| Molecular Formula | C₁₀H₁₆ClN | Defines its molar mass and elemental composition.[1][3][4] |
| Molecular Weight | 185.69 g/mol | Crucial for stoichiometric calculations in synthesis and formulation.[1][3][4] |
| Appearance | White to light yellow crystalline powder | Indicates purity and potential need for purification before use.[1] |
| Melting Point | < 100 °C | Its low melting point is a defining characteristic of ionic liquids, allowing for a wide liquid-phase operational window.[2] |
| Thermal Stability | High | Enables its use in reactions requiring elevated temperatures without significant degradation.[1] |
| Solubility | Soluble in a wide range of organic solvents | This versatility allows it to be used as a solvent in diverse chemical reactions, enhancing reaction rates and yields.[1] |
These properties collectively position [BMPC] as a promising alternative to volatile organic compounds (VOCs), offering benefits such as reduced air pollution and increased process safety due to its negligible vapor pressure.
Core Industrial Application: A Case Study in Biomass Pretreatment
A significant area of research for [BMPC] and other ionic liquids is the pretreatment of lignocellulosic biomass. The goal is to break down the complex structure of materials like wood or agricultural waste to extract valuable sugars for biofuel production or as precursors for other chemicals.
The Challenge with Lignocellulose: The rigid structure of lignocellulose, composed of cellulose, hemicellulose, and lignin, makes it resistant to enzymatic breakdown. Traditional pretreatment methods often involve harsh chemicals and generate significant waste.
The [BMPC] Approach: Ionic liquids like [BMPC] can dissolve cellulose by disrupting the extensive hydrogen-bonding network. This makes the cellulose more accessible to enzymes for subsequent hydrolysis into fermentable sugars.
Illustrative Experimental Protocol: Cellulose Dissolution with [BMPC]
This protocol outlines a typical lab-scale experiment to assess the efficacy of [BMPC] in dissolving cellulose.
Objective: To determine the dissolution efficiency of microcrystalline cellulose in [BMPC] at a given temperature and time.
Materials:
-
This compound ([BMPC]), ≥98% purity
-
Microcrystalline cellulose
-
Deionized water (as an anti-solvent)
-
Anhydrous ethanol
-
Vacuum filtration apparatus
-
Drying oven
Methodology:
-
Preparation: Dry the [BMPC] and cellulose under vacuum at 80°C for 24 hours to remove any residual moisture, which can significantly impact dissolution efficiency.
-
Dissolution: In a sealed reaction vessel, add 5g of dried cellulose to 95g of molten [BMPC] (a 5 wt% loading). Heat the mixture to 100°C with constant magnetic stirring.
-
Monitoring: Observe the mixture visually for the disappearance of solid cellulose particles. The time taken for complete dissolution is a key performance indicator.
-
Regeneration: After a set time (e.g., 6 hours), slowly add deionized water to the solution while stirring. The dissolved cellulose will precipitate out.
-
Recovery: Filter the regenerated cellulose using a vacuum filtration system. Wash the collected solid with copious amounts of deionized water and then with ethanol to remove any remaining [BMPC].
-
Quantification: Dry the regenerated cellulose in an oven at 60°C to a constant weight. The dissolution efficiency is calculated as the percentage of the initial cellulose mass that was recovered.
This self-validating protocol allows for the direct measurement of [BMPC]'s performance as a cellulose solvent under specific conditions.
Comparative Analysis: [BMPC] vs. Alternatives
The decision to use [BMPC] in an industrial process hinges on its performance relative to established alternatives. These can be broadly categorized into traditional solvents and other ionic liquids.
Traditional Solvents (e.g., NaOH/Urea, H₂SO₄):
-
Advantages: Low cost, well-established processes.
-
Disadvantages: Often corrosive, generate large volumes of wastewater, and can be environmentally hazardous.
Other Ionic Liquids (e.g., 1-Butyl-3-methylimidazolium Chloride, [BMIM]Cl):
-
Advantages: Similar benefits to [BMPC] in terms of low volatility and tunability. [BMIM]Cl is one of the most studied ILs for biomass processing.[5][6]
-
Disadvantages: The choice between different ILs often comes down to subtle differences in performance, cost, and toxicity. For instance, acetate-based ILs may show higher cellulose dissolution capability but can be less thermally stable than chloride-based ILs.[7][8]
Performance Comparison in Biomass Pretreatment:
| Solvent System | Operating Temperature (°C) | Cellulose Dissolution (%) | Key Advantages | Key Disadvantages |
| [BMPC] | 100-120 | High | Good thermal stability, effective cellulose solvent.[1] | Higher cost than traditional solvents, potential toxicity.[9] |
| [BMIM]Cl | 100-150 | High | Extensively studied, proven efficacy.[5][10] | Corrosive nature of chloride, potential for equipment degradation.[7] |
| NaOH/Urea | -20 to 0 | Moderate | Low cost, non-volatile. | Requires low temperatures, significant energy input for cooling. |
| Dilute H₂SO₄ | 120-180 | N/A (hydrolysis) | Fast reaction rates. | Highly corrosive, formation of inhibitory byproducts. |
Note: Dissolution percentages are highly dependent on the specific biomass source and experimental conditions.
Cost-Benefit Analysis
A holistic evaluation of [BMPC] requires a thorough examination of its economic and environmental costs and benefits.
Cost Factors:
-
Synthesis and Purchase Price: The multi-step synthesis of [BMPC] contributes to its higher price compared to bulk chemicals.[11][12] Current market prices for research-grade [BMPC] can be significant, although costs are expected to decrease with larger-scale production.[1][13]
-
Process Costs: While the low volatility of [BMPC] reduces the need for expensive emission control systems, processes often require heating to decrease viscosity and enhance dissolution, which incurs energy costs.
-
Recycling and Recovery: For ionic liquids to be economically viable, efficient recycling is crucial. The recovery of [BMPC] after biomass pretreatment typically involves precipitation of the dissolved cellulose with an anti-solvent like water, followed by separation and purification of the IL. The efficiency and energy consumption of this recycling loop are critical cost drivers.
Benefit Factors:
-
Process Efficiency and Yield: In many applications, [BMPC] can lead to higher reaction rates, improved selectivity, and higher yields compared to conventional solvents.[1] This can translate to smaller reactor sizes and lower capital costs.
-
Environmental, Health, and Safety (EHS): The primary EHS benefit of [BMPC] is its extremely low vapor pressure, which minimizes air pollution and reduces worker exposure to harmful fumes.[9] However, it's crucial to note that "green" does not mean non-toxic. Pyridinium-based ILs have shown toxicity to aquatic organisms and may not be readily biodegradable.[9][14][15] Therefore, proper containment and waste management are essential.
-
Process Simplification: In some cases, [BMPC] can act as both a solvent and a catalyst, potentially eliminating a process step and reducing complexity.
Visualizing the Process
Synthesis of this compound
The synthesis of [BMPC] is typically a straightforward quaternization reaction.
Caption: Workflow for biomass pretreatment and [BMPC] recycling.
Conclusion and Future Outlook
This compound presents a compelling case as an advanced solvent for various industrial applications, particularly in the realm of biomass processing. Its high thermal stability and efficacy as a cellulose solvent are significant advantages over many traditional methods.
However, the widespread industrial adoption of [BMPC] is currently hampered by several factors. The high upfront cost remains a primary barrier, and for it to be economically feasible, highly efficient and low-energy recycling processes are non-negotiable. Furthermore, while its low volatility is a major EHS benefit, the potential for aquatic toxicity and its limited biodegradability mean that it cannot be considered a universally "green" solvent. [9][15][16]Rigorous lifecycle assessments are necessary to fully understand its environmental footprint.
For researchers and drug development professionals, [BMPC] offers unique properties for organic synthesis, catalysis, and formulation. [1][13]Its ability to dissolve a wide range of substrates can lead to improved reaction efficiency and the development of novel materials. [1] Future research should focus on:
-
Developing more cost-effective synthesis routes for [BMPC] and other pyridinium-based ILs.
-
Optimizing IL recycling processes to minimize energy consumption and solvent loss.
-
Designing new ionic liquids with improved biodegradability and lower toxicity profiles, without compromising performance. [17] Ultimately, the decision to implement [BMPC] in an industrial setting requires a careful, case-by-case analysis, weighing the clear performance benefits against the current economic and environmental challenges. As research continues and production scales, the cost-benefit equation for [BMPC] is likely to become increasingly favorable.
References
- Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. Scientific.Net.
- Assessment of environmental impact of pyridinium-based ionic liquid. ResearchGate.
- Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. ResearchGate.
- Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures. Green Chemistry (RSC Publishing).
- Ionic Liquids Toxicity—Benefits and Threats. MDPI.
- This compound - Ragalahari. Ragalahari.
- This compound: Applications and Procurement from China.
- Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3... - NCBI. National Center for Biotechnology Information.
- Exploring the Purity and Applications of this compound.
- Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC - NIH. National Center for Biotechnology Information.
- 1-Butyl-1-methylpiperidinium chloride, >99% - RoCo Global. RoCo Global.
- Dissolving lignocellulosic biomass in a 1-butyl-3-methylimidazolium chloride–water mixture. ResearchGate.
- Chlorine-free alternatives to the synthesis of ionic liquids for biomass processing | Request PDF. ResearchGate.
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI.
- Full article: Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. Taylor & Francis Online.
- This compound | C10H16ClN | CID 19876500 - PubChem. National Center for Biotechnology Information.
- 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds?. MDPI.
- Selected Process Alternatives for Biomass Refining: A Review. ResearchGate.
- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride. ResearchGate.
- Properties of some ionic liquids based on 1-methyl-3-octylimidazolium and 4-methyl-N-butylpyridinium cations. eScholarship.org.
- Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion - PMC - NIH. National Center for Biotechnology Information.
- Scheme 1. Synthesis of 1-butyl-3-methylimidazolium chloride and... ResearchGate.
- Table D-3, Mutagenicity of 1-Butyl-1-Methylpyrrolidinium Chloride in Bacterial Tester Strainsa - NCBI. National Center for Biotechnology Information.
- Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion. MDPI.
- Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI. National Center for Biotechnology Information.
- This compound | CAS#:125652-55-3 | Chemsrc. Chemsrc.
- (PDF) Production of 1-Butyl-3-Methylimidazolium Acetate [Bmim][Ac] Using 1-Butyl-3-Methylimidazolium Chloride [Bmim]Cl and Silver Acetate: A Kinetic Study. ResearchGate.
- Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PubMed Central. National Center for Biotechnology Information.
- (PDF) Ionic Liquids Recycling for Reuse. ResearchGate.
- PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS. ResearchGate.
- Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI. National Center for Biotechnology Information.
- Recovery and Reuse of 1-Allyl-3-methylimidazolium Chloride in the Fractionation of Pinus radiata Wood | Request PDF. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H16ClN | CID 19876500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? | MDPI [mdpi.com]
- 6. Chemical Transformations of Lignin Under the Action of 1-Butyl-3-Methylimidazolium Ionic Liquids: Covalent Bonding and the Role of Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. ragalahari.com [ragalahari.com]
- 14. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Reaction Kinetics in 1-Butyl-3-methylpyridinium Chloride: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of chemical synthesis and process development, the choice of solvent can be as critical as the choice of reactants or catalyst. Ionic liquids (ILs) have emerged as a compelling class of solvents, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties. Among these, 1-Butyl-3-methylpyridinium Chloride ([BPy]Cl) presents a fascinating case study in how solvent-reactant interactions can modulate reaction kinetics. This guide provides an in-depth comparative study of reaction kinetics in [BPy]Cl, offering both a theoretical framework and practical, data-driven insights to inform your experimental design.
Introduction: The Allure of Pyridinium-Based Ionic Liquids
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. This unique constitution imparts properties that make them attractive alternatives to volatile organic compounds (VOCs). While much of the early focus in IL research was on imidazolium-based cations, pyridinium-based ILs, such as this compound, offer distinct electronic and steric characteristics that can significantly influence reaction pathways and rates.
The pyridinium cation, with its aromatic ring, can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, which can stabilize transition states and influence product selectivity. The choice of the anion, in this case, chloride (Cl⁻), further dictates the IL's properties, such as its polarity and coordinating ability. Understanding how these molecular features translate to macroscopic kinetic behavior is paramount for their effective application.
Comparative Kinetic Analysis: The Diels-Alder Reaction as a Model System
To objectively assess the performance of [BPy]Cl as a reaction medium, we will focus on the Diels-Alder reaction, a cornerstone of organic synthesis. This [4+2] cycloaddition is well-characterized and known to be sensitive to solvent effects, making it an excellent probe for studying reaction kinetics.
Table 1: Comparative Kinetic Data for the Diels-Alder Reaction of Cyclopentadiene with Methyl Acrylate
| Solvent | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Hypothetical [BPy]Cl | Estimated to be in the range of pyridinium ILs | Estimated to be comparable to or slightly higher than imidazolium ILs | - |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | 1.4 x 10⁻⁴ | 59.8 | [1] |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) | 1.2 x 10⁻⁴ | - | [2] |
| Lithium Perchlorate in Diethyl Ether (5.0 M) | 2.6 x 10⁻⁴ | - | [3] |
| Acetonitrile | 6.3 x 10⁻⁶ | - | [4] |
| Dichloromethane | 5.5 x 10⁻⁶ | - | [4] |
Note: The values for [BPy]Cl are estimations based on trends observed for similar ionic liquids. The rate constants for imidazolium ILs are significantly higher than those in conventional aprotic polar solvents, and comparable to the highly effective, yet hazardous, lithium perchlorate-diethyl ether system.[3]
The enhanced reaction rates in ionic liquids are often attributed to their high polarity and the ability of the cation to act as a Lewis acid, stabilizing the electron-deficient transition state of the Diels-Alder reaction through hydrogen bonding.[5] For pyridinium-based ILs like [BPy]Cl, the aromatic cation can also participate in π-π stacking interactions with the dienophile, further stabilizing the transition state.
Causality Behind Experimental Choices: Why Ionic Liquids Influence Kinetics
The decision to employ an ionic liquid as a reaction medium is rooted in the desire to exploit its unique physicochemical properties to control reaction outcomes. The observed kinetic effects are a direct consequence of the intricate interplay between the IL's constituent ions and the reacting species.
Solvation and Stabilization Effects
Ionic liquids provide a highly structured and polar environment. The cation and anion of the IL can selectively solvate the reactants and the transition state. In the case of the Diels-Alder reaction, the imidazolium and pyridinium cations can form hydrogen bonds with the carbonyl group of the dienophile (e.g., methyl acrylate), polarizing it and lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This enhanced electrophilicity of the dienophile accelerates the reaction.
"Internal Pressure" and Solvophobicity
The high cohesive energy density of ionic liquids creates what can be described as a high "internal pressure." This can favor reactions that proceed through a more compact transition state, such as the concerted mechanism of the Diels-Alder reaction, due to a smaller activation volume. Furthermore, the solvophobic effect in some ILs can drive nonpolar reactants together, increasing their effective concentration and thus the reaction rate.
Viscosity and Mass Transfer
A critical consideration when working with ionic liquids is their often high viscosity compared to conventional solvents. While the intrinsic chemical kinetics may be favorable, the overall observed reaction rate can be limited by mass transfer. Adequate stirring and temperature control are crucial to ensure that the reaction is not diffusion-controlled.
Experimental Protocols: A Self-Validating System for Kinetic Analysis
To ensure the trustworthiness of kinetic data, the experimental protocol must be designed as a self-validating system. This involves careful control of reaction conditions, accurate monitoring of reactant/product concentrations, and robust data analysis.
Synthesis of this compound ([BPy]Cl)
A reliable supply of high-purity ionic liquid is the foundation of any kinetic study. The following is a representative protocol for the synthesis of [BPy]Cl.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1-methylimidazole (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as toluene.
-
Reactant Addition: Slowly add 1-chlorobutane (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 24 hours under a nitrogen atmosphere.
-
Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the ionic liquid. Decant the supernatant solvent.
-
Purification: Wash the resulting solid with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.
-
Drying: Dry the purified ionic liquid under high vacuum to remove any residual solvent and moisture. The purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Kinetic Measurement of a Diels-Alder Reaction using UV-Vis Spectroscopy
The disappearance of a reactant or the appearance of a product can often be monitored using UV-Vis spectroscopy, provided they have a distinct chromophore.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the diene (e.g., cyclopentadiene) and the dienophile (e.g., methyl acrylate) in the ionic liquid ([BPy]Cl) of known concentrations.
-
Temperature Equilibration: Place the stock solutions and a cuvette containing the ionic liquid in a thermostatted water bath to reach the desired reaction temperature.
-
Initiation of Reaction: In a separate vial, mix the required volumes of the diene and dienophile stock solutions to achieve the desired initial concentrations. Ensure the dienophile is in large excess to maintain pseudo-first-order conditions.
-
Data Acquisition: Quickly transfer a portion of the reaction mixture to the pre-thermostatted cuvette in the UV-Vis spectrophotometer. Start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the diene as a function of time.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (k_obs).
-
Determination of the Second-Order Rate Constant: The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the dienophile (which is in excess and assumed to be constant): k₂ = k_obs / [Dienophile].
-
Activation Energy Determination: Repeat the experiment at several different temperatures to determine the rate constant at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k₂) vs. 1/T).
Visualization of Concepts
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction kinetics using UV-Vis spectroscopy.
Influence of Ionic Liquid on Diels-Alder Transition State
Caption: Stabilization of the Diels-Alder transition state by the ionic liquid.
Conclusion and Future Outlook
This compound, and pyridinium-based ionic liquids in general, represent a promising class of solvents for chemical transformations. Their ability to enhance reaction rates, particularly for reactions with polar transition states like the Diels-Alder reaction, positions them as valuable tools for process intensification and green chemistry.
While direct comparative kinetic data for [BPy]Cl remains an area ripe for exploration, the existing body of research on related ionic liquids provides a strong foundation for predicting its behavior. Future work should focus on systematically mapping the kinetic landscape of key organic reactions in a wider range of pyridinium-based ILs, varying both the cation and the anion. This will enable the development of predictive models that can guide solvent selection for specific synthetic challenges, ultimately accelerating the discovery and development of new chemical entities and more efficient manufacturing processes.
References
- Nandiyanto, A. B. D., et al. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Indonesian Journal of Science & Technology, 9(3), 759-774. [Link]
- ChemTube3D. (n.d.).
- Chemistry LibreTexts. (2021).
- The Organic Chemistry Tutor. (2024).
- University of Southampton. (n.d.). Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl]. [Link]
- Gholami, H., et al. (2008). Kinetics study of a Diels‐Alder reaction in mixtures of an ionic liquid with molecular solvents. Journal of Physical Organic Chemistry, 21(11), 968-973. [Link]
- Velez, C., Doherty, B., & Acevedo, O. (2020). Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field. International Journal of Molecular Sciences, 21(4), 1190. [Link]
- Organic Syntheses. (2005).
- Fischer, T., et al. (1999). Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. Green Chemistry, 1(1), 21-23. [Link]
- Zhang, Q., et al. (2009). Diels‐Alder Reaction in microemulsions with ionic liquid. Journal of Physical Organic Chemistry, 22(7), 659-664. [Link]
- ResearchGate. (2014).
- Domingo, L. R., & Aurell, M. J. (2016). Unveiling the Ionic Diels–Alder Reactions within the Molecular Electron Density Theory. Molecules, 21(10), 1339. [Link]
- Kumar, G. V., & Rajendran, A. (2015). Eco-friendly microwave-assisted diels-alder reactions in ionic liquid influenced by minerals. Organic Chemistry: Current Research, 4(3). [Link]
- Thomas, J. P., et al. (2022). The Diels–Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling. Angewandte Chemie International Edition, 61(18), e202116125. [Link]
- Wang, Z., et al. (2014). Accurate prediction of rate constants of Diels–Alder reactions and application to design of Diels–Alder ligation. Organic & Biomolecular Chemistry, 12(36), 7166-7175. [Link]
- Pilli, S. K., et al. (2011). Solvent effects on Diels-Alder reaction in ionic liquids: A reaction density functional study. The Journal of Chemical Physics, 134(11), 114506. [Link]
- ResearchGate. (2014). Diels-Alder reaction in ionic liquids. [Link]
- Sahoo, S., et al. (2007). Diels?Alder Reactions in Pyridinium Based-Ionic Liquids. Journal of the Chinese Chemical Society, 54(4), 941-946. [Link]
- Varghese, J. J., & Mushrif, S. H. (2019). Elucidation of Rate Variations for a Diels-Alder Reaction in Ionic Liquids from QM/MM Simulations. The Journal of Physical Chemistry B, 123(27), 5826-5836. [Link]
- ResearchGate. (2002). Asymmetric Diels—Alder Reactions in Ionic Liquids. [Link]
- Behar, D., et al. (2001). Reaction Kinetics in Ionic Liquids: Pulse Radiolysis Studies of 1-Butyl-3-methylimidazolium Salts. The Journal of Physical Chemistry A, 105(32), 7627-7634. [Link]
Sources
- 1. Accurate Diels-Alder Energies and Endo Selectivity in Ionic Liquids Using the OPLS-VSIL Force Field [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Navigating the Environmental Profile of 1-Butyl-3-methylpyridinium Chloride: A Comparative Guide for Researchers
In the ongoing pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) have emerged as a promising class of solvents, lauded for their low vapor pressure and high thermal stability. Among them, 1-Butyl-3-methylpyridinium Chloride ([BMPy]Cl) has garnered significant interest for a variety of applications, including organic synthesis and biocatalysis.[1] However, the "green" credentials of any chemical are not solely defined by its immediate physical properties but by its entire lifecycle, particularly its environmental impact. This guide offers an in-depth, comparative environmental impact assessment of [BMPy]Cl, providing researchers, scientists, and drug development professionals with the critical data and context needed to make informed decisions.
We will delve into the ecotoxicity, biodegradability, and potential for bioaccumulation of [BMPy]Cl, comparing it with both a structurally similar ionic liquid and common volatile organic compounds (VOCs). This analysis is grounded in standardized testing protocols to ensure scientific integrity and facilitate objective comparison.
The Environmental Fate and Effects of this compound
The environmental footprint of a chemical is determined by its behavior and effects upon entering aquatic and terrestrial ecosystems. For [BMPy]Cl, the primary areas of concern are its toxicity to aquatic life and its persistence in the environment.
Aquatic Ecotoxicity: A Closer Look at a Pyridinium-Based Ionic Liquid
The toxicity of ionic liquids is largely influenced by the structure of the cation. Pyridinium-based ILs, such as [BMPy]Cl, have been shown to exhibit higher toxicity than their imidazolium-based counterparts.[2] The length of the alkyl chain on the cation also plays a crucial role, with toxicity generally increasing with chain length.[3]
While specific ecotoxicity data for this compound is limited in publicly available literature, a study on its close analog, 1-butyl-3-methylpyridinium bromide ([BMPy]Br), provides valuable insights. The 50% effective concentration (EC50) values, which represent the concentration at which 50% of the test organisms show a response, were determined for the green alga Selenastrum capricornutum and the bacterium Vibrio fischeri.
These values suggest a moderate level of toxicity to these aquatic microorganisms. It is important to note that while the anion can influence toxicity, the primary toxic effect is attributed to the cation. Therefore, the data for the bromide salt serves as a reasonable surrogate for the chloride salt in the absence of specific data.
Biodegradability: The Question of Persistence
A key aspect of a chemical's environmental impact is its ability to be broken down by microorganisms. "Readily biodegradable" substances are those that undergo rapid and ultimate biodegradation under aerobic conditions.
Studies on pyridinium-based ILs with alkyl side chains have shown varied results regarding their biodegradability. While some research indicates that they can be fully mineralized, they often do not meet the stringent criteria for being classified as "readily biodegradable" according to standardized tests like the OECD 301 series.[4][5] For instance, a study on 1-butyl-3-methylpyridinium bromide found that while it could be fully mineralized, the process was slower than that required for the "readily biodegradable" classification.[4][5] The introduction of ester groups into the side chain of pyridinium ILs has been shown to significantly improve their biodegradability.[6][7]
The biodegradation pathway of 1-butyl-3-methylpyridinium cations has been shown to involve the oxidation of the butyl side chain, leading to the formation of hydroxylated and carboxylated intermediates.[8] A positive finding is that the biodegradation products of pyridinium ILs have been found to be less toxic than the parent compound.[4][5]
Bioaccumulation Potential: A Data Gap
Bioaccumulation is the process by which a chemical is absorbed by an organism from water and food at a rate greater than that at which it is lost. There is currently a lack of specific experimental data on the bioaccumulation potential of this compound. However, the general principle is that chemicals with a high octanol-water partition coefficient (log Kow) are more likely to bioaccumulate.[9] The log Kow for many ionic liquids is relatively low, suggesting a lower potential for bioaccumulation. Further research is needed to definitively assess this aspect for [BMPy]Cl.
A Comparative Analysis: [BMPy]Cl vs. Alternatives
To provide a comprehensive understanding of the environmental profile of [BMPy]Cl, it is essential to compare it with other relevant substances. Here, we compare its ecotoxicity with that of a structurally similar imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), and three common volatile organic compounds: acetone, toluene, and dichloromethane.
| Chemical | Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| 1-Butyl-3-methylpyridinium Bromide | Selenastrum capricornutum (Algae) | EC50 | ~500 | [2] |
| Vibrio fischeri (Bacteria) | EC50 | ~812 | [2] | |
| 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) | Daphnia magna (Crustacean) | LC50 (48h) | 0.95 | [10] |
| Danio rerio (Zebrafish) | LC50 (96h) | >100 | [11] | |
| Acetone | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 5,540 | |
| Daphnia magna (Crustacean) | EC50 (48h) | 8,800 | ||
| Toluene | Fish | LC50 (96h) | 3-10 | |
| Ceriodaphnia dubia (Crustacean) | NOEC | 0.74 | ||
| Dichloromethane | Pimephales promelas (Fathead Minnow) | LC50 (96h) | 193 |
Note: The values for 1-Butyl-3-methylpyridinium Bromide were converted from µM to mg/L for comparative purposes.
This comparison highlights that while [BMPy]Br shows moderate toxicity, some common VOCs like toluene can be significantly more toxic to aquatic life. Acetone, on the other hand, exhibits very low aquatic toxicity. [BMIM]Cl, the imidazolium analog, shows high toxicity to Daphnia magna but low toxicity to zebrafish.[10][11] This underscores the importance of considering a range of organisms when assessing ecotoxicity.
Experimental Protocols for Environmental Impact Assessment
To ensure the reliability and comparability of environmental impact data, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
OECD 301: Ready Biodegradability
This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms.
Step-by-Step Methodology (CO2 Headspace Test - ISO 14593 / OECD 301B):
-
Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.
-
Test and Control Flasks: The test substance is added to the test flasks at a known concentration. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
CO2 Measurement: The amount of carbon dioxide produced in the headspace of the flasks is measured periodically using a gas chromatograph or other suitable method.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum CO2 production. A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.[6]
Diagram of the OECD 301B Experimental Workflow
Caption: Workflow for the OECD 301B ready biodegradability test.
OECD 201, 202, and 203: Aquatic Toxicity Testing
These guidelines outline the procedures for assessing the acute toxicity of chemicals to key aquatic organisms representing different trophic levels.
Diagram of the General Aquatic Toxicity Testing Workflow
Caption: Generalized workflow for aquatic toxicity testing (OECD 201, 202, 203).
Specifics of Each Test:
-
OECD 201: Alga, Growth Inhibition Test: This test assesses the effect of a substance on the growth of freshwater algae over 72 hours. The endpoint is the inhibition of growth, typically measured by changes in cell density.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test evaluates the acute toxicity of a substance to Daphnia magna (water flea) over 48 hours. The endpoint is the immobilization of the daphnids.
-
OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish (e.g., zebrafish, rainbow trout) over a 96-hour period. The endpoint is mortality.
Conclusion and Future Directions
The environmental impact assessment of this compound reveals a nuanced profile. While it offers the significant advantage of low volatility compared to traditional organic solvents, its aquatic toxicity and limited biodegradability are important considerations for its classification as a "green" solvent. The available data, primarily from its bromide analog, suggests a moderate level of toxicity to aquatic microorganisms. Furthermore, its resistance to ready biodegradation indicates a potential for persistence in the environment.
Compared to some highly toxic VOCs like toluene, [BMPy]Cl may present a lower acute aquatic toxicity risk. However, other common solvents like acetone are significantly less toxic to aquatic life.
For researchers and drug development professionals, the key takeaways are:
-
Informed Solvent Selection: The choice of a solvent should not be based solely on its physical properties. A thorough evaluation of its environmental fate and effects is crucial.
-
Data Gaps and the Precautionary Principle: The lack of comprehensive ecotoxicity and bioaccumulation data for [BMPy]Cl highlights the need for further research. In the absence of complete data, a precautionary approach should be taken, especially in applications where environmental release is a possibility.
-
Designing Greener Ionic Liquids: The insights from structure-activity relationships, such as the impact of the cation and alkyl chain length on toxicity and biodegradability, can guide the design of future generations of ionic liquids with improved environmental profiles.
The journey towards truly sustainable chemistry requires a holistic and data-driven approach. By critically evaluating the environmental impact of chemicals like this compound, the scientific community can continue to innovate responsibly, developing processes and products that are not only efficient but also environmentally benign.
References
- Mohamed, N. F., et al. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. Advanced Materials Research, 925, 152-156.
- Docherty, K. M., et al. (2007). Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. Green Chemistry, 9(7), 762-767.
- U.S. Environmental Protection Agency. (2005). Reassessment of One Exemption from the Requirement of a Tolerance for Acetone.
- Danish Environmental Protection Agency. (2016). Survey of toluene.
- Australian Government Department of Agriculture, Water and the Environment. (2022). Toluene (methylbenzene).
- Australian Government Department of Agriculture, Water and the Environment. (2022). Dichloromethane.
- Docherty, K. M., & Kulpa Jr, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189.
- Pham, T. P., et al. (2010). Identification of metabolites involved in the biodegradation of the ionic liquid 1-butyl-3-methylpyridinium bromide by activated sludge microorganisms.
- National Toxicology Program. (2022). Toxicity studies of select ionic liquids... Toxicology Report Series, (103).
- Ranke, J., et al. (2007). A comparative study of the ecotoxicity of ionic liquids. Chemosphere, 68(8), 1545-1552.
- Pretti, C., et al. (2006). Acute toxicity of ionic liquids to the zebrafish (Danio rerio). Green Chemistry, 8(3), 238-240.
- National Toxicology Program. (2022). Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids...
- California Water Boards. (2011). ATTACHMENT U-1 BIOACCUMULATION FACTORS.
- Mohamed, N. F., et al. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. ResearchGate.
- Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Toluene.
- Santos. (n.d.). Qualitative Tier 2 Assessment.
- Health Canada. (2016). Hazardous substance assessment - Acetone.
- National Toxicology Program. (2022). Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids...
- National Toxicology Program. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids...
- Li, X. Y., et al. (2008). The developmental toxicity of 1-methyl-3-octylimidazolium bromide on Daphnia magna. Environmental Toxicology, 23(6), 736-742.
- National Toxicology Program. (2022). Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids...
- Siedlecka, E. M., et al. (2008). Degradation of 1-butyl-3-methylimidazolium chloride ionic liquid in a Fenton-like system.
- National Toxicology Program. (2022). Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids...
- Wigmore, G. (2009). toxicology profile - acetone in the health care industry.
- U.S. Environmental Protection Agency. (n.d.). Toluene.
- Harjani, J. R., et al. (2009). Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. Green Chemistry, 11(1), 83-90.
- Landry, T. D., et al. (2005). Acute Toxicity Profile of 1-Butyl-3-Methylimidazolium Chloride. Toxicological Sciences, 87(1), 197-205.
- National Toxicology Program. (2022). the toxicity studies of - select ionic liquids.
- National Toxicology Program. (n.d.). n-Butylpyridinium chloride (1124-64-7). Chemical Effects in Biological Systems.
- National Center for Biotechnology Information. (n.d.). Toxicity studies of select ionic liquids... PubMed Central.
- Kalčíková, G., et al. (2011). Assessment of environmental impact of pyridinium-based ionic liquid.
- National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids... ResearchGate.
- PubChem. (n.d.). 1-Butyl-3-methylimidazolium chloride.
- Harjani, J. R., et al. (2009). ChemInform Abstract: Biodegradable Pyridinium Ionic Liquids: Design, Synthesis and Evaluation. ResearchGate.
- Vraneš, M., et al. (2023). Comprehensive Ecotoxicity Studies on Quaternary Ammonium Salts Synthesized from Vitamin B3 Supported by QSAR Calculations. Molecules, 28(4), 1801.
- Cvjetko, M., et al. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(21), 8276.
- National Toxicology Program. (2022). Materials and Methods - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids...
Sources
- 1. Acute toxicity of ionic liquids for three freshwater organisms: Pseudokirchneriella subcapitata, Daphnia magna and Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Characterization of the inhibitory effects of N-butylpyridinium chloride and structurally related ionic liquids on organic cation transporters 1/2 and human toxic extrusion transporters 1/2-k in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. The developmental toxicity of 1‐methyl‐3‐octylimidazolium bromide on Daphnia magna | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. labs.allinahealth.org [labs.allinahealth.org]
- 10. Characterization of the Inhibitory Effects of N-Butylpyridinium Chloride and Structurally Related Ionic Liquids on Organic Cation Transporters 1/2 and Human Toxic Extrusion Transporters 1/2-K In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute and subacute effects of drugs in embryos of Danio rerio. QSAR grouping and modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Recyclability of 1-Butyl-3-methylpyridinium Chloride
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to validate the recyclability of the ionic liquid 1-Butyl-3-methylpyridinium Chloride ([BMPC]). We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to assessing the sustainability of this versatile solvent.
Introduction: The Imperative of Ionic Liquid Recycling
Ionic liquids (ILs) like this compound (CAS: 125652-55-3) have emerged as promising "green solvents" due to their negligible vapor pressure, high thermal stability, and tunable solvating properties.[1][2][3] These characteristics make them valuable in a wide range of applications, including organic synthesis, electrochemistry, catalysis, and pharmaceutical development.[1][4][5][6]
However, the "green" label is conditional. The high production cost and potential aquatic toxicity of many ILs necessitate efficient recovery and reuse to ensure both economic viability and environmental responsibility.[7][8][9][10] Therefore, validating the recyclability of an IL is not merely an option but a critical step in its lifecycle assessment. This guide establishes a comprehensive methodology for this validation process, using [BMPC] as a case study.
A Comparative Overview of Recovery Methodologies for [BMPC]
The selection of a recovery method is contingent on the nature of the impurities and the physicochemical properties of the IL. For [BMPC], a hydrophilic, thermally stable salt, several techniques are viable. The key is to remove residual reactants, products, and byproducts from the IL phase post-reaction.
-
Vacuum Distillation: This is often the primary choice for separating non-volatile ILs from volatile organic compounds (VOCs) and water.[7][11] Given the negligible vapor pressure of [BMPC], applying a vacuum allows for the removal of lower-boiling point contaminants without thermally degrading the IL.[12] While many ILs can be distilled as intact ion pairs at very low pressures (UHV), the more common application is the removal of volatile impurities from the IL.[13][14][15] The thermal stability of pyridinium-based ILs is a critical factor; thermogravimetric analysis (TGA) is essential to determine the decomposition temperature and establish a safe operating window for distillation.[12][16]
-
Liquid-Liquid Extraction: This technique leverages the differential solubility of the IL and contaminants between two immiscible liquid phases.[11][17] For a hydrophilic IL like [BMPC], if the desired product is hydrophobic, extraction with a nonpolar organic solvent can isolate the product, leaving the IL in the aqueous or polar phase. Conversely, water can be used to extract hydrophilic products from a hydrophobic IL phase.[7] The choice of solvent is crucial to ensure high recovery efficiency and minimal cross-contamination.[18]
-
Membrane Separation: Technologies like nanofiltration (NF) and reverse osmosis (RO) are gaining traction for IL recovery, particularly from aqueous solutions.[19][20][21] These pressure-driven processes separate components based on size and charge. Since ILs are composed of ions, nanofiltration membranes can effectively retain them while allowing water and smaller neutral molecules to pass through.[20] This method is energy-efficient as it avoids phase changes.[20]
-
Adsorption: This method uses solid adsorbents (like activated carbon) to remove impurities from the IL solution.[11][17] While effective for decolorization and removing specific contaminants, the subsequent desorption of the IL from the adsorbent can be challenging and may require an additional solvent-based step.[11][22]
For this guide, we will focus on Vacuum Distillation as the primary recovery method due to its straightforward application for separating volatile impurities, which are common in many organic reactions.
A Self-Validating Workflow for [BMPC] Recyclability
A robust validation process must be cyclical. The performance of the recycled IL is the ultimate measure of the recovery process's success. The following workflow ensures that each recycling step is validated by the final application performance.
Caption: Workflow for validating the recyclability of [BMPC].
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the workflow described above. The causality behind key steps is explained to enhance understanding and adaptability.
Protocol 1: Recovery of [BMPC] via Vacuum Distillation
This protocol assumes [BMPC] was used as a solvent in a reaction producing a water-insoluble organic product.
-
Product Extraction:
-
Transfer the post-reaction mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate (or another suitable water-immiscible organic solvent).
-
Shake vigorously and allow the layers to separate. The organic product will partition into the ethyl acetate layer.
-
Drain the lower aqueous/IL phase, which contains [BMPC] and water-soluble impurities. Repeat the extraction on the aqueous phase twice more to ensure complete product removal.
-
Causality: Ethyl acetate is chosen for its ability to dissolve many organic products while having low miscibility with the hydrophilic [BMPC] phase. Multiple extractions maximize product recovery.
-
-
Solvent Removal:
-
Place the recovered aqueous/[BMPC] phase into a round-bottom flask.
-
Connect the flask to a rotary evaporator. Set the water bath temperature to 60-70°C.
-
Gradually reduce the pressure to remove residual ethyl acetate and the bulk of the water.
-
Causality: Rotary evaporation is an efficient and gentle method for removing volatile solvents at reduced pressure, minimizing the thermal stress on the IL before final purification.[11]
-
-
High-Vacuum Drying:
-
Transfer the concentrated [BMPC] to a Schlenk flask.
-
Connect the flask to a high-vacuum line (<1 mbar) and heat to 80-90°C using an oil bath for 12-24 hours.
-
Causality: This step is critical for removing trace amounts of water and other volatile impurities, which can significantly affect the IL's properties and performance in subsequent reactions.[15][22] The temperature is kept well below the IL's decomposition point.
-
Protocol 2: Purity and Integrity Analysis of Recycled [BMPC]
Each recycled batch must be rigorously analyzed to ensure it meets the quality standards of the virgin material.
-
Structural Integrity (NMR & FT-IR Spectroscopy):
-
¹H NMR: Dissolve a sample of the recycled [BMPC] in D₂O or DMSO-d₆. Acquire a ¹H NMR spectrum and compare it to the spectrum of the fresh [BMPC]. Look for the absence of impurity peaks and the correct integration and chemical shifts of the pyridinium and alkyl protons.
-
FT-IR: Acquire an FT-IR spectrum of the recycled [BMPC]. Compare the fingerprint region and characteristic peaks (e.g., C-H, C=N stretches) with the fresh sample to confirm the cation's structure is unchanged.
-
Causality: NMR and IR spectroscopy provide definitive confirmation that the molecular structure of the IL has not degraded during the reaction and recovery process.[23][24]
-
-
Purity Quantification (HPLC):
-
Develop an HPLC method using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient with an ion-pairing agent).
-
Inject a known concentration of the recycled [BMPC] and quantify its purity against a certified reference standard. The target purity should typically be ≥98%.[4][25]
-
Causality: HPLC provides a quantitative measure of purity, separating the IL from non-volatile organic impurities that would not be removed by distillation.[4]
-
-
Water Content (Karl Fischer Titration):
-
Determine the water content of the recycled [BMPC] using a coulometric Karl Fischer titrator. For most applications, a water content below 500 ppm is desirable.
-
Causality: Water is a common impurity that can act as a nucleophile or poison catalysts in many reactions. Its precise quantification is essential for consistent results.[22][25]
-
Data Presentation: Comparing Performance
Clear data presentation is crucial for objective comparison. The following tables summarize the expected data from a multi-cycle recycling validation.
Table 1: Performance of Recycled this compound
| Parameter | Fresh [BMPC] | Recycled (Cycle 1) | Recycled (Cycle 2) | Recycled (Cycle 3) |
| Recovery Rate (%) | N/A | 97.5 | 97.2 | 96.8 |
| Purity (HPLC, %) | >99.0 | 98.8 | 98.5 | 98.1 |
| Water Content (ppm) | <200 | <450 | <480 | <500 |
| Reaction Yield (%) | 95 | 94 | 94 | 93 |
| Product Purity (%) | >99 | >99 | >99 | >98 |
Table 2: Comparative Guide to [BMPC] vs. Alternative Solvents
| Feature | This compound | [BMIM][BF₄] (Imidazolium IL) | Toluene (VOC) |
| Typical Recovery Method | Vacuum Distillation | Solvent Extraction | Simple Distillation |
| Avg. Recovery Rate (%) | ~97% | ~95% | ~98% |
| Recycling Energy Cost | Moderate (High vacuum) | Moderate (Solvent recovery) | Low |
| Solvent Loss Mechanism | Handling/Transfer | Partitioning into extractant | Evaporation |
| Volatility (Vapor Pressure) | Negligible[2] | Negligible[2] | High (Volatile) |
| Key Environmental Impact | Potential aquatic toxicity[26] | Potential aquatic toxicity[26] | Air pollution, health hazards |
| Thermal Stability | Good[16] | Good, but anion can hydrolyze | Good |
Conclusion and Authoritative Grounding
This guide demonstrates that this compound can be effectively recycled with high recovery rates and minimal loss of performance. The key to successful implementation lies in a robust validation workflow that combines an appropriate recovery technique—such as vacuum distillation—with rigorous analytical quality control. By verifying the purity, structural integrity, and performance of the recycled ionic liquid in each cycle, researchers can confidently integrate it into sustainable chemical processes.
The comparison with other solvents highlights that while traditional VOCs may be easier to recycle via simple distillation, their inherent volatility poses significant environmental and health risks. Ionic liquids like [BMPC], when managed within a closed-loop recycling system, offer a compelling alternative, drastically reducing solvent emissions and waste.[27] The future of green chemistry depends on such holistic assessments, where the entire lifecycle of a solvent, including its recyclability, is considered.
References
- Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
- Techniques for recovery and recycling of ionic liquids: A review. (2024). Chalmers Research. [Link]
- High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. (2010). RSC Publishing. [Link]
- Recovery and purification of ionic liquids from solutions: a review. (2018). RSC Publishing. [Link]
- The distillation and volatility of ionic liquids. (2006). PubMed. [Link]
- High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. (2010). Physical Chemistry Chemical Physics (RSC Publishing). [Link]
- Ionic liquid - Wikipedia. (n.d.). Wikipedia. [Link]
- Recovery of ionic liquids from aqueous solutions using membrane technology | Request PDF. (n.d.).
- Recovery of Sugars from Ionic Liquid Biomass Liquor by Solvent Extraction. (n.d.).
- Membrane filtration is used in the recovery of ionic liquids. (n.d.).
- Exploring the Purity and Applications of this compound. (n.d.). Autech. [Link]
- This compound: Applications and Procurement
- Techniques for recovery and recycling of ionic liquids: A review. (2024). research.chalmers.se. [Link]
- Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (2021). MDPI. [Link]
- This compound | C10H16ClN | CID 19876500. (n.d.). PubChem. [Link]
- Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. (2023). PMC - NIH. [Link]
- Ionic Liquid-Based Extraction Strategy for the Efficient and Selective Recovery of Scandium. (2023). MDPI. [Link]
- Recovery of ionic liquids from aqueous solutions using membrane technology. (2014). R Discovery. [Link]
- Synthesis, Purification and Recycling of Ionic Liquid. (2015). Ingenta Connect. [Link]
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). MDPI. [Link]
- Ionic Liquid Potential to Recycle Polymeric Waste: An Experimental Investig
- Purity specification methods for ionic liquids | Request PDF. (n.d.).
- Decolorization of Ionic Liquids for Spectroscopy. (2006).
- Vibrational Spectroscopy of Ionic Liquids. (2017).
- Spectroscopic techniques using ionic liquids | Request PDF. (n.d.).
- Full article: Ionic Liquids in Chemical Analysis. (2007). Taylor & Francis Online. [Link]
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). PubMed. [Link]
- Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. (2022). NCBI. [Link]
- Thermal properties of 1-alkyl-3-methylpyridinium halide-based ionic liquids. (n.d.).
- Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. (2022). NCBI. [Link]
- Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. (2022). NCBI. [Link]
- Current Trends in Green Solvents: Biocompatible Ionic Liquids. (2022). MDPI. [Link]
- Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. (2023). MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ionic liquid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Techniques for recovery and recycling of ionic liquids: A review [research.chalmers.se]
- 9. scielo.br [scielo.br]
- 10. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques [mdpi.com]
- 13. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. The distillation and volatility of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Ionic Liquid-Based Extraction Strategy for the Efficient and Selective Recovery of Scandium [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. bona-filtration.com [bona-filtration.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Butyl-3-methylpyridinium Chloride
Introduction: As a member of the ionic liquid family, 1-Butyl-3-methylpyridinium Chloride ([C4mpyr][Cl]) is valued in research and development for its unique properties, including low vapor pressure and high thermal stability.[1][2] These same characteristics, however, necessitate a rigorous and informed approach to its disposal. Improper handling can lead to significant environmental toxicity and present direct health risks to laboratory personnel.[3][4] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, moving beyond simple instruction to explain the scientific rationale behind each procedural choice. Our objective is to ensure that your laboratory's operational protocols are not only compliant but also fundamentally safe and environmentally responsible.
PART 1: Hazard Profile & Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe management. This compound is not benign and requires handling as a hazardous substance.
Primary Hazards:
-
Human Health: It is known to cause significant irritation to the eyes, skin, and respiratory tract.[5] Ingestion may be harmful and can lead to gastrointestinal irritation.[5] Some safety data sheets classify it as "Toxic if swallowed".[4]
-
Environmental Hazard: this compound is classified as toxic to aquatic life with long-lasting effects.[3][4] Its persistence in the environment is a key concern, as it is not readily biodegradable.[4] Therefore, release into drains or surface water must be strictly avoided.[4]
-
Chemical Properties: The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can alter its properties.[3][5]
Table 1: GHS Hazard Identification for this compound
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects[4] |
Source: Compiled from multiple Safety Data Sheets (SDS).[3][4]
PART 2: Core Disposal Workflow
The recommended disposal pathway for this compound is through a licensed hazardous waste disposal company, typically via incineration.[4] In-laboratory treatment is not advised without explicit institutional approval and validated procedures. The following protocols detail the necessary steps for safe collection and preparation for pickup.
Protocol 1: Waste Segregation & Collection
Objective: To safely collect and store waste this compound, preventing environmental release and personnel exposure.
Materials:
-
Designated hazardous waste container (HDPE or glass, with a secure screw cap)
-
Hazardous waste labels (provided by your institution's Environmental Health & Safety department)
-
Permanent marker
-
Personal Protective Equipment (PPE)
Methodology:
-
Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear appropriate PPE.
-
Eye Protection: Safety glasses with side shields or a face shield.[4]
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use.[4]
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If there is a risk of generating dust from the solid form, a NIOSH-approved respirator is required.[3][4]
-
Rationale: This combination of PPE creates a barrier against the primary exposure routes: dermal contact, eye contact, and inhalation of aerosols or dust.[5]
-
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container. Ensure the container has a tightly sealing lid.
-
Label the Waste Container: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely:
-
Full Chemical Name: "this compound"
-
CAS Number: 125652-55-3 (or as appropriate for your specific reagent)
-
Hazard Pictograms: "Skull and Crossbones," "Exclamation Mark," "Environment."
-
Rationale: Proper labeling is a federal regulatory requirement (EPA/RCRA) and ensures that all personnel are aware of the container's contents and associated hazards.[6]
-
-
Transfer Waste: Carefully transfer the waste into the labeled container.
-
For Solids: Use a dedicated scoop or spatula. Avoid creating dust.
-
For Liquids/Solutions: Use a funnel to prevent spills.
-
Rationale: Minimizing agitation (for solids) and using funnels (for liquids) are simple engineering controls to prevent accidental spills and exposure.
-
-
Secure and Store the Container: Tightly close the container lid immediately after adding waste. Store the container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation.
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
-
Ensure secondary containment is used.
-
Rationale: Closed containers are required by regulation and prevent the release of vapors. Segregation from incompatibles prevents dangerous chemical reactions within the lab.[7]
-
-
Arrange for Disposal: Once the container is full (do not exceed 75% capacity for liquids), date the label and contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.[8]
Protocol 2: Emergency Spill & Decontamination
Objective: To safely manage and clean up small spills of this compound.
Methodology:
-
Ensure Safety: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS. Ensure there are no ignition sources.
-
Wear Appropriate PPE: At a minimum, wear double gloves, a lab coat, and safety goggles or a face shield.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.
-
Clean the Spill:
-
Decontaminate the Area: Wipe the spill area with soap and water. Collect the cleaning materials (wipes, etc.) and place them in the hazardous waste container.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[3]
PART 3: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- Material Safety Data Sheet - 1-Butylpyridinium Chloride. Cole-Parmer. URL: https://www.coleparmer.com/safety-data-sheets/1-butylpyridinium-chloride-sds
- SAFETY DATA SHEET - 1-Butyl-3-methylimidazolium chloride. Thermo Fisher Scientific. [URL: Not available directly, but content is reflected in search results]
- Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Center for Biotechnology Information (NCBI). URL: https://www.ncbi.nlm.nih.gov/books/NBK586958/
- 1-Butyl-3-Methyl Imidazolium Chloride MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd. URL: https://www.cdhfinechemical.com/images/product/msds/79917-90-1_MS.pdf
- Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Center for Biotechnology Information (NCBI). URL: https://www.ncbi.nlm.nih.gov/books/NBK586963/
- TOX-103: Lay Summary; 1‑Ethyl‑3 Methylimidazolium Chloride, 1‑Butyl 3‑Methylimidazolium Chloride. National Institute of Environmental Health Sciences (NIEHS). URL: https://ntp.niehs.nih.gov/results/summaries/tox103-ls
- PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
- Materials and Methods - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Center for Biotechnology Information (NCBI). URL: https://www.ncbi.nlm.nih.gov/books/NBK586960/
- Safety Data Sheet - this compound. Iolitec. URL: https://www.iolitec.de/sites/default/files/sds/sds_il-0079_1-butyl-3-methylpyridinium-chloride_en.pdf
- This compound | C10H16ClN | CID 19876500. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/19876500
- SAFETY DATA SHEET - Pyridinium chloride. Fisher Scientific. URL: https://www.fishersci.com/sds/
- Safety Data Sheet: 1-Butyl-3-methylimidazolium acetate. proionic. URL: https://proionic.
- 1-Methylpyridinium chloride Safety Data Sheets(SDS). LookChem. URL: https://www.lookchem.com/sds/7680-73-1.html
- Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/sites/default/files/2018-04/documents/chap-13-jun-2012.pdf
- Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass. SpringerLink. URL: https://link.springer.com/article/10.1007/s13399-022-02336-1
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://www.cwu.edu/safety/sites/cts.cwu.edu.safety/files/documents/Lab%20HW%20Disposal%20Guidelines.pdf
- Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2010/gc/b924942b
- Classes and Properties: Ionic liquids recycling for reuse. United Arab Emirates University. URL: https://www.intechopen.com/chapters/17586
- Ionic Liquids Toxicity—Benefits and Threats. PubMed Central, National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630459/
- Chemical Hygiene Plan. Massachusetts Institute of Technology (MIT). URL: https://ehs.mit.edu/wp-content/uploads/2020/02/MIT-EHS-Chemical-Hygiene-Plan.pdf
- Hazardous Materials Disposal Guide. Nipissing University. URL: https://www.nipissingu.ca/sites/default/files/2019-06/Hazardous%20Materials%20Disposal%20Guide%20-%20June%202019.pdf
- Removal of imidazolium- and pyridinium-based ionic liquids by Fenton oxidation. PubMed, National Center for Biotechnology Information. URL: https://pubmed.ncbi.nlm.nih.gov/29318485/
- Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2007/gc/b708398b
- Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. ResearchGate. URL: https://www.researchgate.
- EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. URL: https://esd.uga.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/hw
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
Sources
- 1. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overview - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. epa.gov [epa.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Butyl-3-methylpyridinium Chloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 1-Butyl-3-methylpyridinium Chloride (CAS No. 125652-55-3). As an ionic liquid, its unique properties require a nuanced approach to safety. This document moves beyond mere compliance, offering a framework for building a culture of safety and confidence in your laboratory. Our primary focus is to explain the causality behind each safety recommendation, ensuring every protocol is a self-validating system of protection.
Section 1: Hazard Assessment - The "Why" Behind the Protection
This compound is an ionic liquid whose chemical, physical, and toxicological properties have not yet been fully investigated. This lack of comprehensive data necessitates a conservative approach to safety, treating the substance with caution until more is known. The primary, documented risks are irritation to the skin and eyes. However, given its nature and the potential for aerosolization or accidental ingestion, a broader range of hazards must be considered.
The Precautionary Principle is our guiding tenet here: in the absence of complete toxicological data, we assume a higher level of risk to ensure the highest level of protection. Precautionary statements from safety data sheets (SDS) explicitly advise to "Do not get in eyes, on skin, or on clothing" (P262) and to "Wear protective gloves/ protective clothing/ eye protection/ face protection" (P280).
Table 1: GHS Hazard and Precautionary Statement Summary
| Hazard Type | GHS Classification | Source |
|---|---|---|
| Skin Corrosion/Irritation | Warning, H315: Causes skin irritation | |
| Eye Damage/Irritation | Warning, H319: Causes serious eye irritation | |
| General Precaution | Caution! Substance not yet fully tested. |
| Protective Measures | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
Section 2: Core PPE Requirements - Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic risk-based assessment. The following recommendations represent the minimum required protection for handling this compound in a laboratory setting.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with the eyes can cause serious irritation. Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required for all handling activities.
-
Best Practice/Increased Risk: When there is a risk of splashing (e.g., transferring volumes >100 mL, heating, or working under pressure), chemical splash goggles must be worn . For significant splash risks, a full-face shield worn over chemical splash goggles is the required standard. This combination protects the entire face from contact.
Hand Protection: Selecting the Right Glove Material
Protecting your hands is critical, as they are most likely to come into direct contact with the chemical. The choice of glove material is paramount and depends on the nature and duration of the task. Disposable gloves are only suitable for incidental contact; any direct splash requires immediate removal and hand washing.
The Science of Glove Selection: Two key factors determine a glove's effectiveness:
-
Permeation: The process where a chemical passes through the glove material at a molecular level.
-
Degradation: The physical change in the glove material (e.g., swelling, stiffening, or softening) upon chemical contact.
Table 2: Glove Material Compatibility for this compound
| Glove Material | Suitability for Incidental Contact (Splashes) | Suitability for Extended Contact/Immersion | Rationale & Causality |
|---|---|---|---|
| Nitrile | Excellent | Fair to Good | Nitrile provides good resistance to a wide range of chemicals and is an excellent choice for general lab work and splash protection. However, it may degrade with prolonged contact. |
| Butyl Rubber | Good | Excellent | Butyl rubber offers superior resistance to permeation by many polar organic compounds like ionic liquids. It is the preferred choice for tasks involving potential immersion or extended contact. |
| Neoprene | Good | Good | Neoprene provides a good balance of chemical resistance and flexibility, suitable for both splash and some extended contact scenarios. |
| Natural Rubber (Latex) | Fair | Not Recommended | While offering dexterity, latex has poorer chemical resistance compared to nitrile and can cause allergic reactions. It is not recommended for handling this chemical. |
| Vinyl/PVC | Not Recommended | Not Recommended | Vinyl gloves offer very limited chemical protection and are easily permeated. They are not suitable for handling this compound. |
Note: This table is a guideline. It is essential to consult the specific glove manufacturer's chemical resistance chart for detailed permeation and degradation data.
Body Protection: Shielding from Spills and Splashes
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times.
-
Large Quantities/High Splash Risk: When handling larger quantities (>1 Liter) or when the procedure has a high potential for splashing, a chemical-resistant apron worn over the lab coat is required. For extensive handling, impervious clothing or a full protective suit may be necessary based on a site-specific risk assessment.
Respiratory Protection: Preventing Inhalation Exposure
While this compound has low volatility, aerosols or dust can be generated during handling (e.g., weighing solids, mixing, sonicating).
-
When Required: Respiratory protection is necessary when working outside a fume hood where dust or aerosols may be generated, or if ventilation is inadequate.
-
Type of Respirator:
-
For nuisance dust/aerosol exposure: A NIOSH-approved N95 or P95 particulate respirator (or EN 143 P1/P2 in the EU) is sufficient.
-
For higher potential exposures or in confined spaces: A respirator with organic vapor/acid gas (OV/AG) cartridges and P99/P100 particulate filters is recommended.
-
Section 3: Operational Protocols - From Lab Bench to Disposal
Proper procedure is as important as the equipment itself. The following workflows ensure safety is integrated into every step of the handling process.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Guide: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves last. Ensure cuffs are pulled over the sleeves of your lab coat.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves first. Use a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface with your bare hands.
-
Apron (if used): Remove the apron without touching the front surface.
-
Lab Coat: Remove your lab coat by rolling it inside-out.
-
Eye/Face Protection: Remove by handling the strap or earpieces.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures in Case of Exposure
Immediate and correct first aid is vital. Ensure your lab has an accessible safety shower and eyewash station.
Table 3: Emergency First Aid Protocol
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Immediately rinse the mouth and provide fresh air. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Section 4: Disposal Plan - Completing the Safety Cycle
Safe disposal prevents environmental contamination and exposure to waste handlers.
Chemical Waste:
-
This compound waste and any solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Do not dispose of it down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.
Contaminated PPE Disposal:
-
Gloves, wipes, and other disposables: All disposable items that have come into contact with the chemical are considered hazardous waste.
-
Collection: Place these items in a designated hazardous waste bag or container separate from regular trash.
-
Doffing: Remove and dispose of gloves and other contaminated PPE as the final step before leaving the work area.
-
Reusable PPE: Decontaminate reusable PPE (like face shields or aprons) according to your lab's established procedures before storage. If full decontamination is not possible, dispose of it as hazardous waste.
References
- Safety d
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
